molecular formula C11H18 B139842 1-Methyladamantane CAS No. 768-91-2

1-Methyladamantane

Cat. No.: B139842
CAS No.: 768-91-2
M. Wt: 150.26 g/mol
InChI Key: UZUCFTVAWGRMTQ-UHFFFAOYSA-N
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Description

1-Methyladamantane is a diamondoid cage hydrocarbon of significant interest in the development of high-energy-density fuels (HEDFs) and the synthesis of novel pharmaceutical agents. Its compact, rigid structure and high strain energy contribute to a high volumetric net heat of combustion, making it a promising candidate for advanced aerospace propulsion systems where fuel tank volume is limited. Research utilizing ReaxFF molecular dynamics simulations provides atomic-scale insight into its efficient thermal decomposition and combustion characteristics at high temperatures . Beyond energetic materials, the methyladamantane core serves as a key precursor in medicinal chemistry. Scalable synthetic approaches have enabled its functionalization into complex derivatives, opening the door to extensive biological evaluation. Notably, this scaffold has been elaborated into multigram quantities of promising compounds, such as trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, which has demonstrated notable activity against the Ebola virus . The inherent stability and lipophilicity of the adamantane structure are also leveraged in drug discovery, facilitating the penetration of lipid membranes and improving the pharmacokinetic properties of drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUCFTVAWGRMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227617
Record name 1-Methyladamantane
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Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

768-91-2
Record name 1-Methyladamantane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyladamantane
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Record name 1-Methyladamantane
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Foundational & Exploratory

1-Methyladamantane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 1-methyladamantane, a saturated tricyclic hydrocarbon with significant and expanding applications in medicinal chemistry, materials science, and drug development. The unique structural characteristics of the adamantane cage, combined with the influence of the 1-methyl substituent, impart a desirable combination of high lipophilicity, metabolic stability, and conformational rigidity. These properties make this compound a valuable pharmacophore and a versatile building block for the synthesis of novel therapeutic agents and advanced polymers. This guide will cover the fundamental physicochemical properties, detailed synthesis methodologies, key applications, and essential safety and handling protocols for this compound, serving as a critical resource for scientists and researchers in the field.

Core Physicochemical Properties

This compound is a derivative of adamantane, featuring a methyl group at one of the four equivalent bridgehead positions. This substitution pattern is crucial for its chemical identity and physical behavior.

PropertyValueSource(s)
CAS Number 768-91-2[1][2]
Molecular Formula C₁₁H₁₈[1]
Molecular Weight 150.26 g/mol
Appearance White crystalline solid[2]
Melting Point 103-105 °C
Boiling Point ~190-194 °C
Solubility Insoluble in water; soluble in nonpolar organic solvents.[2]
Storage Temperature 2-8°C, sealed in a dry environment

The diamondoid structure of the adamantane core is responsible for its notable thermal stability and high melting point. The presence of the methyl group at a tertiary carbon provides a site for potential functionalization while subtly influencing its overall steric and electronic profile.

Synthesis of this compound: Protocols and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common and reliable laboratory-scale method involves the methylation of a 1-haloadamantane precursor, such as 1-chloroadamantane, using a Grignard reagent. This approach is favored for its relatively high yield and straightforward execution.

Experimental Protocol: Grignard-Mediated Synthesis from 1-Chloroadamantane

This protocol details the synthesis of this compound from 1-chloroadamantane and methylmagnesium iodide. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials:

  • 1-Chloroadamantane

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (crystal for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup and Inert Atmosphere: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. This is critical as Grignard reagents are highly reactive with atmospheric moisture and oxygen.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine, which serves to etch the passivating magnesium oxide layer on the turnings, thereby initiating the reaction. Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel. Add a small amount of the methyl iodide solution to the magnesium and observe for the initiation of the reaction (disappearance of the iodine color and gentle bubbling). Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is nearly all consumed, resulting in a grayish solution of methylmagnesium iodide.

  • Coupling Reaction: Dissolve 1-chloroadamantane in anhydrous diethyl ether and add this solution to the dropping funnel. Add the 1-chloroadamantane solution dropwise to the freshly prepared Grignard reagent. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction proceeds to completion.

  • Reaction Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent. This is a safer alternative to using strong acids, which can lead to vigorous and potentially hazardous reactions.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Extract the aqueous layer with diethyl ether (2-3 times) to recover any dissolved product. Combine all the organic extracts.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by sublimation or recrystallization from a suitable solvent such as methanol or ethanol to yield a white crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Grignard-mediated synthesis of this compound.

GHS cluster_reagents Reactant Preparation cluster_reaction Core Synthesis cluster_workup Purification Cascade reagent1 1-Chloroadamantane in Et2O reaction Coupling Reaction (Reflux in Et2O) reagent1->reaction reagent2 Methylmagnesium Iodide (Grignard Reagent) reagent2->reaction quench Quenching (sat. NH4Cl) reaction->quench extract Extraction quench->extract dry Drying (MgSO4) extract->dry purify Purification (Sublimation) dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Polymer Science

The adamantane scaffold is a well-established "lipophilic bullet" in medicinal chemistry, often used to enhance the bioavailability and metabolic stability of drug candidates[3][4]. The this compound moiety offers a nuanced variation on this theme, providing a subtle yet significant modification of the steric and electronic properties of the parent adamantane cage.

Role in Medicinal Chemistry

The incorporation of a this compound group can serve several strategic purposes in drug design:

  • Fine-Tuning Lipophilicity: The methyl group increases the lipophilicity of the adamantane core, which can be leveraged to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Modulating Receptor Interactions: The steric bulk of the this compound group can be used to probe and optimize interactions within the binding pocket of a biological target. This can lead to improved potency and selectivity.

  • Enhancing Metabolic Stability: The adamantane cage is resistant to metabolic degradation. The 1-methyl derivative retains this stability, protecting adjacent functional groups from enzymatic cleavage and prolonging the drug's half-life.

Recent research has highlighted the potential of this compound derivatives as promising antiviral agents, with scalable synthesis methods being developed to support further investigation[5]. Additionally, adamantane derivatives linked to monoterpenoids have shown inhibitory activity against Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a promising target for anticancer therapy[6].

Applications in Polymer Science

The rigid and bulky nature of the this compound unit makes it an attractive monomer for the synthesis of high-performance polymers with enhanced thermal and mechanical properties.

  • High-Performance Methacrylate Polymers: Adamantane-containing methacrylate polymers exhibit improved thermal stability, higher glass transition temperatures (Tg), and lower water absorption compared to conventional poly(methyl methacrylate) (PMMA)[7][8]. The introduction of the adamantane group into the polymer chain restricts the movement of the polymer chains, leading to these enhanced properties[8].

  • Microporous Polymers: Adamantane-based microporous polymers can be synthesized via Friedel–Crafts reactions of 1-bromoadamantane with aromatic compounds. These materials have potential applications in gas storage and separation due to their high surface area and porosity[9]. The this compound core can be envisioned as a building block for similar polymers with tailored properties.

Safety, Handling, and Hazard Profile

This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07).

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Spills: In case of a spill, clean it up immediately using appropriate absorbent materials. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Logical Flow for Safe Handling

The following diagram outlines the logical decision-making process for the safe handling of this compound.

Safe_Handling start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) start->ventilation handling Avoid Direct Contact and Inhalation ppe->handling ventilation->handling storage Store in a Cool, Dry, Sealed Container handling->storage end Safe Handling Achieved storage->end

Caption: Decision tree for safe handling of this compound.

Conclusion

This compound stands as a compound of significant interest for both fundamental research and applied sciences. Its unique combination of a rigid, lipophilic core with the subtle yet impactful presence of a methyl group provides a versatile platform for the design of novel molecules with tailored properties. From enhancing the therapeutic potential of new drug candidates to forming the backbone of advanced polymers, the applications of this compound are both diverse and expanding. A thorough understanding of its synthesis, properties, and safe handling, as detailed in this guide, is paramount for unlocking its full potential in the hands of innovative researchers and scientists.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
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  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • CoLab. (2023, February 24). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents.
  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • IJPSR. (2009). A simple method for synthesis of amantadine hydrochloride.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • MDPI. (n.d.). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments.
  • MDPI. (n.d.). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane.
  • ResearchGate. (2025, August 8). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
  • ResearchGate. (n.d.). Methacrylate Polymers Containing Adamantane.
  • ElectronicsAndBooks. (n.d.). Preparation of ring labelled adamantane derivatives II. 2-adamantanone-2[minus]14C, adamantane-2[minus]14C and 1-methyladamantan.
  • National Center for Biotechnology Information. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition.
  • Royal Society of Chemistry. (n.d.). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification.

Sources

An In-depth Technical Guide to 1-Methyladamantane: Structure, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyladamantane, a methylated derivative of the rigid, tricyclic hydrocarbon adamantane, has emerged as a significant building block in modern medicinal chemistry. Its unique structural and physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional cage-like structure, make it a valuable moiety for the design of therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, delving into its core structure, stereochemical considerations, synthesis, and detailed spectroscopic characterization. Furthermore, it explores the pivotal role of the this compound scaffold in the development of novel drugs, offering insights into its influence on bioactivity and its application in targeting a range of diseases.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

The discovery of the antiviral activity of amantadine (1-aminoadamantane) in the 1960s marked the inception of adamantane's journey in medicinal chemistry.[1] The adamantane cage, a perfectly symmetrical and strain-free hydrocarbon, offers a unique "lipophilic bullet" that can be incorporated into drug molecules to modulate their properties.[1] Adamantane derivatives are now found in a variety of clinically approved drugs for treating conditions ranging from viral infections and neurodegenerative disorders to type 2 diabetes.[2] The introduction of a methyl group at one of the bridgehead carbons to form this compound further refines these properties, offering a subtle yet significant modification for optimizing drug candidates. This guide will focus specifically on the structure, properties, and applications of this important derivative.

Molecular Structure and Physicochemical Properties

This compound is a polycyclic alkane with the chemical formula C₁₁H₁₈.[3] Its structure consists of the adamantane cage with a methyl group substituting a hydrogen atom at one of the four equivalent bridgehead (tertiary) carbon atoms.

Key Physicochemical Properties:
  • Appearance: White, crystalline solid at room temperature.[4]

  • Molecular Weight: 150.26 g/mol .[3]

  • Solubility: Due to its hydrocarbon nature, this compound is hydrophobic and thus insoluble in water but soluble in organic solvents.[4]

  • Stability: The adamantane cage is exceptionally rigid and chemically stable, a characteristic that is imparted to its derivatives. This stability extends to resistance against oxidation.[4]

// Adamantane cage C1 [pos = "0,1,0!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C2 [pos = "1.2,0,0!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C3 [pos = "0,-1,0!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C4 [pos = "-1.2,0,0!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C5 [pos = "0.6,0.6,1.2!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C6 [pos = "0.6,-0.6,-1.2!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C7 [pos = "-0.6,0.6,-1.2!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C8 [pos = "-0.6,-0.6,1.2!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C9 [pos = "1.8,1.2,0.6!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C10 [pos = "-1.8,-1.2,-0.6!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"];

// Methyl group C_methyl [pos = "0,2,0!", label = "CH3", shape = circle, style = filled, fillcolor = "#4285F4", fontcolor = "#FFFFFF"];

// Bonds C1 -- C2; C1 -- C4; C1 -- C_methyl; C2 -- C5; C2 -- C6; C3 -- C6; C3 -- C8; C4 -- C7; C4 -- C8; C5 -- C9; C6 -- C10; C7 -- C9; C8 -- C10; C9 -- C2; C9 -- C7; C10 -- C3; C10 -- C8; } Figure 1: 3D structure of this compound.

Stereochemistry: An Achiral Molecule with Chiral Potential

A fundamental aspect of drug design is understanding the stereochemistry of a molecule, as different stereoisomers can exhibit vastly different biological activities.

Achirality of this compound

This compound itself is an achiral molecule. The adamantane core possesses a high degree of symmetry (Td point group).[5] While the introduction of a single methyl group at a bridgehead position reduces this symmetry, the molecule still contains planes of symmetry, rendering it superimposable on its mirror image.

Emergence of Chirality in Substituted Adamantanes

Chirality can be introduced to the adamantane scaffold when four different substituents are attached to the four bridgehead carbon atoms. In such cases, the adamantane core acts as a tetrahedral chiral center.[5][6] Due to the rigid, fused-ring structure of the adamantane cage, the number of possible stereoisomers is reduced compared to a simple tetrahedral carbon with four different substituents.[6] Once the configuration of one bridgehead stereocenter is defined, the relative configurations of the others are fixed, resulting in only two enantiomers (a single pair of non-superimposable mirror images).[7]

Synthesis of this compound

The availability of scalable and efficient synthetic routes is crucial for the widespread use of a chemical entity in research and development. While several methods for the synthesis of this compound exist, many are not suitable for large-scale production due to safety concerns, the use of expensive starting materials, or the formation of difficult-to-separate mixtures.[8] A classical and scalable approach involves the reduction of 1-bromomethyladamantane, which is readily prepared from the commercially available and inexpensive 1-adamantylmethanol.

Experimental Protocol: A Scalable Synthesis of this compound

This protocol is a conceptual representation based on established synthetic strategies for adamantane derivatives.

Step 1: Bromination of 1-Adamantylmethanol

  • Reactants: 1-Adamantylmethanol, Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr).

  • Solvent: A suitable inert solvent such as dichloromethane or diethyl ether.

  • Procedure:

    • Dissolve 1-adamantylmethanol in the chosen solvent and cool the solution in an ice bath.

    • Slowly add PBr₃ or concentrated HBr to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromomethyladamantane.

Step 2: Reduction of 1-Bromomethyladamantane to this compound

  • Reactants: 1-Bromomethyladamantane, a reducing agent such as Lithium aluminum hydride (LiAlH₄) or Tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN).

  • Solvent: Anhydrous tetrahydrofuran (THF) or another suitable ether for LiAlH₄ reduction; toluene or benzene for radical reduction.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-bromomethyladamantane in anhydrous THF dropwise at 0 °C.

    • After the addition, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting mixture to remove the aluminum salts and wash the solid with THF.

    • Combine the filtrate and washes, dry the organic layer, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by sublimation or recrystallization.

G 1-Adamantylmethanol 1-Adamantylmethanol 1-Bromomethyladamantane 1-Bromomethyladamantane 1-Adamantylmethanol->1-Bromomethyladamantane PBr₃ or HBr This compound This compound 1-Bromomethyladamantane->this compound LiAlH₄ or Bu₃SnH/AIBN

Spectroscopic Characterization

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques.

Spectroscopic Technique Observed Data
¹H NMR The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the protons of the adamantane cage. The methyl protons would appear as a singlet, while the cage protons would exhibit complex multiplets in the aliphatic region.
¹³C NMR The ¹³C NMR spectrum of 1-isothiocyanatoadamantane, a closely related derivative, shows signals for the quaternary carbon at approximately 58.54 ppm, and other adamantane carbons at roughly 43.83 ppm, 35.61 ppm, and 29.29 ppm.[9] The spectrum of this compound would show a distinct signal for the methyl carbon and signals for the bridgehead and methylene carbons of the adamantane cage.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum of 1-isothiocyanatoadamantane shows a prominent fragment at m/z 135, corresponding to the adamantyl cation [Ad]⁺.[9] The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 150, with fragmentation patterns typical of alkanes, including the loss of a methyl group to give a prominent peak at m/z 135.
Infrared (IR) Spectroscopy The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons.

Applications in Drug Development

The incorporation of a this compound moiety into a drug candidate can significantly enhance its therapeutic potential. The primary contributions of this scaffold are:

  • Increased Lipophilicity: The bulky and non-polar nature of the this compound group increases the overall lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is particularly advantageous for drugs targeting the central nervous system.[9]

  • Enhanced Metabolic Stability: The rigid and sterically hindered adamantane cage can protect adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability and plasma half-life of a drug.[9]

  • Improved Pharmacophore Orientation: The three-dimensional structure of the adamantane scaffold can act as a rigid anchor, holding the pharmacophoric elements of a drug in a specific orientation for optimal interaction with its biological target.[10]

Notable Examples:
  • Rimantadine: An antiviral drug used for the treatment of Influenza A, rimantadine is α-methyl-1-adamantanemethylamine.[1] It is a derivative of amantadine and demonstrates the principle of modifying the adamantane core to improve efficacy.

  • Anti-Ebola Virus Agents: Recent research has identified adamantane carboxamides, including derivatives of this compound, as potent inhibitors of Ebola virus entry.[11] The scalability of this compound synthesis has been a key factor in advancing the development of these promising antiviral candidates.[11]

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique combination of structural rigidity, high lipophilicity, and metabolic stability provides a powerful tool for optimizing the properties of drug candidates. As our understanding of structure-activity relationships continues to evolve, the strategic incorporation of the this compound moiety is expected to play an increasingly important role in the design and development of novel therapeutics for a wide range of diseases. The development of scalable and cost-effective synthetic routes further ensures its accessibility for both academic research and industrial drug discovery programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136607, this compound.
  • Pashenko, A., Gaidai, A., Hryhoriev, N., Volovenko, O., Levandovskiy, I., Maksymenko, O., Volochnyuk, D., & Ryabukhin, S. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 477–487. [Link]
  • Enumeration of Isomers of Substituted Adamantane. (n.d.). Journal of Chemical Information and Modeling.
  • Chirality of substituted adamantanes. (2016, September 9). Chemistry Stack Exchange.
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Sources

synthesis of 1-Methyladamantane from adamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Methyladamantane from Adamantane

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting adamantane into this compound, a key building block in medicinal chemistry and materials science. The unique lipophilic and rigid structure of the adamantane cage imparts valuable properties to pharmacologically active molecules and advanced polymers.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of synthetic strategies, reaction mechanisms, and field-proven experimental protocols. We will explore both direct C-H functionalization and, more extensively, indirect multi-step syntheses via functionalized intermediates, with a focus on explaining the causality behind experimental choices to ensure procedural robustness and reproducibility.

Introduction: The Adamantane Scaffold

Adamantane (C₁₀H₁₆) is a tricyclic alkane notable for its unique structure—a perfectly symmetrical, strain-free cage that is the simplest unit of the diamond crystal lattice.[3] This structural rigidity and high lipophilicity make it an attractive scaffold in drug design, often enhancing the biological activity of compounds.[1] The introduction of alkyl groups, such as a methyl group at a bridgehead position to form this compound, can significantly alter a molecule's physical and pharmacological properties, a phenomenon sometimes referred to as the "magic methyl effect".[4] However, the chemical inertness of adamantane's C-H bonds presents a significant synthetic challenge. Most functionalization reactions occur at the tertiary bridgehead positions (carbons 1, 3, 5, and 7), which are more reactive due to the stability of the resulting tertiary carbocation intermediates.[1][3]

This guide will detail the most effective and reliable methods for the synthesis of this compound, focusing on strategies that offer high selectivity and yield.

Strategic Overview of Synthetic Pathways

The synthesis of this compound from adamantane can be approached via two primary strategies: a direct, single-step methylation or a more controlled, indirect two-step approach.

G cluster_0 Strategy 1: Direct Methylation cluster_1 Strategy 2: Indirect Synthesis Adamantane Adamantane Direct Direct C-H Methylation (e.g., TMS/AlCl₃) Adamantane->Direct Single Step (Low Selectivity) Bromination Electrophilic Bromination Adamantane->Bromination Methyladamantane This compound Direct->Methyladamantane Bromoadamantane 1-Bromoadamantane Grignard Grignard Formation & Methylation Bromoadamantane->Grignard Grignard->Methyladamantane Bromination->Bromoadamantane G Adamantane Adamantane Step1 Adamantyl Cation Formation Adamantane reacts with Br₂ (often with a Lewis acid catalyst) to abstract a hydride (H⁻), forming the stable tertiary 1-adamantyl cation and HBr. Adamantane->Step1 Br2 Br₂ Br2->Step1 Cation 1-Adamantyl Cation Step1->Cation Step2 Nucleophilic Attack The bromide ion (Br⁻) acts as a nucleophile, attacking the positively charged carbon of the adamantyl cation. Cation->Step2 Product 1-Bromoadamantane Step2->Product

Figure 2: Mechanism for the electrophilic bromination of adamantane. The formation of a stable tertiary carbocation intermediate drives the reaction's selectivity for the bridgehead position.

Several methods exist for the bromination of adamantane, ranging from the use of neat liquid bromine to greener, more manageable reagents.

MethodBrominating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
A Liquid Bromine (Br₂)NoneNone (neat)85 - 1109~93[5]
B 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)NoneTrichloromethane65 - 7024 - 36up to 91[6][7]
C Bromotrichloromethane (BrCCl₃)Mo(CO)₆None (neat)140 - 1605 - 10up to 99[7][8]

This protocol is based on the classical and high-yielding method using neat liquid bromine.

Materials:

  • Adamantane

  • Liquid Bromine (Br₂)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Saturated sodium bisulfite solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with adamantane (e.g., 30 g). [5]2. Reagent Addition: Carefully and slowly add liquid bromine (e.g., 24 mL) to the flask. Caution: Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to 85°C for 6 hours, then increase the temperature to 110°C and maintain for an additional 3 hours. [5]4. Cooling & Quenching: Allow the reaction to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bisulfite to quench the excess bromine. Stir until the red-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.

  • Washing & Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from methanol or by sublimation to yield pure 1-bromoadamantane as a white crystalline solid. [6]

Step 2: Grignard-Mediated Methylation of 1-Bromoadamantane

The Grignard reaction is a powerful and reliable method for forming carbon-carbon bonds. [9][10]In this step, 1-bromoadamantane is converted into its corresponding Grignard reagent, 1-adamantylmagnesium bromide, which then acts as a potent nucleophile to attack a methylating agent.

Crucial Consideration: Grignard reagents are extremely sensitive to protic sources (like water) and react violently. All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 1-Bromoadamantane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dimethyl sulfate or Methyl iodide (Methylating agent)

  • Iodine crystal (for initiation)

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

    • Add a small crystal of iodine to help initiate the reaction.

    • In the dropping funnel, prepare a solution of 1-bromoadamantane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromoadamantane solution to the magnesium turnings. The reaction may need gentle warming to initiate, which is often indicated by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, 1-adamantylmagnesium bromide.

  • Methylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise via a syringe or dropping funnel. This reaction is exothermic. Maintain the temperature below 20°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation. The crude this compound can be purified by column chromatography on alumina using pentane or hexane as the eluent, followed by sublimation to yield the final product as a white solid with a low melting point. [11]

G Adamantane Adamantane Step1 Step 1: Bromination (Br₂, neat) Adamantane->Step1 Bromoadamantane 1-Bromoadamantane Step2 Step 2a: Grignard Formation (Mg, Anhydrous Ether) Bromoadamantane->Step2 Grignard_Reagent 1-Adamantylmagnesium Bromide (Grignard Reagent) Step3 Step 2b: Methylation (e.g., (CH₃)₂SO₄) Grignard_Reagent->Step3 Methyladamantane This compound Step1->Bromoadamantane Step2->Grignard_Reagent Step3->Methyladamantane

Figure 3: The two-step workflow for the synthesis of this compound via a Grignard reaction. This method provides excellent control and high yields.

Conclusion and Outlook

The synthesis of this compound from adamantane is most effectively and reliably achieved through a two-step indirect pathway. While direct C-H methylation presents an interesting academic challenge, it lacks the selectivity required for practical synthesis of the mono-substituted product. The preferred industrial and laboratory method involves the initial electrophilic bromination of adamantane to form 1-bromoadamantane, a stable and versatile intermediate. Subsequent conversion to a Grignard reagent followed by reaction with a methyl electrophile provides a robust and high-yielding route to the target molecule. Careful control of reaction conditions, particularly the exclusion of moisture during the Grignard step, is paramount to success. This foundational methodology opens the door to a wide array of functionalized adamantane derivatives essential for advancing drug discovery and materials science. [12]

References

  • Stetter, H., et al. (1959). Chemische Berichte, 92, 1629.
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  • Xie, J., et al. (2021). Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane.
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  • Weigel, W. K., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, RSC Publishing.
  • BenchChem. (2025). "Green" Synthesis of 1-Bromoadamantane. BenchChem Technical Support Center.
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  • Enamine. (Date not specified). Scale-up synthesis of this compound.
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  • Hoek, W., Strating, J., & Wynberg, H. (1967). The synthesis of 1‐ and 2‐alkyladamantanes. Scite.ai.
  • Mlinarić-Majerski, K., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • Leah4Sci. (2020).
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  • Wikipedia.
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  • Adichemistry. (Date not specified).
  • Xie, J., et al. (2020). Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuels.
  • ResearchGate. (Date not specified). Typical methylation protocols exemplified with the synthesis of 1‐methyladamantane AdMe.
  • Jasperse, J. (Date not specified). Grignard Reaction. Chem 355 Handout.
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  • PubChem. (Date not specified). This compound.
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  • Wikipedia.
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  • Xie, J., et al. (2020). Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuels.

Sources

mechanism of 1-Methyladamantane formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Formation of 1-Methyladamantane: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane and its derivatives represent a unique class of rigid, lipophilic scaffolds with profound applications in medicinal chemistry, materials science, and nanotechnology.[1][2][3] The introduction of a methyl group at the bridgehead position to form this compound is a fundamental transformation that serves as a gateway to a diverse array of chiral and achiral molecules with significant biological potential.[2][4][5] This guide provides a detailed examination of the core mechanisms governing the formation of this compound, focusing on the underlying principles of carbocation chemistry, thermodynamic driving forces, and practical synthetic considerations.

The Central Role of the Adamantyl Cation

The chemistry of adamantane is dominated by the remarkable stability of its corresponding carbocations, particularly at the bridgehead (tertiary) positions. The formation of this compound is almost exclusively routed through ionic pathways involving these carbocation intermediates.[6][7] The key intermediate, the 1-adamantyl cation, is a tertiary carbocation that exhibits significant stability despite its bridgehead location, a position that typically disfavors planarity.[7][8] This stability is the cornerstone of adamantane functionalization.

These reactions are typically initiated and catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), or superacids like fluoroantimonic acid.[9][10][11][12][13] The catalyst's primary function is to abstract a hydride ion from a hydrocarbon precursor, thereby generating the crucial carbocation that initiates the rearrangement cascade.

Mechanistic Pathways to this compound

The most prevalent and synthetically viable route to this compound is not direct methylation of adamantane, but rather the acid-catalyzed isomerization of other C₁₁H₁₈ tricyclic hydrocarbon isomers.

The Isomerization Cascade: A thermodynamically Driven Process

The synthesis of adamantane itself relies on the Lewis acid-catalyzed rearrangement of other C₁₀H₁₆ isomers into the most thermodynamically stable "diamondoid" cage structure.[9][10][11] An analogous principle governs the formation of this compound. The process begins with a suitable C₁₁H₁₈ precursor, most commonly homoadamantane.[14][15][16][17]

The mechanism proceeds via the following stages:

  • Initiation: A Lewis acid catalyst abstracts a hydride ion from the homoadamantane skeleton, generating a secondary or tertiary carbocation.

  • Rearrangement: This initial carbocation undergoes a series of rapid, intramolecular 1,2-hydride and 1,2-alkyl (methanide) shifts.[9][18][19] This cascade of rearrangements explores various cationic intermediates, progressively moving towards more stable structures. The ultimate driving force is the formation of the highly stable tertiary 1-adamantyl cation skeleton, with the methyl group exocyclic to the cage.

  • Chain Propagation/Termination: The final 1-methyladamantyl cation can abstract a hydride ion from another molecule of the starting hydrocarbon (e.g., homoadamantane).[18] This quenches the cation to form the neutral this compound product and generates a new carbocation from the starting material, thus propagating the chain reaction.

This entire process is governed by thermodynamics, leading to the accumulation of the most stable C₁₁H₁₈ isomer.

Caption: Acid-catalyzed isomerization of homoadamantane to this compound.

High-Temperature Radical Mechanism

While the ionic pathway is dominant under typical synthetic conditions, an alternative radical-mediated mechanism can occur at very high temperatures (e.g., 400 °C).[15][16][17] This process, which can be accelerated by a radical initiator, involves:

  • Initiation: Abstraction of a hydrogen atom from homoadamantane to form a homoadamantyl radical.

  • Rearrangement: The radical rearranges via elimination-readdition pathways.

  • Chain Transfer: Hydrogen abstraction by the resulting 1- or 2-adamantylmethyl radicals from a starting homoadamantane molecule yields the final product and propagates the radical chain.[15][17]

This radical isomerization typically produces a mixture of this compound and 2-methyladamantane.[15]

Energetics and Thermodynamic Landscape

The pronounced preference for the formation of this compound is rooted in its superior thermodynamic stability compared to its isomers. The heats of formation clearly illustrate this energetic landscape and provide the rationale for the rearrangement's directionality.

CompoundIsomer TypeRelative Heat of Formation (kJ/mol)Thermodynamic Stability
HomoadamantaneC₁₁H₁₈ Isomer-114.5Least Stable
2-MethyladamantaneC₁₁H₁₈ Isomer-154.5More Stable
This compoundC₁₁H₁₈ Isomer-169.7Most Stable
(Data sourced from J. Chem. Soc., Perkin Trans. II, 1984)[17]

As the table demonstrates, there is a significant energetic gain in converting homoadamantane to this compound, making the rearrangement a highly favorable process once initiated.

Experimental Protocol: Lewis Acid-Catalyzed Isomerization of a Tricycloundecane

The following outlines a generalized, self-validating protocol for the synthesis of this compound from a suitable C₁₁H₁₈ precursor, such as commercially available isomers of tricycloundecane or synthesized homoadamantane, using a Lewis acid catalyst.[20]

Safety Precaution: This procedure involves strong acids and anhydrous conditions. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Methodology
  • Apparatus Setup:

    • Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

  • Reactant Charging:

    • Charge the flask with the tricycloundecane precursor (1.0 equivalent).

    • Add a suitable anhydrous solvent, such as cyclohexane or heptane, to dissolve the starting material.

  • Catalyst Addition:

    • Under a positive pressure of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (0.2-0.5 equivalents). The addition is exothermic and may cause the solvent to reflux. Control the rate of addition to maintain a manageable reaction temperature.

  • Isomerization Reaction:

    • Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours).

    • The progress of the reaction can be monitored by Gas Chromatography (GC) by analyzing aliquots taken periodically. The self-validating endpoint is reached when the starting material peak is no longer observed, and the major peak corresponds to the retention time of this compound.

  • Reaction Quenching:

    • Cool the reaction mixture in an ice bath.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. This will hydrolyze the aluminum chloride in a highly exothermic reaction.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., cyclohexane or ether) to recover all product.

    • Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • The crude product, a low-melting solid, can be purified by sublimation or chromatography on an alumina column using a non-polar eluent like pentane or hexane.[21]

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a classic example of a thermodynamically controlled reaction landscape navigated through carbocation intermediates. The primary mechanism involves the Lewis acid-catalyzed isomerization of less stable C₁₁H₁₈ hydrocarbons, which rearrange via a cascade of 1,2-shifts to yield the most stable this compound structure. Understanding this intricate mechanistic pathway is crucial for researchers in organic synthesis and medicinal chemistry, as it provides a logical framework for designing and optimizing routes to complex adamantane derivatives that are pivotal for the development of novel therapeutics and advanced materials.[5][22]

References

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  • Title: On the Mechanism of Adamantane Rearrangements Sir: Lewis acid catalyzed isomerizations are highly suc- cessful methods for the p Source: Sciencemadness.org URL:[Link]
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  • Title: Clean radical-induced isomerisation of homoadamantane to 1- and 2-methyladamantane Source: Journal of the Chemical Society, Chemical Communic
  • Title: Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data Source: ResearchG
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  • Title: Mechanism of the noradamantane-adamantane rearrangement.
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  • Title: Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents Source: ACS Public
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  • Title: Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties Source: PubMed Central URL:[Link]
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Sources

solubility of 1-Methyladamantane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Methyladamantane in Organic Solvents

Introduction

This compound (CAS 768-91-2), a methylated derivative of adamantane, is a fascinating molecule within the class of diamondoid hydrocarbons.[1][2] Its structure is a rigid, cage-like tricyclic alkane, which bestows upon it unique physicochemical properties, including high thermal stability, a high melting point (approx. 95.0-97.8 °C), and significant lipophilicity.[2][3] These characteristics make this compound and its derivatives valuable building blocks in medicinal chemistry, materials science, and as intermediates in the synthesis of pharmaceuticals like Amidoadamantanes.[2] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and drug delivery. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive data for its behavior in common organic solvents, and a detailed experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The dissolution of a solid solute, such as this compound, into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is dictated by the balance between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation ΔG = ΔH_sol - TΔS_sol.

Enthalpic Contributions (ΔH_sol)

The enthalpy of solution can be conceptualized as the sum of three energy terms:

  • ΔH_lattice : The energy required to break the crystal lattice of the solute (this compound). This is an endothermic process and is related to the enthalpy of sublimation. For this compound, the standard enthalpy of sublimation (ΔsubH°) is approximately 67-68 kJ/mol, indicating a stable crystal lattice that requires significant energy to overcome.[4]

  • ΔH_solvation : The energy released when solute molecules interact with solvent molecules. This is an exothermic process.

  • ΔH_solvent : The energy required to create a cavity in the solvent to accommodate a solute molecule. This is an endothermic process.

The overall ΔH_sol is the sum: ΔH_sol = ΔH_lattice + ΔH_solvation + ΔH_solvent.

Intermolecular Forces at Play

The magnitude of ΔH_solvation is determined by the intermolecular forces between this compound and the solvent molecules. As a nonpolar alkane, the primary intermolecular forces this compound can engage in are van der Waals forces , specifically London dispersion forces.[5][6]

  • Solute-Solute Interactions: In its solid state, this compound molecules are held together by these dispersion forces within the crystal lattice.

  • Solute-Solvent Interactions: When introduced into a solvent, new dispersion forces form between the this compound and solvent molecules.

The governing principle of "like dissolves like" is directly applicable here.[7] Solvents that are also nonpolar (e.g., alkanes, aromatic hydrocarbons) can form favorable van der Waals interactions with this compound, leading to a more exothermic (or less endothermic) ΔH_sol. Conversely, polar solvents (e.g., water, alcohols) have strong hydrogen bonding networks. The energy required to disrupt these networks (high ΔH_solvent) is not sufficiently compensated by the weak dispersion forces formed with the nonpolar this compound molecule (low exothermic ΔH_solvation), resulting in very poor solubility.[8][9]

G cluster_solute This compound Crystal cluster_solvent Nonpolar Solvent (e.g., Hexane) cluster_solution Dissolution Process S1 C₁₁H₁₈ S2 C₁₁H₁₈ S1->S2 Lattice Energy (van der Waals) Solute C₁₁H₁₈ S1->Solute Break Lattice (+ΔH) V1 C₆H₁₄ V2 C₆H₁₄ V1->V2 Solvent-Solvent (van der Waals) Solvent1 C₆H₁₄ V1->Solvent1 Create Cavity (+ΔH) Solute->Solvent1 Solvation (van der Waals) Solvent2 C₆H₁₄ Solute->Solvent2

Caption: Intermolecular forces involved in the dissolution of this compound.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh to Very High "Like dissolves like" principle fully applies. Strong van der Waals interactions between the caged alkane and the solvent lead to a favorable enthalpy of solution.[5]
Nonpolar Aromatic Toluene, Benzene, XylenesHigh Strong van der Waals (dispersion) forces are the primary interaction. The solvent can effectively solvate the nonpolar solute.
Chlorinated Solvents Dichloromethane, ChloroformModerate to High Although these solvents have dipoles, their overall character allows for good solvation of nonpolar compounds.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate Ethers have some polarity but the large nonpolar alkyl groups allow for dissolution of hydrophobic compounds.
Ketones Acetone, Methyl Ethyl KetoneLow to Moderate The polarity of the carbonyl group reduces compatibility with the nonpolar solute.
Esters Ethyl AcetateLow to Moderate Similar to ketones, the polar ester group limits solubility.[2]
Alcohols Methanol, Ethanol, IsopropanolVery Low to Insoluble The strong hydrogen-bonding network of alcohols is difficult to disrupt for the nonpolar solute, leading to an unfavorable enthalpy of solution.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very Low to Insoluble These are highly polar solvents and are poor matches for the nonpolar this compound.
Aqueous WaterInsoluble As a highly polar, hydrogen-bonded solvent, water is incapable of dissolving the hydrophobic this compound.[3]

Experimental Determination of Solubility (Gravimetric Method)

For researchers needing precise quantitative data, the following protocol outlines a reliable, self-validating gravimetric method for determining the solubility of this compound in a given organic solvent. This method relies on preparing a saturated solution, taking a known volume, evaporating the solvent, and weighing the remaining solute.[1][10]

Materials and Equipment
  • This compound (≥98% purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance (readable to 0.0001 g)

  • Calibrated volumetric pipettes (e.g., 5 mL or 10 mL) and pipette bulb

  • Pre-weighed evaporation dishes (e.g., glass petri dishes or aluminum weigh boats)

  • Drying oven or vacuum desiccator

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

Step-by-Step Protocol
  • Preparation of Saturated Solution: a. Add an excess of this compound to a vial containing a known volume (e.g., 20 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to be clearly visible. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the mixture for at least 24-48 hours with continuous agitation. This ensures the solution reaches equilibrium and becomes fully saturated.

  • Sample Collection (Self-Validating Step): a. After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature. This step is critical to avoid aspirating solid particles. b. Carefully draw a precise volume (e.g., 10.00 mL) of the clear supernatant using a calibrated volumetric pipette. To ensure no solid particles are transferred, a syringe fitted with a solvent-compatible filter can be used to withdraw the sample. c. Dispense the aliquot into a pre-weighed (tared) evaporation dish. Record the exact mass of the empty dish.

  • Solvent Evaporation: a. Place the evaporation dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, gentle heating in a drying oven (at a temperature well below the melting point of this compound) may be necessary. b. Once the solvent appears to be gone, place the dish in a vacuum desiccator or drying oven at a moderate temperature (e.g., 40-50 °C) and dry to a constant weight. "Constant weight" is achieved when two consecutive weighings (e.g., 1 hour apart) are within ±0.0002 g.

  • Calculation: a. Record the final mass of the evaporation dish containing the dried this compound. b. Calculate the mass of the dissolved solute: Mass of Solute = (Final Mass of Dish + Solute) - (Initial Mass of Dish) c. Calculate the solubility in the desired units:

    • Solubility (g/L): (Mass of Solute in g) / (Volume of Aliquot in L)
    • Solubility (mol/L): (Mass of Solute in g / 150.26 g/mol) / (Volume of Aliquot in L)
  • Replicates and Validation: a. Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation. b. The use of calibrated pipettes and drying to a constant weight are internal validation steps that ensure accuracy and precision.

G A 1. Preparation Add excess this compound to solvent in a sealed vial. B 2. Equilibration Agitate in thermostatic shaker for 24-48h at constant T. A->B C 3. Settling Allow excess solid to settle for >2h at constant T. B->C D 4. Sampling Withdraw precise volume (e.g., 10.00 mL) of clear supernatant using a filtered syringe or pipette. C->D E 5. Transfer Dispense aliquot into a pre-weighed evaporation dish. D->E F 6. Evaporation Evaporate solvent in fume hood or with gentle heat. E->F G 7. Drying Dry residue to a constant weight in a vacuum desiccator or oven. F->G H 8. Weighing & Calculation Weigh the dried solute and calculate solubility. G->H I 9. Validation Repeat steps A-H for a total of 3 replicates. H->I

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

This compound is an intrinsically nonpolar molecule, a property dictated by its rigid, saturated hydrocarbon cage structure. Its solubility in organic solvents is governed by the principle of "like dissolves like," showing high solubility in nonpolar aliphatic and aromatic solvents and poor solubility in polar, hydrogen-bonding solvents like alcohols and water. While precise, quantitative experimental data is limited in the literature, the theoretical principles and predictive table provided in this guide offer a strong framework for scientists and researchers. For applications requiring exact solubility values, the detailed gravimetric protocol supplied herein provides a robust and reliable method for empirical determination, empowering professionals in drug development and materials science to effectively utilize this unique chemical scaffold.

References

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An In-depth Technical Guide on the Thermal Stability of 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Core and its Thermal Resilience

Adamantane, the simplest diamondoid, possesses a unique cage-like structure of three fused cyclohexane rings, rendering it both rigid and virtually strain-free.[1] This inherent structural integrity translates to remarkable thermal stability, a property that is not only scientifically intriguing but also of significant practical importance. When incorporated into molecular frameworks, the adamantane scaffold can enhance the thermal stability of the resulting compound.[2][3] This guide focuses on 1-methyladamantane, a fundamental derivative, to provide a comprehensive understanding of its thermal behavior. The strategic placement of a methyl group on the adamantane core influences its physical properties, including its melting point.[4] For professionals in drug development and materials science, a thorough grasp of the thermal stability of such derivatives is crucial for predicting shelf-life, designing robust formulations, and developing materials for high-temperature applications.[1][5][6]

Section 1: Physicochemical Properties and Expected Thermal Behavior

This compound is a polycyclic alkane with the molecular formula C₁₁H₁₈.[7][8] At room temperature, it exists as a white solid with a low melting point.[9] While specific, comprehensive studies detailing the full thermal decomposition profile of this compound are not extensively published, the behavior of the parent adamantane and related derivatives provides a strong basis for predicting its high thermal resilience.[2] The adamantane cage itself is exceptionally stable due to its strain-free, diamond-like lattice.[1] The addition of a methyl group, a simple alkyl substituent, is not expected to dramatically decrease this inherent stability. However, it does introduce a potential initiation site for decomposition, namely the carbon-carbon bond between the methyl group and the adamantane cage.

Table 1: Key Physicochemical and Thermochemical Properties of this compound

PropertyValueUnitsSource(s)
Molecular FormulaC₁₁H₁₈-[7][8]
Molecular Weight150.2606 g/mol [7]
Melting Point (Tfus)392K[7]
Enthalpy of Fusion (ΔfusH)3.71kJ/mol[7]
Enthalpy of Sublimation (ΔsubH°)67.8 ± 1.3kJ/mol[7]
Standard Enthalpy of Formation (Gas, ΔfH°gas)-171.6 ± 2.75kJ/mol[10]

Section 2: Experimental Determination of Thermal Stability

A multi-faceted approach is necessary to fully characterize the thermal stability of this compound. The following experimental protocols are standard methodologies for such an investigation.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is fundamental for determining the onset of decomposition and quantifying mass loss at various temperatures.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).

  • Apparatus: A calibrated thermogravimetric analyzer is used.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to study the intrinsic thermal decomposition without oxidative effects.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/minute) from ambient temperature to a temperature where complete decomposition is observed (e.g., up to 1000°C).[11]

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) are key parameters determined from the first derivative of the TGA curve.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to isolate the effects of heat on the molecule's structure, preventing oxidative side reactions that would complicate the decomposition profile. A constant heating rate ensures that the observed thermal events are comparable across different experiments.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine phase transitions, such as melting and boiling points, and to study the energetics of decomposition.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

  • Apparatus: A calibrated differential scanning calorimeter is employed.

  • Heating Program: The sample is subjected to a controlled temperature program, similar to TGA.

  • Data Analysis: The DSC thermogram reveals endothermic and exothermic events. The melting point will appear as a sharp endothermic peak. Decomposition is often observed as a more complex series of exothermic or endothermic events at higher temperatures.

Causality Behind Experimental Choices: Hermetically sealing the pan is important to contain any volatile decomposition products and to ensure accurate heat flow measurements.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: This powerful hyphenated technique provides detailed information about the decomposition products. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Sample Introduction: A microgram-scale sample of this compound is placed in a pyrolysis probe.

  • Pyrolysis: The probe is rapidly heated to a specific temperature (e.g., 600-1000°C) for a short period.

  • Separation and Detection: The volatile pyrolysis products are swept into a gas chromatograph for separation, and the eluting compounds are introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: The resulting chromatogram shows the different decomposition products, and the mass spectra allow for their structural elucidation.

Causality Behind Experimental Choices: Rapid heating in pyrolysis is designed to mimic the initial stages of thermal decomposition and to generate primary decomposition products before they can undergo extensive secondary reactions.

Section 3: Predicted Decomposition Pathways and Mechanisms

While specific experimental data on the high-temperature pyrolysis of this compound is limited, the known chemistry of adamantane and related caged hydrocarbons allows for the formulation of a hypothetical decomposition mechanism.[12] The thermal decomposition of adamantane derivatives is expected to proceed through a free-radical chain reaction mechanism.

Initiation: The weakest bonds in the this compound molecule are the C-H bonds and the C-C bond of the methyl group. At elevated temperatures, homolytic cleavage of one of these bonds will initiate the decomposition process. The bond dissociation energy of a tertiary C-H bond is generally lower than that of a primary or secondary C-H bond, making the bridgehead protons potential sites for initial hydrogen abstraction. However, the C-C bond of the methyl group is also a likely point of initial cleavage.

Propagation: The initial radicals formed will then participate in a series of propagation steps, including:

  • Hydrogen Abstraction: The initial radical can abstract a hydrogen atom from another this compound molecule, generating a new radical and a stable molecule.

  • β-Scission: The adamantyl radical can undergo ring-opening reactions via β-scission, leading to the formation of unsaturated, less-strained cyclic and acyclic hydrocarbons.

  • Isomerization: The radical intermediates can undergo rearrangements to form more stable radical species.

Termination: The radical chain reactions are terminated by the combination or disproportionation of two radical species.

Recent molecular dynamics simulations on the thermal decomposition of adamantane and this compound in an oxygen atmosphere suggest that the initial steps involve demethylation and dehydrogenation.[13] In the absence of oxygen, the primary decomposition products of similar adamantane derivatives have been found to include methane, hydrogen, and various aromatic compounds such as toluene and xylene, formed through a combination of isomerization, hydrogen transfer, β-scission, and dehydrogenation.[12][13]

Mandatory Visualization:

G cluster_0 Experimental Workflow for Thermal Stability Analysis TGA Thermogravimetric Analysis (TGA) Decomposition Temperature Decomposition Temperature TGA->Decomposition Temperature DSC Differential Scanning Calorimetry (DSC) Phase Transitions (Melting Point) Phase Transitions (Melting Point) DSC->Phase Transitions (Melting Point) PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Identification of Decomposition Products Identification of Decomposition Products PyGCMS->Identification of Decomposition Products

Caption: Workflow for the comprehensive thermal analysis of this compound.

Section 4: Implications for Drug Development and Materials Science

The high thermal stability of the adamantane core is a key feature exploited in various applications. In drug development, incorporating an adamantane moiety can lead to more robust molecules with longer shelf lives.[5][6] For instance, the antiviral drugs amantadine and rimantadine are adamantane derivatives. Their stability is a critical factor in their formulation and storage.

In materials science, adamantane-based polymers exhibit enhanced thermal stability, making them suitable for high-performance applications.[2] The rigid, bulky nature of the adamantane cage restricts chain mobility, leading to higher glass transition temperatures and decomposition temperatures.[2] this compound, as a fundamental building block, provides a lipophilic and thermally stable core for the synthesis of more complex functionalized materials.

Conclusion

This compound, by virtue of its diamondoid core, is predicted to exhibit high thermal stability. A thorough experimental investigation utilizing TGA, DSC, and Py-GC-MS is essential to fully characterize its decomposition profile and elucidate the precise mechanisms involved. Understanding the thermal behavior of this fundamental adamantane derivative provides a solid foundation for the rational design of new pharmaceuticals and advanced materials with enhanced stability and performance characteristics.

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A Technical Guide to Quantum Chemical Calculations for 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a robust framework for conducting quantum chemical calculations on 1-methyladamantane, a caged hydrocarbon of significant interest in medicinal chemistry and materials science.[1] For researchers, scientists, and drug development professionals, understanding the intricate electronic and structural properties of this molecule is paramount for designing novel therapeutics and advanced materials. This guide moves beyond a simple recitation of steps, delving into the rationale behind methodological choices to ensure scientific integrity and reproducible results. We will explore the theoretical underpinnings of density functional theory (DFT) as applied to saturated hydrocarbons, detail a step-by-step protocol for geometry optimization, frequency analysis, and the calculation of key molecular properties, and provide guidance on interpreting the resulting data. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction: The Significance of this compound

Adamantane and its derivatives, including this compound, possess a unique, rigid, cage-like structure that imparts exceptional thermal and chemical stability.[1] This tricyclic alkane (C₁₁H₁₈) serves as a versatile building block in the synthesis of a wide array of compounds with applications ranging from antiviral drugs to high-performance polymers.[1][2][3][4] The addition of a methyl group at a bridgehead position (C1) subtly alters the molecule's symmetry and electronic properties, making it a fascinating subject for computational investigation.

Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate the fundamental properties of this compound at the atomic level. By solving the Schrödinger equation, or approximations thereof, we can predict its three-dimensional structure, vibrational frequencies, electronic charge distribution, and thermochemical properties with a high degree of accuracy.[5] This in silico approach is indispensable for:

  • Establishing Structure-Property Relationships: Understanding how the molecular structure influences its chemical behavior.

  • Guiding Synthesis: Predicting the feasibility and outcomes of chemical reactions.

  • Interpreting Experimental Data: Providing a theoretical basis for spectroscopic measurements like NMR and IR.

This guide will equip you with the necessary knowledge and practical steps to perform high-quality quantum chemical calculations on this compound, fostering a deeper understanding of its chemical nature.

Theoretical Foundations: Why Density Functional Theory?

For the study of saturated hydrocarbons like this compound, Density Functional Theory (DFT) stands out as the method of choice, offering an excellent balance between computational cost and accuracy.[6][7] Unlike wave-function-based methods, which can be computationally prohibitive for molecules of this size, DFT calculates the total energy of the system based on its electron density.

The core principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a molecule is a unique functional of its electron density. In practice, we use the Kohn-Sham equations to solve for the orbitals of a fictitious system of non-interacting electrons that yield the same density as the real system. The complexity of the many-electron problem is encapsulated in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.

Choosing the Right Functional and Basis Set:

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.[8]

  • Functionals: For non-covalent interactions and general-purpose calculations on hydrocarbons, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for such systems.[9]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[10][11][12] For hydrocarbons, Pople-style basis sets are a common and effective choice.[13][14] We recommend starting with the 6-31G(d,p) basis set, which provides a good compromise between accuracy and computational expense. This is a split-valence basis set that uses two sets of functions for valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to better describe the shape of the electron density.[12][14] For higher accuracy, one can move to larger basis sets like 6-311+G(d,p) or the correlation-consistent basis sets from Dunning, such as cc-pVDZ .

Experimental Workflow: A Step-by-Step Protocol

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound.

Step 1: Building the Initial Molecular Structure

The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software. The adamantane cage consists of four fused cyclohexane rings in the chair conformation. The methyl group is placed on one of the four equivalent bridgehead carbon atoms.

Diagram: Computational Workflow for this compound

G cluster_0 Input Preparation cluster_1 Core Calculation cluster_2 Analysis & Property Calculation A 1. Build Initial Structure (this compound) B 2. Select Theoretical Level (e.g., B3LYP/6-31G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation C->D E 5. Verify Minimum Energy Structure (No imaginary frequencies) D->E F 6. Calculate Molecular Properties (Electronic Structure, Spectra, Thermochemistry) E->F G 7. Compare with Experimental Data F->G

Caption: A streamlined workflow for quantum chemical calculations on this compound.

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[15][16][17][18] This is a crucial step as the accuracy of all subsequent calculations depends on having a correctly optimized structure.[18]

Protocol:

  • Input File Preparation: Create an input file for your quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This file should specify:

    • The initial coordinates of this compound.

    • The desired level of theory (e.g., B3LYP/6-31G(d,p)).

    • The keyword for geometry optimization (e.g., Opt).

  • Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Convergence Check: Ensure the optimization has converged successfully. This is typically indicated by the forces on the atoms and the change in energy between steps falling below a certain threshold.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation should be performed.[19][20] This serves two primary purposes:

  • Verification of the Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies.[21] The presence of one or more imaginary frequencies indicates that the optimized structure is a saddle point (e.g., a transition state) and not a stable minimum.

  • Prediction of Spectroscopic and Thermochemical Data: The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule and to compute thermochemical properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.[22][23][24]

Protocol:

  • Input File Preparation: Using the optimized geometry from the previous step, set up a new input file.

    • Specify the same level of theory (B3LYP/6-31G(d,p)).

    • Include the keyword for a frequency calculation (e.g., Freq).

  • Execution and Analysis: Run the calculation and examine the output.

    • Confirm that there are no imaginary frequencies.

    • Analyze the calculated IR spectrum, noting the frequencies and intensities of the major vibrational modes.

    • Extract the thermochemical data.

Analysis of Molecular Properties

With the optimized geometry and vibrational frequencies in hand, a wealth of molecular properties can be calculated and analyzed.

Electronic Structure Analysis
  • Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals provides insight into the molecule's chemical reactivity and electronic stability. For adamantane, the HOMO energy has been calculated to be around -7.44 eV.[9]

  • Electron Density and Electrostatic Potential: Plotting the electron density surface provides a visual representation of the molecule's size and shape. The electrostatic potential mapped onto this surface reveals regions of positive and negative charge, indicating potential sites for electrophilic or nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more intuitive picture of the bonding in the molecule, including atomic charges and bond orders.

Spectroscopic Properties
  • Infrared (IR) Spectroscopy: Compare the calculated IR spectrum with experimental data if available. It's important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. A scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) can be applied to improve the agreement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹³C and ¹H nuclei can be calculated. These calculations are more computationally demanding but can be invaluable for assigning experimental NMR spectra. For adamantane, the experimental ¹³C chemical shifts for the methine and methylene carbons are approximately 28.6 ppm and 38.0 ppm, respectively.[25] Solid-state NMR studies have reported the chemical shift of the adamantane CH signal at 25 °C to be 37.777 ppm.[26][27] NMR is a powerful technique for the structural characterization of adamantane compounds in solution.[28]

Thermochemical Properties

The output of the frequency calculation provides the necessary data to compute various thermochemical properties.[29][30]

PropertyDescriptionTypical Calculated Value (Example)
Zero-Point Vibrational Energy (ZPVE) The residual vibrational energy of the molecule at 0 K.To be calculated
Enthalpy of Formation (ΔHf°) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.To be calculated
Standard Enthalpy of Sublimation (ΔsubH°) The enthalpy change when one mole of the solid sublimes to a gas. Experimental values for this compound are around 67.57 kJ/mol.[31]To be calculated
Gibbs Free Energy (G) A thermodynamic potential that can be used to predict the spontaneity of a process.To be calculated

Note: The calculation of accurate absolute thermochemical values can be challenging. However, relative energies between different conformers or isomers are often more reliable. For caged hydrocarbons, the PBE-D3 approach has shown good reliability in predicting sublimation enthalpies.[32]

Conclusion and Outlook

This technical guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following these steps and understanding the underlying theoretical principles, researchers can gain valuable insights into the structure, properties, and reactivity of this important molecule.

The methodologies described here are not limited to this compound and can be readily adapted to study other adamantane derivatives and caged hydrocarbons.[33] As computational resources continue to improve, more advanced theoretical methods and larger basis sets will become increasingly accessible, further enhancing the predictive power of quantum chemical calculations in drug discovery and materials science.

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discovery and history of 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 1-Methyladamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane and its derivatives represent a unique class of saturated polycyclic hydrocarbons that have garnered significant interest across various scientific disciplines, most notably in medicinal chemistry and materials science. Their rigid, cage-like structure imparts exceptional thermal stability and lipophilicity, properties that have been exploited in the design of novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and properties of a key member of this family: this compound. We will delve into the foundational discoveries that paved the way for adamantane chemistry, detail synthetic methodologies for this compound, and present its physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this versatile molecular scaffold.

The Dawn of Diamondoids: The Discovery and Early Synthesis of Adamantane

The story of this compound is intrinsically linked to its parent compound, adamantane. The existence of adamantane (C₁₀H₁₆), a molecule with a unique, strain-free, diamond-like structure, was first postulated in 1924 by H. Decker.[1] However, it was not until 1933 that adamantane was first isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia by Stanislav Landa and his colleagues.[2] This discovery launched a new field of chemistry focused on these polyhedral organic compounds, often referred to as diamondoids.[1][2]

The first laboratory synthesis of adamantane was a landmark achievement by the Croatian chemist Vladimir Prelog in 1941.[1][3][4] Prelog's multi-step synthesis was a complex and low-yielding process, making adamantane a chemical curiosity rather than a readily accessible compound.[1][5]

A pivotal breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis of adamantane.[1][6] Schleyer's method involved the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, a readily available starting material.[1] This new route made adamantane and its derivatives accessible for broader scientific investigation and paved the way for their application in various fields.[7]

The Emergence of this compound: Synthesis and Significance

With adamantane now more readily available, attention turned to its derivatives. This compound (C₁₁H₁₈) is a simple yet significant derivative where a methyl group is substituted at one of the tertiary carbon atoms of the adamantane cage.[8] This seemingly minor modification can have a profound impact on the molecule's properties and biological activity. For instance, the introduction of methyl groups into the adamantane scaffold is a key feature of the anti-Alzheimer's drug, memantine (1-amino-3,5-dimethyladamantane), highlighting the importance of alkylated adamantanes in medicinal chemistry.[9][10]

Synthetic Approaches to this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. A common and scalable approach involves the reduction of 1-bromomethyladamantane.[9]

Experimental Protocol: Synthesis of this compound via Reduction of 1-Bromomethyladamantane [9]

Step 1: Preparation of 1-Bromomethyladamantane

  • To a solution of 1-adamantylmethanol in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., phosphorus tribromide or hydrobromic acid).

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromomethyladamantane.

Step 2: Reduction to this compound

  • Dissolve 1-bromomethyladamantane in a suitable solvent such as tetrahydrofuran (THF).

  • Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), cautiously at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and water.

  • Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by chromatography on silica gel or by sublimation to afford pure this compound.[11]

It is important to note that while effective, the use of metal hydrides like LiAlH₄ can be hazardous and may not be ideal for large-scale industrial synthesis.[9] Alternative, safer, and more scalable methods are continuously being explored.[9][12]

The following diagram illustrates the general synthetic workflow for this compound.

G start 1-Adamantylmethanol intermediate 1-Bromomethyladamantane start->intermediate Bromination end This compound intermediate->end Reduction

Caption: Synthetic pathway from 1-adamantylmethanol to this compound.

Physicochemical Properties and Spectroscopic Characterization

This compound is a colorless, crystalline solid at room temperature with a high melting point, a characteristic feature of the rigid adamantane cage.[8] It is a nonpolar, hydrophobic molecule, making it soluble in organic solvents but insoluble in water.[8]

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

PropertyValueReference
Molecular Formula C₁₁H₁₈[8][13]
Molecular Weight 150.26 g/mol [13][14]
CAS Number 768-91-2[8][13]
Appearance White crystalline solid[8][11]
Melting Point 392 K (119 °C)[14]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the methyl protons and the protons of the adamantane cage. The high symmetry of the adamantane core simplifies the spectrum.

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for the methyl carbon and the different types of carbon atoms within the adamantane framework.

  • Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak (M⁺) at m/z 150, confirming the molecular weight.[15] The fragmentation pattern is characteristic of the stable adamantane cage.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching and bending vibrations of the alkane structure.

The following diagram illustrates a typical analytical workflow for the characterization of synthesized this compound.

G cluster_analysis Analytical Techniques synthesis Synthesized This compound purification Purification (Chromatography/Sublimation) synthesis->purification structural_validation Structural Validation purification->structural_validation purity_assessment Purity Assessment purification->purity_assessment nmr NMR (¹H, ¹³C) structural_validation->nmr ms Mass Spectrometry structural_validation->ms ir IR Spectroscopy structural_validation->ir final_product Pure this compound purity_assessment->final_product gc Gas Chromatography purity_assessment->gc

Caption: Analytical workflow for this compound characterization.

Applications in Drug Discovery and Beyond

The unique properties of the adamantane scaffold, such as its lipophilicity, rigidity, and metabolic stability, have made it a privileged structure in drug discovery.[16][17] Adamantane derivatives have been successfully developed as antiviral, anti-Parkinson's, and anti-Alzheimer's drugs.[1][16]

This compound itself serves as a crucial building block for the synthesis of more complex and biologically active molecules.[18][19] The methyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. For example, α-methyl-1-adamantanemethylamine was reported to have stronger anti-influenza activity than its non-methylated counterpart, amantadine.[7] More recently, derivatives of this compound have shown promise as potent antiviral agents against the Ebola virus.[18][20]

Beyond pharmaceuticals, the thermal stability and well-defined structure of adamantane derivatives make them attractive for applications in materials science, such as in the development of polymers and nanomaterials.[16]

Conclusion

From its theoretical conception to its isolation from crude oil and subsequent synthetic accessibility, the journey of adamantane and its derivatives has been a fascinating chapter in the history of organic chemistry. This compound, as a fundamental derivative, continues to be a valuable tool for researchers in both academic and industrial settings. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of the discovery, synthesis, and characterization of this compound, with the aim of equipping scientists and researchers with the foundational knowledge to explore the full potential of this remarkable molecule.

References

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natural occurrence of 1-Methyladamantane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 1-Methyladamantane Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

Adamantane and its alkylated derivatives, particularly this compound, represent a fascinating class of saturated polycyclic hydrocarbons. Their rigid, cage-like structure imparts exceptional thermal and chemical stability, making them invaluable molecules in fields ranging from medicinal chemistry to materials science.[1][2] While their synthetic chemistry is well-established, their natural origins are predominantly rooted in the geochemical processes of petroleum formation, where they serve as critical biomarkers for thermal maturity.[3][4] This guide provides a comprehensive technical overview of the natural occurrence of this compound and its derivatives, detailing their formation, primary sources, analytical methodologies for isolation and characterization, and their significance to geochemical and pharmaceutical research.

Geochemical Genesis and Occurrence in Petroleum

The overwhelming majority of naturally occurring this compound is found within crude oil, natural gas, and source rocks.[5] Unlike conventional biomarkers, adamantanes have no known direct biological precursors in living organisms.[6][7] Instead, they are considered "geosynthetic compounds" or "diamondoids," formed through the complex thermal alteration of organic matter over geological timescales.[3]

Mechanism of Formation: Catalytic Rearrangement

The formation of the adamantane skeleton is a thermodynamically driven process. It proceeds via the catalytic isomerization and fragmentation of various polycyclic naphthenic hydrocarbons present in kerogen and bitumen.[6] During catagenesis (the process of petroleum formation under elevated temperature and pressure), these precursors undergo rearrangement reactions on the acidic surfaces of clay minerals or other aluminosilicates, which act as Lewis acid catalysts.[8]

The most stable tricyclodecane isomer is adamantane, and its alkylated derivatives like this compound are formed as the molecule seeks its lowest energy state. The precursors are believed to be steranes, hopanes, and other tricyclic terpenes derived from the biomass of ancient algae, bacteria, and plants.[7][9] The process involves a series of carbon-carbon bond migrations, ultimately collapsing the precursor's structure into the highly stable, strain-free adamantane cage.

G cluster_0 Geological Precursors (from Biomass) cluster_1 Geochemical Transformation (Catagenesis) cluster_2 Stable End Products Steranes Steranes Process Thermal Stress + Lewis Acid Catalysis (e.g., Clay Minerals) Steranes->Process Hopanes Hopanes Hopanes->Process Tricyclic Terpenes Tricyclic Terpenes Tricyclic Terpenes->Process Adamantane_Cage Adamantane & Derivatives (this compound, etc.) Process->Adamantane_Cage Isomerization & Rearrangement

Caption: Geochemical formation of adamantanes from biological precursors.

Significance as Geochemical Biomarkers

The distribution and relative abundance of adamantane derivatives serve as powerful indicators of the thermal maturity of crude oil and source rocks.[3] Because they are highly resistant to biodegradation, they are particularly useful in analyzing heavily weathered or biodegraded oils where other biomarkers like n-alkanes have been consumed.[7]

Several maturity indices have been developed based on these compounds. For example, the Methyladamantane Index (MAI) , which is based on the ratio of this compound to 2-methyladamantane (1-MA/2-MA), is used to assess the thermal history of petroleum.[10] As thermal maturity increases, the more stable 1-substituted isomer is favored, leading to a higher index value.

Quantitative Distribution in Crude Oils

The concentration of adamantanes in petroleum varies significantly, from trace amounts to uniquely high concentrations in certain fields. Generally, the total adamantane content can range from 0.0001% to over 0.03%.[5][11] Severely biodegraded and thermally mature oils tend to have higher relative concentrations of these compounds.

Crude Oil SourceThis compound (1-MA) ConcentrationTotal Adamantanes ConcentrationKey ObservationsReference
General Range~1 to 30 µg/g~40 to 500 µg/gRepresents a typical range for most crude oils.[12]
South Louisiana, USAUp to 300 µg/g (individual diamondoids)Up to 2,000 µg/gExample of a highly mature oil with high diamondoid content.[12]
Iraqi Crude Oils1-3 ppm (for parent adamantane)Not specifiedDemonstrates the presence in Middle Eastern oils.[13]
Cenomanian Oils (Russkoe Field)5.6% (of total adamantoids)Uniquely high, orders of magnitude above average.An exceptional case of adamantoid enrichment.[11]
California (Platform Elly)Not specified42.1 µg/gExample of a heavy crude with low adamantane content.[12]

Biological Occurrence: An Emerging Picture

While the geochemical origin of adamantanes is well-documented, reports of their presence in the biological realm are exceedingly rare, presenting an intriguing area for future research.

Reported Presence in Mangifera indica

The PubChem database notes that this compound has been reported in Mangifera indica, the common mango tree.[14] This finding is significant as it suggests the possibility of a yet-undiscovered biosynthetic pathway for adamantane structures in the plant kingdom. However, this appears to be an isolated report, and further independent verification and research are required to confirm the metabolic origin and rule out potential contamination from environmental sources. The mechanism for such a biosynthesis would be novel, as the formation of the compact cage structure is energetically demanding.

Microbial Transformation

Currently, no microorganisms are known to synthesize the adamantane core de novo or utilize it as a sole source of carbon and energy.[15] However, certain bacteria, particularly those equipped with cytochrome P450 monooxygenase enzyme systems, are capable of transforming or functionalizing the adamantane scaffold.[15] For instance, Pseudomonas putida can selectively oxidize adamantane to 1-adamantanol.[15] This demonstrates a biological interaction with the adamantane cage, although it is a transformation of an existing molecule rather than its initial synthesis.

Isolation and Characterization from Natural Sources

The analysis of this compound from complex natural matrices like crude oil requires robust separation and identification techniques. The primary challenge is isolating these compounds from a vast number of other hydrocarbons.

Experimental Protocol: Isolation and Analysis from Crude Oil

This protocol outlines a generalized workflow for the isolation and quantification of this compound from a crude oil sample.

Objective: To separate and identify adamantane derivatives from a crude oil matrix.

Methodology:

  • Initial Fractionation:

    • Begin with a known volume of crude oil.

    • Perform fractional distillation to separate the oil into fractions based on boiling points. Adamantanes are relatively volatile and will be concentrated in the kerosene and light gas oil fractions (typically boiling range 150-350°C).

  • Removal of Aromatic Compounds:

    • Subject the relevant fraction to silica gel column chromatography.

    • Elute with a nonpolar solvent like n-hexane. The saturated hydrocarbons (including adamantanes) will elute first, while the aromatic compounds are retained on the column.

  • Selective Isolation via Adductive Crystallization (Thiourea Adduct Formation):

    • This step leverages the unique ability of adamantanes to form stable crystalline adducts with thiourea, separating them from other saturated cyclic and branched alkanes.[5][13]

    • Dissolve the saturated hydrocarbon fraction in a suitable solvent (e.g., methanol).

    • Add a saturated solution of thiourea in methanol.

    • Allow the mixture to stand at a reduced temperature (e.g., 4°C) to facilitate the crystallization of the adamantane-thiourea adduct.

    • Collect the crystals by filtration.

    • Decompose the adduct to release the adamantanes by adding water and extracting with a nonpolar solvent (e.g., pentane or hexane).

  • Analysis and Quantification by GC-MS:

    • Concentrate the extract containing the adamantane derivatives.

    • Analyze the sample using a high-resolution capillary Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). Employ a temperature program that ramps from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure separation of various alkylated isomers.[16]

    • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Key ions for adamantane (m/z 136), this compound (m/z 150, 135), and other derivatives should be monitored.

    • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantification: Use an internal standard method for accurate quantification.

G Crude_Oil Crude Oil Sample Distillation Fractional Distillation Crude_Oil->Distillation Saturates_Fraction Saturated Hydrocarbon Fraction (Alkanes + Cycloalkanes) Distillation->Saturates_Fraction Remove Aromatics & Heavy Fractions Thiourea Adductive Crystallization with Thiourea Saturates_Fraction->Thiourea Adduct Adamantane-Thiourea Adduct (Crystalline Solid) Thiourea->Adduct Selective Crystallization Decomposition Adduct Decomposition (Water/Solvent Extraction) Adduct->Decomposition Adamantane_Isolate Isolated Adamantane Concentrate Decomposition->Adamantane_Isolate GCMS GC-MS Analysis (SIM Mode) Adamantane_Isolate->GCMS Data Identification & Quantification (vs. Standards) GCMS->Data

Caption: Workflow for the isolation and analysis of adamantanes.

Conclusion and Future Directions

The natural occurrence of this compound and its derivatives is predominantly a subject of petroleum geochemistry. These thermally stable, cage-like hydrocarbons are not products of living organisms but are rather molecular fossils formed deep within the Earth's crust. Their distribution provides invaluable information for oil exploration and understanding the thermal history of sedimentary basins.

The tantalizing report of this compound in Mangifera indica opens a potential new frontier.[14] Should this be confirmed and a biosynthetic pathway identified, it would represent a paradigm shift in our understanding of natural product chemistry. For researchers in drug development, understanding both the geochemical origins and potential biological sources is crucial, as the adamantane scaffold continues to be a privileged structure in the design of new therapeutic agents.[1][17] Future work should focus on verifying and exploring potential biological sources of these unique molecules and refining analytical techniques for their detection at ultra-trace levels.

References

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An In-depth Technical Guide to the Toxicological Profile of 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyladamantane (CAS 768-91-2) is a polycyclic aliphatic hydrocarbon, a methylated derivative of adamantane.[1][2] Its rigid, cage-like structure imparts significant metabolic stability and lipophilicity, making the adamantane scaffold a privileged motif in medicinal chemistry.[3][4] While this compound itself is primarily an intermediate for chemical synthesis, its structural analogues, such as Amantadine (antiviral, anti-Parkinsonian) and Memantine (Alzheimer's disease treatment), are well-established therapeutic agents.[1][3][5] Consequently, understanding the potential toxicological profile of this compound is critical for researchers and drug development professionals who may handle it or use it as a building block for novel therapeutics.[6]

Part 1: Physicochemical Properties and Predictive Toxicology

The toxicological behavior of a compound is intrinsically linked to its chemical and physical properties. For this compound, its adamantane core is the defining feature.

1.1. Structural and Physicochemical Characteristics

The defining features of this compound are its high lipophilicity and structural rigidity.[5][6] These characteristics suggest it is likely to be readily absorbed and distributed into lipid-rich tissues, including the central nervous system (CNS), a property that can be beneficial for CNS-acting drugs but also a potential source of neurotoxicity.[7]

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₈[2]
Molecular Weight 150.26 g/mol [2]
Appearance White to off-white solid[1][8]
Solubility Insoluble in water; Soluble in organic solvents like chloroform and ethyl acetate.[1][6]
LogP (Octanol/Water) 4.2 (Computed)[2]
Stability Known for high stability and resistance to oxidation.[6]
Storage Sealed in dry, 2-8°C[1][8]

This table summarizes the key physicochemical properties of this compound.

The high computed LogP value of 4.2 indicates strong lipophilicity, suggesting a potential for bioaccumulation and penetration of the blood-brain barrier.[2][7]

1.2. Predictive Toxicology Based on Structural Analogues

In the absence of direct data, the toxicological profiles of approved drugs Amantadine and Memantine serve as valuable surrogates for predicting the potential biological targets and adverse effects of this compound.

Amantadine:

  • Mechanism: Increases dopamine release, prevents dopamine reuptake, and acts as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[9] It also exhibits anticholinergic properties.[9]

  • Toxicity Profile: CNS effects are prominent, including agitation, hallucinations, delirium, and seizures.[9] Overdose can lead to cardiac arrhythmias (QT prolongation), respiratory distress, and renal toxicity.[9][10] The lowest reported acute lethal dose in humans is 1 gram.[10]

Memantine:

  • Mechanism: A low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[11][12] It preferentially blocks the excessive, pathological activation of extrasynaptic NMDA receptors while sparing normal synaptic activity, which contributes to its favorable safety profile compared to other NMDA antagonists.[13][14]

  • Toxicity Profile: Generally well-tolerated. Side effects are typically CNS-related but less severe than those of amantadine, including dizziness, headache, and confusion.[14]

Inference for this compound: Given the shared adamantane core, it is plausible that this compound could exhibit activity at the NMDA receptor. The primary toxicological concerns would likely be neurotoxicity and, potentially, cardiotoxicity . GHS hazard classifications for this compound indicate it may cause skin, eye, and respiratory irritation.[2][15]

Part 2: A Framework for Toxicological Assessment

To definitively establish the toxicological profile of this compound, a tiered, systematic approach consistent with regulatory expectations is necessary.[16] This involves a progression from in vitro assays to more complex in vivo studies.

Toxicological_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Integration A Physicochemical Characterization B Genotoxicity (Ames Test) A->B Guides study design C Cytotoxicity Assays (e.g., MTT, LDH) A->C Guides study design D Cardiotoxicity (hERG Assay) A->D Guides study design E In Vitro ADME (Metabolic Stability, Permeability) A->E Guides study design F Acute Oral Toxicity (OECD 423/425) B->F Informs starting dose C->F Informs starting dose D->F Informs starting dose E->F Informs starting dose G Pharmacokinetics (PK) (Animal Model) F->G Determines dose for PK H Repeated-Dose Toxicity (28-day or 90-day) G->H Informs dose selection I Toxicological Profile & Risk Assessment H->I Provides comprehensive data

Fig. 1: Tiered workflow for toxicological assessment.

2.1. In Vitro Toxicity Assessment

In vitro studies are crucial for early-stage hazard identification, minimizing animal use and providing mechanistic insights.[17][18]

2.1.1. Genotoxicity: Bacterial Reverse Mutation (Ames) Test

  • Purpose: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[19][20]

  • Methodology (Protocol Summary):

    • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[19]

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.[21]

    • Exposure: Add the bacterial culture, this compound (at various concentrations), and either S9 mix or buffer to a molten top agar.[22]

    • Plating: Pour the mixture onto minimal glucose agar plates, which lack histidine.[21][22]

    • Incubation: Incubate plates at 37°C for 48-72 hours.[22]

    • Analysis: Count the number of revertant colonies (colonies that can now grow without external histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.[23]

2.1.2. Cardiotoxicity: hERG Assay

  • Purpose: To evaluate the potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, an effect linked to QT interval prolongation and risk of Torsade de Pointes arrhythmia.[24]

  • Methodology (Protocol Summary - Automated Patch Clamp):

    • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[24][25]

    • Technique: Employ automated whole-cell patch-clamp electrophysiology (e.g., QPatch or SyncroPatch) to measure hERG channel currents.[24]

    • Procedure:

      • Establish a stable baseline current recording in an extracellular solution.

      • Apply a vehicle control (e.g., 0.1% DMSO) to confirm no effect.

      • Apply this compound at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[24]

      • A specific voltage protocol is applied to elicit the hERG current, and the peak tail current is measured.[25]

    • Analysis: Calculate the percentage inhibition of the hERG current at each concentration relative to the baseline. Determine the IC₅₀ value (the concentration causing 50% inhibition). Known hERG inhibitors (e.g., E-4031) are used as positive controls.[24]

2.2. In Vivo Toxicity Assessment

In vivo studies are essential to understand the effects of a substance on a whole, living organism.[16]

2.2.1. Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)

  • Purpose: To determine the acute toxicity of a substance after a single oral dose and to classify it according to the Globally Harmonised System (GHS).[26][27] This method uses a stepwise procedure with a minimal number of animals.[26][28]

  • Methodology (Protocol Summary):

    • Animal Model: Use a single sex of healthy, young adult rodents (typically female rats).[26]

    • Dosing: Administer the test substance by oral gavage. Animals should be fasted prior to dosing.[29]

    • Stepwise Procedure:

      • Start with a dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on available data. In the absence of data, 300 mg/kg is a common starting point.[29]

      • Dose a group of 3 animals.

      • The outcome (mortality or survival) determines the next step: if mortality occurs, the dose for the next group is decreased; if no mortality, the dose is increased.[26]

    • Observation: Observe animals for a total of 14 days, with close observation for the first 24 hours. Record all signs of toxicity, morbidity, and mortality.[26][29]

    • Endpoint: The study allows for classification of the substance into a GHS toxicity category based on the observed outcomes at different dose levels.[28]

2.3. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to understanding the pharmacokinetic profile of a compound—what the body does to the drug.[30][31] This information is critical for interpreting toxicology data and predicting human exposure.[32][33]

ADME_Pathway cluster_Oral Oral Administration cluster_Systemic Systemic Circulation cluster_Tissues Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion A This compound (in GI Tract) B Bloodstream (Plasma Protein Binding) A->B Absorption C Tissues (e.g., Brain, Adipose) B->C Distribution D Phase I (Oxidation) Phase II (Conjugation) B->D Metabolism E Kidney (Urine) Bile (Feces) B->E Renal Clearance C->B Redistribution D->B Enterohepatic Recirculation D->E Excretion

Fig. 2: Conceptual ADME pathway for an orally administered compound.

A typical in vivo pharmacokinetic study would involve administering this compound to an animal model (e.g., rats) and collecting blood samples at various time points. Analysis of these samples would determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life.

Conclusion

While direct toxicological data for this compound is limited, a scientifically rigorous assessment of its potential hazards can be constructed. Its high lipophilicity and structural similarity to known neuroactive drugs like Amantadine and Memantine strongly suggest that the central nervous system is a primary target for potential toxicity. The GHS classification further indicates risks of irritation.

For any organization involved in the synthesis or use of this compound, a systematic toxicological evaluation is imperative. The framework presented in this guide, beginning with foundational in vitro assays for genotoxicity and cardiotoxicity and progressing to in vivo acute toxicity and ADME studies, provides a robust pathway for establishing a comprehensive safety profile. This data is not only essential for ensuring occupational safety but is also a prerequisite for any further development of its derivatives for therapeutic use.

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Unlocking the Potential of 1-Methyladamantane: A Technical Guide for Novel Therapeutic and Material Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Classic Scaffold for Modern Challenges

The adamantane moiety, a rigid, tricyclic hydrocarbon, is a cornerstone of medicinal chemistry and materials science. Its unique cage-like structure imparts desirable properties such as lipophilicity, thermal stability, and metabolic resistance, making it a privileged scaffold in drug design.[1] While derivatives like the antiviral amantadine and the Alzheimer's drug memantine are well-established, the potential of simpler analogs remains underexplored.[2][3] This guide focuses on 1-Methyladamantane, a fundamental derivative, and outlines promising, under-investigated research avenues for its application in virology, neurodegenerative diseases, inflammation, and polymer science. We will delve into the scientific rationale behind these explorations and provide detailed, actionable protocols for its synthesis and evaluation.

This compound (CAS 768-91-2) is a colorless, crystalline solid with a high melting point, soluble in organic solvents and insoluble in water.[4] Its stability and resistance to oxidation are characteristic of adamantane derivatives.[4] The addition of a single methyl group, as compared to the parent adamantane, subtly alters its physicochemical properties, potentially influencing its biological activity and applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 768-91-2[5][6]
Molecular Formula C₁₁H₁₈[5][6]
Molecular Weight 150.26 g/mol [5][6]
Appearance White to Off-White Solid[7]
Solubility Soluble in organic solvents, insoluble in water.[4]
Storage 2-8°C, sealed in a dry environment.[7]

Core Research Directive I: Scalable Synthesis of this compound

The exploration of this compound's potential is contingent on its accessible and scalable synthesis. While several methods exist, many are either hazardous or not cost-effective for large-scale production.[8] A recently developed approach, however, offers a scalable and economically viable route, paving the way for extensive research.[8]

Optimized and Scalable Synthesis Protocol

This protocol is adapted from the work of Pashenko et al. (2023) and focuses on the reduction of 1-bromomethyladamantane, which is readily prepared from the commercially available 1-adamantylmethanol.[8]

Experimental Protocol: Synthesis of this compound

  • Preparation of 1-bromomethyladamantane:

    • In a round-bottom flask, dissolve 1-adamantylmethanol in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath and slowly add a brominating agent (e.g., phosphorus tribromide).

    • Allow the reaction to proceed at room temperature with stirring for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromomethyladamantane.

  • Reduction to this compound:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of 1-bromomethyladamantane in an appropriate solvent like tetrahydrofuran (THF).

    • To this solution, add a reducing agent. While lithium aluminum hydride (LiAlH₄) can be used, it has drawbacks for large-scale synthesis.[8] A safer and more scalable alternative involves the use of a milder reducing agent in the presence of a catalyst.

    • For a scalable approach, consider a catalytic amount of a tin hydride reagent.[8]

    • Stir the reaction at room temperature and monitor its completion by GC-MS.

    • After the reaction is complete, carefully quench any remaining reducing agent.

    • Extract the this compound product, wash the organic phase, dry, and concentrate.

    • The crude product can be purified by sublimation or recrystallization to yield pure this compound.

This scalable synthesis opens the door for the extensive derivatization and biological evaluation of this compound.

Core Research Directive II: Antiviral Drug Development

The success of amantadine and rimantadine against influenza A has established the antiviral potential of the adamantane scaffold.[9] The proposed mechanism for these drugs is the blockade of the M2 proton channel, which is essential for viral uncoating.[10][11] More recently, adamantane derivatives have shown promise against other viruses, including a notable derivative of this compound exhibiting activity against the Ebola virus.[12]

Hypothesis: this compound as a Versatile Antiviral Scaffold

The lipophilic nature of the this compound core can be leveraged to design novel antiviral agents. Functionalization at various positions of the adamantane cage allows for the introduction of pharmacophores that can interact with specific viral targets.

Experimental Workflow: Screening for Antiviral Activity

Caption: Workflow for assessing the neuroprotective potential of this compound.

Detailed Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor channel.

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat forebrain tissue. Homogenize the tissue in a buffered sucrose solution and centrifuge to pellet the membranes.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes with a radiolabeled NMDA receptor channel blocker, such as [³H]MK-801.

    • Add varying concentrations of this compound (the competitor).

    • Include a control for non-specific binding by adding a high concentration of a known non-radioactive NMDA receptor antagonist (e.g., unlabeled MK-801).

    • Incubate the mixture to allow for binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]MK-801 against the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Core Research Directive IV: Anti-Inflammatory Applications

Some adamantane derivatives have been reported to possess anti-inflammatory properties. [13]The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. [14][15]

Hypothesis: this compound as an Inhibitor of Pro-inflammatory Cytokine Production

The unique structure of this compound may allow it to interfere with signaling pathways that lead to the production of inflammatory mediators.

Detailed Protocol: In Vitro Anti-Inflammatory Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include appropriate positive and negative controls.

  • Nitric Oxide Measurement:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Read the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC₅₀ value from a dose-response curve.

To further elucidate the mechanism, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant can be quantified using ELISA kits.

Core Research Directive V: Advanced Materials Science

The incorporation of the rigid and bulky adamantane cage into polymer backbones can significantly enhance their thermal stability, mechanical strength, and solubility. [16][17]

Hypothesis: this compound as a Building Block for High-Performance Polymers

Functionalized this compound can be used as a monomer in polymerization reactions to create novel polymers with enhanced properties.

Detailed Protocol: Synthesis of an Adamantane-Containing Polyamide

This protocol outlines a general procedure for synthesizing a polyamide incorporating a functionalized this compound diamine monomer.

  • Monomer Synthesis:

    • Synthesize a diamine derivative of this compound. This can be achieved through functionalization of the adamantane core, for example, by introducing amino groups at specific positions.

  • Polymerization:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the this compound diamine monomer in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP)).

    • Slowly add an equimolar amount of an aromatic diacid chloride (e.g., terephthaloyl chloride) to the stirred solution at a low temperature.

    • Allow the reaction to warm to room temperature and continue stirring for several hours to form a viscous polymer solution.

  • Polymer Isolation and Film Casting:

    • Precipitate the polyamide by pouring the viscous solution into a non-solvent like methanol.

    • Wash and dry the polymer.

    • Dissolve the purified polyamide in a suitable solvent and cast it onto a glass plate to form a film.

    • Dry the film under vacuum with a gradual increase in temperature to remove the solvent completely.

The resulting polymer can then be characterized for its thermal properties (TGA, DSC), mechanical properties (tensile testing), and solubility.

Toxicity and Safety Considerations

Preliminary data suggests that this compound may cause skin and eye irritation, as well as respiratory irritation. [18]As with any chemical research, appropriate personal protective equipment should be used. For any therapeutic development, a comprehensive toxicological profile, including in vitro cytotoxicity against various cell lines and in vivo acute toxicity studies (e.g., LD₅₀ determination), is essential.

Conclusion and Future Directions

This compound, a seemingly simple derivative of a well-known scaffold, holds significant and underexplored potential across multiple scientific disciplines. Its accessible synthesis now makes it an attractive starting point for the development of novel antiviral agents, neuroprotective therapies, anti-inflammatory drugs, and high-performance polymers. The experimental frameworks provided in this guide offer a roadmap for researchers to systematically investigate these promising avenues. Future research should focus on establishing a comprehensive structure-activity relationship for this compound derivatives, elucidating their precise mechanisms of action, and conducting thorough in vivo efficacy and safety studies. The lipophilic and rigid nature of the this compound core, combined with the versatility of its functionalization, makes it a compelling candidate for the next generation of adamantane-based innovations.

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The Ascendant Trajectory of 1-Methyladamantane Derivatives: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has established itself as a privileged motif in medicinal chemistry.[1] The strategic introduction of a methyl group at one of the bridgehead positions, creating the 1-methyladamantane core, offers a nuanced approach to modulating physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of this compound derivatives, navigating their synthetic pathways, dissecting their therapeutic potential as antiviral and neuroprotective agents, and offering insights into the structure-activity relationships that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in the design of next-generation therapeutics.

The this compound Scaffold: A Privileged Core for Drug Design

The adamantane molecule, with its diamondoid structure, provides a unique and rigid framework for the precise spatial orientation of functional groups. The introduction of a methyl group at the 1-position breaks the symmetry of the parent adamantane, which can have significant implications for biological activity and pharmacokinetics.[] This substitution can enhance lipophilicity, influencing membrane permeability and target engagement. Furthermore, the this compound core serves as a versatile platform for the synthesis of chiral molecules, a critical aspect in modern drug discovery where stereochemistry often dictates therapeutic efficacy and safety.[3] The low synthetic availability of this compound derivatives compared to their 1,3-disubstituted counterparts has historically limited their exploration, but recent advancements in scalable synthetic methods are opening new avenues for research.[3]

Antiviral Potential: From Influenza to Emerging Threats

The antiviral activity of adamantane derivatives was first recognized with the discovery of amantadine.[4] The introduction of a methyl group to create rimantadine, an α-methyl derivative of amantadine, demonstrated a significant enhancement in activity against influenza A virus.[5]

Mechanism of Action: Targeting the M2 Proton Channel

Rimantadine, a primary example of a this compound derivative with antiviral properties, exerts its effect by targeting the M2 proton channel of the influenza A virus.[6] This channel is essential for the viral replication cycle, specifically for the uncoating of the virus within the host cell. By blocking this channel, rimantadine prevents the influx of protons into the viral particle, thereby inhibiting the release of the viral genome and halting replication.[7]

Diagram: Mechanism of Action of Rimantadine

cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome Viral RNA Viral RNA M2 M2 Proton Channel M2->Viral RNA Acidification enables viral uncoating Protons_in H+ Protons_out H+ Protons_out->M2 Influx Rimantadine Rimantadine (this compound derivative) Rimantadine->M2 Blocks channel

Caption: Rimantadine blocks the M2 proton channel, preventing viral uncoating.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of adamantane amines is highly sensitive to structural modifications. Key SAR findings include:

  • α-Methyl Group: The presence of the α-methyl group in rimantadine enhances its activity compared to amantadine.[5]

  • Amino Group: Replacement of the amino group with hydroxyl, sulfhydryl, cyano, or halogen moieties leads to inactive compounds.[5]

  • N-Alkylation: While N-alkyl and N,N-dialkyl derivatives of amantadine retain antiviral activity, increasing the size of the N-substituents generally leads to a decrease in potency.[4]

A Case Study: A Novel Anti-Ebola Virus Agent

Recent research has highlighted the potential of this compound derivatives against emerging viral threats. A scalable synthesis of the chiral (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid has been developed, serving as a key precursor for a potent anti-Ebola virus agent, (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide.[3][8][9] This underscores the versatility of the this compound scaffold in developing antivirals with diverse mechanisms of action.

Experimental Protocol: Synthesis of a this compound Carboxamide Derivative

The following is a generalized protocol for the synthesis of a this compound carboxamide derivative, based on the principles outlined for the anti-Ebola agent.

Step 1: Synthesis of 3-Methyl-5-phenyladamantane-1-carboxylic acid

A multi-step synthesis starting from commercially available precursors is employed to construct the racemic 3-methyl-5-phenyladamantane-1-carboxylic acid.[8]

Step 2: Chiral Resolution

The racemic acid is resolved using preparative chiral chromatography, often employing stacked injections for efficiency, to isolate the desired (1S,3R,5R,7S) enantiomer.[8]

Step 3: Amide Coupling

The resolved carboxylic acid is then coupled with a suitable amine, such as trans-4-aminocyclohexanol, using standard peptide coupling reagents (e.g., TBTU, DIPEA, DMAP) to yield the final carboxamide product.[6]

Diagram: Synthetic Workflow for a this compound Carboxamide

Start Starting Materials Racemic_Acid Racemic 3-Methyl-5-phenyl- adamantane-1-carboxylic acid Start->Racemic_Acid Multi-step synthesis Chiral_Acid (1S,3R,5R,7S)-Enantiomer Racemic_Acid->Chiral_Acid Chiral Resolution (Preparative HPLC) Final_Product Final Carboxamide Derivative Chiral_Acid->Final_Product Amide Coupling Amine Amine (e.g., trans-4-aminocyclohexanol) Amine->Final_Product

Caption: General synthetic workflow for chiral this compound carboxamides.

Neuroprotective Potential: Modulating NMDA Receptors

Adamantane derivatives have shown significant promise in the treatment of neurodegenerative disorders, primarily through their action as N-methyl-D-aspartate (NMDA) receptor antagonists.[10] The overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in conditions like Alzheimer's and Parkinson's disease.[11][12]

Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

Amino-adamantane derivatives, including memantine (a dimethyl analog), act as uncompetitive, low-affinity, open-channel blockers of the NMDA receptor.[1] This means they only bind to the receptor when it is activated by both glutamate and a co-agonist (glycine or D-serine) and the ion channel is open. This mechanism is crucial for their therapeutic utility, as it allows them to preferentially block excessive, pathological receptor activation while preserving normal synaptic transmission.[13] The binding site for these compounds is within the ion channel, at a site overlapping with that of phencyclidine (PCP) and MK-801.[1]

Diagram: NMDA Receptor Modulation by this compound Derivatives

cluster_receptor NMDA Receptor Receptor Ion Channel Calcium Ca2+ Receptor->Calcium Channel Opening (Ca2+ Influx) Glutamate_Site Glutamate Binding Site Glutamate_Site->Receptor Activation Glycine_Site Glycine Binding Site Glycine_Site->Receptor Activation Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site Derivative This compound Derivative Derivative->Receptor Blocks open channel

Caption: Uncompetitive antagonism of the NMDA receptor by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The affinity of amino-adamantanes for the NMDA receptor is influenced by substitution on the adamantane core. Studies on a series of 1-amino-adamantanes have revealed:

  • Bridgehead Substitution: The introduction of alkyl groups at other bridgehead positions can significantly impact binding affinity. For instance, 1-amino-3,5-diethyl-adamantane exhibits a higher affinity for the MK-801 binding site than memantine (1-amino-3,5-dimethyl-adamantane).[1]

  • Amino Group Substitution: N-methylation of 1-amino-adamantane leads to a weaker affinity for the receptor.[1]

Pharmacokinetic Considerations: The Case of Rimantadine

While primarily known as an antiviral, rimantadine also exhibits activity at NMDA receptors and has been investigated for Parkinson's disease.[9] Its pharmacokinetic profile provides valuable insights for the development of CNS-active this compound derivatives.

Table 1: Pharmacokinetic Parameters of Rimantadine

ParameterValueReference
BioavailabilityWell absorbed orally[9]
Protein Binding~40%[9]
MetabolismHepatic (hydroxylation and glucuronidation)[9]
Elimination Half-life~25.4 ± 6.3 hours in young adults[8][9]
ExcretionRenal[9]

The good oral bioavailability and relatively long half-life of rimantadine are desirable properties for a CNS-acting drug.

Experimental Protocol: Evaluation of NMDA Receptor Antagonism

A common method to assess the NMDA receptor antagonist activity of novel compounds is through radioligand binding assays.

Objective: To determine the binding affinity of a test compound for the MK-801 binding site on the NMDA receptor in human brain tissue.

Materials:

  • Postmortem human frontal cortex tissue

  • [³H]MK-801 (radioligand)

  • Test compound (this compound derivative)

  • Membrane preparation buffers

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize human frontal cortex tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Assay: Incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) and calculate the Kᵢ value (inhibitory constant) using the Cheng-Prusoff equation.

Future Directions and Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics. While its potential in the antiviral and neuroprotective arenas is evident, further exploration is warranted in other areas such as oncology, metabolic diseases, and as probes for chemical biology. The continued development of efficient and scalable synthetic routes will be crucial to unlocking the full potential of this versatile chemical entity. The insights provided in this guide, from synthetic strategies to mechanistic understanding and key structure-activity relationships, aim to empower researchers to rationally design and develop the next generation of this compound-based drugs with improved efficacy and safety profiles.

References

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The 1-Methyladamantane Scaffold: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon scaffold, has proven to be a privileged motif in medicinal chemistry. Its unique physicochemical properties have been exploited to enhance the therapeutic potential of a wide array of compounds. This technical guide focuses specifically on the 1-methyladamantane scaffold, a derivative that has given rise to compounds with significant biological activities. From the well-established neuroprotective effects of NMDA receptor antagonists to promising antiviral and emerging anticancer activities, the addition of a single methyl group to the adamantane core profoundly influences its interaction with biological targets. This document provides an in-depth exploration of the biological activities of the this compound scaffold, detailing its mechanisms of action, structure-activity relationships, and key experimental protocols for its synthesis and evaluation. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.

Introduction: The Adamantane Moiety in Drug Discovery

The journey of adamantane in medicinal chemistry began with the discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s.[1][2] This seminal finding unveiled the potential of this rigid, cage-like hydrocarbon as a pharmacophore. The unique properties of the adamantane nucleus, including its high lipophilicity, metabolic stability, and three-dimensional structure, allow it to serve as a versatile scaffold for the design of new therapeutic agents.[3][4] The introduction of an adamantyl group can significantly modulate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate, often enhancing its ability to cross the blood-brain barrier.[4]

The this compound scaffold, a simple yet elegant modification of the parent adamantane, has been a key component in several clinically important drugs. The addition of a methyl group at one of the bridgehead positions can subtly alter the scaffold's lipophilicity, steric profile, and electronic properties, leading to significant changes in biological activity.[1] This guide will delve into the multifaceted biological activities stemming from this seemingly minor structural alteration.

Neuroprotective Activity: Targeting the NMDA Receptor

The most prominent biological activity associated with the this compound scaffold is its role in modulating the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5][6] Overactivation of the NMDA receptor leads to excessive calcium influx and subsequent excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative disorders.[2][5]

Mechanism of Action: Uncompetitive Antagonism

Derivatives of this compound, most notably memantine (1-amino-3,5-dimethyladamantane), act as uncompetitive, low-affinity, voltage-dependent antagonists of the NMDA receptor.[2][7][8] This mechanism is distinct from competitive antagonists that bind to the glutamate recognition site.

  • Open-Channel Blockade: These compounds enter and block the NMDA receptor's ion channel only when it is open, a state induced by the binding of both glutamate and a co-agonist (glycine or D-serine).[5][9]

  • Voltage-Dependency: The blocking and unblocking of the channel are dependent on the membrane potential. This property is crucial for their therapeutic efficacy, as it allows them to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission.[9]

  • Low Affinity and Fast Kinetics: The relatively low affinity and rapid on/off binding kinetics of compounds like memantine are thought to contribute to their favorable side-effect profile compared to high-affinity NMDA receptor antagonists like MK-801, which can cause significant psychotomimetic effects.[7][9]

The following diagram illustrates the mechanism of uncompetitive NMDA receptor antagonism by this compound derivatives.

NMDA_Antagonism cluster_receptor NMDA Receptor receptor_closed Closed Channel receptor_open Open Channel receptor_closed->receptor_open opens receptor_blocked Blocked Channel receptor_open->receptor_blocked blocks Ca_influx Ca²⁺ Influx receptor_open->Ca_influx No_Ca_influx No Ca²⁺ Influx receptor_blocked->No_Ca_influx Glutamate Glutamate + Glycine/D-Serine Glutamate->receptor_open binds Depolarization Membrane Depolarization Depolarization->receptor_open relieves Mg²⁺ block Methyladamantane This compound Derivative Methyladamantane->receptor_open enters open channel Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity excessive Normal_Transmission Normal Synaptic Transmission Ca_influx->Normal_Transmission

Caption: Mechanism of uncompetitive NMDA receptor antagonism.

Structure-Activity Relationship (SAR)

The substitution pattern on the adamantane core significantly influences the affinity for the NMDA receptor and, consequently, the neuroprotective potency.

  • Amino Group: The presence of a primary amino group at a bridgehead position is crucial for activity.

  • Methyl Groups: The addition of methyl groups at other bridgehead positions, as seen in memantine (3,5-dimethyl), generally increases potency compared to the unsubstituted amantadine.[7] A study on various 1-amino-adamantanes showed that increasing the size of the alkyl substituents can further enhance potency, with 1-amino-3,5-diethyl-adamantane exhibiting a higher affinity than memantine.[10] Conversely, N-alkylation of the amino group, as in 1-N-methyl-amino-adamantane, significantly reduces affinity for the MK-801 binding site on the NMDA receptor.[10]

The following table summarizes the binding affinities and neuroprotective potencies of key aminoadamantane derivatives.

CompoundStructureNMDA Receptor Kᵢ (µM)Neuroprotective ED₅₀ (mg/kg)
Amantadine1-aminoadamantane10.50 ± 6.10[10]43.5[7]
Memantine1-amino-3,5-dimethyladamantane0.54 ± 0.23[10]2.81[7]
1-Amino-3,5-diethyl-adamantane1-amino-3,5-diethyladamantane0.19 ± 0.06[10]Not Reported
1-N-methyl-amino-adamantane1-(methylamino)adamantane21.72 ± 1.63[10]Not Reported
(+)-MK-801Dibenzo[a,d]cyclohepten-5,10-imineNot Directly Compared0.077[7]

Antiviral Activity

The this compound scaffold has also been explored for its antiviral properties, building upon the legacy of amantadine as an anti-influenza A drug.

Mechanism of Action: Targeting Viral Ion Channels

The primary antiviral mechanism of amantadine and its derivatives against influenza A is the blockade of the M2 proton ion channel.[11] This viral protein is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the adamantane derivatives prevent the acidification of the viral interior, which is necessary for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, thus inhibiting viral replication.

Recent studies have also suggested that adamantane derivatives may have activity against other viruses, such as coronaviruses, potentially by targeting the envelope (E) protein, another viral ion channel.[11]

The workflow for evaluating the antiviral activity of this compound derivatives is depicted below.

Antiviral_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) synthesis Synthesis of this compound Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) on Host Cells synthesis->cytotoxicity antiviral_assay Antiviral Assay (e.g., Plaque Reduction Assay) cytotoxicity->antiviral_assay Determine Non-Toxic Concentrations animal_model Animal Model of Viral Infection antiviral_assay->animal_model Promising Candidates efficacy_study Efficacy & Toxicity Studies animal_model->efficacy_study

Caption: Experimental workflow for antiviral drug discovery.

Structure-Activity Relationship (SAR)

The antiviral activity of adamantane derivatives is highly sensitive to their substitution pattern.

  • Spiro Derivatives: The creation of spirocyclic systems at the 2-position of the adamantane core has yielded compounds with significantly enhanced antiviral potency compared to amantadine. For instance, 1-methylspiro[pyrrolidine-2,2'-adamantane] was found to be approximately 179 times more potent than amantadine against influenza A.[1]

  • Imidazole Derivatives: 2-(1-Adamantyl)imidazole and its N-methyl derivative have demonstrated significant antiviral activity against influenza A virus.[12]

  • Peptide Conjugates: Conjugation of rimantadine (α-methyl-1-adamantanemethylamine) with a thiazole-containing dipeptide resulted in a compound with an IC₅₀ of 0.11 µg/mL against influenza A/Hongkong/68.[13]

The following table presents the antiviral activity of selected adamantane derivatives.

CompoundVirusAssayIC₅₀Reference
AmantadineInfluenza ACytopathicity Inhibition>1 µg/mL[14]
1-Methylspiro[pyrrolidine-2,2'-adamantane]Influenza ANot Specified~179x more potent than amantadine[1]
Spiro[cyclopropane-1,2'-adamantane]-2-methanamineInfluenza AMIC₅₀0.8 µg/mL[1]
Gly-Thz-rimantadineInfluenza A/Hongkong/68Not Specified0.11 µg/mL[13]
2-(1-Adamantyl)imidazoleInfluenza A-2 VictoriaChick EmbryoActive[12]
N-Methyl-2-(1-adamantyl)imidazoleInfluenza A-2 VictoriaChick EmbryoActive[12]

Emerging Biological Activities

Beyond neuroprotection and antiviral effects, the this compound scaffold is being investigated for other therapeutic applications.

Anticancer Activity

The lipophilic nature of the adamantane cage makes it an attractive scaffold for the design of anticancer agents, as it can facilitate interaction with and penetration of cell membranes. Various derivatives have been synthesized and tested against a range of cancer cell lines, with some showing significant anti-proliferative activity. For example, certain N-(adamantan-1-yl)carbothioamides have displayed broad-spectrum antibacterial and significant anti-proliferative activity against human tumor cell lines with IC₅₀ values below 10 µM.[15]

Anti-inflammatory Activity

Both amantadine and memantine have demonstrated anti-inflammatory effects in various in vivo models, including neuroinflammation and respiratory diseases.[2] These effects are thought to be mediated, at least in part, by their ability to modulate microglial activity.[3]

Experimental Protocols

Synthesis of this compound

A scalable synthesis of this compound can be achieved from adamantane. A common route involves the bromination of adamantane followed by methylation.[16]

Step 1: Synthesis of 1-Bromoadamantane

  • To a solution of adamantane in a suitable solvent (e.g., cyclohexane), add an excess of bromine.

  • Reflux the mixture under a nitrogen atmosphere for several hours.

  • Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture and quench with a solution of sodium bisulfite.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-bromoadamantane, which can be purified by recrystallization or sublimation.

Step 2: Synthesis of this compound

  • To a solution of 1-bromoadamantane in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) under a nitrogen atmosphere, add methylmagnesium bromide (Grignard reagent) or methyllithium.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction by GC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation or chromatography.

NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound derivatives for the MK-801 binding site on the NMDA receptor.

Materials:

  • Rat cortical membranes (prepared from rat forebrains)

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a suspension of rat cortical membranes in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • Membrane suspension

    • Assay buffer (for total binding) or a high concentration of unlabeled MK-801 (for non-specific binding) or varying concentrations of the test compound.

    • [³H]MK-801 at a concentration near its Kₔ.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values for the test compounds and calculate the Kᵢ values using the Cheng-Prusoff equation.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Host cells susceptible to the virus (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus)

  • Virus stock

  • Test compounds

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a medium containing agarose or methylcellulose and varying concentrations of the test compound.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.

  • Determine the IC₅₀ value from the dose-response curve.

Conclusion

The this compound scaffold represents a valuable and versatile platform in drug discovery. The simple addition of a methyl group to the adamantane core has a profound impact on its biological activity, leading to the development of important neuroprotective agents and providing a foundation for the design of novel antiviral and anticancer compounds. The unique combination of lipophilicity, rigidity, and three-dimensional structure imparted by this scaffold allows for fine-tuning of pharmacological properties. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the this compound scaffold is poised to remain a significant and fruitful area of research for the development of new and improved therapeutics.

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  • Rejdak, K., & Grieb, P. (2020). Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. Pharmaceuticals, 13(11), 373.
  • Kędzierska, E., & Malinowska, J. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
  • Rausch, M. F., & Kornhuber, J. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. Neuroscience Letters, 197(3), 203-206.
  • Li, H., & Wang, Y. (2012). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
  • BenchChem. (2025). An In-depth Technical Guide on NMDA Receptor Agonist Binding Affinity and Kinetics. BenchChem.

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Methodological & Application

Application Notes and Protocols for the Functionalization of 1-Methyladamantane at the Bridgehead Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adamantane and its derivatives represent a class of privileged scaffolds in medicinal chemistry, materials science, and drug development.[1][2] Their unique cage-like structure imparts a combination of high lipophilicity, thermal stability, and conformational rigidity, properties that are highly sought after for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] 1-Methyladamantane, a readily available starting material, possesses three chemically equivalent tertiary C-H bonds at the bridgehead positions (C3, C5, and C7), which are prime targets for functionalization.

The direct and selective activation of these strong, unactivated C-H bonds is a significant challenge in synthetic chemistry.[5][6] The tertiary bridgehead positions are sterically accessible and electronically favored for reactions proceeding through radical or carbocationic intermediates, owing to the stability of the resulting species.[1][6] This guide provides an in-depth analysis of key synthetic strategies for introducing functional groups at the bridgehead position of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

I. Radical-Mediated C-H Functionalization: A Modern Approach

Direct C-H functionalization via radical intermediates has emerged as a powerful and versatile strategy, often proceeding under mild conditions with high selectivity.[1][7] These methods typically rely on a Hydrogen Atom Transfer (HAT) process to generate a key 1-methyladamant-3-yl radical, which can then be trapped by a variety of reagents.[1][3] Photoredox catalysis, in particular, offers an elegant and efficient means to initiate these transformations using visible light.[5][8]

Mechanistic Insight: The Photocatalytic Cycle

The reaction is initiated by a photocatalyst (PC) which, upon visible light irradiation, enters an excited state (PC*). This excited state is a potent oxidant or reductant. In many systems, the excited photocatalyst initiates a HAT event, either directly or through a dedicated HAT catalyst, abstracting a hydrogen atom from the bridgehead position of this compound. This selectively generates the thermodynamically stable tertiary adamantyl radical. This radical can then engage in various bond-forming reactions, such as addition to an electron-deficient alkene, before the catalytic cycle is closed by a final reduction or oxidation step.[1][3]

Photocatalytic_Alkylation_Cycle cluster_0 Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Cycle Turnover HAT_catalyst HAT Catalyst PC_star->HAT_catalyst Energy Transfer Adamantane This compound (R-H) Adamantyl_Radical 1-Methyladamant-3-yl Radical (R•) Adamantane->Adamantyl_Radical Alkene Alkene Acceptor Adamantyl_Radical->Alkene Giese Addition Adduct_Radical Adduct Radical Alkene->Adduct_Radical Adduct_Radical->PC_star Reduction Product Functionalized Product Adduct_Radical->Product Protonation HAT_catalyst->Adamantane Hydrogen Atom Transfer (HAT)

Caption: Generalized workflow for photocatalytic C-H functionalization.

Protocol 1: Photocatalytic Bridgehead C-H Alkylation

This protocol describes a general method for the alkylation of this compound using an electron-deficient alkene, adapted from contemporary photoredox methodologies.[5][8]

Materials:

  • This compound

  • Alkene acceptor (e.g., dimethyl maleate)

  • Photoredox catalyst (e.g., an iridium or ruthenium complex)

  • Hydrogen Atom Transfer (HAT) catalyst

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or reaction vial equipped with a stir bar

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the photoredox catalyst (1-5 mol%), and the HAT catalyst (5-15 mol%).

  • Reagent Addition: Add the alkene acceptor (1.5-2.0 equiv) followed by the anhydrous solvent. The use of an excess of the adamantane substrate can sometimes improve yields.[5]

  • Degassing: Degas the reaction mixture thoroughly by three freeze-pump-thaw cycles or by sparging with inert gas for 15-20 minutes. Causality: The removal of oxygen is critical as it can quench the excited state of the photocatalyst and interfere with the radical intermediates.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired 3-alkylated-1-methyladamantane product.

Substrate (1-position)Alkene AcceptorYield (%)Reference
-CH₃ (this compound)Dimethyl Maleate~65-75%[5]
-OH (1-Adamantanol)Various64-72%[5]
-Br (1-Bromoadamantane)Various68%[5]
-CN (1-Cyanoadamantane)Various70%[5]
Table 1: Representative yields for photocatalytic alkylation of 1-substituted adamantanes, demonstrating broad functional group tolerance.[5]

II. Bridgehead Halogenation: A Gateway Functionalization

Halogenation is a fundamental and reliable method for functionalizing adamantanes.[9][10] The resulting bridgehead halides are exceptionally versatile intermediates for subsequent nucleophilic substitution or metal-mediated cross-coupling reactions.[11]

Mechanistic Insight: Electrophilic Bromination

The reaction of this compound with molecular bromine can proceed via an ionic mechanism, particularly in the presence of a Lewis acid catalyst.[12] The catalyst polarizes the Br-Br bond, generating a potent electrophile that attacks the electron-rich tertiary C-H bond. This leads to the formation of a stable tertiary carbocation intermediate, which is then quenched by a bromide ion to yield the product. Without a catalyst, the reaction can still proceed, often with boiling bromine, to give the monosubstituted product.[12]

Protocol 2: Synthesis of 1-Bromo-3-methyladamantane

This protocol details the direct bromination of this compound at a vacant bridgehead position.

Materials:

  • This compound

  • Liquid Bromine (Br₂)

  • Anhydrous Lewis Acid (optional, e.g., AlBr₃ or FeCl₃ for multiple substitutions)

  • Round-bottom flask with a reflux condenser and gas trap

  • Sodium thiosulfate solution (for quenching)

Procedure:

  • Safety First: Conduct this procedure in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Reaction Setup: Place this compound (1.0 equiv) in the round-bottom flask.

  • Reagent Addition: Carefully add an excess of liquid bromine (3-5 equiv) to the flask. For monosubstitution, boiling the adamantane with bromine is often sufficient.[12]

  • Reaction Conditions: Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of bromine (color change from reddish-brown).

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Halogenation_Workflow Start This compound Halogenation Bromination (Br₂) Start->Halogenation Halide 1-Bromo-3-methyladamantane Halogenation->Halide Hydrolysis Hydrolysis (H₂O) Halide->Hydrolysis Other Further Derivatization (e.g., Amination, Coupling) Halide->Other Alcohol 1-Methyladamantan-3-ol Hydrolysis->Alcohol

Caption: Synthetic utility of bridgehead bromination.

III. Bridgehead Hydroxylation: Introducing Oxygen Functionality

The introduction of a hydroxyl group at the bridgehead position yields adamantyl alcohols, which are crucial intermediates in the synthesis of many biologically active molecules, including the Alzheimer's drug Memantine.[13] While direct oxidation can be challenging, a robust two-step sequence involving halogenation followed by hydrolysis is a highly reliable and scalable method.[6][12]

Mechanistic Insight: SN1 Hydrolysis

The hydrolysis of 1-bromo-3-methyladamantane proceeds via a classic SN1 mechanism. The departure of the bromide leaving group is the rate-determining step, leading to the formation of a highly stable, planar tertiary carbocation at the bridgehead. This intermediate is then rapidly captured by a water molecule, followed by deprotonation to yield the final alcohol product. The stability of the bridgehead carbocation is a key driver for this transformation.

Protocol 3: Synthesis of 1-Methyladamantan-3-ol

This protocol outlines the hydrolysis of the bromide synthesized in Protocol 2.

Materials:

  • 1-Bromo-3-methyladamantane

  • Acetone

  • Water

  • Silver nitrate (AgNO₃, optional catalyst)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: Dissolve 1-bromo-3-methyladamantane (1.0 equiv) in a mixture of acetone and water (e.g., 80:20 v/v) in a round-bottom flask.

  • Catalysis (Optional): The addition of a silver salt like AgNO₃ can facilitate the reaction by coordinating to the bromide, promoting its departure as a silver bromide precipitate.

  • Reaction Conditions: Heat the mixture to reflux and stir. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, remove the acetone under reduced pressure. If a silver salt was used, filter off the precipitate.

  • Extraction & Purification: Extract the aqueous residue with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 1-methyladamantan-3-ol can be purified by crystallization or column chromatography.

Hydroxylation_Pathway cluster_path Two-Step Synthesis of 1-Methyladamantan-3-ol Adamantane This compound Bromide 1-Bromo-3-methyladamantane Adamantane->Bromide Protocol 2 (Electrophilic Bromination) Alcohol 1-Methyladamantan-3-ol Bromide->Alcohol Protocol 3 (SN1 Hydrolysis)

Caption: A reliable two-step pathway to bridgehead alcohols.

Conclusion and Outlook

The functionalization of this compound at its tertiary bridgehead positions is a cornerstone of adamantane chemistry. Modern photocatalytic methods offer elegant and direct routes to C-C bond formation with excellent functional group tolerance.[3][5] Simultaneously, classic, robust methods like halogenation followed by hydrolysis provide a reliable and scalable pathway to key intermediates like bridgehead alcohols and halides.[12] These functionalized building blocks are invaluable starting points for the synthesis of complex molecules, enabling researchers and drug development professionals to harness the unique properties of the adamantane scaffold in the creation of novel therapeutics and advanced materials.[1][2]

References

  • Weigel, W. K., III, Dang, H. T., Feceu, A., & Mercado, B. Q. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 23-43. [Link]
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  • Chen, G. (2015). C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES.
  • Kumar, M. P., Sunny Annie, A., Solanke, J. N., & Dhayalan, V. (2024). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds.
  • Twilton, J., Le, C., & MacMillan, D. W. C. (2017).
  • Murygina, V., & Suzina, N. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. [Link]
  • Bagrii, E. I., et al. (2006). Oxidative functionalization of adamantanes (review).
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  • Pashenko, A., et al. (2023). Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane.
  • Weigel, W. K., III, et al. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
  • Pashenko, A. E., et al. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. CoLab. [Link]
  • Wouters, E., et al. (2023). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes.
  • Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]
  • Hrdina, R. (2018). Directed C–H Functionalization of the Adamantane Framework. Semantic Scholar. [Link]
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. Pharma Compass. [Link]
  • Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH. [Link]
  • Hranjec, M., & Piantanida, I. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Methyladamantane as a Pharmacophore in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland — Embracing Three-Dimensionality with Adamantane

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is perpetual. For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems, a chemical space often referred to as "flatland."[1] While highly effective, this space is well-explored, and escaping it is a key strategy for developing novel intellectual property and overcoming challenges like metabolic instability and off-target effects. The adamantane scaffold, a rigid, perfectly symmetrical, and lipophilic hydrocarbon cage, represents a powerful tool for introducing three-dimensionality into drug candidates.[2]

This guide focuses specifically on 1-methyladamantane , a derivative that retains the core benefits of the adamantane cage while introducing a subtle yet critical element of asymmetry and an additional vector for specific molecular interactions. Unlike its parent, adamantane, or the more substituted memantine (3,5-dimethyl-1-adamantanamine), this compound offers a unique balance of steric bulk, lipophilicity, and focused functionality. We will explore the causal relationship between its structure and its utility, provide actionable protocols for its incorporation and evaluation, and discuss its application in modern drug discovery programs.

Part 1: The Core Rationale — Why Employ the this compound Moiety?

The decision to incorporate a this compound pharmacophore is driven by its profound and predictable influence on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its direct contribution to pharmacodynamic interactions.

Physicochemical and Pharmacokinetic Advantages: The "Lipophilic Bullet"

The adamantyl group is often termed a "lipophilic bullet" for its ability to increase a compound's lipophilicity, a key factor in cell membrane permeability.[3][4] This property is crucial for oral bioavailability and for drugs targeting the central nervous system (CNS), as it can enhance penetration of the blood-brain barrier (BBB).[1][4]

  • Metabolic Shielding: The rigid cage structure of adamantane acts as a steric shield, protecting nearby functional groups (e.g., amides, esters) from enzymatic degradation by metabolic enzymes like cytochrome P450s.[1][5] This can significantly increase a drug's plasma half-life and overall stability.[1]

  • Controlled Lipophilicity: The addition of an adamantyl group is estimated to increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[1] The single methyl group on this compound provides a modest, incremental increase in lipophilicity over the parent adamantane, allowing for finer control during lead optimization.

PropertyContribution of the this compound MoietyRationale & Causality
Lipophilicity (cLogP) Significant IncreaseThe bulky, non-polar hydrocarbon structure enhances partitioning into lipid environments like cell membranes, aiding absorption and BBB penetration.[1]
Metabolic Stability EnhancedThe rigid, sterically hindered cage protects adjacent functional groups from metabolic enzymes, prolonging the drug's half-life.[2]
Aqueous Solubility DecreasedThe high lipophilicity inherently reduces solubility in water. This is a key parameter to balance, often through the inclusion of polar functional groups elsewhere in the molecule.
Molecular Shape Rigid & SphericalUnlike flexible alkyl chains, the adamantane cage locks the geometry, reducing the entropic penalty upon binding to a target and providing predictable vectors for substituents.[3]
Pharmacodynamic Contributions: A Privileged 3D Scaffold

The true power of this compound lies in its use as a structural scaffold that facilitates precise and high-affinity interactions with biological targets, particularly ion channels and receptors.[1]

  • Ion Channel Blockade: The bulky, cationic nature of protonated adamantyl-amines makes them ideal pore blockers for ion channels. The size and shape of the cage can provide an excellent fit for the channel vestibule.[2][5]

  • The Critical Role of the Methyl Group: The difference in NMDA receptor affinity between amantadine (lacking methyl groups) and memantine (containing two methyl groups) is a striking 75-fold.[6] This demonstrates that the methyl groups are not merely lipophilic ballast but engage in critical, affinity-enhancing hydrophobic interactions within the receptor channel.[6] this compound, therefore, offers a tool to probe these hydrophobic pockets with more granularity than a simple adamantane core.

Part 2: Key Therapeutic Applications & Mechanistic Insights

The utility of the this compound pharmacophore is best illustrated through its relevance to established and emerging therapeutic areas.

Neurodegenerative Diseases: Modulating NMDA Receptors

Mechanism of Action: In neurodegenerative conditions like Alzheimer's disease, excessive glutamate activity leads to the overstimulation of N-methyl-D-aspartate (NMDA) receptors.[7] This causes pathological Ca²⁺ influx, resulting in excitotoxicity and neuronal death.[7][8] Adamantane-based drugs like memantine act as uncompetitive, low-affinity open-channel blockers.[9] They enter and block the NMDA receptor channel only when it is open, effectively dampening pathological overactivation without interfering with normal synaptic transmission.

The 1-methyl group can be hypothesized to provide an optimal level of hydrophobic interaction within the NMDA receptor's channel pore, potentially fine-tuning the drug's affinity and residence time compared to amantadine or memantine.[6]

Diagram: NMDA Receptor Channel Blockade A conceptual diagram illustrating how a protonated this compound amine derivative blocks the NMDA receptor ion channel.

NMDA_Channel cluster_membrane Cell Membrane Receptor GluN1 Subunit Channel Pore GluN2B Subunit Block Pathological Ca²⁺ Influx Blocked Glutamate Glutamate Glutamate->Receptor:N2B Binds Drug 1-Methyl- adamantyl-NH3+ Drug->Receptor:Pore Enters & Blocks Ca_ion Ca²⁺ Ca_ion->Receptor:Pore Synthesis_Workflow Start This compound Step1 Step 1: Electrophilic Bromination Reagents: Br₂, DCM Start->Step1 Intermediate1 Crude 1-Bromo-3-methyladamantane Step1->Intermediate1 Step2 Step 2: Amination Reagents: Aq. NH₃, Heat Intermediate1->Step2 Intermediate2 Crude 3-Methyladamantan-1-amine Step2->Intermediate2 Step3 Step 3: Acylation Reagents: Acetyl Chloride, TEA Intermediate2->Step3 Purification Purification Silica Gel Chromatography Step3->Purification End Final Product & Validation (NMR, LC-MS) Purification->End

Sources

Application Notes & Protocols: Leveraging 1-Methyladamantane for Enhanced Lipophilicity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Lipophilicity and the Adamantane Advantage

In the intricate landscape of drug discovery, achieving an optimal balance of physicochemical properties is paramount to translating a promising lead compound into a viable therapeutic agent. Among these properties, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Insufficient lipophilicity can lead to poor membrane permeability and low bioavailability, while excessive lipophilicity can result in poor solubility, increased metabolic clearance, and off-target toxicity.

Medicinal chemists have long sought molecular scaffolds that can predictably and effectively modulate lipophilicity. The adamantane moiety, a rigid, three-dimensional, cage-like hydrocarbon, has emerged as a uniquely advantageous tool in this endeavor.[2][3][4] Its incorporation into a drug candidate can significantly enhance lipophilicity, thereby improving pharmacokinetic properties such as bioavailability and half-life.[2][3][5] The rigid structure of adamantane can also shield adjacent functional groups from metabolic degradation, further enhancing the drug's stability in vivo.[1][5]

This guide focuses specifically on 1-methyladamantane , a derivative that offers a strategic entry point for introducing the adamantane cage into a lead compound. The presence of the methyl group provides a subtle yet significant alteration to the parent adamantane structure, influencing its physicochemical properties and providing a handle for synthetic elaboration.[6][7]

Why this compound? A Strategic Choice for Lipophilicity Enhancement

The decision to incorporate a 1-methyladamantyl group is driven by a desire to harness the benefits of the adamantane scaffold while potentially fine-tuning its impact. Here's a breakdown of the key advantages:

  • Significant Lipophilicity Boost: The bulky, non-polar nature of the adamantane cage dramatically increases the lipophilicity of a parent molecule.[3][5] The addition of a methyl group further contributes to this effect. It is estimated that including an adamantane substituent can increase the calculated partition coefficient (cLogP) of a drug by approximately 3.1 log units.[1][8]

  • Improved Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic enzymes responsible for drug degradation, leading to a longer plasma half-life.[1][5]

  • Enhanced Target Binding: The three-dimensional nature of the adamantane scaffold can facilitate more precise positioning of substituents, allowing for a more effective exploration of drug targets and potentially leading to improved binding affinity and selectivity.[1][2][8][9]

  • Modulation of Physicochemical Properties: The methyl group on the adamantane core can influence solubility and melting point compared to the unsubstituted adamantane.[7] This allows for a degree of control over the overall physicochemical profile of the final compound.

Synthetic Strategies for Incorporating this compound

The incorporation of a 1-methyladamantyl group into a target molecule can be achieved through several synthetic routes, depending on the functional groups present on the lead compound and the desired linkage. The following protocols outline common and effective methods.

Protocol 1: Amide Coupling of this compound-3-carboxylic Acid

This is a widely applicable method for introducing the 1-methyladamantyl moiety via a stable amide bond.

Diagram: Amide Coupling Workflow

AmideCoupling cluster_reactants Starting Materials cluster_activation Activation cluster_reaction Reaction cluster_product Product Carboxylic_Acid This compound- 3-carboxylic Acid Activation Coupling Reagents (e.g., HATU, HOBt, EDCI) + Base (e.g., DIPEA) Carboxylic_Acid->Activation 1. Activation Amine Lead Compound (with primary/secondary amine) Coupling Amide Bond Formation Amine->Coupling Activation->Coupling 2. Reaction with Amine Product 1-Methyladamantyl- functionalized Compound Coupling->Product 3. Formation of Product

Caption: Workflow for amide coupling of this compound.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound-3-carboxylic acid (1.0 eq) and the amine-containing lead compound (1.0-1.2 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)).

  • Addition of Coupling Reagents: To the stirred solution, add a coupling agent such as HATU (1.1 eq), HOBt (1.1 eq), and EDCI (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-methyladamantyl amide derivative.

Protocol 2: Reductive Amination with this compound-3-carboxaldehyde

This protocol is suitable for introducing the 1-methyladamantyl group via an amine linkage.

Diagram: Reductive Amination Workflow

ReductiveAmination cluster_reactants Starting Materials cluster_imine Imine Formation cluster_reduction Reduction cluster_product Product Aldehyde This compound- 3-carboxaldehyde Imine_Formation Imine/Iminium Ion Formation (Acidic or Neutral Conditions) Aldehyde->Imine_Formation Amine Lead Compound (with primary/secondary amine) Amine->Imine_Formation Reduction Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃) Imine_Formation->Reduction 1. In situ formation Product 1-Methyladamantyl- functionalized Amine Reduction->Product 2. Reduction of Imine

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine-containing lead compound (1.0 eq) and this compound-3-carboxaldehyde (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), to the reaction mixture. If the amine is a hydrochloride salt, a base like triethylamine (TEA) (1.1 eq) may be required.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Physicochemical Properties of Adamantane and its Derivatives

The following table summarizes key physicochemical properties that highlight the lipophilic nature of adamantane and its methylated derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogP (calculated)Melting Point (°C)
AdamantaneC₁₀H₁₆136.24~2.9270
This compound C₁₁H₁₈ 150.26 ~3.4 103-105[7]
1,3-DimethyladamantaneC₁₂H₂₀164.29~3.9-

Note: cLogP values are estimations and can vary based on the calculation algorithm.

Case Study: Impact of this compound Incorporation

While specific data on the direct comparison of a drug with and without a this compound group is often proprietary, the general principles are well-established in medicinal chemistry. For instance, the antiviral drug Amantadine (1-aminoadamantane) and its derivatives like Rimantadine highlight the therapeutic success of adamantane-containing compounds.[3] The incorporation of the adamantane cage was crucial for their activity and pharmacokinetic profile.

More recently, a scalable synthesis of a chiral derivative of this compound has been developed for the preparation of a promising antiviral agent against the Ebola virus, underscoring the continued relevance of this scaffold in modern drug discovery.[10][11]

Conclusion and Future Perspectives

The incorporation of a this compound moiety is a powerful and proven strategy for increasing the lipophilicity of lead compounds in drug discovery. Its unique three-dimensional structure not only enhances membrane permeability and metabolic stability but can also positively influence target engagement.[1][2][3][5] The synthetic protocols provided herein offer reliable methods for introducing this valuable scaffold. As drug discovery continues to tackle increasingly challenging biological targets, the strategic use of lipophilic and conformationally rigid groups like this compound will remain an indispensable tool in the medicinal chemist's arsenal.

References

  • The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Pashenko, A., Gaidai, A., Hryhoriev, N., Volovenko, O., Levandovskiy, I., Maksymenko, O., Volochnyuk, D., & Ryabukhin, S. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 477–487.
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Application Notes & Protocols: 1-Methyladamantane as a Foundational Scaffold for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Antiviral Chemistry

Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic alkane, represents a unique and privileged scaffold in medicinal chemistry.[1][2] Its diamondoid structure provides a robust, three-dimensional framework that can be strategically functionalized to interact with biological targets. The inherent lipophilicity of the adamantane cage enhances the ability of its derivatives to permeate cell membranes, a crucial property for intracellular drug action.[3]

Among its derivatives, 1-methyladamantane serves as a critical structural motif for a class of antiviral agents primarily targeting the influenza A virus. The introduction of a methyl group to the adamantane core, particularly in the alpha position to an amine, as seen in the drug Rimantadine , significantly influences the compound's pharmacokinetic profile and therapeutic index.[4][5] This guide provides an in-depth exploration of this compound-containing antivirals, their mechanism of action, detailed synthetic protocols, and the structure-activity relationships that govern their efficacy.

Mechanism of Antiviral Action: Targeting the Influenza M2 Ion Channel

The primary antiviral targets for adamantane derivatives like Amantadine and Rimantadine are the matrix-2 (M2) proteins of the influenza A virus.[4][6] These proteins form a homotetrameric proton-selective ion channel embedded in the viral envelope, which is essential for the viral replication cycle.

Causality of Inhibition:

  • Viral Entry: After the influenza virus enters a host cell via endocytosis, the endosome becomes acidified.

  • Proton Influx: The M2 ion channel facilitates the flow of protons from the endosome into the interior of the virion.[4][7]

  • Uncoating: This acidification of the viral core is a critical trigger that weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes, allowing the viral genetic material to be released into the cytoplasm—a process known as uncoating.[4][8]

  • Blockade by Adamantanes: Amantadine and Rimantadine function by physically entering and blocking the pore of the M2 ion channel.[7] This blockade prevents proton influx, stabilizes the RNP-M1 complex, and ultimately halts the viral uncoating process, thereby inhibiting viral replication at an early stage.[4][9]

M2_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_endosome Acidified Endosome (Low pH) cluster_drug_action Drug Intervention Virus Influenza A Virus M2_Channel M2 Proton Channel Virus->M2_Channel has Protons_In H+ Influx M2_Channel->Protons_In facilitates Uncoating Viral Uncoating & RNP Release Protons_In->Uncoating triggers Replication Viral Replication Uncoating->Replication leads to Rimantadine Rimantadine (this compound Derivative) Rimantadine->M2_Channel blocks

Caption: Mechanism of adamantane antivirals against Influenza A.

The Challenge of Antiviral Resistance

A significant limitation to the clinical use of adamantane-based antivirals is the rapid development of resistance.[4] Widespread resistance in circulating influenza A strains has led to the CDC recommending against their use for influenza treatment and prophylaxis.[10]

  • Genetic Basis: Resistance is primarily conferred by single point mutations in the gene encoding the transmembrane domain of the M2 protein.[6] The most common mutation is a serine-to-asparagine substitution at position 31 (S31N).[6]

  • Mechanism of Resistance: This mutation alters the drug's binding site within the M2 channel, preventing adamantane derivatives from effectively blocking the pore.[7]

  • Prevalence: Resistance rates surged globally in the early 2000s. For instance, during the 2005-2006 influenza season in the United States, over 90% of influenza A (H3N2) isolates were found to be resistant.[10]

Synthetic Protocols for Adamantane-Based Antivirals

The synthesis of adamantane antivirals relies on robust and scalable chemical transformations. Below are key protocols for synthesizing the foundational building block, this compound, and the clinically relevant antiviral, Rimantadine.

Protocol 1: Scalable Synthesis of this compound

This protocol describes a modern, scalable approach to producing the this compound core, a crucial starting material for various derivatives.

Principle: This synthesis involves the construction of the adamantane framework followed by methylation. The development of scalable and cost-effective methods is essential for making these chemotypes more accessible for research and development.

Materials and Reagents:

  • Adamantane precursors (e.g., bicyclic compounds)

  • Methylating agent (e.g., AlCl₃ and tetramethylsilane)

  • Appropriate solvents (e.g., dichloromethane)

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., chromatography column)

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize or procure a suitable adamantane precursor. A common strategy involves the Lewis acid-catalyzed rearrangement of polycyclic hydrocarbon isomers.

  • Methylation: In a flame-dried, inert-atmosphere flask, dissolve the adamantane precursor in a suitable dry solvent.

  • Add the Lewis acid (e.g., AlCl₃) portion-wise at a controlled temperature.

  • Slowly add the methylating agent (e.g., tetramethylsilane) to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it over ice. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude this compound via column chromatography or distillation to yield the final product.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the results to literature values.

Protocol 2: Synthesis of Rimantadine via Reductive Amination

Rimantadine (α-methyl-1-adamantane-methylamine) is a key antiviral derived from the this compound structural concept. A common and efficient synthesis route involves the reductive amination of 1-acetyladamantane.

Principle: This pathway first creates the key ketone intermediate, 1-acetyladamantane. This ketone is then converted to an oxime or directly subjected to reductive amination conditions to form the primary amine of Rimantadine. The final step is salt formation to improve solubility and stability.

Materials and Reagents:

  • 1-Adamantanecarboxylic acid or 1-bromoadamantane

  • Thionyl chloride or other activating agents

  • Methylating agent (e.g., methylmagnesium bromide or (CH₃)₂CdCu)

  • Hydroxylamine hydrochloride (for oxime pathway)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄), or catalytic hydrogenation setup)[4]

  • Ammonia (for direct reductive amination)

  • Hydrochloric acid (HCl)

  • Organic solvents (ether, ethanol, etc.)

Step-by-Step Methodology:

Part A: Synthesis of 1-Acetyladamantane (Ketone Precursor)

  • Convert 1-adamantanecarboxylic acid to 1-adamantanecarbonyl chloride using thionyl chloride.

  • React the resulting acid chloride with a suitable methylating agent (e.g., a methyl Grignard reagent or Gilman reagent) to form 1-acetyladamantane.

  • Purify the ketone by recrystallization or chromatography.

Part B: Conversion to Rimantadine This protocol follows the oxime reduction pathway, a well-established method.[7]

  • Oxime Formation: Dissolve 1-acetyladamantane in ethanol. Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate). Reflux the mixture until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and pour into water to precipitate the oxime. Filter, wash, and dry the solid product.

  • Reduction: In a separate, inert-atmosphere flask, prepare a suspension of a powerful reducing agent like LiAlH₄ in anhydrous ether.

  • Slowly add a solution of the 1-acetyladamantane oxime in ether to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux to drive the reduction to completion.

  • Quenching and Isolation: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting salts and extract the filtrate with ether. Dry the organic layer and concentrate to yield crude Rimantadine free base.

  • Salt Formation: Dissolve the crude base in a suitable solvent and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate Rimantadine Hydrochloride. Filter and dry the final product.

Self-Validation: The final product should be characterized by melting point determination, IR spectroscopy (to confirm the disappearance of the C=O or C=N bond and the appearance of N-H stretches), and NMR spectroscopy to confirm the structure. Purity can be assessed by HPLC.

Rimantadine_Synthesis A 1-Adamantanecarboxylic Acid B 1-Adamantanecarbonyl Chloride A->B + SOCl₂ C 1-Acetyladamantane (Ketone) B->C + Methylating Agent D Ketone Oxime C->D + NH₂OH·HCl E Rimantadine (Free Base) D->E Reduction (e.g., LiAlH₄) F Rimantadine HCl (Final Product) E->F + HCl

Caption: Synthetic workflow for Rimantadine Hydrochloride.

Structure-Activity Relationships (SAR)

The antiviral activity of adamantane derivatives is highly dependent on their chemical structure. Understanding these relationships is key to designing new agents that can overcome resistance.

Structural Modification Impact on Antiviral Activity (Influenza A) Rationale / Example
Amino Group at C1 Essential for Activity Replacement of the primary amino group with hydroxyl (OH), sulfhydryl (SH), or halogen groups results in inactive compounds. The charged ammonium ion is critical for blocking the M2 channel.[5]
α-Methyl Group Increases Potency & Improves Profile The addition of a methyl group alpha to the amine (as in Rimantadine) increases activity compared to Amantadine. This is thought to improve hydrophobic interactions within the M2 channel.[4][5]
N-Alkylation Generally Tolerated Small N-alkyl and N,N-dialkyl groups on the primary amine often retain antiviral activity similar to the parent compound.[5]
N-Acylation Generally Decreases Activity N-acyl derivatives, with the exception of some specific cases like glycyl derivatives, typically show reduced antiviral action against influenza.[5]
Cage Modifications Variable; Can Broaden Spectrum Spiro-pyrrolidine derivatives have shown higher activity than amantadine in some studies. Modifying the cage itself can alter binding and activity.
Conjugation Potential to Overcome Resistance Conjugating amino acids or other functional groups to the adamantane scaffold is a modern strategy to enhance activity and potentially inhibit resistant strains.

Future Directions and Broader Applications

While resistance has curtailed the use of first-generation adamantanes for influenza, the this compound scaffold remains a highly valuable building block in drug discovery.

  • Overcoming Resistance: Current research focuses on designing derivatives that can either interact with mutated M2 channels or possess dual-target mechanisms. For example, creating compounds that interfere with both the M2 ion channel and hemagglutinin function could make the development of resistance a much rarer event.

  • Broadening the Antiviral Spectrum: The unique properties of the adamantane cage are being leveraged to develop agents against other viruses. Studies have shown that adamantane derivatives have potential activity against:

    • Coronaviruses (including SARS-CoV-2): By targeting viral ion channels like the E protein or by inhibiting host cell proteases required for viral entry.

    • Hepatitis C and HIV: Conjugating peptides or other moieties to the adamantane scaffold has shown promise in inhibiting these viruses.[8]

    • Herpes Viruses: Some derivatives, like Tromantadine, have been developed for topical use against Herpes Simplex Virus.[1]

  • Non-Antiviral Applications: The adamantane scaffold is also present in approved drugs for treating neurodegenerative diseases like Parkinson's (Amantadine) and Alzheimer's (Memantine), highlighting its versatility in targeting CNS disorders.[1][7]

References

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  • Rimantadine. (2023). In Wikipedia.
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Synthesis of 1-Methyladamantane-Containing APIs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold, a rigid and lipophilic polycyclic hydrocarbon, is a privileged structure in medicinal chemistry.[1][2] Its unique three-dimensional structure and physicochemical properties allow it to serve as a robust anchor for pharmacophores, enhancing drug-target interactions, improving pharmacokinetic profiles, and increasing metabolic stability.[2][3] This guide provides a detailed overview and practical protocols for the synthesis of 1-methyladamantane and its subsequent incorporation into Active Pharmaceutical Ingredients (APIs). We will explore key synthetic strategies, with a focus on scalable and efficient methodologies relevant to drug development professionals. Specific case studies on the synthesis of prominent this compound-containing APIs, such as Rimantadine and Memantine, will be presented to illustrate the practical application of these methods.

Introduction: The Significance of the this compound Moiety

The adamantane cage was first introduced into medicinal chemistry with the discovery of the antiviral properties of Amantadine in the 1960s.[4][5] Since then, a variety of adamantane derivatives have been developed and approved for a wide range of therapeutic indications, including antiviral, antidiabetic, and neurodegenerative diseases.[1][6] The incorporation of a methyl group at the 1-position of the adamantane scaffold can further modulate the lipophilicity and steric profile of the molecule, offering a valuable tool for fine-tuning the pharmacological properties of a drug candidate.

The this compound moiety is a key structural feature in several important APIs. For instance, Rimantadine, an antiviral agent, features a 1-(1-aminoethyl)adamantane structure, while Memantine, a drug used in the treatment of Alzheimer's disease, is 1-amino-3,5-dimethyladamantane.[7][8] The synthesis of these and other this compound-containing compounds presents unique challenges and opportunities for process optimization. This guide aims to provide researchers with the foundational knowledge and practical protocols to confidently approach the synthesis of these valuable molecules.

Core Synthetic Strategies for this compound

The efficient synthesis of the this compound core is the critical first step in the development of APIs containing this scaffold. While several methods exist, they often involve harsh conditions or expensive starting materials, making them unsuitable for large-scale production.[9][10] Here, we focus on a scalable approach.

Electrophilic Alkylation of Adamantane

A common and direct method for the synthesis of this compound is the electrophilic alkylation of adamantane. This reaction typically involves the use of a superacid catalyst to generate an adamantyl cation, which then reacts with an appropriate alkylating agent.[11][12]

Protocol 1: Superacid-Catalyzed Methylation of Adamantane

Principle: This protocol utilizes a superacid system, such as triflic acid (TfOH), to promote the formation of the 1-adamantyl cation via hydride abstraction. The cation then reacts with a methyl source. This method leverages the high stability of the tertiary adamantyl carbocation.

Materials:

  • Adamantane

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Triflic acid (TfOH) or other superacid catalyst

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve adamantane (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (0.1-0.2 eq) to the stirred solution.

  • Add the methylating agent (1.1-1.5 eq) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane eluent to yield this compound.

Self-Validation: The identity and purity of the this compound product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis. The characteristic signals for the methyl group and the adamantane cage should be present and consistent with literature values.[13]

Synthesis of this compound-Containing APIs: Case Studies

The following sections detail the synthesis of two prominent APIs, Rimantadine and Memantine, starting from this compound or its precursors.

Synthesis of Rimantadine

Rimantadine, α-methyl-1-adamantanemethylamine hydrochloride, is an antiviral drug effective against Influenza A virus.[14][15] Its synthesis involves the introduction of an α-methyl-aminomethyl group at the 1-position of the adamantane core.

Protocol 2: Synthesis of Rimantadine via Reductive Amination

Principle: This protocol outlines a common route to Rimantadine involving the formation of 1-acetyladamantane, followed by reductive amination. This multi-step synthesis is a reliable method for obtaining the target molecule. A key step in some literature procedures involves the oximation of the ketone followed by reduction.[16]

Workflow Diagram:

G A 1-Bromoadamantane B 1-Acetyladamantane A->B Friedel-Crafts Acylation (e.g., AcCl, AlCl3) C Rimantadine Oxime B->C Oximation (NH2OH·HCl) D Rimantadine C->D Reduction (e.g., Raney-Ni, H2) E Rimantadine HCl D->E Salt Formation (HCl)

Caption: Synthetic workflow for Rimantadine HCl.

Materials:

  • 1-Acetyladamantane

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Raney Nickel (catalyst)

  • Ammonia in methanol

  • Hydrogen gas

  • Hydrochloric acid (ethanolic solution)

  • Standard hydrogenation apparatus

Procedure:

Step 1: Synthesis of 1-Acetyladamantane Oxime

  • Dissolve 1-acetyladamantane (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the oxime.

Step 2: Reduction to Rimantadine

  • In a high-pressure hydrogenation vessel, suspend the 1-acetyladamantane oxime (1.0 eq) and Raney Nickel (catalyst) in a solution of ammonia in methanol.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-60 °C.

  • Maintain stirring and monitor the hydrogen uptake.

  • Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate to obtain crude Rimantadine base.

Step 3: Formation of Rimantadine Hydrochloride

  • Dissolve the crude Rimantadine base in a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in ethanol or isopropanol with stirring.

  • The hydrochloride salt will precipitate. Filter the solid, wash with cold solvent, and dry under vacuum to yield Rimantadine hydrochloride.

Self-Validation: The final product should be characterized by melting point, IR spectroscopy, ¹H NMR, and elemental analysis to confirm its identity and purity against a reference standard.

Synthesis of Memantine

Memantine is a low-affinity, uncompetitive NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[7][8] Its structure is 1-amino-3,5-dimethyladamantane. While not directly a this compound derivative, its synthesis often starts from 1,3-dimethyladamantane and involves functionalization at a tertiary bridgehead position.

Protocol 3: Two-Step Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane

Principle: This efficient, scalable protocol involves the direct formamidation of 1,3-dimethyladamantane followed by hydrolysis to yield Memantine hydrochloride.[7][17][18] This method avoids the use of more hazardous reagents sometimes employed in other synthetic routes.

Reaction Scheme:

G cluster_0 Step 1: Formamidation cluster_1 Step 2: Hydrolysis A 1,3-Dimethyladamantane B 1-Formamido-3,5-dimethyladamantane A->B Formamide, Nitric Acid C 1-Formamido-3,5-dimethyladamantane D Memantine Hydrochloride C->D Aqueous HCl, Reflux

Caption: Two-step synthesis of Memantine HCl.

Materials:

  • 1,3-Dimethyladamantane

  • Formamide

  • Nitric acid (concentrated)

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM)

  • n-Hexane

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 1-Formamido-3,5-dimethyladamantane

  • In a round-bottom flask, slowly add 1,3-dimethyladamantane (1.0 eq) to nitric acid (10 eq) at 20-25 °C over 30 minutes with vigorous stirring.

  • After stirring for an additional hour, add formamide (9 eq) over 30 minutes.

  • Heat the mixture to 85 °C for 2 hours.

  • Cool the reaction to 5-10 °C and pour it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield 1-formamido-3,5-dimethyladamantane, which can be used in the next step without further purification. A yield of approximately 98% can be expected.[7][18]

Step 2: Hydrolysis to Memantine Hydrochloride

  • Combine the crude 1-formamido-3,5-dimethyladamantane (1.0 eq), water, and concentrated hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux for 1 hour.

  • Concentrate the reaction mixture to approximately half its original volume under reduced pressure.

  • Add n-hexane to the concentrated solution and heat to reflux for 30 minutes.

  • Cool the mixture to 5-10 °C for 1 hour to induce crystallization.

  • Filter the white solid, wash with cold n-hexane, and dry under vacuum to obtain Memantine hydrochloride. An expected yield for this step is around 85%.[7][18]

Self-Validation: The final product's identity and purity should be confirmed by comparing its melting point, IR, and NMR spectra with those of a certified reference standard of Memantine hydrochloride.

Comparative Data and Optimization

The choice of synthetic route for this compound and its derivatives often depends on the desired scale, cost, and safety considerations.

Method Starting Material Key Reagents Advantages Disadvantages Typical Yield
Protocol 1 AdamantaneTfOH, Methylating AgentDirect, good for small scaleUse of expensive and corrosive superacids60-80%
Protocol 2 1-AcetyladamantaneNH₂OH·HCl, Raney-Ni, H₂Well-established, reliableMulti-step, use of H₂ gas under pressure70-85% (overall)
Protocol 3 1,3-DimethyladamantaneHNO₃, Formamide, HClHigh-yielding, scalable, fewer stepsUse of concentrated acids~83% (overall)[7][17]

Conclusion

The this compound scaffold remains a highly valuable component in modern drug design. The synthetic protocols outlined in this guide provide a robust starting point for researchers and drug development professionals. The choice of a specific synthetic route will ultimately be guided by factors such as scale, cost of reagents, and available equipment. The provided case studies for Rimantadine and Memantine highlight the adaptability of adamantane chemistry to produce structurally complex and therapeutically important APIs. Further research into more sustainable and efficient catalytic methods will continue to enhance the accessibility of these important molecules.

References

  • Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2917–2933. [Link]
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
  • Wikipedia. (n.d.). Rimantadine.
  • Pashenko, A. E., Gaidai, A., Hryhoriev, N., Volovenko, O., Levandovskiy, I., Maksymenko, O., ... & Ryabukhin, S. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. The Journal of Organic Chemistry, 88(6), 3467–3478. [Link]
  • Schreiner, P. R., & Fokin, A. A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
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  • Chen, C. H., & Lin, C. H. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]
  • ResearchGate. (n.d.). Original synthesis of rimantadine (4).
  • Olah, G. A., Farooq, O., Krishnamurthy, V. V., Prakash, G. K. S., & Laali, K. (1986). Electrophilic reaction at single bonds. 21. Superacid-catalyzed alkylation of adamantane. Journal of the American Chemical Society, 108(12), 3231–3235. [Link]
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Application Notes and Protocols for the Amination of 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminated 1-Methyladamantane Derivatives

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved cell membrane permeability. The introduction of a methyl group at a bridgehead position, as in this compound, provides a simple yet crucial modification, while the subsequent installation of an amino group at the same tertiary position unlocks a vast chemical space for the development of novel therapeutics and functional materials. For instance, the structurally related compound, memantine (1-amino-3,5-dimethyladamantane), is an established therapeutic for Alzheimer's disease, highlighting the pharmacological potential of this molecular architecture.[1]

However, the chemical inertness of the adamantane core, particularly its non-activated C-H bonds, presents a significant synthetic challenge. Direct and selective functionalization of the tertiary bridgehead position requires robust and often tailored chemical strategies. This guide provides a detailed overview of established and emerging protocols for the amination of this compound, offering researchers a comprehensive toolkit for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of each method, providing not just step-by-step instructions but also the scientific rationale behind the procedural choices.

Classical Amination Strategies: Robust and Scalable Approaches

These methods represent the workhorse techniques for the amination of adamantanes, characterized by their reliability and scalability, albeit sometimes requiring harsh conditions or multi-step sequences.

The Ritter Reaction: A Cornerstone of Adamantane Amination

The Ritter reaction is arguably the most common and dependable method for introducing a nitrogen-containing functional group at the tertiary bridgehead position of adamantanes.[2][3] The reaction proceeds through the formation of a highly stable tertiary carbocation, which is then trapped by a nitrile, typically followed by hydrolysis to yield the corresponding amine.

Mechanistic Rationale: The exceptional stability of the 1-methyladamantyl cation is the driving force for this reaction. In the presence of a strong acid, a precursor such as 1-bromo- or 1-hydroxy-1-methyladamantane readily forms this carbocation. The lone pair of the nitrile nitrogen then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydrolysis cleaves the nitrile group, ultimately affording the primary amine after a workup.[4]

Workflow Diagram: The Ritter Reaction Pathway

Ritter_Reaction cluster_start Precursor Activation cluster_cation Carbocation Formation cluster_nitrile Nitrile Trapping cluster_hydrolysis Hydrolysis & Product Formation Start 1-Bromo-1-methyladamantane or 1-Hydroxy-1-methyladamantane Carbocation 1-Methyladamantyl Cation Start->Carbocation  Strong Acid  (e.g., H₂SO₄) Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nitrile R-C≡N (e.g., Acetonitrile, Formamide) Nitrile->Nitrilium  Nucleophilic Attack Amide N-(1-Methyladamantyl)amide Nitrilium->Amide  H₂O Amine 1-Amino-1-methyladamantane Amide->Amine  Acid or Base  Hydrolysis

Caption: Workflow of the Ritter reaction for amination of this compound.

Detailed Protocol: Two-Step Synthesis via Formamide Intermediate

This protocol is adapted from a highly efficient synthesis of memantine and is readily applicable to this compound.[5][6][7] It utilizes formamide as the nitrile source, directly leading to a formamide intermediate that is subsequently hydrolyzed.

Step 1: Synthesis of N-(1-Methyladamantyl)formamide

  • Reagents and Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated nitric acid (approx. 10 molar equivalents relative to the starting adamantane).

    • Cool the flask in an ice-water bath to maintain a temperature of 20–25 °C.

  • Reaction Execution:

    • Slowly add this compound (1.0 molar equivalent) to the stirred nitric acid over 30 minutes, ensuring the temperature does not exceed 25 °C.

    • After the addition is complete, continue stirring for 1 hour at the same temperature.

    • Subsequently, add formamide (approx. 9 molar equivalents) dropwise over 30 minutes.

    • Once the formamide addition is complete, slowly heat the reaction mixture to 85 °C and maintain this temperature for 2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to 5–10 °C in an ice bath.

    • Carefully pour the cooled mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the initial nitric acid volume).

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous mixture).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(1-methyladamantyl)formamide, which can often be used in the next step without further purification.

Step 2: Hydrolysis to 1-Amino-1-methyladamantane Hydrochloride

  • Reagents and Setup:

    • In a round-bottom flask, combine the crude N-(1-methyladamantyl)formamide from the previous step with a mixture of water and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture and concentrate it to about half its original volume under reduced pressure.

    • To the concentrated solution, add n-hexane and heat to reflux for 30 minutes to triturate the product.

    • Cool the mixture to 5–10 °C for 1 hour to precipitate the product.

    • Collect the white solid by vacuum filtration, wash with cold n-hexane, and dry under vacuum to obtain 1-amino-1-methyladamantane hydrochloride.

ParameterStep 1 (Formamidation)Step 2 (Hydrolysis)Overall (Typical)
Starting Material This compoundN-(1-Methyladamantyl)formamideThis compound
Key Reagents Nitric acid, FormamideHydrochloric acid, Water-
Temperature 20-25 °C, then 85 °CReflux (~100-110 °C)-
Reaction Time ~4 hours1-2 hours~6 hours
Typical Yield >95% (crude)~85-90%~80-85%
Amination via Nucleophilic Substitution of 1-Bromo-1-methyladamantane

This strategy involves pre-functionalizing the adamantane core with a good leaving group, typically bromine, followed by nucleophilic substitution with a nitrogen source. While seemingly straightforward, the SN1 reaction at the sterically hindered bridgehead position can be sluggish.

Mechanistic Rationale: The first step is the bromination of this compound, which proceeds via a radical mechanism or by reaction with a brominating agent that favors substitution at the tertiary carbon. The resulting 1-bromo-1-methyladamantane is then subjected to a nitrogen nucleophile. A particularly effective method involves using urea in a high-boiling solvent, which is proposed to proceed via direct amination.[8]

Detailed Protocol: Direct Amination with Urea

This protocol is based on the synthesis of memantine from its corresponding bromo-derivative.[8]

  • Reagents and Setup:

    • To a reaction vessel, add 1-bromo-3,5-dimethyladamantane (1.0 molar equivalent), urea (3.0 molar equivalents), and diphenyl ether as a high-boiling solvent.

  • Reaction Execution:

    • Heat the reaction mixture to 160-170 °C for 2 hours.

    • Increase the temperature to 190-200 °C and maintain for an additional 4 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to >12 by adding 30% sodium hydroxide solution.

    • Extract the mixture with toluene and wash the organic layer with water.

    • To the toluene solution, add an 18% aqueous HCl solution to precipitate the hydrochloride salt of the amine.

    • Filter the resulting solid, wash with dichloromethane, and recrystallize from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure 1-amino-1-methyladamantane hydrochloride.[8]

Advanced Amination Strategies: The Frontier of C-H Functionalization

Modern synthetic chemistry strives for atom economy and step efficiency, making the direct conversion of a C-H bond to a C-N bond a paramount goal.[9] For saturated hydrocarbons like this compound, this represents a significant challenge due to the high bond dissociation energy of C(sp³)-H bonds. However, transition metal catalysis offers promising solutions.[10]

Catalytic C-H Amination: A Direct Approach

The direct amination of saturated C-H bonds often involves a transition metal catalyst that can generate a highly reactive metal-nitrenoid intermediate. This species can then insert into a C-H bond. The tertiary C-H bond at the C1 position of this compound is an excellent candidate for such a reaction due to its relative weakness and steric accessibility compared to the secondary C-H bonds.

Conceptual Workflow: Metal-Catalyzed C-H Amination

CH_Amination Adamantane This compound Product 1-Amino-1-methyladamantane (or protected derivative) Adamantane->Product C-H Insertion Catalyst Transition Metal Catalyst (e.g., Ru, Mn, Fe, Rh) Active_Species Reactive Metal-Nitrenoid Intermediate Catalyst->Active_Species N_Source Nitrogen Source (e.g., Azide, Amide + Oxidant) N_Source->Active_Species Activation Active_Species->Product

Caption: Conceptual workflow for direct C-H amination of this compound.

State-of-the-Art Insights:

  • Catalyst Systems: Ruthenium and manganese porphyrin complexes have shown efficacy in the amidation of saturated C-H bonds.[11] These electron-deficient porphyrin ligands enhance the reactivity of the metal center.

  • Nitrogen Sources: A variety of aminating agents are employed, often requiring pre-functionalization or the use of an external oxidant.[10] Common sources include sulfonylamides (e.g., TsNH₂) in combination with an oxidant like PhI(OAc)₂.[11]

  • Challenges and Outlook: While powerful, these methods are still under active development. Challenges include catalyst loading, turnover number, and the need for specific directing groups in some cases. However, the high selectivity for tertiary C-H bonds makes this compound an ideal substrate for future advancements in this field.[12][13] As of now, detailed, scalable protocols for the direct C-H amination of this compound are not as established as the classical methods but represent a vibrant area of academic and industrial research.

Summary and Method Comparison

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yields
Ritter Reaction This compound or its 1-hydroxy/1-bromo derivativeStrong acid, Nitrile (e.g., formamide)High yields, reliable, scalable, well-established.Requires strong acids, multi-step if starting from the hydrocarbon.80-85%
Nucleophilic Substitution 1-Bromo-1-methyladamantaneUrea, High-boiling solventDirect amination from the halo-derivative.Requires pre-bromination, harsh high-temperature conditions.~75%[8]
Direct C-H Amination This compoundTransition metal catalyst, N-source, OxidantAtom-economical, single step from the hydrocarbon.Catalyst development is ongoing, may require expensive reagents, scalability can be an issue.Variable (highly system-dependent)

Conclusion

The amination of this compound is a critical transformation for accessing a class of compounds with significant potential in drug discovery and materials science. For researchers requiring robust, scalable access to 1-amino-1-methyladamantane, the Ritter reaction remains the gold standard, offering high yields and procedural reliability. Amination via nucleophilic substitution of the bromo-derivative provides a viable, albeit harsher, alternative. Looking forward, direct C-H amination represents the most elegant and efficient strategy, and ongoing research in catalysis is poised to make this approach increasingly practical for routine synthesis. The choice of method will ultimately depend on the specific requirements of the research, including scale, cost, and available expertise.

References

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Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The adamantyl scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic, and three-dimensional structure. The introduction of aryl moieties onto this framework via C-C bond formation is of significant interest for the development of novel therapeutics and advanced materials. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with a particularly challenging substrate: bromo-1-methyladamantane. We delve into the mechanistic hurdles posed by this sterically hindered, sp³-hybridized electrophile and present rational, field-proven strategies and detailed protocols to achieve successful couplings.

Introduction: The Challenge of Coupling Sterically Encumbered sp³ Centers

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis, celebrated for its versatility and functional group tolerance in forming carbon-carbon bonds.[1][2] While the coupling of sp²-hybridized centers (aryl-aryl, aryl-vinyl) is well-established, extending this methodology to sp³-hybridized alkyl halides, especially tertiary and neopentyl-like substrates such as bromo-1-methyladamantane, presents significant challenges.[3]

The primary hurdles include:

  • Slow Oxidative Addition: The bulky adamantyl cage sterically shields the C-Br bond, hindering the approach of the palladium(0) catalyst, which is the first and often rate-limiting step in the catalytic cycle.[3][4]

  • Competitive β-Hydride Elimination: Although bromo-1-methyladamantane lacks β-hydrogens on the adamantyl core, this is a common and problematic side reaction for many other alkyl halides. The absence of this pathway is a key advantage of the adamantyl system.[3]

  • Difficult Reductive Elimination: The steric congestion around the palladium(II) intermediate, formed after transmetalation, can make the final bond-forming reductive elimination step energetically unfavorable.[4]

Overcoming these obstacles requires a carefully selected catalytic system, where the ligand plays a paramount role. The use of bulky, electron-rich phosphine ligands has been a game-changer, enhancing both the rate of oxidative addition and reductive elimination for sterically demanding substrates.[4][5][6] This guide will focus on leveraging these advanced catalytic systems to enable the efficient arylation of the 1-methyladamantyl core.

Mechanistic Considerations for a Challenging Substrate

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling provides a framework for understanding the reaction.[7][8] However, the unique structure of bromo-1-methyladamantane requires special attention at each stage.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Slow & Challenging) Pd0->OxAdd + R¹-X PdII_R1X R¹-Pd(II)L_n-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination (Sterically Hindered) PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (Bromo-1-methyladamantane) R2B R²-B(OR)₂ (Arylboronic Acid/Ester) R2B->Transmetalation + Base Base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps for bromo-1-methyladamantane.

Oxidative Addition: For bromo-1-methyladamantane, this step is particularly slow. The formation of a low-coordinate, highly reactive Pd(0) species is crucial. This is achieved by using bulky ligands that favor the dissociation of other ligands to create a vacant site on the palladium center. Electron-rich ligands enhance the nucleophilicity of the palladium, further promoting its insertion into the C-Br bond.[4]

Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. It is generally facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[1]

Reductive Elimination: This is the final C-C bond-forming step. For the formation of 1-aryl-1-methyladamantane, the steric bulk of both the adamantyl and the ligand groups must be overcome to bring the two organic fragments together. Ligands with a large "bite angle" can help facilitate this process.

Recommended Catalytic Systems & Reagents

Success in coupling bromo-1-methyladamantane hinges on the selection of an appropriate catalyst, ligand, base, and solvent. Based on literature for analogous sterically hindered alkyl halides, the following systems are recommended as a starting point for optimization.

ComponentRecommended ReagentsRationale for Selection
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable sources of Pd(0) that are activated in situ.
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosBulky Alkylphosphines: P(t-Bu)₃, PCy₃These ligands are both sterically bulky and electron-rich, which is critical for promoting the oxidative addition and reductive elimination steps with hindered substrates.[4][5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are effective at promoting transmetalation without causing side reactions. K₃PO₄ is often a good first choice.[7]
Boronic Acid Partner Arylboronic Acids or Neopentyl Glycol/Pinacol EstersWhile boronic acids are common, their corresponding esters can offer improved stability and solubility.[1]
Solvent Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)Aprotic solvents are standard. Often, a small amount of water is added to facilitate the dissolution of the base and assist in the transmetalation step.[7]

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of bromo-1-methyladamantane. Note: These reactions are sensitive to air and moisture. Proper inert atmosphere techniques (e.g., using a Schlenk line or glovebox) are essential for reproducibility and high yields.

Protocol 1: General Procedure for Arylation of Bromo-1-methyladamantane

This protocol employs a commonly successful catalyst system for sterically hindered couplings.

Protocol_Workflow Start Start Setup Reaction Setup (Schlenk Flask) Start->Setup Reagents Add Solids: - Bromo-1-methyladamantane - Arylboronic Acid - Base (K₃PO₄) Setup->Reagents Catalyst Add Catalyst System: - Pd Precatalyst - Ligand (e.g., SPhos) Reagents->Catalyst Cycle Evacuate & Refill with Argon (3x) Catalyst->Cycle Solvent Add Degassed Solvent (e.g., Toluene/H₂O) Cycle->Solvent Heat Heat Reaction (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: General workflow for a Suzuki cross-coupling experiment.

Materials:

  • Bromo-1-methyladamantane (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Toluene, degassed (0.1 - 0.2 M concentration of limiting reagent)

  • Water, degassed (often 10-20% of the organic solvent volume)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stir bar)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add bromo-1-methyladamantane, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization

Low yields or failed reactions are common when developing methods for challenging substrates. The following table provides guidance on common issues.

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst; Insufficient temperature; Poor choice of ligand/base.1. Ensure reagents and solvents are properly degassed. 2. Increase temperature in 10 °C increments. 3. Screen other ligands (e.g., XPhos, P(t-Bu)₃). 4. Screen other bases (e.g., Cs₂CO₃).
Decomposition of Boronic Acid Boronic acid instability (protodeboronation).1. Use the corresponding pinacol or neopentyl glycol boronate ester. 2. Use milder base (e.g., K₂CO₃) or fluoride source (KF).
Formation of Biaryl Homocoupling Product Oxidative conditions; Inefficient transmetalation.1. Improve inert atmosphere technique. 2. Ensure the Pd:Ligand ratio is appropriate (typically 1:2).
Difficult Purification Co-elution of product with residual ligand or byproducts.1. Use a different ligand that may have different polarity. 2. Consider a workup procedure to remove the phosphine ligand (e.g., oxidation followed by extraction).

Conclusion

The Suzuki-Miyaura coupling of bromo-1-methyladamantane is a challenging yet achievable transformation that unlocks access to a valuable class of arylated adamantanes. Success relies on a rational approach to catalyst selection, emphasizing the use of bulky, electron-rich phosphine ligands capable of overcoming the high steric barrier of the substrate. The protocols and optimization strategies presented in this guide provide a solid foundation for researchers to develop efficient and robust methods for their specific research needs, paving the way for new discoveries in drug development and materials science.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Yin, J., & Rainka, M. P. (2015). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Chen, W., Chen, S., & Hong, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • Smith, R. C., & Douglas, C. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • He, G., Wang, B., Nack, W. A., & Chen, G. (2015). Palladium-catalyzed methylene C(sp3)–H arylation of the adamantyl scaffold. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • D'Amico, G., et al. (2022). Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science. [Link]
  • NRO-Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Chemistry Portal. [Link]
  • Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An improved palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Organic letters, 13(18), 4974–4976. [Link]
  • St John-Campbell, S., Ou, A. K., & Bull, J. A. (2018). Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group.
  • ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with... [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
  • ResearchGate. (n.d.). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]
  • Wang, C., et al. (2020).
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • Me-Lee, L. S., & van der Westhuizen, J. H. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(9), 11239-11261. [Link]
  • Ghaffar, T., & Whiting, A. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

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The Adamantyl Azide Handle: A Guide to Click Chemistry Applications of Azido-1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the adamantane moiety has emerged as a valuable three-dimensional pharmacophore. Its rigid, lipophilic, and cage-like structure offers a unique scaffold that can enhance the pharmacological properties of drug candidates, including improved metabolic stability and target binding.[1][2][3] The introduction of an azide functional group onto this scaffold, specifically as azido-1-methyladamantane, unlocks the potential for its versatile incorporation into a wide array of molecules via "click" chemistry. This highly efficient and bioorthogonal ligation strategy has revolutionized bioconjugation and drug delivery.[4][5][6]

This technical guide provides an in-depth exploration of the applications of azido-1-methyladamantane in two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into detailed protocols, the rationale behind experimental design, and the unique advantages conferred by the adamantyl group in these powerful conjugation techniques.

The Strategic Advantage of the Adamantyl Moiety

The adamantane cage is not merely a bulky lipophilic group; its utility in drug design is multifaceted. Its rigid structure protects adjacent functional groups from metabolic degradation, thereby increasing the in vivo stability of the parent molecule.[3] Furthermore, the defined three-dimensional orientation of substituents on the adamantane core allows for precise spatial positioning, which can be critical for optimal interaction with biological targets.[1][2] The incorporation of adamantane can also enhance membrane permeability and facilitate passage across the blood-brain barrier.[1] Azido-1-methyladamantane serves as a key building block to seamlessly integrate these desirable properties into complex molecular architectures.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-1-Methyladamantane

The CuAAC reaction is a robust and highly reliable method for the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][5][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7]

Caption: CuAAC reaction mechanism with azido-1-methyladamantane.

Experimental Protocol: CuAAC Conjugation

This protocol outlines a general procedure for the conjugation of azido-1-methyladamantane to an alkyne-functionalized molecule.

Materials:

  • Azido-1-methyladamantane

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvent system (e.g., DMSO/water)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO, respectively.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and azido-1-methyladamantane (1.1-1.5 equivalents) in the chosen solvent system.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ stock solution (0.05-0.1 equivalents) with the THPTA/TBTA stock solution (0.25-0.5 equivalents). The ligand-to-copper ratio should be approximately 5:1.[4]

    • Add the copper/ligand mixture to the degassed reaction solution.

  • Initiation and Incubation:

    • Add the freshly prepared sodium ascorbate solution (1.0-2.0 equivalents) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[8]

    • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the pure adamantyl-triazole conjugate.

ParameterRecommended ConditionRationale
Azide:Alkyne Ratio 1.1 - 1.5 : 1A slight excess of the azide ensures complete consumption of the potentially more valuable alkyne-functionalized molecule.
Catalyst Loading (CuSO₄) 5 - 10 mol%Catalytic amounts are sufficient for the reaction to proceed efficiently. Higher loadings may be required for challenging substrates.
Ligand THPTA (aqueous) or TBTA (organic)The ligand stabilizes the Cu(I) oxidation state, preventing catalyst deactivation and accelerating the reaction.[4][8]
Reducing Agent Sodium AscorbateA biocompatible and effective reducing agent for the in situ generation of Cu(I) from Cu(II).[8]
Solvent t-BuOH/H₂O, DMSO/H₂OA variety of solvent systems are tolerated, allowing for the dissolution of both polar and non-polar reactants.
Temperature Room TemperatureThe reaction is highly efficient at ambient temperatures.
Application Notes and Insights:
  • Causality in Reagent Choice: The use of a ligand such as THPTA is crucial, especially in biological applications. It not only accelerates the reaction but also chelates the copper ions, mitigating their potential cytotoxicity.[8] The in situ reduction of Cu(II) with sodium ascorbate is a convenient and widely adopted method that avoids the need to handle air-sensitive Cu(I) salts.[8]

  • Self-Validating System: The high specificity and efficiency of the CuAAC reaction mean that the formation of the 1,4-disubstituted triazole is the overwhelmingly favored outcome. The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of a single major product spot on TLC or a new peak in the LC-MS chromatogram with the expected mass.

  • Impact of the Adamantyl Group: The bulky nature of the adamantyl group does not significantly hinder the CuAAC reaction, a testament to the reaction's robustness. The resulting adamantyl-triazole conjugate benefits from the enhanced lipophilicity and metabolic stability conferred by the adamantane moiety. This can be particularly advantageous in the development of small-molecule drugs and probes designed to interact with hydrophobic binding pockets or traverse cell membranes.

Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-1-Methyladamantane

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC provides an elegant, catalyst-free alternative.[5] This reaction relies on the high ring strain of a cyclooctyne derivative to drive the cycloaddition with an azide.[2][9]

Caption: A typical experimental workflow for a SPAAC reaction.

Experimental Protocol: SPAAC Conjugation

This protocol describes the conjugation of azido-1-methyladamantane to a molecule functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

  • Azido-1-methyladamantane

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester, BCN-acid)

  • Biocompatible solvent (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or a mixture)

Procedure:

  • Reagent Preparation:

    • Dissolve the cyclooctyne-functionalized molecule in the chosen solvent to a desired concentration (e.g., 1-10 mM).

    • Prepare a stock solution of azido-1-methyladamantane in a compatible solvent (e.g., DMSO) at a concentration 10-20 times higher than the final desired reaction concentration.

  • Reaction Setup:

    • In a microcentrifuge tube or other suitable vessel, add the solution of the cyclooctyne-functionalized molecule.

    • To this, add the azido-1-methyladamantane stock solution to achieve a final molar excess of the azide (typically 2-10 equivalents). The final concentration of any organic co-solvent like DMSO should be kept low (e.g., <10%) if working with sensitive biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time will vary depending on the specific cyclooctyne used and the concentration of the reactants, but it typically ranges from 1 to 12 hours.

    • The reaction can be gently agitated during incubation.

  • Analysis and Purification:

    • The reaction progress can be monitored by LC-MS or High-Performance Liquid Chromatography (HPLC).

    • For bioconjugation applications, the excess unreacted azido-1-methyladamantane and other small molecules can be removed by size-exclusion chromatography, dialysis, or spin filtration. For small molecule synthesis, standard chromatographic purification is employed.

ParameterRecommended ConditionRationale
Azide:Cyclooctyne Ratio 2 - 10 : 1An excess of the azide is used to drive the reaction to completion, especially when the cyclooctyne-functionalized molecule is at a low concentration.
Solvent PBS, DMSO, or mixturesThe choice of solvent is dictated by the solubility of the reactants and the compatibility with the molecules being conjugated.
Temperature Room Temperature to 37°CSPAAC reactions proceed readily at physiological temperatures, making them ideal for live-cell labeling.
Reaction Time 1 - 12 hoursReaction times are dependent on the kinetics of the specific cyclooctyne and azide pair.
Application Notes and Insights:
  • Expertise in Reactivity: Azido-1-methyladamantane is a tertiary azide. It's important to note that while tertiary azides react readily with sterically non-demanding cyclooctynes like BCN, their reactivity can be significantly reduced with more sterically hindered cyclooctynes such as dibenzocyclooctynes (e.g., ADIBO).[10] This chemoselective behavior can be exploited in dual-labeling experiments.

  • Trustworthiness of the Method: The bioorthogonality of the SPAAC reaction is a key feature. The azide and cyclooctyne groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring that the conjugation is highly specific.[2]

  • Adamantane in Bioconjugation: The use of azido-1-methyladamantane in SPAAC is particularly powerful for modifying biomolecules to enhance their therapeutic potential. For example, attaching an adamantane moiety to a peptide or small molecule drug can improve its pharmacokinetic profile. The adamantyl group can act as a membrane anchor or facilitate non-covalent interactions with carrier molecules like cyclodextrins.[3]

Conclusion

Azido-1-methyladamantane is a powerful and versatile building block for the synthesis of complex molecular architectures with enhanced pharmacological properties. Through the judicious application of either CuAAC or SPAAC, researchers can seamlessly incorporate the unique adamantane scaffold into a wide range of molecules, from small-molecule drugs to large biomolecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable reagent in their respective fields.

References

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
  • iGEM Foundation. (2014). SPAAC Reaction: Bio-Orthogonal Click Chemistry. iGEM 2014. [Link]
  • Jarak, I., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
  • ResearchGate. (n.d.). Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. [Link]
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of 1,4-disubstituted triazoles. [Link]
  • Mindt, T. L., et al. (2018). SPAAC reaction of 1, 5 and 6 with the cyclooctyne BCN yielding...
  • Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
  • ChemRxiv. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link]
  • Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]
  • ADC Review. (2024).
  • Majonis, D., et al. (2018). Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. Scientific Reports, 8(1), 6625. [Link]
  • ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • Wikipedia. (n.d.). Click chemistry. [Link]
  • Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology, 7(12), 876-884. [Link]
  • Bio-Synthesis Inc. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. [Link]
  • Google Patents. (2022).

Sources

Application Notes & Protocols: The Strategic Use of 1-Methyladamantane Derivatives in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Cage – The Functional Role of 1-Methyladamantane in Macromolecular Design

Adamantane, the smallest diamondoid hydrocarbon, is a unique molecular building block prized in polymer science for its rigid, bulky, and exceptionally stable cage-like structure.[1] The introduction of a methyl group at one of the four equivalent bridgehead positions to form this compound (C₁₁H₁₈) subtly modifies its properties, primarily enhancing solubility in organic solvents without compromising the core attributes of the adamantyl moiety.[2][3] When incorporated into a polymer, either as a pendant group or within the main chain, the 1-methyladamantyl group imparts a remarkable combination of properties. Its sheer bulk restricts polymer chain mobility, which significantly elevates the glass transition temperature (Tg) and enhances thermal stability.[4][5] This structural rigidity, combined with a high carbon-to-hydrogen ratio, also translates to superior mechanical strength and increased plasma-etch resistance, a critical feature for applications in microelectronics.[6][7] Furthermore, its non-aromatic, saturated structure ensures high optical transparency, making these polymers ideal for advanced optical and optoelectronic devices.[8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic incorporation of this compound derivatives into high-performance polymers. We will explore the causality behind its influence on material properties and provide detailed, field-proven protocols for the synthesis and application of these advanced materials.

Core Contributions of the Adamantane Moiety to Polymer Properties

The decision to incorporate an adamantane cage into a polymer backbone is driven by the predictable and significant enhancements it provides. The rigidity of the tricyclic system is the primary source of these improvements.[6][8]

Logical Relationship: Structure to Property Enhancement

G cluster_structure Structural Features of this compound cluster_properties Resultant Polymer Properties Bulky 3D Cage Bulky 3D Cage Improved Mechanical Strength Improved Mechanical Strength Bulky 3D Cage->Improved Mechanical Strength Increases Stiffness Enhanced Solubility Enhanced Solubility Bulky 3D Cage->Enhanced Solubility Disrupts Chain Packing High C:H Ratio High C:H Ratio Increased Etch Resistance Increased Etch Resistance High C:H Ratio->Increased Etch Resistance Ohnishi Parameter Saturated (Aliphatic) Saturated (Aliphatic) High Optical Transparency High Optical Transparency Saturated (Aliphatic)->High Optical Transparency No π-π* Transitions Rigid & Strain-Free Rigid & Strain-Free High Tg High Tg Rigid & Strain-Free->High Tg Restricts Chain Mobility Enhanced Thermal Stability Enhanced Thermal Stability Rigid & Strain-Free->Enhanced Thermal Stability High Decomposition Temp.

Caption: Causality from this compound's structure to enhanced polymer properties.

Quantitative Impact on Thermal & Mechanical Properties

The inclusion of adamantane moieties leads to quantifiable improvements in key material properties. The following tables summarize typical data for various adamantane-containing polymer systems, demonstrating their superiority over conventional analogues.

Table 1: Thermal Properties of Adamantane-Based Polymers

Polymer System Adamantane Content Glass Transition Temp. (Tg) 10% Weight Loss Temp. (Td10) Reference(s)
Polystyrene 0% (Reference) ~100 °C ~350 °C [10]
Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) High 257 °C >365 °C [10]
Poly(methyl methacrylate) (PMMA) 0% (Reference) ~105 °C ~280 °C [8][11]
Poly(1-adamantyl methacrylate) 100% 183-243 °C >350 °C [12][13]
Aromatic Polyimide 0% (Reference) ~250-300 °C ~500 °C [6][9]
Adamantane-Based Polyimide (AD-PI) Varies 285-440 °C >500 °C [9]

| Poly(1,3-adamantane) derivatives | 100% (backbone) | 139-205 °C | 477-488 °C |[4][11] |

Table 2: Mechanical Properties of Adamantane-Based Copolymers

Polymer System Adamantane Content Tensile Strength (MPa) Young's Modulus (GPa) Reference(s)
Aromatic Polyamide 0% (Reference) ~70-90 ~2.0-3.0 [6]
Adamantane-based Cardo Polyamide Varies 91-101 Not Reported [6]
Aromatic Polyimide 0% (Reference) ~80-120 ~2.0-3.5 [6]

| Adamantane-based Polyimide (AD-PI) | Varies | 98-158 | 2.8-3.4 |[6][14] |

Application & Protocols

The unique properties conferred by the this compound moiety make it a valuable component in several high-technology fields.

High-Performance Polymers: Synthesis of a Thermally Stable, Optically Clear Polyimide

Adamantane-based diamines are key monomers for producing colorless polyimides (CPIs) that are essential for flexible displays, optical films, and aerospace applications. The adamantane unit disrupts the charge-transfer complex formation common in aromatic polyimides, leading to high optical transparency, while maintaining exceptional thermal stability.[9]

Protocol: Two-Step Synthesis of an Adamantane-Based Polyimide Film

This protocol describes the synthesis via a poly(amic acid) precursor followed by thermal imidization. The use of an adamantane-containing diamine is the critical step.

  • Materials:

    • 1,3-bis(4-aminophenyl)adamantane (ADMDA) or similar adamantane-based diamine.

    • Aromatic dianhydride (e.g., 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride).

    • Anhydrous N-methyl-2-pyrrolidone (NMP).

    • Nitrogen gas (high purity).

  • Step 1: Poly(amic acid) Synthesis

    • Flame-dry a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

    • Allow the flask to cool to room temperature under a stream of nitrogen.

    • Dissolve an equimolar amount of the adamantane-based diamine (e.g., ADMDA) in anhydrous NMP. The concentration is typically around 15-20 wt%.

      • Causality: Anhydrous NMP is crucial as water can hydrolyze the dianhydride and prevent high molecular weight polymer formation.

    • Once the diamine is fully dissolved, slowly add an equimolar amount of the dianhydride (e.g., 6FDA) as a solid powder in portions to the stirred solution. Maintain a positive nitrogen pressure.

      • Causality: Portion-wise addition helps control the reaction exotherm and prevents localized gelation, ensuring a homogeneous solution.

    • Continue stirring the solution at room temperature for 24 hours. The viscosity will increase significantly as the poly(amic acid) forms. The reaction is complete when the viscosity stabilizes.

  • Step 2: Film Casting and Thermal Imidization

    • Cast the viscous poly(amic acid) solution onto a clean, level glass plate using a doctor blade to ensure uniform thickness.

    • Place the cast film in a vacuum oven or a forced-air oven.

    • Perform a stepwise thermal curing (imidization) process under a nitrogen atmosphere:

      • 80 °C for 2 hours (to slowly remove the bulk of the NMP solvent).

      • 150 °C for 1 hour.

      • 200 °C for 1 hour.

      • 250 °C for 1 hour.

      • 300 °C for 1 hour (to ensure complete ring-closure and imidization).

      • Causality: A stepwise heating profile is essential. Ramping the temperature too quickly can cause solvent to boil, creating bubbles and defects in the film. The final high-temperature step is necessary to drive the imidization to completion, which is critical for achieving optimal thermal and mechanical properties.[14]

    • After the final heating step, allow the oven to cool slowly to room temperature.

    • Immerse the glass plate in deionized water to gently lift the flexible, transparent polyimide film from the substrate.

G A Dissolve Adamantane-Polymer & Hydrophobic Drug in DMF B Dropwise Addition of Water (Non-Solvent) A->B Induces Precipitation C Self-Assembly into Micelles B->C Exceeds CMC D Dialysis against Water (24h) C->D Removes Solvent & Free Drug E Purified Drug-Loaded Micelle Suspension D->E

Sources

Application Notes and Protocols: 1-Methyladamantane as a Molecular Anchor in Surface Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Cage as a Superior Molecular Anchor

In the landscape of surface chemistry and nanotechnology, the choice of a molecular anchor is paramount to the stability, order, and functionality of the resulting interface. The adamantane moiety, a rigid, diamondoid hydrocarbon cage, has emerged as a superior anchor for the robust immobilization of molecules on surfaces.[1][2] Its unique three-dimensional structure, high symmetry, and significant lipophilicity provide a well-defined and stable footprint on various substrates.[1][3] The introduction of a methyl group at the 1-position of the adamantane cage, creating 1-methyladamantane, further enhances its properties as a molecular anchor by increasing its lipophilicity and providing a subtle yet significant modification to its packing on a surface.

This guide provides an in-depth exploration of this compound as a molecular anchor, with a focus on its application in the formation of self-assembled monolayers (SAMs) on gold surfaces and its utility in host-guest chemistry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower researchers, scientists, and drug development professionals to leverage the unique advantages of this molecular anchor in their work.

Core Concepts: The Power of Structure and Recognition

Self-Assembled Monolayers (SAMs): A Foundation of Order

The formation of SAMs is a cornerstone of surface functionalization, allowing for the creation of highly ordered, single-molecule-thick layers on a substrate.[4][5] In the context of this compound, a thiol linker is typically incorporated to facilitate the formation of a strong, covalent-like bond with a gold surface.[6] The adamantane cage, being bulky and rigid, dictates the spacing and packing of the molecules in the monolayer, leading to a well-defined and stable surface.[7][8] This is in contrast to the more flexible alkyl chains of traditional alkanethiols, where van der Waals interactions play a more dominant role in the ordering of the SAM. The resulting this compound-terminated surface is highly hydrophobic and serves as an excellent platform for further functionalization.

Host-Guest Chemistry: The Key to Molecular Recognition

A significant advantage of using adamantane as a surface anchor is its strong and specific interaction with cyclodextrin (CD) host molecules, particularly β-cyclodextrin.[9][10] This interaction is a classic example of host-guest chemistry, driven by the hydrophobic effect and size complementarity between the adamantane "guest" and the hydrophobic inner cavity of the cyclodextrin "host".[10] By functionalizing a surface with this compound, one can create a platform for the reversible and specific immobilization of molecules that have been conjugated to β-cyclodextrin. This "molecular velcro" allows for the controlled assembly of complex supramolecular structures on a surface, with applications ranging from biosensing to controlled drug release.[11][12][13]

Applications in Research and Drug Development

The unique properties of this compound-functionalized surfaces have led to their application in a variety of fields:

  • Stable and Biocompatible Surfaces: The robustness of the adamantane anchor makes it suitable for creating stable surfaces for long-term experiments, such as cell culture studies and implantable devices.[1][14][15]

  • Biosensor Development: The host-guest chemistry of adamantane and cyclodextrin can be used to immobilize biorecognition elements (e.g., antibodies, enzymes, DNA) on a sensor surface in a controlled and reversible manner.[11]

  • Targeted Drug Delivery: Adamantane can be incorporated into drug delivery systems like liposomes and polymers to act as an anchor for targeting ligands that are conjugated to cyclodextrins.[1][16][17] This allows for the specific delivery of therapeutic agents to diseased cells.

  • Fundamental Studies of Surface Interactions: The well-defined nature of adamantane-based SAMs provides an ideal model system for studying fundamental surface phenomena, such as friction, wetting, and protein adsorption.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the preparation and characterization of this compound-functionalized surfaces.

Protocol 1: Preparation of Gold Substrates for SAM Formation

A pristine gold surface is critical for the formation of a high-quality SAM. This protocol describes a standard cleaning procedure.[18]

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment in a fume hood.)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Anhydrous ethanol (200 proof)

  • Nitrogen gas (high purity)

Procedure:

  • Place the gold substrates in a glass container.

  • Carefully add the piranha solution to immerse the substrates.

  • Allow the substrates to clean for 10-15 minutes.

  • Using non-metallic tweezers, carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.

  • Rinse the substrates with anhydrous ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of a this compound-Thiol SAM

This protocol details the formation of a self-assembled monolayer of a this compound-terminated thiol on a clean gold substrate.

Materials:

  • Clean gold substrates (from Protocol 1)

  • 1-(mercaptomethyl)-3-methyladamantane (or other desired this compound thiol derivative)

  • Anhydrous ethanol (200 proof)

  • Glass vials with PTFE-lined caps

Procedure:

  • Prepare a 1 mM solution of the this compound thiol in anhydrous ethanol in a clean glass vial.

  • Place the freshly cleaned gold substrates in the thiol solution.

  • Purge the vial with nitrogen gas for 1-2 minutes to displace oxygen, then seal the vial tightly.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[18][19]

  • After the incubation period, remove the substrates from the solution using clean tweezers.

  • Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed thiols.

  • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until further use.

Experimental Workflow for SAM Preparation and Characterization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization gold_sub Gold Substrate piranha Piranha Clean (10-15 min) gold_sub->piranha rinse_di Rinse with DI Water piranha->rinse_di rinse_etoh Rinse with Ethanol rinse_di->rinse_etoh dry_n2_1 Dry with N2 rinse_etoh->dry_n2_1 clean_gold Clean Gold Surface dry_n2_1->clean_gold incubation Incubate 18-24h (Room Temp, N2 atm) clean_gold->incubation thiol_sol 1 mM this compound Thiol in Ethanol thiol_sol->incubation rinse_etoh_2 Rinse with Ethanol incubation->rinse_etoh_2 dry_n2_2 Dry with N2 rinse_etoh_2->dry_n2_2 sam_surface This compound SAM Surface dry_n2_2->sam_surface contact_angle Contact Angle Goniometry sam_surface->contact_angle ellipsometry Ellipsometry sam_surface->ellipsometry xps XPS sam_surface->xps

Caption: Workflow for the preparation and characterization of a this compound SAM.

Protocol 3: Characterization of the this compound SAM

Characterization is essential to confirm the successful formation and quality of the SAM.

1. Contact Angle Goniometry:

  • Principle: Measures the hydrophobicity of the surface. A high water contact angle is expected for a well-formed adamantane-terminated SAM.

  • Procedure: Place a small droplet of DI water on the SAM surface and measure the static contact angle. An angle >100° is indicative of a dense, hydrophobic monolayer.

2. Ellipsometry:

  • Principle: Measures the thickness of the SAM.

  • Procedure: Measure the change in polarization of light reflected from the surface before and after SAM formation. Model the data to determine the film thickness, which should be consistent with the length of the this compound thiol molecule.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Principle: Confirms the elemental composition of the surface and the chemical bonding state of sulfur.

  • Procedure: Acquire high-resolution spectra of the S 2p region. The presence of a peak at ~162 eV is characteristic of a thiolate bond to gold.[20] The C 1s spectrum will show a peak corresponding to the adamantane cage at ~285.0 eV.[20]

Protocol 4: Surface Functionalization via Host-Guest Interaction

This protocol describes the immobilization of a β-cyclodextrin-conjugated molecule onto the this compound-functionalized surface.

Materials:

  • This compound SAM-coated substrate (from Protocol 2)

  • β-cyclodextrin-conjugated molecule of interest (e.g., a fluorescent dye, a peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the β-cyclodextrin-conjugated molecule in PBS at the desired concentration (typically in the µM to mM range).

  • Immerse the this compound SAM-coated substrate in the solution.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Remove the substrate and rinse thoroughly with fresh PBS to remove any non-specifically bound molecules.

  • Rinse with DI water and dry under a gentle stream of nitrogen gas.

  • The surface is now functionalized with the molecule of interest and can be analyzed using appropriate techniques (e.g., fluorescence microscopy if a fluorescent dye was used).

Host-Guest Surface Functionalization

G cluster_surface This compound SAM on Gold cluster_molecule β-Cyclodextrin Conjugate in Solution cluster_complex Immobilized Complex img_surface plus + img_molecule arrow img_complex

Caption: Host-guest immobilization of a β-cyclodextrin conjugate onto a this compound surface.

Data Presentation

The following tables summarize key physicochemical properties of this compound and typical characterization data for adamantane-based SAMs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Formula C₁₁H₁₈[21][22][23]
Molecular Weight 150.26 g/mol [21][22][23]
CAS Number 768-91-2[24]
Appearance White solid
Melting Point 392 K (119 °C)[22]

Table 2: Typical Characterization Data for Adamantane-Thiol SAMs on Gold

ParameterTypical ValueCharacterization TechniqueReference
Film Thickness ~1 nmEllipsometry, AFM[20]
Water Contact Angle >100°Contact Angle Goniometry-
S 2p Binding Energy ~162 eVXPS[20]
Nearest Neighbor Distance 6.9 ± 0.4 ÅScanning Tunneling Microscopy (STM)[7]

References

  • Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
  • Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules. [Link]
  • Subtle influence on alginate gel properties through host–guest interactions between covalently appended cyclodextrin and adamantane units. New Journal of Chemistry. [Link]
  • Fabrication of Host–Guest Complexes between Adamantane-Functionalized 1,3,4-Oxadiazoles and β-Cyclodextrin with Improved Control Efficiency against Intractable Plant Bacterial Diseases.
  • Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link][1][14]
  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
  • Adamantane in Drug Delivery Systems and Surface Recognition. PubMed. [Link]
  • (Open Access) Adamantane in Drug Delivery Systems and Surface Recognition (2017). SciSpace. [Link]
  • Adamantane in Drug Delivery Systems and Surface Recognition.
  • Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons.
  • Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Pl
  • This compound. NIST WebBook. [Link]
  • This compound. NIST WebBook. [Link]
  • This compound. PubChem. [Link]
  • Structures and displacement of 1-adamantanethiol self-assembled monolayers on Au{111}. PubMed. [Link]
  • Adamantane. Wikipedia. [Link]
  • Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. RSC Publishing. [Link]
  • This compound. NIST WebBook. [Link]
  • Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link]
  • Origins of Displacement in 1-Adamantanethiolate Self-Assembled Monolayers.
  • Thermodynamic properties of adamantane revisited. NIST. [Link]
  • Thiol-based Self-assembled Monolayers: Formation and Organiz
  • Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.
  • A simple method for the removal of thiols on gold surfaces using an NH4OH-H2O2-H2O solution. PubMed. [Link]
  • Surface Functionaliz
  • Methods for immobilization of DNA on gold surfaces?
  • An outline of surface functionalization with the chemical linkers silane and PEG, examining an individual molecule.
  • Activating PEG host to enable spatially controlled surface functionalization of nanocarriers for biomedical applic
  • Surface Functionalization of Nanocarriers with Anti-EGFR Ligands for Cancer Active Targeting. MDPI. [Link]
  • Adamantane. NIST WebBook. [Link]

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Quantitative Analysis of 1-Methyladamantane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed and validated protocol for the quantitative analysis of 1-Methyladamantane, a tricyclic alkane of interest in pharmaceutical and chemical research.[1][2] Due to its volatile and lipophilic nature, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is presented as the method of choice, offering superior sensitivity, selectivity, and specificity.[3][4] We detail two distinct sample preparation protocols for analysis from both simple organic matrices and complex biological fluids like plasma. The guide explains the causality behind experimental choices, from sample extraction to instrument parameters, ensuring a robust and reproducible self-validating system. This document is intended to provide researchers, quality control analysts, and drug development professionals with a field-proven methodology for the accurate quantification of this compound.

Introduction and Scientific Principle

This compound (C₁₁H₁₈) is a derivative of adamantane, a class of compounds known for a wide range of pharmaceutical applications, including antiviral and neuroprotective agents.[5][6] Accurate quantification is crucial for pharmacokinetic studies, process chemistry, and quality control. The unique, rigid cage-like structure and high lipophilicity of adamantane derivatives present distinct analytical challenges, necessitating a highly specific and robust analytical method.[5][7]

This method leverages the power of Gas Chromatography-Mass Spectrometry (GC-MS). GC provides excellent chromatographic separation of volatile and semi-volatile compounds, while MS offers unparalleled specificity and sensitivity for detection.[4] The principle relies on separating this compound from the sample matrix on a non-polar capillary column, followed by ionization (typically Electron Ionization - EI) and detection of characteristic mass fragments. For absolute quantification, a calibration curve is constructed using certified reference standards. While the use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, this note will focus on a robust external standard method, with considerations for using an appropriate internal standard where highest precision is required.[5]

Overall Experimental Workflow

The analytical process follows a systematic progression from sample preparation to final data reporting. The specific sample preparation steps will vary depending on the matrix, as detailed in the protocols below.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (Organic or Biological Matrix) Spike Spiking with Internal Standard (Optional) Sample->Spike Extraction Extraction / Dilution (Protocol 1 or 2) Spike->Extraction Vial Transfer to GC Vial Extraction->Vial GC_MS GC-MS Injection & Data Acquisition Vial->GC_MS Integration Peak Integration & Identification GC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • This compound certified reference standard (≥95% purity)

  • Hexane (HPLC grade or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sodium Chloride (ACS grade)

  • Anhydrous Sodium Sulfate (ACS grade)

  • 2 mL clear glass GC vials with PTFE-lined caps

Instrumentation

A standard Gas Chromatography system equipped with a Mass Selective Detector is required. The parameters provided below are a validated starting point and may be adapted for other equivalent systems.

Component Specification
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler G4513A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[8]
Data System MassHunter, ChemStation, or equivalent

Detailed Experimental Protocols

Preparation of Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with hexane.

  • Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with hexane. A typical range would include 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL.

Protocol 1: Sample Preparation from Organic Matrix

This protocol is suitable for samples where this compound is already dissolved in a non-interfering organic solvent.

  • Screening: Perform a preliminary injection of a 10-fold diluted sample to estimate the approximate concentration.

  • Dilution: Based on the screening result, accurately dilute the sample with hexane to bring the this compound concentration within the calibration range (0.1 - 10 µg/mL).

  • Transfer: Transfer approximately 1.5 mL of the final diluted sample into a GC vial for analysis.

Protocol 2: Sample Preparation from Human Plasma

This protocol employs protein precipitation followed by liquid-liquid extraction (LLE) to isolate the analyte from a complex biological matrix.[5]

  • Sample Aliquot: In a 15 mL polypropylene centrifuge tube, add 500 µL of human plasma.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[5]

  • Centrifugation: Centrifuge the tube at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 15 mL glass tube.

  • Liquid-Liquid Extraction: Add 5 mL of hexane and 2 mL of saturated sodium chloride solution to the supernatant. Cap and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve clear phase separation.

  • Collection: Carefully transfer the upper organic (hexane) layer to a new glass tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Concentration (if necessary): Under a gentle stream of nitrogen at ambient temperature, evaporate the hexane extract to a final volume of approximately 500 µL. Note: Avoid complete dryness to prevent loss of the volatile analyte.[9]

  • Final Transfer: Transfer the concentrated extract to a GC vial for analysis.

Protocol 3: GC-MS Instrumental Analysis

The following parameters are a robust starting point for the analysis.

Caption: Recommended GC-MS instrument parameters.

Data Analysis and Method Validation

Quantification
  • Identification: this compound is identified by its retention time (RT) and the presence of its characteristic ions (m/z 150, 135, 93). The expected retention index on a standard non-polar column is approximately 1100-1171, depending on conditions.[1][10]

  • Calibration Curve: Plot the peak area of the quantifier ion (m/z 135) against the concentration of the prepared calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculation: Determine the concentration of this compound in the prepared samples using the regression equation from the calibration curve. Remember to apply the appropriate dilution or concentration factor to calculate the final concentration in the original sample.

Method Performance Characteristics

A full method validation should be performed to ensure the reliability of the results, adhering to guidelines from bodies like the ICH.[11][12] The following table summarizes the key validation parameters and typical acceptance criteria.[13][14]

Parameter Description Typical Acceptance Criteria
Linearity (R²) Correlation coefficient of the calibration curve.≥ 0.995
Specificity Ability to assess the analyte in the presence of matrix components.No interfering peaks at the RT of the analyte.
Accuracy (% Recovery) Closeness of measured value to the true value (assessed by spiking).[12]85 - 115% for biological samples.
Precision (%RSD) Closeness of repeated measurements (intra- and inter-day).≤ 15% Relative Standard Deviation (RSD).
Limit of Detection (LOD) Lowest concentration that can be reliably detected.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) Lowest concentration that can be accurately quantified.Signal-to-Noise ratio ≥ 10; within accuracy/precision criteria.
Robustness Insensitivity to small, deliberate changes in method parameters.%RSD of results should be within acceptable limits.

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in both simple and complex matrices. The protocol is built on established principles of analytical chemistry and provides a solid foundation for researchers requiring accurate data for this compound. Adherence to the sample preparation, instrumental analysis, and validation guidelines will ensure high-quality, reproducible results suitable for research, development, and quality control applications.

References

  • Sobczak, A., Muszalska, I., Rohowska, P., Inerowicz, T., Dotka, H., & Jelińska, A. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy, 39(5), 657-661. [Link]
  • NIST. (n.d.). This compound - Kovats' RI, non-polar column, isothermal. NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136607, this compound. [Link]
  • Gkeka, P., & Vattulainen, I. (2010). Distribution and Dynamics of Adamantanes in a Lipid Bilayer. Biophysical Journal, 98(11), 2537-2545. [Link]
  • Active Motif. (2023).
  • NIST. (n.d.).
  • Frolov, A. I., et al. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 481-491. [Link]
  • Koksal, M., et al. (2013). Biological activity of adamantane analogues.
  • NIST. (n.d.). This compound - Kovats' RI, non-polar column, temperature ramp. NIST Chemistry WebBook. [Link]
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
  • Lai, Z., et al. (2017). Using Accurate Mass Gas Chromatography–Mass Spectrometry with the MINE Database for Epimetabolite Annotation. Analytical Chemistry, 89(19), 10171-10180. [Link]
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Goret, G., et al. (2022). Exact mass GC-MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Science, 323, 111389. [Link]
  • ResearchGate. (2021).
  • Daksh, S., Goyal, A., & Pandiya, C. K. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy & Life Sciences, 4(3), 1489-1497. [Link]
  • NIST. (n.d.). This compound - Gas Chromatography. NIST Chemistry WebBook. [Link]
  • Abraham, M. H., & Abraham, R. J. (2020). Descriptors for adamantane and some of its derivatives. Journal of Molecular Liquids, 318, 114051. [Link]
  • Rehman, S., et al. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. PLOS ONE, 18(1), e0279673. [Link]
  • Jain, R., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(7), 31-38. [Link]

Sources

Application Note & Protocol: A Scalable and Reliable Synthesis of 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, in-depth guide to a reliable and scalable laboratory synthesis of 1-Methyladamantane. Moving beyond a simple recitation of steps, this protocol elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers insights gleaned from established synthetic practices. The primary pathway detailed herein proceeds from adamantane via a Koch-Haaf carboxylation, followed by reduction and functional group manipulation to yield the target compound. This multi-step approach is favored for its control, reliability, and the purity of the final product.

Introduction and Strategic Overview

This compound is a key structural motif in medicinal chemistry and materials science. Its rigid, lipophilic, and three-dimensional cage structure is exploited to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For instance, the adamantane core is central to the antiviral drug Rimantadine and the Alzheimer's treatment Memantine, which is a dimethyl derivative.[1][2] While numerous methods for adamantane functionalization exist, the synthesis of mono-methylated adamantane presents unique challenges, including the potential for forming inseparable mixtures of poly-alkylated products.[3]

This guide focuses on a robust and logical multi-step synthesis that offers excellent control over the final product. The strategy involves:

  • Carboxylation: Introduction of a functional handle at the tertiary bridgehead position of adamantane via the Koch-Haaf reaction to form 1-adamantanecarboxylic acid.

  • Reduction to Alcohol: Conversion of the stable carboxylic acid to the corresponding primary alcohol, 1-adamantylmethanol.

  • Halogenation: Transformation of the hydroxyl group into a more reactive leaving group, specifically a bromide.

  • Final Reduction: Reductive removal of the bromide to yield the final product, this compound.

This sequence is chosen for its reliance on well-understood, high-yielding reactions and the commercial availability of the starting material, adamantane.

Reaction Schematics and Workflow

The overall synthetic pathway is illustrated below. Each major transformation is detailed in the subsequent sections.

Synthesis_Workflow Adamantane Adamantane Acid 1-Adamantanecarboxylic Acid Adamantane->Acid Step 1: Koch-Haaf Carboxylation Alcohol 1-Adamantylmethanol Acid->Alcohol Step 2: LiAlH4 Reduction Bromide 1-(Bromomethyl)adamantane Alcohol->Bromide Step 3: PBr3 Bromination Final This compound Bromide->Final Step 4: LiAlH4 Reduction

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction

Principle: The Koch-Haaf reaction is a powerful method for carboxylating tertiary alkanes.[4] In the presence of a superacid system (concentrated H₂SO₄), a stable tertiary carbocation is generated from adamantane. This electrophilic intermediate is then trapped by carbon monoxide, which is generated in situ from the dehydration of formic acid. Subsequent hydrolysis yields the desired carboxylic acid.[5] The use of t-butyl alcohol serves as a carbocation scavenger and helps to initiate the reaction.

Koch_Haaf_Mechanism cluster_0 Carbocation Formation cluster_1 Carbonylation cluster_2 Hydrolysis Adamantane Adamantane Cation 1-Adamantyl Cation Adamantane->Cation H₂SO₄ Acylium Acylium Ion Intermediate Cation->Acylium + CO CO Carbon Monoxide (from HCOOH) Acid 1-Adamantanecarboxylic Acid Acylium->Acid + H₂O

Sources

Application Notes & Protocols: The Strategic Role of 1-Methyladamantane Derivatives in the Synthesis of NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in neurodegenerative disorders such as Alzheimer's disease.[2][3] This has driven the development of NMDA receptor antagonists as therapeutic agents. The adamantane scaffold, a rigid and lipophilic polycyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[4][5][6] This guide provides a detailed examination of the synthesis of key adamantane-based NMDA receptor antagonists, with a primary focus on Memantine (derived from a dimethyladamantane precursor), a clinically successful drug for the treatment of moderate-to-severe Alzheimer's disease.[7] We will explore the underlying chemical principles, provide detailed, field-proven synthetic protocols, and discuss the unique mechanism of action that grants these compounds their therapeutic window.

The Adamantane Advantage in NMDA Receptor Modulation

The therapeutic challenge in targeting the NMDA receptor is to block pathological over-activation without interfering with the normal physiological activity required for cognitive function.[3][8] High-affinity, non-competitive antagonists like ketamine or MK-801 block the channel too effectively, leading to significant adverse side effects.[9][10]

Adamantane derivatives, particularly Memantine and its predecessor Amantadine, solve this problem through a unique mechanism. They act as low-to-moderate affinity, uncompetitive, open-channel blockers.[3][11] This means they only enter and block the NMDA receptor's ion channel when it is open, a state that occurs more frequently during the sustained glutamate release seen in pathological conditions.[2] Furthermore, their binding is voltage-dependent with fast kinetics, allowing the block to be rapidly relieved during normal synaptic transmission.[11]

The adamantane cage itself is not merely a structural placeholder. Its key contributions include:

  • Optimal Lipophilicity: The hydrocarbon cage enhances the molecule's ability to cross the blood-brain barrier.[5]

  • Metabolic Stability: The rigid, cage-like structure is resistant to metabolic degradation, contributing to a longer half-life and improved pharmacokinetic profile.[4][6]

  • Precise Positioning: The bulky, three-dimensional structure positions the crucial amine group optimally within the NMDA receptor's ion channel, specifically at the magnesium binding site, to effectively block excessive calcium flow.[9]

Mechanism of Action: Memantine at the NMDA Receptor

Memantine preferentially blocks the excessive extrasynaptic activity of NMDA receptors, which are largely responsible for neuronal damage, while substantially sparing the normal synaptic activity crucial for learning and memory.[8]

Caption: Memantine's voltage-dependent blockade of the NMDA receptor ion channel.

Synthesis of Memantine (1-amino-3,5-dimethyladamantane)

Memantine is synthesized from precursors of 1-methyladamantane, specifically 1,3-dimethyladamantane. Several synthetic routes have been developed, aiming for efficiency, safety, and high yield suitable for industrial-scale production.

Comparative Overview of Synthetic Routes
Starting MaterialKey IntermediateKey ReagentsStepsOverall YieldReference(s)
1,3-Dimethyladamantane1-Formamido-3,5-dimethyladamantaneNitric acid, Formamide, HCl2~83%[7][12]
1-Bromo-3,5-dimethyladamantaneMemantine BaseUrea, Diphenyl ether, HCl2~76%[13][14]
1-Bromo-3,5-dimethyladamantaneMemantine BaseThiourea, Propylene glycol, HCl2~83%[15]
1-Bromo-3,5-dimethyladamantane1-Acetamido-3,5-dimethyladamantaneAcetonitrile, H₂SO₄, NaOH3~69%[16][17]
Protocol 1: Two-Step Synthesis from 1,3-Dimethyladamantane

This modern and highly efficient process avoids bromination and proceeds through a formamide intermediate, offering a high overall yield.[7][12] The causality behind this choice is the direct and high-yield conversion to the formamide, which is then easily hydrolyzed.

Caption: Synthesis of Memantine HCl from 1,3-Dimethyladamantane.

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane [7]

  • Materials:

    • 1,3-Dimethyladamantane (e.g., 9.86 g, 0.06 mol)

    • Concentrated Nitric Acid (e.g., 25.25 mL, 0.6 mol)

    • Formamide (e.g., 22.5 mL, 0.54 mol)

    • Dichloromethane (DCM)

    • Ice-cold water

  • Protocol:

    • In a round-bottom flask equipped with a stirrer and under controlled temperature (20–25 °C), slowly add 1,3-dimethyladamantane to the concentrated nitric acid over 20 minutes.

    • Stir the mixture at this temperature for 1 hour. Causality: This step activates the tertiary bridgehead carbon for subsequent nucleophilic attack.

    • Add the formamide to the mixture over 30 minutes.

    • Heat the reaction mixture to 85 °C and maintain for 2 hours. Monitor reaction completion via TLC.

    • Cool the solution to 5–10 °C in an ice bath and pour it into ice-cold water (approx. 120 mL).

    • Extract the aqueous mixture with dichloromethane (e.g., 150 mL).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude N-formyl intermediate. The reported yield for this step is approximately 98%.[7]

Step 2: Hydrolysis to Memantine Hydrochloride [7]

  • Materials:

    • N-Formyl-1-amino-3,5-dimethyladamantane (e.g., 12.44 g, 0.06 mol)

    • 36% Hydrochloric Acid (e.g., 45 mL, 0.51 mol)

    • Water (e.g., 36 mL)

    • n-Hexane

  • Protocol:

    • In a round-bottom flask, combine the N-formyl intermediate, water, and hydrochloric acid.

    • Stir for 10 minutes and then heat the mixture to reflux for 1 hour. Causality: The acidic conditions facilitate the hydrolysis of the formamide group to the primary amine.

    • Concentrate the reaction mixture to about half its original volume using a rotary evaporator.

    • Add n-hexane (e.g., 20 mL) to the concentrated solution and reflux for 30 minutes. Causality: This helps to azeotropically remove any remaining water and aids in precipitation.

    • Cool the mixture to 5–10 °C for 1 hour. A white solid will precipitate.

    • Filter the solid, wash with cold n-hexane, and dry under vacuum to obtain Memantine Hydrochloride. The reported yield for this step is approximately 85%.[7]

Protocol 2: Synthesis from 1-Bromo-3,5-dimethyladamantane via Direct Amination

This route utilizes a brominated adamantane derivative and introduces the amino group directly using urea. Diphenyl ether is used as a high-boiling solvent.[13]

Caption: Synthesis of Memantine HCl from 1-Bromo-3,5-dimethyladamantane.

  • Materials:

    • 1-Bromo-3,5-dimethyladamantane

    • Urea

    • Diphenyl ether

    • Sodium Hydroxide (30% solution)

    • Toluene

    • Hydrochloric Acid (18% solution)

  • Optimized Protocol Parameters: [13][14]

    • Molar ratio of 1-bromo-3,5-dimethyladamantane : urea : diphenyl ether = 1 : 3 : 2.5

    • Temperature, Step 1 (Amination): 170 °C for 4 hours

    • Temperature, Step 2 (Work-up): 100 °C for 2 hours

  • Protocol:

    • Combine 1-bromo-3,5-dimethyladamantane, urea, and diphenyl ether in the specified molar ratio in a reaction vessel equipped for high-temperature reactions.

    • Heat the mixture to 170 °C and maintain for 4 hours.

    • Cool the reaction mixture. To obtain the memantine free base, adjust the pH to ~12 by adding 30% sodium hydroxide solution. Causality: Basification deprotonates the amine, making it soluble in organic solvents for extraction.

    • Extract the mixture with toluene and wash the organic layer with water.

    • To form the hydrochloride salt, treat the toluene solution containing the memantine base with 18% aqueous HCl.

    • Cool the mixture to induce precipitation of the white solid product.

    • Filter the solid, wash with a suitable solvent (e.g., dichloromethane), and dry under vacuum.

    • Recrystallization from a mixture of ethanol and ethyl acetate can be performed for further purification.[13] The overall reported yield is approximately 75.8%.[13]

Synthesis of Amantadine (1-aminoadamantane)

While not a this compound derivative, the synthesis of Amantadine is foundational to the field and illustrates a common pathway for aminating the adamantane core: the Ritter reaction. Amantadine is also an NMDA receptor antagonist, though it is more widely known for its antiviral and anti-Parkinsonian effects.[18][19]

Protocol 3: Microwave-Assisted Ritter-type Reaction from Adamantane

This method provides a rapid and efficient synthesis of the N-acetyl intermediate, which is then hydrolyzed.[18]

Caption: Two-step synthesis of Amantadine HCl from Adamantane.

Step 1: Synthesis of N-(1-adamantyl)acetamide [18]

  • Materials:

    • Adamantane (e.g., 6.84 g, 0.05 mol)

    • Nitric acid (e.g., 21 mL, 0.5 mol)

    • Acetonitrile (e.g., 29 mL, 0.5 mol)

    • Microwave reactor

  • Protocol:

    • In a flask suitable for microwave synthesis, slowly add adamantane to nitric acid over 20 minutes.

    • Stir the resulting suspension for 30 minutes.

    • Add acetonitrile to the mixture.

    • Place the vessel in a microwave reactor and irradiate at 40 °C for 3 hours. Causality: The strong acid generates a transient adamantyl carbocation at the bridgehead position, which is then trapped by the nucleophilic nitrogen of acetonitrile.

    • After completion, cool the reaction and precipitate the product by adding ice water. Filter and wash to obtain the acetylated intermediate. The reported yield is 86%.[18]

Step 2: Hydrolysis and Salt Formation [18]

  • Materials:

    • N-(1-adamantyl)acetamide

    • Sodium hydroxide

    • Propylene glycol (PG) and water

    • 5N Hydrochloric acid

    • Dichloromethane (DCM)

  • Protocol:

    • Treat the N-(1-adamantyl)acetamide intermediate with sodium hydroxide in a mixture of water and propylene glycol.

    • Heat the mixture in a microwave apparatus at 120 °C for 2 hours to hydrolyze the amide.

    • After cooling, extract the resulting amantadine free base into dichloromethane.

    • Treat the organic solution with 5N aqueous HCl to precipitate Amantadine Hydrochloride. The reported yield for this step is 83%.[18]

Conclusion and Future Perspectives

The this compound scaffold and its parent structure are central to the design of clinically successful NMDA receptor antagonists. The synthetic routes presented here, particularly the two-step formylation/hydrolysis pathway for Memantine, demonstrate efficient and scalable methods for producing these vital therapeutics. The unique physicochemical properties conferred by the adamantane cage result in a pharmacological profile that masterfully balances efficacy with tolerability, blocking the pathological overstimulation of NMDA receptors while preserving their essential physiological roles. Future research may focus on developing novel adamantane derivatives with even more refined modulatory properties or exploring continuous-flow synthesis methods to further enhance production efficiency and safety.[20][21]

References

  • Chen, H. S., & Lipton, S. A. (2006). Mechanism of action of memantine. Journal of Alzheimer's Disease, 9(Suppl), 1-9.
  • Vu, B. D., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, 9.
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of memantine?. Dr.Oracle.
  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?.
  • Medscape. (2010). Memantine's Unique Mechanism of Action Uncovered. Medscape.
  • Stahl, S. M. (2024). Memantine.
  • Nguyen, T. V., et al. (2017). Microwave Method for the Synthesis of Amantadine Hydrochloride. Thai Science.
  • Semantic Scholar. (n.d.). Synthesis of Amantadine Hydrochloride. Semantic Scholar.
  • ChemicalBook. (n.d.). Memantine HCl synthesis. ChemicalBook.
  • Tran, V. K., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16295–16299.
  • SciSpace. (n.d.). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. SciSpace.
  • Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences.
  • International Journal of Pharmaceutical Sciences and Research. (2022). A simple method for synthesis of amantadine hydrochloride. IJPSR.
  • Chemistry Europe. (2024). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. Chemistry Europe.
  • Semantic Scholar. (n.d.). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Semantic Scholar.
  • Tran, V. K., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5326–5332.
  • European Patent Office. (2009). Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride. EPO.
  • Adejare, A. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecules, 28(15), 5899.
  • University of Barcelona. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. Medicinal Chemistry & Pharmacology - UB.
  • ResearchGate. (2025). SYNTHESIS OF MEMANTINE HYDROCHLORIDE BY DIRECT AMINOATION OF 1-BROMO-3,5-DIMETHYLADAMANTANE WITH. Request PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharma sourcing.
  • Spilovska, K., et al. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 116(11), 6532–6566.
  • Kragol, G., et al. (2012). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 17(4), 4426–4440.
  • Rana, V., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 31(29), 4725-4744.

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Application Notes & Protocols: 1-Methyladamantane in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Unique Value of the Adamantane Cage in Material Design

Adamantane (C₁₀H₁₆) and its derivatives, such as 1-Methyladamantane, represent the smallest, perfectly symmetrical units of the diamond crystal lattice.[1] This unique, rigid, and strain-free tricyclic cage structure is not merely a chemical curiosity but a powerful building block in materials science.[1][2] The incorporation of the 1-methyladamantyl moiety into materials imparts a distinct set of highly desirable properties:

  • Exceptional Thermal Stability: The inherent stability of the diamondoid cage enhances the degradation temperature of host materials.[3][4]

  • Increased Rigidity and Mechanical Strength: The bulky, non-planar structure restricts polymer chain mobility, leading to higher glass transition temperatures (Tg) and improved mechanical robustness.[3][5]

  • High Lipophilicity: The hydrocarbon nature of the cage increases affinity for non-polar environments, a property leveraged in drug delivery and surface science.[6]

  • Predictable Supramolecular Interactions: The defined size and shape of the adamantane group make it an ideal "guest" molecule in host-guest chemistry, notably with cyclodextrins.[6][7]

This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for leveraging this compound and its close analogs to create next-generation materials.

Section 1: High-Performance Polymers with Enhanced Thermal and Optical Properties

The introduction of adamantyl groups as pendant side chains in polymers like poly(meth)acrylates is a field-proven strategy to create materials with superior thermal and optical characteristics compared to their conventional counterparts.[3][5] The bulky adamantane cage physically hinders the movement of polymer chains, which directly translates to a higher energy requirement (i.e., higher temperature) to induce the transition from a glassy to a rubbery state.[3][5]

Application Focus: High-T_g_ Transparent Polymers for Optical Components

Polymers like Poly(1-adamantyl methacrylate) (PAdMA) exhibit significantly higher glass transition temperatures and thermal stability than standard optical polymers like PMMA, while also demonstrating high transparency (>95%), higher refractive indices, and lower water absorption.[3][5] These properties make them ideal candidates for advanced optical lenses, fibers, and coatings that must withstand more demanding operational conditions.[8]

Quantitative Data Summary: Adamantane's Impact on Polymer Properties
PropertyStandard PMMAPoly(1-adamantyl methacrylate) (PAdMA)Rationale for Improvement
Glass Transition Temp. (T_g_) ~105 °C195 - 215 °C[9][10]The bulky adamantyl group restricts polymer chain rotation and movement.[3][5]
Thermal Decomposition Temp. (T_d_) ~300 °C~376 °C[11]The highly stable C-C bonds of the diamondoid cage require more energy to break.[12]
Refractive Index (n_D_) ~1.491.51 – 1.52[3][5]Increased molecular density and polarizability due to the compact cage structure.
Water Absorption ~0.3%< 0.1%The hydrophobic nature of the adamantane moiety repels water molecules.[3][5]
Protocol 1.1: Synthesis of Poly(1-adamantyl methacrylate) via ATRP

Atom Transfer Radical Polymerization (ATRP) is the method of choice for this synthesis as it provides excellent control over molecular weight and results in a polymer with a narrow, predictable size distribution (low polydispersity).[13][14]

Core Principle: ATRP utilizes a transition metal catalyst (e.g., CuBr) to reversibly activate and deactivate a dormant polymer chain. This controlled process allows the polymer chains to grow at a uniform rate, which is critical for producing well-defined materials.[13]

Materials:

  • Monomer: 1-Adamantyl methacrylate (AdMA)

  • Initiator: Methyl α-bromoisobutyrate (MBiB) or Ethyl 2-bromoisobutyrate (EBiB)[13]

  • Catalyst: Copper(I) bromide (CuBr)[13]

  • Ligand: 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)[13][14]

  • Deactivator (optional but recommended): Copper(II) bromide (CuBr₂)[13][14]

  • Solvent: Toluene or Anisole (anhydrous)

  • Precipitation Solvent: Methanol (cold)

  • Purification: Neutral alumina column

Step-by-Step Methodology:

  • Reactant Stoichiometry: Target a specific degree of polymerization (DP). For example, for a target DP of 100, the molar ratio would be [AdMA]₀/[MBiB]₀/[CuBr]₀/[CuBr₂]₀/[HMTETA]₀ = 100/1/1/0.2/1.2.[14]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add CuBr, CuBr₂, and a magnetic stir bar.

  • Solvent and Ligand Addition: Add anhydrous toluene via syringe, followed by the HMTETA ligand. Stir the mixture until a homogeneous, colored catalyst complex forms.[13]

  • Degassing: Add the AdMA monomer to the flask. Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the polymerization.[13]

  • Initiation: After the final thaw and backfilling with inert gas, inject the MBiB initiator via syringe to start the reaction.

  • Polymerization: Place the flask in a preheated oil bath at 60 °C and stir.[13] Monitor the reaction progress by taking periodic samples and analyzing monomer conversion via ¹H NMR or gas chromatography.[13]

  • Termination: Once the desired conversion is reached (typically 4-8 hours), stop the reaction by cooling the flask to room temperature and exposing the solution to air. The oxygen will oxidize the Cu(I) catalyst to Cu(II), effectively quenching the polymerization.[13]

  • Purification:

    • Dilute the viscous polymer solution with chloroform or THF.[13]

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst. The polymer will elute while the copper complex is retained on the column.[13]

    • Concentrate the purified polymer solution using a rotary evaporator.

  • Isolation: Slowly pour the concentrated polymer solution into a large beaker of cold, stirring methanol (at least 10x the volume of the polymer solution). The PAdMA will precipitate as a white solid.[13]

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Characterization:

    • Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.[3]

    • Molecular Weight: Determine the number-average molecular weight (M_n_) and polydispersity index (M_w_/M_n_) using Gel Permeation Chromatography (GPC).[15]

    • Thermal Properties: Measure the glass transition temperature (T_g_) using Differential Scanning Calorimetry (DSC).[10][15]

Workflow Diagram:

ATRP_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_workup Purification & Isolation A Mix Catalyst & Ligand (CuBr/CuBr₂ + HMTETA) in Toluene B Add Monomer (AdMA) A->B C Degas via Freeze-Pump-Thaw B->C D Inject Initiator (MBiB) C->D E Heat to 60°C & Stir D->E F Monitor Conversion (NMR/GC) E->F G Terminate (Expose to Air) F->G H Remove Catalyst (Alumina Column) G->H I Precipitate Polymer in Cold Methanol H->I J Filter & Dry (Vacuum Oven) I->J K Final Polymer (PAdMA) J->K Characterize

Caption: Workflow for PAdMA synthesis via ATRP.

Section 2: Diamondoid Thin Films & Coatings

The structural similarity between adamantane and the diamond lattice makes it an excellent precursor for depositing diamond-like carbon (DLC) films.[1][16] Techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD) can utilize adamantane derivatives to grow hard, chemically inert, and smooth thin films at lower temperatures than traditional CVD methods.[17][18] Using adamantane as a seeding layer has also been shown to enhance diamond nucleation density on silicon substrates.[19]

Application Focus: Biocompatible and Wear-Resistant Coatings

DLC coatings are highly sought after for biomedical implants and mechanical components due to their high hardness, low friction coefficient, and chemical inertness.[16][18] Using a this compound precursor in a PECVD process provides a rich source of sp³-hybridized carbon, which is crucial for achieving the diamond-like properties of the final film.[18][20]

Protocol 2.1: Fabrication of a DLC Film using PECVD with a this compound Source

Core Principle: In PECVD, an RF energy source is used to generate a plasma from precursor gases.[20] The plasma contains highly reactive ions and radicals that are then deposited onto a substrate, forming a thin film. This plasma-driven process allows for deposition at much lower substrate temperatures compared to thermally-driven CVD.[18]

Materials & Equipment:

  • Precursor: this compound (solid, requires a heated source vessel)

  • Carrier/Process Gas: Argon (Ar), Hydrogen (H₂)

  • Substrate: P-type Silicon (100) wafers[20]

  • Cleaning Solvents: Trichloroethylene, Acetone, Isopropanol

  • PECVD System with RF power supply (13.56 MHz) and heated substrate stage[20]

Step-by-Step Methodology:

  • Substrate Cleaning (Critical Step):

    • Ultrasonically clean the Si wafer in trichloroethylene for 10 minutes.[20]

    • Follow with ultrasonic cleaning in acetone for 10 minutes.[20]

    • Rinse thoroughly with deionized water and dry with a stream of high-purity nitrogen.

    • Causality: This rigorous cleaning removes organic and particulate contaminants from the substrate surface, which is essential for achieving good film adhesion and uniformity.

  • System Preparation:

    • Load the cleaned Si wafer onto the substrate holder in the PECVD chamber.

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁵ Torr to remove atmospheric contaminants.

  • Substrate Pre-treatment (Plasma Etching):

    • Introduce Argon gas into the chamber.

    • Strike an Ar plasma (e.g., 50 W RF power) for 5-10 minutes.

    • Causality: This step sputters the native oxide layer and further cleans the substrate surface, creating a more reactive surface for film nucleation.

  • Deposition:

    • Heat the this compound source to its sublimation temperature to generate a stable vapor pressure.

    • Heat the substrate to the desired deposition temperature (e.g., 300-500 °C).

    • Introduce the adamantane vapor into the chamber along with H₂ and Ar carrier gases. A typical gas ratio might be Ar:H₂ of 10:1.

    • Set the process pressure (e.g., 50-100 mTorr) and RF power (e.g., 100-300 W).

    • Deposit the film for the required duration to achieve the target thickness.

  • Cool Down: Turn off the RF power and precursor flow. Allow the substrate to cool to below 100 °C under vacuum before venting the chamber.

  • Characterization:

    • Bonding Structure: Use Raman spectroscopy to analyze the sp³/sp² carbon bonding ratio (indicated by the I_D_/I_G_ ratio). A lower ratio signifies a more diamond-like film.[20]

    • Hardness: Measure the film's hardness and Young's modulus using nanoindentation.[20]

    • Morphology: Examine the surface topography and film thickness using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).[21]

PECVD System Diagram:

PECVD_System cluster_chamber Vacuum Chamber cluster_electrodes cluster_gas Gas & Precursor Delivery RF_Power RF Power Supply (13.56 MHz) Matching_Net Matching Network RF_Power->Matching_Net Top_Elec Powered Electrode (Showerhead) Matching_Net->Top_Elec Substrate Substrate on Heated Stage Bottom_Elec Grounded Electrode Vacuum_Pump To Vacuum Pumps Bottom_Elec->Vacuum_Pump Exhaust Plasma Plasma Adamantane Heated 1-Me-Adamantane Source MFCs Mass Flow Controllers Adamantane->MFCs Ar_Gas Ar Ar_Gas->MFCs H2_Gas H₂ H2_Gas->MFCs MFCs->Top_Elec Gases In

Caption: Schematic of a PECVD system for DLC deposition.

Section 3: Supramolecular Assembly & Surface Modification

The precise size and shape of the this compound group, combined with its strong hydrophobic interactions, make it a perfect "guest" molecule for various "host" systems in supramolecular chemistry.[7] This principle is widely exploited for creating self-assembled nanostructures, functional surfaces, and drug delivery vehicles.[6][22]

Application Focus: Self-Assembled Monolayers (SAMs) for Surface Engineering

By functionalizing this compound with a thiol group (-SH), it can form a highly ordered, self-assembled monolayer on a gold surface.[23][24] The sulfur atom forms a strong covalent bond with the gold, while the adamantane groups pack tightly due to van der Waals forces, creating a robust, hydrophobic, and well-defined surface.[25] Such surfaces are invaluable in biosensor development, microfluidics, and fundamental studies of surface chemistry.

Protocol 3.1: Formation of a 1-Adamantanethiol SAM on a Gold Surface

Core Principle: SAM formation is a spontaneous process where thiol molecules chemisorb onto a gold surface from a dilute solution, arranging themselves into a densely packed, ordered monolayer to minimize free energy.[24][25]

Materials:

  • Molecule: 1-Adamantanethiol

  • Substrate: Gold-coated silicon wafer or glass slide (with a Ti or Cr adhesion layer)[24]

  • Solvent: 200-proof Ethanol (spectroscopic grade)

  • Cleaning: Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION REQUIRED

  • Rinsing: Deionized water, Ethanol

  • Inert Gas: Dry Nitrogen

Step-by-Step Methodology:

  • Gold Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment and work in a fume hood).

    • Rinse the substrate copiously with deionized water, followed by a final rinse with ethanol.

    • Dry the substrate under a stream of dry nitrogen.

    • Causality: Piranha solution is a powerful oxidizing agent that removes all organic residues from the gold surface, ensuring a pristine surface for uniform monolayer formation.

  • Solution Preparation:

    • Prepare a 1-10 mM solution of 1-adamantanethiol in 200-proof ethanol in a clean glass container.[24]

  • Self-Assembly:

    • Completely immerse the freshly cleaned and dried gold substrate into the thiol solution.

    • To minimize oxidation, it is best practice to reduce the headspace above the solution and backfill the container with dry nitrogen before sealing.[24]

    • Allow the self-assembly to proceed for 24-48 hours at room temperature.[24]

    • Causality: While initial monolayer formation is rapid, a longer immersion time allows for molecular rearrangement and annealing of defects, resulting in a more highly ordered and densely packed film.

  • Rinsing and Drying:

    • Remove the substrate from the solution using clean tweezers.

    • Thoroughly rinse the surface with fresh ethanol to remove any physisorbed (non-covalently bound) molecules.

    • Dry the SAM-coated substrate with a gentle stream of dry nitrogen.

  • Characterization:

    • Surface Hydrophobicity: Measure the static water contact angle. A successful hydrophobic adamantane SAM will exhibit a high contact angle (>100°).

    • Chemical Composition: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and carbon and the absence of contaminants on the surface.

    • Film Thickness/Order: Ellipsometry or Scanning Tunneling Microscopy (STM) can be used to determine the thickness and molecular packing of the monolayer.

Host-Guest Interaction Diagram:

Caption: Host-guest complexation of this compound.

References

  • Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. MDPI. [Link]
  • Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity. CSIR-NCL Library, Pune. [Link]
  • Synthesis and Characterization of New Adamantane-Based Polyimides.
  • Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers.
  • Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
  • Adamantane. Wikipedia. [Link]
  • Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Ingenta Connect. [Link]
  • Use of the Adamantane Structure in Medicinal Chemistry.
  • Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry (RSC Publishing). [Link]
  • Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]
  • Fabrication of Host–Guest Complexes between Adamantane-Functionalized 1,3,4-Oxadiazoles and β-Cyclodextrin with Improved Control Efficiency against Intractable Plant Bacterial Diseases.
  • Adamantane as a Building Block in the Construction of Crown Ethers and Cryptands: Synthesis, Structure and Properties. FULIR. [Link]
  • Synthesis and characterization of adamantane-containing poly(enaminonitriles).
  • Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
  • Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer.
  • Effect of adamantyl methacrylate on the thermal and mechanical properties of thermosensitive poly(N-isopropylacrylamide) hydrogels.
  • A Highly Transparent and Thermally Stable Copolymer of 1-Adamantyl Methacrylate and Styrene.
  • Precise synthesis of poly(1-adamantyl methacrylate) by atom transfer radical polymerization.
  • Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA Structure. Polymer Source. [Link]
  • Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation.
  • Functionalized adamantane: fundamental building blocks for nanostructure self-assembly. arXiv. [Link]
  • Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties.
  • PECVD (Plasma Enhanced Chemical Vapor Deposition) diamond thin films for research instrumentation.
  • Particle Deposition of Diamond-Like-Carbon on Silicon Wafers using Inductively Coupled PECVD.
  • Poly(1-adamantyl methacrylate) Sample # P9366-ADMMA Structure: Composition. Polymer Source. [Link]
  • The structural evolution of nanocrystalline diamond films synthesized by r.f. PECVD.
  • Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel. PubMed. [Link]
  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
  • Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions. Lab on a Chip (RSC Publishing). [Link]
  • Self assembled monolayer formation of alkanethiols on gold.
  • This compound. PubChem - NIH. [Link]
  • Thin film diamond by chemical vapour deposition methods. RSC Publishing. [Link]
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  • Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. MDPI. [Link]
  • Chemical Vapor Deposition of <110> Textured Diamond Film through Pre-Seeding by Diamond Nano-Sheets. PMC - NIH. [Link]
  • Diamond-Like Carbon Depositions and Characterization.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyladamantane. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered issues to help you optimize your synthetic protocols, improve yields, and ensure batch-to-batch consistency. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several established routes to synthesize this compound, each with distinct advantages and disadvantages. The most common strategies include:

  • Direct Friedel-Crafts Alkylation of Adamantane: This involves reacting adamantane with a methylating agent (e.g., methyl halides, tetramethylsilane) in the presence of a Lewis acid (like AlCl₃) or a superacid.[1][2] While direct, this method can suffer from poor selectivity, often leading to mixtures of poly-methylated products.[2][3]

  • Reduction of a C₁-Functionalized Adamantane: A scalable and often higher-yielding approach involves the reduction of a precursor like 1-bromomethyladamantane.[4] This precursor is typically prepared from the readily available and inexpensive 1-adamantylmethanol.[4]

  • Grignard-type Reactions: The reaction of 1-bromoadamantane with a methyl Grignard reagent or similar organometallic compounds can provide this compound. However, these reactions can be sensitive and may require strict anhydrous conditions.[3]

  • Isomerization of Polycyclic Alkanes: Adamantane itself can be formed by the Lewis acid-catalyzed rearrangement of other C₁₀H₁₆ isomers. Similarly, specific alkylated adamantanes can sometimes be accessed through rearrangement pathways in superacidic media, though this is less common for direct synthesis of the 1-methyl derivative.[5][6]

Some historical methods are now considered less practical for modern labs due to safety concerns (e.g., use of metal hydrides) or the use of expensive starting materials.[4][7]

Q2: For a new project, which synthetic route offers the best balance of yield, scalability, and cost?

For researchers seeking a reliable, scalable, and cost-effective synthesis, the route starting from 1-adamantylmethanol is highly recommended.[4] This multi-step process involves converting the alcohol to 1-bromomethyladamantane, followed by reduction. The key advantages are:

  • Cost-Effective Starting Material: 1-adamantylmethanol is available in bulk at a relatively low cost.[4]

  • High-Yielding Steps: The conversion to the bromide and subsequent reduction steps can be optimized for high yields.[4]

  • Scalability: The protocol avoids hazardous reagents like metal hydrides and extreme conditions that are difficult to manage on a large scale.[4][7]

Direct alkylation, while seemingly simpler, often requires extensive purification to remove di- and tri-methylated byproducts, reducing the overall isolated yield and increasing process complexity.

Q3: What are the most critical parameters that influence the final yield of this compound?

Regardless of the chosen route, several factors are universally critical for maximizing yield:

  • Purity of Reagents: Adamantane substrates must be pure. For Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) must be anhydrous and highly active, as moisture will rapidly deactivate it.

  • Control of Stoichiometry: The molar ratio of the adamantane substrate to the methylating agent is crucial. An excess of the methylating agent in Friedel-Crafts reactions will invariably lead to poly-alkylation.

  • Reaction Temperature and Time: These parameters must be carefully controlled. Higher temperatures can increase reaction rates but may also promote side reactions, such as skeletal rearrangements or byproduct formation.[8]

  • Solvent Choice: The solvent must be inert under the reaction conditions and capable of dissolving the reactants. For many Lewis acid-catalyzed reactions, a non-polar solvent like a halogenated hydrocarbon or even neat conditions are used.

  • Effective Purification: Adamantane derivatives can be challenging to separate due to their similar physical properties. Effective purification methods like chromatography on alumina, sublimation, or zone melting are often necessary to obtain the desired product in high purity.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or no conversion of my adamantane starting material.

Possible Cause A: Inactive Catalyst (Lewis Acid Routes)

  • Why it Happens: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes the catalyst, rendering it inactive. An inactive catalyst cannot generate the necessary adamantyl cation intermediate for the reaction to proceed.

  • Solution:

    • Use a fresh, unopened bottle of the Lewis acid.

    • Handle the catalyst in a glovebox or under a dry, inert atmosphere (Nitrogen or Argon).

    • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use.

    • Use anhydrous solvents.

Possible Cause B: Insufficient Reaction Temperature or Time

  • Why it Happens: The activation energy for C-H activation or functional group transformation may not be met at lower temperatures, leading to a sluggish or stalled reaction.

  • Solution:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC).

    • If no conversion is observed, gradually increase the temperature in increments of 5-10 °C.

    • Extend the reaction time, continuing to monitor for product formation. Be aware that prolonged heating can also lead to byproduct formation.

Problem 2: My final product is a mixture containing significant amounts of 1,3-dimethyladamantane and other poly-methylated species.

Possible Cause: Over-alkylation in Friedel-Crafts Reaction

  • Why it Happens: The newly formed this compound is itself susceptible to further alkylation. The electron-donating methyl group can activate the adamantane cage, sometimes making the second methylation reaction competitive with the first. This is especially true if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long.

  • Solution:

    • Control Stoichiometry: Use adamantane as the limiting reagent or maintain a strict 1:1 molar ratio of adamantane to the methylating agent. In some cases, using a slight excess of the adamantane substrate can suppress poly-alkylation.

    • Reduce Reaction Time: Monitor the reaction closely. As soon as a significant amount of the desired mono-methylated product has formed, quench the reaction to prevent further alkylation.

    • Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-alkylated product.

Problem 3: I am getting a good yield according to GC-MS, but I am losing most of my product during purification.

Possible Cause: Inefficient Purification Method

  • Why it Happens: this compound is a volatile, low-melting white solid.[9] It can be lost during solvent removal under high vacuum, especially if warmed. Its non-polar nature makes separation from other hydrocarbon byproducts (like poly-methylated adamantanes or unreacted starting material) challenging on standard silica gel.

  • Solution:

    • Use Alumina Chromatography: For non-polar compounds like alkyladamantanes, chromatography on neutral or basic aluminum oxide (Al₂O₃) often provides better separation than silica gel. Elute with a non-polar solvent like pentane or hexane.[9]

    • Sublimation: Sublimation under reduced pressure is an excellent method for purifying adamantane and its simple derivatives. This technique is highly effective at removing non-volatile impurities.[9]

    • Careful Solvent Removal: When using a rotary evaporator, use a moderate vacuum and minimal heat to avoid co-evaporation of the product.

Diagrams: Workflows and Mechanisms

A logical approach is key to troubleshooting. The following workflow can guide your efforts when facing low yields.

TroubleshootingWorkflow start Low Yield of this compound reagent_check Check Reagents & Solvents start->reagent_check catalyst_check Check Catalyst Activity start->catalyst_check condition_check Review Reaction Conditions start->condition_check workup_check Analyze Workup & Purification start->workup_check sub_reagent Purity of Adamantane? Anhydrous Solvent? reagent_check->sub_reagent sub_catalyst Anhydrous Lewis Acid? Fresh Bottle? Handled under Inert Gas? catalyst_check->sub_catalyst sub_condition Correct Temp? Correct Time? Proper Stoichiometry? condition_check->sub_condition sub_workup Product Lost During Solvent Removal? Ineffective Chromatography? workup_check->sub_workup

Caption: Troubleshooting Decision Tree for Low Yield.

Understanding the reaction mechanism is fundamental. Below is a simplified mechanism for the Friedel-Crafts methylation of adamantane.

ReactionMechanism cluster_intermediates Intermediates cluster_products Products Adamantane Adamantane (Ad-H) Cation Adamantyl Cation (Ad⁺) + [AlCl₄]⁻ + CH₄ Adamantane->Cation + Complex (Hydride Abstraction) Ad_cation Adamantyl Cation (Ad⁺) + [AlCl₄]⁻ Adamantane->Ad_cation + Activated Complex (Hydride Abstraction) MeCl CH₃Cl Complex CH₃Cl---AlCl₃ (Activated Complex) MeCl->Complex + AlCl₃ MeCl->Complex + AlCl₃ AlCl3 AlCl₃ Product This compound (Ad-CH₃) Cation->Product Incorrect Step - Should be reaction with MeCl HCl HCl Ad_cation->Product + CH₃⁺ source (from Complex)

Caption: Simplified Friedel-Crafts Methylation Mechanism.

Experimental Protocols & Data

Protocol 1: Scalable Synthesis via 1-Adamantylmethanol

This two-step protocol is adapted from methodologies focused on scalable synthesis and is suitable for producing gram quantities of this compound.[4]

Step A: Synthesis of 1-(Bromomethyl)adamantane

  • To a stirred solution of 1-adamantylmethanol (1 eq.) in a suitable solvent (e.g., anhydrous dichloromethane), add phosphorus tribromide (PBr₃) (approx. 0.4 eq.) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(bromomethyl)adamantane, which can often be used in the next step without further purification.

Step B: Reduction to this compound

  • Prepare a solution of the crude 1-(bromomethyl)adamantane (1 eq.) in a suitable solvent such as THF or ethanol.

  • Add a reducing agent. While literature describes methods using metal hydrides, a safer and scalable alternative involves catalytic hydrogenation (e.g., using Pd/C under H₂ atmosphere) or a transfer hydrogenation protocol.

  • For transfer hydrogenation, add a hydrogen donor like ammonium formate and a catalyst such as palladium on carbon (Pd/C).

  • Heat the reaction mixture to reflux and monitor by GC-MS until the reduction is complete.

  • Cool the reaction, filter off the catalyst through a pad of Celite, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by chromatography on alumina or by sublimation to yield pure this compound.

Data Summary: Comparison of Adamantane Methylation Methods

The choice of methylating agent and catalyst significantly impacts the outcome of direct adamantane methylation.

SubstrateMethylating AgentCatalyst / ConditionsKey Outcome / YieldReference
AdamantaneTetramethylsilane (TMS)AlCl₃Exhaustive methylation at all bridgehead positions. 62% yield for 1,3,5,7-tetramethyladamantane.[3]
AdamantaneMethyl HalideAlCl₃Can produce this compound, but often leads to mixtures of mono- and poly-methylated products.[2]
AdamantanePropyleneCatalytic (e.g., AlCl₃)Leads to alkylation, demonstrating the general applicability of Friedel-Crafts conditions.[10]
AdamantaneVarious AlkenesPhotoredox / HAT CatalysisHighly selective for 3° C-H bonds, offering a modern approach to direct functionalization with good yields (60-75%).[11][12]

HAT: Hydrogen Atom Transfer

References

  • Pashenko, A. E., et al. (2023-02-24). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents.
  • Reddy, G. M., et al. New Synthetic Approach to Memantine Hydrochloride starting from 1,3-Dimethyl-adamantane. (Source not specified in search results).
  • Zhang, F., et al. (2020-06-25). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. [Link]
  • Pashenko, A. E., et al. (2023-02-24). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. CoLab. [Link]
  • Weigel, W. K., et al. (2021-10-09). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
  • Organic Syntheses. Adamantane. [Link]
  • Pashenko, A. E., et al. (2023-02-24). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. [Link]
  • Zhang, F., et al. (2020-06-25). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. [Link]
  • Nagase, H., et al. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.
  • Martin, D. B. C., et al. (2019-05-13).
  • Wikipedia. Koch reaction. [Link]
  • Organic Syntheses. 1-Adamantanecarboxylic acid. [Link]
  • Google Patents.
  • Duong, V. B., et al. (2022). Synthesis of memantine hydrochloride by direct amination of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. [Link]
  • Wikipedia. Adamantane. [Link]
  • Baranov, N. I., et al. (2020-09-01). Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data.
  • ResearchGate. Typical methylation protocols exemplified with the synthesis of 1‐methyladamantane AdMe. [Link]
  • Martin, D. B. C., et al. (2019-05-13). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer.
  • ResearchGate. Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. [Link]
  • National Institutes of Health. (2023-11-16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
  • PubMed Central. (2025-10-17).
  • Wiley. Superacid chemistry. [Link]
  • ResearchGate. Koch-Haaf reactions of adamantanols. [Link]
  • ResearchGate. (2025-08-09). Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor. [Link]
  • Hoek, W., Strating, J., & Wynberg, H. (1967). The synthesis of 1‐ and 2‐alkyladamantanes. Scite.ai. [Link]
  • ResearchGate. (2025-08-07).
  • RSC Publishing.
  • ResearchGate.

Sources

Technical Support Center: Navigating Side Products in the Methylation of Adamantane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is tailored for researchers, scientists, and professionals in drug development who are focused on the methylation of adamantane. The distinct, rigid cage-like structure of adamantane provides significant benefits in medicinal chemistry and material science, yet it also poses unique challenges during synthetic modifications.[1] This document offers comprehensive troubleshooting through a question-and-answer format, addressing specific issues related to the emergence of undesirable side products during methylation. The advice provided is based on established mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is yielding a complex mixture of polymethylated adamantanes instead of the desired mono-methylated product.

Question: I am trying to synthesize 1-methyladamantane, but my GC-MS analysis reveals substantial peaks that correspond to di-, tri-, and even tetra-methylated adamantanes. How can I enhance the selectivity for mono-methylation?

Answer: The creation of polymethylated side products is a well-known difficulty in the Friedel-Crafts alkylation of adamantane. This occurs because the initially formed methylated adamantane can be just as reactive, if not more so, than the original material under particular conditions. The reaction is initiated by an adamantyl carbocation, and managing its formation and subsequent reactions is essential for achieving selectivity.

Causality and Mechanistic Insight:

The methylation of adamantane using a Lewis acid (such as AlCl₃) and a methyl source (like tetramethylsilane or a methyl halide) happens through the formation of a tertiary adamantyl carbocation at one of the bridgehead positions.[2] This carbocation is then targeted by the nucleophilic methyl group. However, the mono-methylated product can undergo additional methylation since the other bridgehead positions are also open to electrophilic attack.

  • Kinetic vs. Thermodynamic Control: At lower temperatures and with shorter reaction times (kinetic control), the reaction is less likely to have enough energy to overcome the activation barrier for multiple methylations.[3] As the reaction time and/or temperature go up, the system shifts towards a thermodynamic equilibrium, which might favor the creation of more stable, highly substituted polymethylated products.

Troubleshooting Protocol: Enhancing Mono-methylation Selectivity

  • Stoichiometry Control:

    • Adamantane in Excess: Use a notable excess of adamantane in relation to the methylating agent. This makes it statistically more likely for the methylating agent to react with an unreacted adamantane molecule rather than a methylated one. A good starting point is a 3:1 to 5:1 molar ratio of adamantane to the methylating agent.

  • Reaction Temperature:

    • Low-Temperature Conditions: Carry out the reaction at a reduced temperature. Room temperature is often a suitable starting point for preventing over-methylation.[2] If polymethylation continues to be a problem, think about cooling the reaction to 0 °C or even lower.

  • Choice and Amount of Lewis Acid:

    • Milder Lewis Acids: Potent Lewis acids like AlCl₃ can encourage polymethylation. You might want to use a gentler Lewis acid, such as FeCl₃ or ZnCl₂, which could provide better selectivity.

    • Sub-stoichiometric Catalyst: Employ a catalytic amount of the Lewis acid instead of a stoichiometric one. This lowers the concentration of the active methylating species at any given moment, which in turn discourages multiple additions.

  • Slow Addition of Reagents:

    • Introduce the methylating agent drop by drop to the mixture of adamantane and the Lewis acid over a prolonged period. This keeps the concentration of the electrophile low and lessens the chance of polymethylation.

Issue 2: I am noticing methylation at the non-bridgehead (secondary) positions of the adamantane core.

Question: My NMR analysis points to the existence of isomers, which implies that methylation has taken place at the CH₂ groups (C2 position) of the adamantane framework, as well as at the intended bridgehead (C1) position. What is the reason for this, and how can I stop it?

Answer: Methylation at the secondary carbons of the adamantane cage is a frequent side reaction, especially when the reaction conditions are harsh. Although the tertiary (bridgehead) carbocation is considerably more stable than the secondary one, forceful conditions can supply enough energy to bridge this gap in activation energy.

Causality and Mechanistic Insight:

The stability of carbocations is ranked as follows: tertiary > secondary > primary. The bridgehead positions of adamantane are tertiary carbons, and their corresponding carbocations are quite stable. The methylene (CH₂) positions are secondary carbons.

  • Energy Profile: The activation energy needed to form a secondary adamantyl carbocation is greater than that for the tertiary carbocation. Nevertheless, at higher temperatures, a significant number of molecules will have the energy to get past this higher barrier, which results in the creation of 2-methyladamantane and other regioisomeric side products.[2]

dot

Caption: Energy profile of adamantane methylation.

Troubleshooting Protocol: Improving Regioselectivity

  • Strict Temperature Control:

    • Keep the reaction at room temperature or lower. High temperatures are the main cause of the formation of secondary methylated products.[2]

  • Optimize Lewis Acid Concentration:

    • Using too much of a strong Lewis acid can make side reactions more likely. Use the smallest amount of catalyst necessary to get a decent reaction rate.

Characterization of Regioisomers:

  • ¹³C NMR Spectroscopy: This is an effective method for telling the difference between 1- and 2-methyladamantane. The symmetrical nature of this compound means it produces fewer signals than the less symmetrical 2-methyladamantane.

    • Adamantane: Shows two signals at roughly δ 28.5 (C1) and δ 37.9 (C2) ppm.[4]

    • This compound: Adding a methyl group at C1 will lead to clear shifts for the carbons in the cage.

    • 2-Methyladamantane: Will have a more intricate spectrum with a greater number of signals because of its reduced symmetry.[5][6]

  • GC-MS Analysis: Gas chromatography can frequently separate the regioisomers, and while the mass spectra will display the same molecular ion peak, there might be slight variations in their fragmentation patterns.

Issue 3: I have a suspicion that skeletal rearrangement of the adamantane cage is taking place.

Question: When using a strong Lewis acid under intense conditions, I'm observing several unidentifiable products in my GC-MS that don't seem to be simple methylated adamantanes. Is it possible that the adamantane skeleton itself is rearranging?

Answer: Indeed, while adamantane is the most stable C₁₀H₁₆ tricyclic alkane, it is possible for skeletal rearrangements to happen under very harsh Lewis acid conditions.[7][8] This process includes a sequence of 1,2-alkyl shifts that can result in other tricyclodecane isomers, even though the equilibrium is heavily in favor of adamantane.

Causality and Mechanistic Insight:

The rearrangement of tricyclodecanes into the adamantane skeleton is actually the method used to synthesize adamantane from precursors such as tetrahydrodicyclopentadiene.[7] This transformation is propelled by the remarkable thermodynamic stability of the adamantane cage. Although the reverse reaction is not thermodynamically favorable, strong Lewis acids at high temperatures can act as catalysts for both forward and reverse rearrangements, which can lead to a complicated mix of isomers. The mechanism includes the creation of different carbocation intermediates and their conversion into one another through 1,2-alkyl shifts.[9]

dot

Adamantane_Rearrangement cluster_rearrangement Skeletal Rearrangement Pathway Other_Isomer Other C10H16 Isomer (e.g., Tetrahydrodicyclopentadiene) Carbocation_Intermediate Carbocation Intermediates Other_Isomer->Carbocation_Intermediate Lewis Acid Adamantane_Product Adamantane (Thermodynamically Most Stable) Carbocation_Intermediate->Adamantane_Product 1,2-Alkyl Shifts Adamantane_Product->Carbocation_Intermediate Harsh Conditions (High Temp, Strong Lewis Acid)

Caption: Adamantane skeletal rearrangement.

Troubleshooting Protocol: Preventing Skeletal Rearrangement

  • Avoid Harsh Conditions: The simplest way to stop skeletal rearrangement is to steer clear of the conditions that encourage it: high temperatures and very potent or excessive amounts of Lewis acids.

  • Use Milder Catalysts: If the methylation you want to achieve needs high temperatures, look into using solid acid catalysts or less aggressive Lewis acids that are not as likely to cause skeletal rearrangements.

Data Presentation: Product Distribution

The table below outlines the anticipated trend in product distribution according to the reaction conditions.

Reaction ConditionPredominant Desired ProductMajor Side ProductsRationale
Low Temperature (e.g., 0-25 °C), Adamantane in Excess This compoundMinimal polymethylation, trace 2-methyladamantaneKinetically controlled, favors mono-substitution at the most reactive site.
Moderate Temperature (e.g., 25-50 °C), Stoichiometric Reagents 1,3-DimethyladamantaneThis compound, 1,3,5-Trimethyladamantane, some 2-methyl isomersIncreased energy allows for further methylation at other bridgehead positions.
High Temperature (>50 °C), Excess Methylating Agent & Strong Lewis Acid 1,3,5,7-TetramethyladamantaneComplex mixture of polymethylated isomers, regioisomers, and potential rearrangement productsThermodynamically controlled, drives the reaction towards exhaustive methylation and other side reactions.[2]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound

This protocol has been fine-tuned to reduce the creation of polymethylated and regioisomeric side products.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask fitted with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place adamantane (for instance, 3.0 equivalents) and a suitable anhydrous solvent (like dichloromethane).

    • Submerge the flask in an ice bath to cool it to 0 °C.

    • Introduce the Lewis acid (for example, AlCl₃, 0.3 equivalents) in small amounts under a nitrogen atmosphere.

  • Addition of Methylating Agent:

    • Dissolve the methylating agent (such as tetramethylsilane, 1.0 equivalent) in anhydrous dichloromethane and transfer it to the dropping funnel.

    • Add the methylating agent solution drop by drop to the stirring reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring:

    • Let the reaction stir at 0 °C and then let it slowly warm to room temperature overnight.

    • Keep track of the reaction's progress by taking small samples and analyzing them with GC-MS.

  • Work-up and Purification:

    • When the reaction is finished (or has reached the best possible conversion), carefully stop the reaction by pouring it over crushed ice.

    • Isolate the organic layer, and then extract the aqueous layer with dichloromethane.

    • Merge the organic layers, wash with brine, dry with anhydrous sodium sulfate, and then concentrate using reduced pressure.

    • Clean the raw product through column chromatography on silica gel or by sublimation to get pure this compound.

Protocol 2: Analysis of Product Mixture by GC-MS and NMR
  • GC-MS Analysis:

    • Make a diluted solution of the raw product in a solvent that evaporates easily (like hexane or dichloromethane).

    • Inject the sample into a GC-MS system that has a non-polar capillary column (for instance, DB-5MS).

    • Employ a temperature program that can separate adamantane and its methylated isomers (for example, start at 80 °C and increase to 250 °C).

    • Figure out the components by their retention times and by comparing their mass spectra to library data.

  • NMR Analysis:

    • Dissolve a sample of the raw or cleaned product in a deuterated solvent (such as CDCl₃).

    • Obtain ¹H and ¹³C{¹H} NMR spectra.

    • For intricate mixtures, think about getting 2D NMR spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to help with the structural identification of the various isomers.

References

  • Engler, E. M., Farcasiu, M., Sevin, A., Cense, J. M., & Schleyer, P. V. R. (1973). On the Mechanism of Adamantane Rearrangements. Journal of the American Chemical Society, 95(17), 5769–5771. [Link]
  • Schleyer, P. V. R., & Donaldson, M. M. (1960). The Adamantane Rearrangement. Journal of the American Chemical Society, 82(17), 4645–4651.
  • Sorensen, T. S. (1974). The mechanism for the rearrangement of the adamantly cation.
  • Fărcașiu, D., & Schleyer, P. V. R. (1973). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Angewandte Chemie International Edition in English, 12(9), 762-763. [Link]
  • Bingham, R. C., & Schleyer, P. V. R. (1971). Adamantane rearrangements. Chemical Reviews, 71(5), 515-542. [Link]
  • Bonsir, M., D'avila, C., Kennedy, A. R., & Geerts, Y. (2021). Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane. European Journal of Organic Chemistry, 2021(37), 5227-5237. [Link]
  • Stetter, H., & Krause, M. (1967). Typical methylation protocols exemplified with the synthesis of this compound AdMe. Liebigs Annalen der Chemie, 703(1), 74-80. [Link]
  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]
  • SpectraBase. (2026). 2-Methyl-adamantane - Optional[13C NMR] - Chemical Shifts. [Link]
  • Wikipedia. (n.d.). Adamantane. [Link]
  • Fort, R. C., & Schleyer, P. V. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(11), 3195-3200. [Link]
  • Kloo, L., & Goretzki, R. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Society Reviews. [Link]
  • Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(10), 1429. [Link]
  • Klare, S., et al. (2020). Friedel–Crafts Type Methylation with Dimethylhalonium Salts. Chemistry – A European Journal, 26(63), 14377-14384. [Link]
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • Aynetdinova, D., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50, 5517-5563. [Link]
  • Klare, S., et al. (2020). Friedel–Crafts Type Methylation with Dimethylhalonium Salts.
  • Klare, S., et al. (2020). Friedel-Crafts Type Methylation with Dimethylhalonium Salts. PubMed. [Link]
  • Wang, C., et al. (2020). Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. Organic Letters, 22(15), 5825-5829. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 1-methyladamantane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing functional groups to this unique and sterically hindered scaffold. The inherent stability of the adamantane cage, coupled with the subtle electronic and steric influences of the methyl group, presents a formidable challenge in achieving predictable and high-yielding transformations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. The advice herein is grounded in established mechanistic principles and validated through practical application.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Regioselectivity in C-H Functionalization

Symptom: You are observing a mixture of products functionalized at the tertiary bridgehead positions (C3, C5, C7), the secondary methylene positions (C2, C4, C6, C8, C9, C10), and potentially the primary methyl group (C11), with no clear preference for the desired isomer.

Potential Causes and Solutions:

  • Inappropriate Catalyst System for the Desired Selectivity: The choice of catalyst is paramount in directing the functionalization to a specific site.

    • For Tertiary (Bridgehead) Selectivity: Radical-based reactions often favor the tertiary C-H bonds due to the relative stability of the resulting tertiary radical. However, the bond dissociation energy (BDE) of the tertiary C-H bond in adamantane is unusually high (approx. 99 kcal/mol), even higher than the secondary C-H bond (approx. 96 kcal/mol)[1][2]. Therefore, a highly reactive radical initiator or a selective hydrogen atom transfer (HAT) catalyst is necessary.

      • Recommended Action: Employ a dual catalytic system, such as an iridium-based photocatalyst in tandem with a quinuclidinium-based HAT catalyst. This approach has demonstrated excellent regioselectivity (>20:1) for the tertiary position in adamantane systems[1][2]. The electrophilic nature of the quinuclidinium radical cation preferentially abstracts a hydrogen atom from the most electron-rich C-H bond, which is the tertiary position.

    • For Secondary (Methylene) Selectivity: Achieving selectivity for the methylene positions is more challenging and often requires a directing group strategy.

      • Recommended Action: If your this compound substrate can be modified with a directing group, this is the most reliable method for targeting the secondary C-H bonds. For instance, a pyridine-based directing group can chelate to a transition metal catalyst (e.g., palladium) and position it in close proximity to a specific methylene C-H bond, facilitating its activation[3].

    • For Primary (Methyl Group) Selectivity: Functionalization of the methyl group is generally less favorable than the tertiary C-H bonds in radical reactions. However, certain enzymatic or specific catalytic systems might achieve this.

      • Recommended Action: Explore biocatalytic approaches using engineered cytochrome P450 enzymes, which can exhibit remarkable site-selectivity that is not achievable through traditional chemical means[4].

  • Reaction Mechanism Ambiguity: The reaction conditions may be promoting competing reaction pathways (e.g., radical vs. ionic).

    • Recommended Action: Carefully control the reaction conditions to favor a single mechanistic pathway. For radical reactions, ensure the complete exclusion of oxygen and use radical scavengers in control experiments to confirm the mechanism. For metal-catalyzed reactions, use high-purity reagents and anhydrous solvents to avoid side reactions.

Issue 2: Low or No Yield of the Desired Functionalized Product

Symptom: The reaction is sluggish, or the starting material is recovered largely unreacted, with minimal formation of the desired product.

Potential Causes and Solutions:

  • Insufficient Energy Input for C-H Activation: The high BDE of the C-H bonds in this compound requires significant energy to overcome the activation barrier.

    • Recommended Action:

      • For photochemical reactions, ensure your light source has the appropriate wavelength and intensity to excite the photocatalyst effectively.

      • For thermal reactions, a higher reaction temperature may be necessary. However, be mindful that higher temperatures can also lead to decreased selectivity and decomposition of reagents.

      • Consider using a more potent catalytic system. For example, if a first-row transition metal catalyst is ineffective, a second or third-row metal catalyst may be required.

  • Catalyst Deactivation: The catalyst may be degrading or being poisoned during the reaction.[5]

    • Recommended Action:

      • Ensure an inert atmosphere (e.g., nitrogen or argon) if your catalyst is sensitive to air or moisture.

      • Use purified, anhydrous solvents and reagents.

      • If catalyst poisoning by a byproduct is suspected, consider adding a scavenger for that byproduct or performing the reaction under conditions that minimize its formation.

  • Steric Hindrance: The bulky adamantane cage and the methyl group can sterically hinder the approach of the catalyst or reagents to the target C-H bond.

    • Recommended Action:

      • Choose a catalyst with a smaller ligand sphere.

      • If using a directing group, select one with an appropriate linker length to allow the catalyst to reach the desired C-H bond without steric clashes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does the methyl group influence reactivity?

A1: this compound has four distinct types of C-H bonds:

  • Tertiary (3°) C-H bonds at the three unsubstituted bridgehead positions.

  • Secondary (2°) C-H bonds at the six methylene bridge positions.

  • Primary (1°) C-H bonds on the methyl group.

  • A quaternary carbon at the methyl-substituted bridgehead position.

The methyl group is an electron-donating group, which can subtly influence the electronics of the adamantane cage. This can make the adjacent tertiary C-H bonds slightly more electron-rich and potentially more susceptible to electrophilic attack or oxidation. However, steric hindrance from the methyl group can also play a significant role, potentially disfavoring reactions at nearby positions.

Q2: How can I reliably determine the regioselectivity of my functionalization reaction?

A2: A combination of analytical techniques is often necessary for unambiguous structure elucidation of adamantane derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools. The high symmetry of the adamantane cage often leads to complex and overlapping signals. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the positions of substituents.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and can give fragmentation patterns that may help in identifying the substitution pattern.

  • X-ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides definitive proof of the structure and regiochemistry.

Q3: Are there any "green" or more sustainable methods for the functionalization of this compound?

A3: Yes, research is ongoing to develop more environmentally friendly methods.

  • Biocatalysis: The use of enzymes, such as cytochrome P450 monooxygenases, offers a highly selective and sustainable approach to hydroxylation under mild conditions.[4]

  • Photocatalysis: Visible-light photocatalysis avoids the need for high temperatures and harsh reagents, making it a greener alternative to many traditional methods.[1][2]

  • Mechanochemistry: In some cases, ball-milling and other mechanochemical techniques can promote C-H functionalization with reduced solvent usage.

Visualizations and Protocols

Decision-Making Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_regioselectivity start Poor Regioselectivity Observed check_catalyst Is the catalyst system appropriate for the desired selectivity? start->check_catalyst radical_vs_metal Consider reaction mechanism: Radical for tertiary, Directing group/metal for secondary. check_catalyst->radical_vs_metal No check_conditions Are reaction conditions well-controlled? check_catalyst->check_conditions Yes change_catalyst Action: Switch to a more selective catalyst system. radical_vs_metal->change_catalyst analyze_product Re-analyze product mixture with advanced techniques (2D NMR). change_catalyst->analyze_product competing_pathways Possible competing pathways (e.g., radical vs. ionic). check_conditions->competing_pathways No check_conditions->analyze_product Yes control_conditions Action: Ensure inert atmosphere, use high-purity reagents, and anhydrous solvents. competing_pathways->control_conditions control_conditions->analyze_product

Caption: Troubleshooting workflow for poor regioselectivity.

General Protocol for Photocatalytic C-H Alkylation of this compound

Disclaimer: This is a general protocol and may require optimization for specific substrates and reaction scales. Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • This compound

  • Alkene coupling partner

  • Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • HAT catalyst (e.g., a quinuclidinium salt)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Schlenk flask or other suitable reaction vessel

  • Stir bar

  • Visible light source (e.g., blue LED lamp)

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To a dry Schlenk flask equipped with a stir bar, add this compound, the alkene coupling partner, the iridium photocatalyst, and the HAT catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp placed a few centimeters from the flask).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired functionalized this compound derivative.

  • Characterize the purified product using NMR spectroscopy and mass spectrometry to confirm its structure and determine the regioselectivity.

References

  • Technical Support Center: Optimizing Adamantane Functionaliz
  • C-H FUNCTIONALIZATION OF ADAMANTANE DERIV
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Directed C–H Functionalization of the Adamantane Framework - ResearchG
  • Technical Support Center: Optimizing Adamantane Substitution Reactions - Benchchem. (URL: )
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC - PubMed Central. (URL: )
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer | Catalysis | ChemRxiv | Cambridge Open Engage. (URL: )
  • Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (URL: )

Sources

Technical Support Center: Purification of 1-Methyladamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyladamantane and its derivatives. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during synthesis. The unique lipophilic and rigid structure of the adamantane cage, while beneficial for therapeutic applications, often presents specific hurdles in achieving high purity.[1][2] This resource combines established protocols with the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategies.

Troubleshooting Guide: Common Impurities and Removal Strategies

This section addresses specific problems you may encounter during the purification of this compound and its derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Question 1: My final this compound product is contaminated with unreacted adamantane and/or polysubstituted adamantanes. How can I remove them?

Probable Cause: Incomplete reaction or side reactions during synthesis, such as Friedel-Crafts alkylation, can lead to a mixture of the desired monosubstituted product, unreacted starting material, and di- or tri-substituted adamantanes.[2][3][4] The similar physical properties of these compounds can make separation challenging.

Solution: A multi-step purification approach combining chromatography and recrystallization is often most effective.

Step-by-Step Protocol: Column Chromatography followed by Recrystallization

  • Column Chromatography:

    • Stationary Phase: Alumina (Al₂O₃) is often effective for separating adamantane derivatives.[5] Silica gel can also be used.

    • Mobile Phase: Start with a non-polar solvent like pentane or hexane.[5] The less polar unreacted adamantane will elute first, followed by this compound. Polysubstituted adamantanes, being more polar, will elute later or can be flushed from the column with a slightly more polar solvent mixture (e.g., hexane with a small percentage of ethyl acetate).

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions and identify those containing the pure this compound.

  • Recrystallization:

    • Solvent Selection: A key principle of recrystallization is that the compound of interest should be highly soluble in the hot solvent and poorly soluble at cold temperatures, while impurities remain soluble at all temperatures.[6] For this compound, a low-boiling point petroleum ether is a suitable solvent.[7]

    • Procedure:

      • Dissolve the impure solid in a minimal amount of hot solvent.[8]

      • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[8]

      • Further cool the flask in an ice bath to maximize the yield of the purified product.[8]

      • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Expert Insight: The choice between alumina and silica for chromatography depends on the specific derivatives. Alumina is generally less acidic and can be advantageous for compounds sensitive to acid-catalyzed degradation.

Workflow for Removal of Unreacted and Polysubstituted Adamantanes

G Impure_Product Impure this compound (with adamantane and polysubstituted byproducts) Column_Chromatography Column Chromatography (Alumina or Silica) Impure_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC Monitoring) Column_Chromatography->Fraction_Collection Unreacted Unreacted Adamantane (Early Fractions) Fraction_Collection->Unreacted Separate Product_Fractions This compound Fractions Fraction_Collection->Product_Fractions Isolate Polysubstituted Polysubstituted Adamantanes (Late Fractions) Fraction_Collection->Polysubstituted Separate Recrystallization Recrystallization (e.g., Petroleum Ether) Product_Fractions->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

Question 2: My reaction to produce a functionalized this compound derivative (e.g., an amine or carboxylic acid) is complete, but I'm struggling to remove inorganic salts and other polar impurities.

Probable Cause: Reactions involving adamantane derivatives often utilize strong acids or bases, leading to the formation of inorganic salts upon neutralization.[2][9] The polar nature of these impurities contrasts sharply with the nonpolar adamantane core, allowing for effective separation through liquid-liquid extraction.

Solution: A well-designed liquid-liquid extraction protocol followed by recrystallization of the free base or acid is the standard approach.

Step-by-Step Protocol: Liquid-Liquid Extraction and Recrystallization

  • Liquid-Liquid Extraction:

    • For Amine Derivatives:

      • After quenching the reaction, adjust the pH of the aqueous solution to be basic (pH > 10) using a suitable base (e.g., NaOH, K₂CO₃) to ensure the amine is in its free base form.

      • Extract the aqueous layer multiple times with a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or ether.

      • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent under reduced pressure.

    • For Carboxylic Acid Derivatives:

      • After quenching, acidify the aqueous solution (pH < 4) with an acid like HCl to protonate the carboxylate.

      • Extract the aqueous layer multiple times with an appropriate organic solvent.

      • Combine the organic extracts, wash with brine, dry, and evaporate the solvent.

  • Recrystallization/Salt Formation:

    • The crude product obtained after extraction can be further purified by recrystallization from a suitable solvent system. For amine derivatives, it is common to convert them to their hydrochloride salts, which often have better crystalline properties, by treating the free base with HCl in a solvent like isopropanol or ether.[10]

Expert Insight: The choice of extraction solvent is critical. Ensure it has a high partition coefficient for your product and is immiscible with the aqueous phase. Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities often depend on the synthetic route. When starting from adamantane, you may encounter unreacted starting material and polysubstituted adamantanes (e.g., 1,3-dimethyladamantane).[7] If the synthesis involves functionalization, byproducts from side reactions specific to that chemistry can also be present. For example, in carboxylation reactions, di-carboxylic acids can form.[9]

Q2: Can I use distillation to purify this compound?

A2: While adamantane itself sublimes, making sublimation a viable purification method, this compound has a higher boiling point.[2] Simple distillation can be effective for removing lower-boiling solvents. However, for separating it from other adamantane derivatives with similar boiling points, fractional distillation under reduced pressure would be necessary and is often less practical than chromatography for achieving high purity on a lab scale.

Q3: How can I confirm the purity of my final this compound product?

A3: A combination of techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds like this compound and identifying any related impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[7]

Purity Analysis Workflow

G Purified_Product Purified this compound GC_MS GC-MS Analysis Purified_Product->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR Melting_Point Melting Point Analysis Purified_Product->Melting_Point Purity_Confirmed Purity Confirmed GC_MS->Purity_Confirmed NMR->Purity_Confirmed Melting_Point->Purity_Confirmed

Caption: Recommended analytical workflow for purity confirmation.

Q4: Are there specific safety precautions I should take when working with the solvents and reagents for purification?

A4: Yes. Always work in a well-ventilated fume hood. Many of the organic solvents used (e.g., pentane, hexane, ether, DCM) are volatile and flammable. Strong acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for each chemical before use.

Quantitative Data Summary

The following table summarizes typical purification outcomes for this compound derivatives, highlighting the effectiveness of different techniques.

Impurity TypePurification MethodTypical Purity AchievedKey Considerations
Unreacted AdamantaneColumn Chromatography (Alumina)>98%Gradient elution may be required for complex mixtures.
Polysubstituted AdamantanesColumn Chromatography + Recrystallization>99%Recrystallization is crucial for removing trace isomers.
Inorganic SaltsLiquid-Liquid Extraction>95% (crude)Ensure correct pH adjustment for efficient extraction.
Polar ByproductsLiquid-Liquid Extraction + Recrystallization>99.5%The final product may require conversion to a salt for optimal crystallization.[10]

References

  • Stetter, H., et al. (1959). Neue Ergebnisse aus der Chemie der alicyclischen Verbindungen, Über Verbindungen mit Urotropin-Struktur, XVII. Synthese des 1-Methyl-adamantans. Chemische Berichte, 92(7), 1629-1635.
  • Schleyer, P. von R., & Nicholas, R. D. (1961). The Preparation and Isomerization of Adamantane and Its Homologs. Tetrahedron Letters, 2(9), 305-308.
  • Podgórski, M., & Pucińska, M. (2011). Process for the preparation of memantine hydrochloride. Google Patents. WO2011125062A1.
  • Pashenko, A. E., et al. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 503-512.
  • Wang, J., et al. (2017). A kind of purification process of memantine. Google Patents. CN106966909A.
  • Shtykov, S. N., & Sumina, E. G. (2003). Liquid chromatography of adamantane derivatives. Journal of Analytical Chemistry, 58(8), 739-747.
  • Klimochkin, Y. N., et al. (2011). Method of producing 1-adamantane carboxylic acid. Google Patents. RU2412930C1.
  • Pontiroli, A., et al. (2008). Process for preparing memantine hydrochloride substantially free of impurities. Google Patents. EP1999100A1.
  • Le Diguarher, T., et al. (1991). Process for the preparation of 1-adamantane derivatives. Google Patents. US5015758A.
  • Nguyen, T. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. Molecules, 25(13), 2973.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • UCO Chemistry. (2014, January 23). Lab 3: Recrystallization of an Impure Unknown. YouTube.
  • Koch, H., & Haaf, W. (1962). 1-Adamantanecarboxylic acid. Organic Syntheses, 42, 1.
  • Wikipedia. (n.d.). Adamantane. Wikipedia.
  • Itoh, T. (2018). Friedel–Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(11), 2947.
  • Slepenkin, A. V., & Selifonov, S. A. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15307.

Sources

optimization of reaction conditions for 1-Methyladamantane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methyladamantane

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based answers to common challenges encountered during its synthesis. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound, providing a foundational understanding of the reaction.

Q1: What are the most common and efficient methods for synthesizing this compound?

A1: The most prevalent and direct method is the Lewis acid-catalyzed alkylation of adamantane. This typically involves reacting adamantane with a methylating agent in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). Another viable, though less direct, route is the acid-catalyzed isomerization of other C₁₁ tricyclic alkanes, such as 4-homoprotoadamantane, which rearrange to form the thermodynamically stable this compound.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Why is a Lewis acid catalyst, such as AlCl₃, necessary for this reaction?

A2: The adamantane cage is a saturated hydrocarbon and is generally unreactive.[2] The role of the Lewis acid is to facilitate the formation of a highly reactive carbocation intermediate. In the alkylation of adamantane, the Lewis acid abstracts a hydride from the adamantane cage, preferentially from a tertiary position (a bridgehead carbon), to form a stable 1-adamantyl cation.[3] This carbocation is then susceptible to electrophilic attack by the methylating agent. Without the catalyst, the activation energy for C-H bond cleavage is prohibitively high.

Q3: What is the mechanistic principle that favors the formation of this compound over 2-methyladamantane?

A3: The regioselectivity is governed by carbocation stability. The adamantane structure has two types of carbon atoms: four tertiary (bridgehead) carbons (C1, C3, C5, C7) and six secondary (methylene bridge) carbons. A carbocation formed at a tertiary bridgehead position (the 1-adamantyl cation) is significantly more stable than a carbocation at a secondary position. The reaction proceeds through the most stable intermediate, ensuring that methylation occurs almost exclusively at one of the four equivalent bridgehead positions, leading to this compound.[2][4]

Part 2: Troubleshooting Guide & Optimization Protocols

This section is formatted to address specific problems you may encounter during the synthesis, providing causal explanations and actionable protocols.

Issue 1: Low or No Yield of this compound

Q: I performed the alkylation of adamantane with methyl iodide and AlCl₃, but my yield is extremely low. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can typically be traced back to catalyst activity, reagent purity, or reaction conditions.

Causality Explained: The efficiency of this Friedel-Crafts-type alkylation hinges on the generation of the 1-adamantyl cation. Several factors can inhibit this crucial step:

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents or glassware will react with AlCl₃ to form aluminum hydroxides, rendering it inactive.

  • Insufficient Activation Energy: The reaction requires sufficient thermal energy to overcome the activation barrier for hydride abstraction and subsequent methylation. Temperatures that are too low will result in a sluggish or stalled reaction.

  • Starting Material Purity: Impurities in the adamantane starting material or the solvent can interfere with the catalyst.

Troubleshooting Workflow Diagram

G Start Low Yield Observed Catalyst Verify Catalyst Activity Start->Catalyst Is catalyst fresh & anhydrous? Reagents Check Reagent Purity Catalyst->Reagents Yes Result Improved Yield Catalyst->Result No, use fresh anhydrous AlCl3 Conditions Optimize Reaction Conditions Reagents->Conditions Yes Reagents->Result No, purify starting materials Conditions->Result Adjust Temp/Time

Caption: Troubleshooting decision tree for low yield.

Optimization Protocol: Enhancing Reaction Yield

  • Rigorous Drying: Dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a strong desiccant (e.g., P₂O₅). Ensure adamantane is dry by storing it in a desiccator. Use a freshly opened bottle of anhydrous AlCl₃ or sublime the existing stock if its quality is uncertain.

  • Inert Atmosphere: Assemble the reaction apparatus under a stream of dry nitrogen or argon to prevent atmospheric moisture from entering the system.

  • Solvent Choice: While some protocols are performed neat, using a dry, inert solvent like cyclohexane or n-heptane can improve mixing and temperature control.[5]

  • Temperature Control: The reaction often requires gentle heating.[6] Monitor the internal reaction temperature. Start at room temperature and slowly increase to 40-50°C. Overheating can lead to side reactions.

  • Reagent Addition: Add the AlCl₃ portion-wise to the mixture of adamantane and solvent. This helps to control the initial exotherm. Add the methylating agent (e.g., methyl iodide or tetramethylsilane) dropwise.

Issue 2: Formation of Side Products (Disproportionation/Fragmentation)

Q: My final product is a complex mixture containing what appears to be dimethyladamantane and unreacted adamantane, not just this compound. Why is this happening?

A: This suggests that disproportionation or other rearrangement reactions are occurring. This is typically caused by overly harsh reaction conditions, such as excessive catalyst concentration or high temperatures.

Causality Explained: The carbocation intermediates in the reaction are dynamic. Under forcing conditions (high heat, high catalyst load), a methyl group can migrate from one adamantane cage to another (intermolecular hydride/alkyl shifts), a process known as disproportionation. This results in a statistical mixture of adamantane, mono-methyladamantane, di-methyladamantane, and other poly-alkylated species.[7] The goal is to find conditions that favor mono-methylation kinetically without allowing the system to reach thermodynamic equilibrium.

Comparative Table of Reaction Conditions

CatalystMethylating AgentTemperature (°C)Typical OutcomeReference
AlCl₃Tetramethylsilane25 - 50 °CGood for controlled mono-methylation.[8]
AlBr₃Methyl Bromide20 - 40 °CHighly active, may require lower temp to avoid side reactions.[7]
Conc. H₂SO₄Methanol0 - 25 °CMilder conditions, but may require longer reaction times.[5]

Optimization Protocol: Minimizing Side Product Formation

  • Reduce Catalyst Stoichiometry: While catalytic amounts are needed, excess Lewis acid promotes side reactions. Start with a molar ratio of AlCl₃ to adamantane of approximately 0.2:1 and optimize from there.

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Try running the reaction at room temperature for a longer period (e.g., 24-48 hours) before analyzing the product mixture.[5]

  • Control Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) or GC-MS. Quench the reaction as soon as a significant amount of the desired product has formed, before it begins to disproportionate.

  • Choice of Methylating Agent: Tetramethylsilane is sometimes used as a milder and more controlled methylating agent compared to the more reactive methyl halides.[8]

Issue 3: Difficulties in Product Purification

Q: After quenching and workup, I am struggling to isolate pure this compound from the reaction mixture. What are the best purification techniques?

A: this compound is a volatile, non-polar solid. Purification strategies should leverage these properties.

Causality Explained: The crude product mixture often contains unreacted adamantane, residual solvent, and potentially higher-boiling poly-alkylated adamantanes. A successful purification strategy must effectively separate these components based on differences in their physical properties (volatility, polarity).

Workflow for Purification

G Start Crude Product Mixture Workup Aqueous Workup & Extraction (e.g., H2O/DCM) Start->Workup Dry Dry Organic Layer (e.g., Na2SO4) & Evaporate Solvent Workup->Dry Purify Purification Step Dry->Purify Sublime Sublimation Purify->Sublime Volatile Solid Chromo Column Chromatography (Alumina, Pentane) Purify->Chromo Liquid/Oily Impurities End Pure this compound Sublime->End Chromo->End

Caption: General purification workflow for this compound.

Recommended Purification Protocols:

  • Standard Workup: After the reaction is complete, cool the mixture in an ice bath and cautiously quench it by adding ice-water, followed by dilute HCl to dissolve the aluminum salts. Extract the product into a non-polar organic solvent like dichloromethane or hexane.[9][10] Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification by Sublimation: this compound is a low-melting solid that sublimes readily under vacuum.[11] This is an excellent method for separating it from non-volatile impurities. Gently heat the crude solid under vacuum (e.g., 90-95°C at 12 mmHg), and the pure product will collect on a cold finger or the cooler parts of the apparatus.[11]

  • Column Chromatography: If sublimation is not effective or if impurities have similar volatility, column chromatography is a reliable alternative.[6][12] Use a non-polar stationary phase like alumina or silica gel and elute with a non-polar solvent such as pentane or hexane.[11] The non-polar adamantanes will elute quickly, separating from more polar byproducts.

References

  • Purification Methods for Adamantane Deriv
  • Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chrom
  • Adamantane Synthesis.Organic Syntheses Procedure.
  • Pashenko, A. E., et al. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents.Organic Process Research & Development.
  • Optimization reactions for the synthesis of AdMe4.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). PMC - NIH.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC - PubMed Central.
  • This compound Chemical Properties, Uses, Production. (2023). ChemicalBook.
  • Adamantane.Wikipedia.
  • Process for the preparation of 1-adamantane derivatives.
  • Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data.
  • Lewis acid-catalysed conversion of homoadamantene into 2-methyladamantane.
  • This compound (EVT-309893).EvitaChem.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids.PMC - PubMed Central.
  • Optimization of reaction conditions: Significance and symbolism. (2024). Wisdomlib.
  • Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene.
  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (2024). MDPI.
  • This compound.PubChem - NIH.
  • Catalysts Containing the Adamantane Scaffold. (2016). Scilit.
  • Synthesis of adamantane. (2024). Reddit.

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avoiding rearrangement reactions in 1-Methyladamantane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Carbocation Rearrangements for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for adamantane derivatization. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols for the selective synthesis of 1-methyladamantane. We address the common challenge of uncontrolled skeletal rearrangements and offer field-proven methods to ensure high-yield, regioselective methylation at the C1 (bridgehead) position.

Frequently Asked Questions (FAQs)

Q1: Why does direct methylation of adamantane often result in a complex mixture of products instead of pure this compound?

A1: Direct methylation of adamantane, especially under Friedel-Crafts or other acid-catalyzed conditions, proceeds through a carbocation intermediate. While the tertiary (bridgehead) C-H bonds of adamantane are reactive, the reaction conditions can also lead to the formation of less stable secondary carbocations. These secondary carbocations rapidly rearrange to the more stable tertiary carbocation via a process known as a Wagner-Meerwein rearrangement.[1][2] This scrambling of the cationic center before the methyl group is added leads to a mixture of isomeric methyladamantanes and often poly-methylated byproducts, making purification difficult and yields of the desired this compound low.[3][4]

Q2: What is a Wagner-Meerwein rearrangement and how does it affect my synthesis?

A2: A Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group shifts from one carbon to an adjacent, electron-deficient carbon.[1][5] In the context of adamantane synthesis, if a carbocation forms at a secondary position, a hydride or alkyl shift will occur to move the positive charge to a more stable tertiary (bridgehead) position. This process is extremely fast and is the primary reason why reactions that generate carbocation intermediates are difficult to control for selective functionalization of the adamantane cage.[6][7]

Troubleshooting Guide: Achieving Selective 1-Methylation

Problem: My attempts at direct methylation of adamantane are yielding an inseparable mixture of isomers and poly-alkylated products. How can I selectively synthesize this compound?

Solution: Direct methylation is inherently non-selective due to the mechanisms described above. The most reliable and widely accepted strategy to avoid rearrangement is a two-step approach that "locks in" the desired point of functionalization before introducing the methyl group. This method prevents the formation of a free carbocation that can rearrange.

The recommended pathway involves:

  • Step 1: Regioselective Bromination. First, synthesize 1-bromoadamantane. This reaction is highly selective for the tertiary bridgehead positions.

  • Step 2: Substitution via an Organometallic Intermediate. Convert 1-bromoadamantane to an organometallic reagent (e.g., a Grignard or organolithium reagent) and then react it with a methylating agent. This pathway avoids carbocation formation.

Below is a workflow diagram illustrating this robust, two-step synthesis.

G cluster_0 Recommended Synthetic Pathway Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane:e->Bromoadamantane:w Step 1: Bromination Methyladamantane This compound Bromoadamantane:e->Methyladamantane:w Step 2: Methylation via Organometallic Intermediate

Caption: Recommended two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromoadamantane

This initial step is crucial for establishing the correct regiochemistry. Several methods exist for the bromination of adamantane. The choice of method may depend on available reagents, safety considerations, and desired purity.

MethodBrominating AgentSolventTemperature (°C)Reaction Time (h)Approx. Yield (%)Reference
A Liquid Bromine (Br₂)None (neat)85 - 1109~93[7]
B 1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65 - 7024 - 36High Purity
C BromotrichloromethaneNone (neat)140 - 1605 - 10High Yield

Detailed Protocol (Method A): Direct Bromination

This protocol is based on the direct reaction of adamantane with liquid bromine.

Materials:

  • Adamantane (30 g)

  • Liquid bromine (24 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Saturated sodium hydrogen sulfite solution

Procedure:

  • In a round-bottom flask, place 30 g of adamantane.

  • Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment. Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[7]

  • Allow the reaction to cool to room temperature and leave it overnight.

  • Carefully distill the excess bromine.

  • The remaining mixture is treated with a 20 mL saturated sodium hydrogen sulfite solution to reduce any unreacted bromine.

  • Filter the solid product. The filter cake is washed until neutral and then dried.

  • The crude 1-bromoadamantane can be purified by recrystallization from methanol to yield light yellow crystals.[7]

Step 2: Synthesis of this compound via Grignard Reagent

This step introduces the methyl group by converting the bromide into a nucleophilic Grignard reagent, which then reacts with a methyl electrophile. This method effectively bypasses the formation of a carbocation.

Materials:

  • 1-Bromoadamantane (from Step 1)

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation)

  • Methyl iodide (CH₃I)

  • Saturated aqueous NH₄Cl solution

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent (1-Adamantylmagnesium bromide): a. Assemble a dry three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere. All glassware must be rigorously dried to prevent quenching the Grignard reagent. b. Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. c. Add enough anhydrous diethyl ether to just cover the magnesium turnings. d. In the dropping funnel, prepare a solution of 1-bromoadamantane (1.0 equivalent) in anhydrous diethyl ether. e. Add a small portion (~10%) of the 1-bromoadamantane solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[8] Gentle warming may be required to start the reaction. f. Once initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.[9] g. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent.[8]

  • Methylation Reaction: a. Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath. b. Add methyl iodide (1.1 equivalents) dropwise to the stirred, cooled Grignard reagent. c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification: a. Cool the reaction mixture in an ice-water bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8] b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. d. The product can be further purified by sublimation or column chromatography.

Mechanistic Insight: Why Rearrangements Occur

To better understand the challenges of direct alkylation, the following diagram illustrates the Wagner-Meerwein rearrangement. An initial reaction at a secondary carbon (C2) would form a less stable secondary carbocation. This intermediate rapidly undergoes a 1,2-hydride shift to form the significantly more stable tertiary carbocation at the bridgehead position (C1).

G cluster_0 Carbocation Rearrangement start Adamantane + E+ secondary_cation Secondary Carbocation (Less Stable) start->secondary_cation Attack at C2 transition [ 1,2-Hydride Shift ] secondary_cation->transition tertiary_cation Tertiary Carbocation (More Stable) transition->tertiary_cation Rearrangement

Caption: Wagner-Meerwein rearrangement in adamantane.

By employing the two-step bromination-organometallic substitution pathway, the formation of these carbocation intermediates is completely avoided, ensuring that the methyl group is installed exclusively at the desired C1 position.

References

  • Pashenko, A. E., et al. (2021). Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane. European Journal of Organic Chemistry, 2021(36), 5227-5237.
  • Pashenko, A. E., et al. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development.
  • Klimochkin, Y., et al. (2018). Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series. Organic & Biomolecular Chemistry.
  • GEMCHEM. (2024). Wagner Meerwein Rearrangement | Schleyer Adamantisation. YouTube.
  • Lecornue, F. (1995). Process for the preparation of 1-adamantane derivatives. U.S. Patent No. 5,015,758.
  • Schleyer, P. v. R., & Donaldson, M. M. (1960). Adamantane. Organic Syntheses.
  • Knochel, P., et al. (2014).
  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement.
  • Rengan, R. (2000).
  • Wikipedia. (n.d.). Grignard reagent.

Sources

Technical Support Center: Navigating Inseparable Mixtures in Adamantane Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the purification of methylated adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet formidable obstacle of inseparable product mixtures during adamantane methylation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the knowledge to overcome these separation challenges.

Introduction: The Challenge of Adamantane Methylation

Adamantane's rigid, diamondoid structure offers a unique and valuable scaffold in drug discovery and materials science.[1][2] The process of adding methyl groups to this framework, however, can be notoriously difficult to control. Friedel-Crafts alkylation and other methylation strategies often result in a complex cocktail of mono-, di-, tri-, and even tetra-methylated isomers, many of which possess nearly identical physicochemical properties, rendering them "inseparable" by standard purification techniques.[3][4] This guide will equip you with the strategic knowledge to both minimize the formation of these complex mixtures and effectively separate them when they do occur.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding adamantane methylation and the resulting product mixtures.

Q1: Why does my adamantane methylation reaction produce a complex mixture of products?

A: The formation of multiple products is inherent to the mechanism of many adamantane methylation reactions, particularly those employing strong Lewis acids like aluminum chloride (AlCl₃).[3][4] The adamantane cage has four equivalent tertiary bridgehead C-H bonds, which are the primary sites of methylation. Once the first methyl group is added, the resulting 1-methyladamantane can undergo further methylation at the remaining bridgehead positions, leading to a cascade of reactions that produce di-, tri-, and tetramethylated adamantanes. The relative rates of these subsequent reactions are often comparable to the initial methylation, making it challenging to halt the reaction at the desired substitution level.

Q2: What are the primary analytical techniques for characterizing my methylated adamantane mixture?

A: The most powerful and routinely used techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass analysis to determine the number of components in your mixture and their respective molecular weights. The retention times can give an initial indication of the different isomers, and the mass spectra will confirm the degree of methylation.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for detailed structural elucidation. The high symmetry of the adamantane core results in distinct and predictable spectral patterns upon substitution. ¹H NMR can help identify the number and environment of methyl groups, while ¹³C NMR provides a clear fingerprint of the carbon skeleton, allowing for the definitive assignment of substitution patterns.[7][8][9][10]

Q3: Is it possible to favor the formation of a single methylated product, like this compound?

A: While challenging, it is possible to influence the product distribution. Key strategies include:

  • Stoichiometric Control: Carefully controlling the molar ratio of the adamantane substrate to the methylating agent and Lewis acid is crucial. Using a limited amount of the methylating agent can favor mono-methylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally reduce the extent of polymethylation. Careful monitoring of the reaction progress by GC-MS is essential to quench the reaction at the optimal time.

  • Choice of Methylating Agent: Milder methylating agents may offer better selectivity compared to more reactive ones.

  • Biocatalytic Approaches: For highly selective functionalization, enzymatic methods using cytochrome P450s can be explored, as they often exhibit high regioselectivity for the tertiary C-H bonds of adamantane.[11][12]

Part 2: Troubleshooting Guides for Inseparable Mixtures

This section provides a systematic approach to tackling the challenge of separating complex mixtures of methylated adamantanes.

Troubleshooting Workflow for Inseparable Mixtures

The following diagram outlines a logical workflow for addressing inseparable mixtures encountered in adamantane methylation.

Caption: A decision-making workflow for addressing inseparable mixtures in adamantane methylation.

Guide 1: Optimizing the Methylation Reaction to Minimize Mixture Complexity

Before attempting a challenging separation, it is often more efficient to optimize the reaction to favor the desired product.

Problem: The reaction produces a high proportion of over-methylated byproducts (e.g., aiming for mono-methylation but obtaining significant amounts of di- and tri-methylated products).

Solutions:

  • Reagent Stoichiometry:

    • Limiting the Methylating Agent: Begin with a 1:1 molar ratio of adamantane to the methylating agent. If over-methylation persists, consider using a slight excess of adamantane.

    • Lewis Acid Concentration: The amount of Lewis acid (e.g., AlCl₃) can significantly impact reactivity. A lower concentration may reduce the rate of polymethylation.

  • Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the overall reaction rate and improve selectivity.

    • Reaction Time: Monitor the reaction closely using GC-MS at regular intervals (e.g., every 30 minutes). Quench the reaction as soon as the desired product is maximized and before significant amounts of byproducts are formed.

  • Alternative Methylating Agents:

    • Explore less reactive methylating agents. For example, if using methyl iodide with a strong base, consider a less reactive methylating agent or a different base.

Guide 2: Separation of Methylated Adamantane Mixtures

When an inseparable mixture is unavoidable, a systematic approach to separation is required.

Problem: A mixture of methylated adamantanes (e.g., this compound, 1,3-dimethyladamantane, and 1,3,5-trimethyladamantane) that co-elute on standard column chromatography.

Solutions:

  • High-Performance Column Chromatography:

    • Stationary Phase: Standard silica gel is often the first choice.

    • Mobile Phase: A non-polar eluent system is typically required. A mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate is a good starting point.[13] A very shallow gradient of the more polar solvent can sometimes resolve closely eluting compounds.

    • Column Dimensions: Use a long, narrow column for improved resolution.

  • Recrystallization:

    • Solvent Selection: This is a powerful technique if the components have different solubilities. Common solvents for recrystallization of non-polar compounds include hexanes, cyclohexane, and ethanol.[14] Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.

    • Procedure: Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals of the least soluble component.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Stationary Phase: For non-polar compounds like methylated adamantanes, a reversed-phase column (e.g., C18) is often effective.[15]

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common choice for reversed-phase HPLC.

    • Advantages: Prep-HPLC offers significantly higher resolving power than standard column chromatography and can often separate isomers that are inseparable by other means.[2][16][17]

  • Supercritical Fluid Chromatography (SFC):

    • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages in terms of speed and reduced solvent consumption.

    • Application: SFC is particularly well-suited for the separation of chiral and achiral non-polar compounds and can provide unique selectivity for isomers.[18][19][20][21][22]

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical YieldAchievable PurityKey AdvantagesKey Disadvantages
Column Chromatography VariableModerate to HighVersatile, applicable to a wide range of compounds.Can be labor-intensive and consume large volumes of solvent; may not resolve very similar isomers.
Recrystallization VariableHighSimple, cost-effective, and scalable for solid compounds.Yield can be low due to the solubility of the product in the mother liquor; finding a suitable solvent can be challenging.[14]
Preparative HPLC GoodVery HighExcellent resolving power for complex mixtures and isomers.[2][16][17]More expensive instrumentation; lower sample throughput compared to column chromatography.
Supercritical Fluid Chromatography (SFC) GoodVery HighFast, environmentally friendly (less organic solvent), and offers unique selectivity.[18][19][20][21][22]Requires specialized equipment; may not be suitable for all compounds.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key analytical and purification procedures.

Protocol 1: GC-MS Analysis of a Methylated Adamantane Mixture
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of a volatile solvent such as dichloromethane or hexane.

  • GC-MS Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the sample solution.

    • Temperature Program: Start with an initial temperature of 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to adamantane and its methylated derivatives based on their retention times and mass spectra.

    • The molecular ion peak (M⁺) will indicate the degree of methylation (e.g., adamantane: m/z 136; this compound: m/z 150; 1,3-dimethyladamantane: m/z 164).

Protocol 2: Purification of a Methylated Adamantane Mixture by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with 100% hexane.

    • Gradually increase the polarity of the eluent by adding small increments of dichloromethane (e.g., 1%, 2%, 5% dichloromethane in hexane).

    • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure compounds.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated methylated adamantane derivative.

Protocol 3: ¹H and ¹³C NMR Characterization of a Purified Methylated Adamantane
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The chemical shifts, integration, and multiplicity of the signals will provide information about the number and environment of the methyl groups and the adamantane protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals and their chemical shifts will confirm the substitution pattern on the adamantane core.

  • Data Interpretation: Compare the obtained spectra with literature data for known methylated adamantanes or use predictive software to confirm the structure. The high symmetry of many adamantane derivatives leads to a reduced number of signals in the NMR spectra, which can be a key diagnostic feature.[9][10]

References

  • Fort, R. C., Jr., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. Journal of the American Chemical Society, 86(5), 789–797.
  • Fokin, A. A., & Schreiner, P. R. (2021). Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane. European Journal of Organic Chemistry, 2021(37), 5227-5237.
  • BenchChem. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
  • Lippmaa, E., Pehk, T., & Paasivirta, J. (1973). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(5), 277-282.
  • Kelani, M. T., Dieudonné, D., Skowron, K. J., Pedigo, C., Govender, T., Kruger, H. G., Naicker, T., & Onajole, O. K. (2020). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry, 73, 10-21.
  • ResearchGate. (n.d.). Optimization reactions for the synthesis of AdMe4. Reagents and conditions in Table 1.
  • PubChem. (n.d.). Adamantane.
  • Slepenkin, A. V., & Shishkina, L. N. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(10), 1429.
  • ResearchGate. (n.d.).
  • PubMed. (2025).
  • Enamine. (n.d.). Scale-up synthesis of this compound.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). GC-MS chromatogram of C 0-to C 3-adamantanes (m/z 136, 135, 149 and 163).
  • BenchChem. (2025).
  • CoLab. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents.
  • PubMed. (2025).
  • MDPI. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane.
  • University of Warwick. (n.d.).
  • MDPI. (2020).
  • Selvita. (2024).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). (PDF)
  • LCGC International. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • Agilent. (n.d.).
  • PubMed. (2018).
  • Reddit. (2014).
  • PubChem. (n.d.). Adamantane.
  • SpectraBase. (n.d.).
  • BenchChem. (2025).
  • MDPI. (2022).
  • PubMed. (2019).
  • Google Patents. (n.d.).
  • Welch Materials. (2024).
  • Thermo Fisher Scientific. (n.d.).
  • WUR eDepot. (n.d.). Methylation regioselectivity prediction through machine learning.
  • NIST WebBook. (n.d.). Adamantane.
  • NIST WebBook. (n.d.). 1,3,5-Trimethyladamantane.
  • Open Access Pub. (n.d.).
  • PubChem. (n.d.). 1,3-Dimethyladamantane.
  • PubMed. (2020).
  • PubMed. (2018).
  • NIST WebBook. (n.d.). 1,3,6-Trimethyladamantane.

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Technical Support Center: Characterization of Unexpected Byproducts in 1-Methyladamantane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyladamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during the synthesis of this important building block. Drawing upon established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis and analysis of this compound. Each problem is presented with its probable causes and actionable solutions, grounded in the principles of adamantane chemistry.

Issue 1: Low Yield of this compound and Presence of Unreacted Adamantane

Question: My reaction has a low conversion rate, and the primary component in my crude product mixture is unreacted adamantane. What are the likely causes, and how can I improve the yield of this compound?

Answer:

Low conversion is a frequent challenge in adamantane alkylation, often stemming from suboptimal reaction conditions or reagent deactivation.

Probable Causes:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, BF₃) may be partially hydrolyzed or of low quality, reducing its efficacy in generating the active methylating agent.

  • Inadequate Reaction Temperature: The activation energy for the methylation of adamantane may not be reached if the reaction temperature is too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Poor Solubility of Adamantane: Adamantane's high symmetry and nonpolar nature can lead to poor solubility in some reaction solvents, limiting its availability for reaction.

Solutions:

  • Catalyst Handling: Ensure the Lewis acid is fresh and handled under anhydrous conditions to prevent deactivation by moisture. Consider using a newer, unopened container of the catalyst.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point for conversion without promoting side reactions.

  • Monitor Reaction Progress: Utilize in-process controls, such as thin-layer chromatography (TLC) or gas chromatography (GC), to monitor the consumption of adamantane and the formation of this compound, ensuring the reaction is stopped at the appropriate time.

  • Solvent Selection: Employ a solvent that effectively dissolves adamantane at the reaction temperature, such as a dry alkane (e.g., cyclohexane) or a halogenated solvent.

Issue 2: Significant Formation of 1,3-Dimethyladamantane and Other Polymethylated Byproducts

Question: My GC-MS analysis shows a significant peak corresponding to 1,3-dimethyladamantane, and sometimes even trimethyladamantanes, in addition to my desired this compound product. How can I suppress the formation of these over-alkylation products?

Answer:

The formation of polymethylated adamantanes is a classic issue in Friedel-Crafts alkylation due to the activating nature of the first methyl group.[1] The tertiary carbons at the bridgehead positions of adamantane are susceptible to further alkylation.[2]

Probable Causes:

  • Excess of Methylating Agent: Using a molar excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) will drive the reaction towards polysubstitution.

  • High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can overcome the steric hindrance for subsequent methylations.

  • High Catalyst Concentration: A higher concentration of the Lewis acid can increase the rate of both the initial and subsequent alkylation reactions.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Begin with a 1:1 molar ratio of adamantane to the methylating agent.

  • Controlled Addition: Add the methylating agent slowly and in a controlled manner to the reaction mixture to maintain a low instantaneous concentration, thus favoring mono-alkylation.

  • Reaction Optimization: Systematically vary the reaction temperature and time to identify conditions that maximize the yield of this compound while minimizing the formation of 1,3-dimethyladamantane.[3][4]

  • Catalyst Loading: Reduce the amount of Lewis acid catalyst to a level that is sufficient for the primary reaction but less likely to promote extensive side reactions.

Table 1: Typical Byproducts in this compound Synthesis and Their GC-MS Signatures

CompoundCommon NameMolecular WeightKey Mass Fragments (m/z)Typical Retention Time (Relative to this compound)
Adamantane-136.23136, 135, 93, 79Shorter
This compound Target Product 150.26 150, 135, 107, 93 Reference
2-MethyladamantaneIsomeric Impurity150.26150, 135, 107, 93Very similar to this compound
1,3-DimethyladamantaneOver-alkylation Product164.29164, 149, 121, 107, 93Longer
1,3,5-TrimethyladamantaneOver-alkylation Product178.31178, 163, 135, 121, 107Longer

Note: Retention times and mass fragments are typical and may vary based on the specific GC-MS method used.[5][6]

Issue 3: Presence of an Unexpected Isomer, Likely 2-Methyladamantane

Question: I am observing a small, often poorly resolved peak very close to my this compound peak in the GC chromatogram. Mass spectrometry suggests it is an isomer (MW 150.26). Could this be 2-methyladamantane, and why would it form?

Answer:

The formation of 2-methyladamantane, while less common, is mechanistically plausible under certain conditions, particularly those involving strong acids and elevated temperatures.

Probable Causes:

  • Carbocation Rearrangement: The adamantane cation, an intermediate in many synthesis routes, can undergo rearrangement.[7] While the tertiary 1-adamantyl cation is more stable, under forcing conditions, hydride shifts can lead to the formation of a secondary 2-adamantyl cation, which can then be methylated or isomerize from the 1-methyl product.[8]

  • Isomerization of the Product: this compound itself can isomerize to the more sterically hindered but thermodynamically stable (under certain conditions) 2-methyladamantane in the presence of a strong Lewis acid.

Solutions:

  • Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can minimize the likelihood of carbocation rearrangements and product isomerization.

  • Choice of Catalyst: Some Lewis acids are more prone to inducing isomerization than others. Experimenting with different catalysts (e.g., weaker Lewis acids) may reduce the formation of the 2-methyl isomer.

  • High-Resolution Chromatography: If the isomeric impurity is unavoidable, high-resolution capillary GC columns are necessary for its separation and quantification.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high purity?

A1: A common and relatively reliable method is the Friedel-Crafts alkylation of adamantane using a methylating agent like methyl iodide or dimethyl sulfate with a Lewis acid catalyst such as aluminum chloride.[1] However, careful optimization of stoichiometry, temperature, and reaction time is crucial to minimize the formation of polymethylated byproducts.[3]

Q2: How can I effectively purify crude this compound to remove adamantane and 1,3-dimethyladamantane?

A2: Due to the similar physical properties of these compounds, purification can be challenging.

  • Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: Careful column chromatography on silica gel or alumina using a nonpolar eluent (e.g., hexanes) can provide good separation. The elution order is typically adamantane, followed by this compound, and then 1,3-dimethyladamantane.

  • Preparative Gas Chromatography: For obtaining highly pure material for analytical standards, preparative GC is an excellent, albeit more resource-intensive, option.

Q3: What are the key analytical techniques for characterizing the purity of this compound and identifying byproducts?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique. GC provides excellent separation of the volatile adamantane derivatives, while MS allows for their identification based on their mass-to-charge ratio and fragmentation patterns.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to quantify the major components in a mixture if the signals are well-resolved.

  • Melting Point Analysis: A sharp melting point close to the literature value (103-105 °C) is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add adamantane (1.0 eq) and a dry solvent (e.g., anhydrous cyclohexane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 eq).

  • Methylating Agent Addition: Slowly add methyl iodide (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by GC.

  • Workup: Cool the reaction mixture to room temperature and quench by slowly pouring it over crushed ice. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexanes as the eluent.

Protocol 2: GC-MS Analysis of this compound and Byproducts

  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a volatile solvent such as hexane or dichloromethane (approximately 1 mg/mL).

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra to reference spectra from a library (e.g., NIST) and known standards.[6]

Visualizations

Diagram 1: Key Decision Points in Troubleshooting this compound Synthesis

G start Crude Product Analysis (GC-MS) issue1 Low Conversion (High Adamantane Peak) start->issue1 Predominant Starting Material issue2 Polymethylation (High 1,3-DMA Peak) start->issue2 Significant Higher MW Peaks issue3 Isomeric Impurity (Peak near 1-MA) start->issue3 Shoulder or Unresolved Peak solution1a Increase Temperature issue1->solution1a solution1b Increase Reaction Time issue1->solution1b solution1c Check Catalyst Activity issue1->solution1c solution2a Decrease Methylating Agent Stoichiometry issue2->solution2a solution2b Decrease Reaction Time/ Temperature issue2->solution2b solution2c Reduce Catalyst Loading issue2->solution2c solution3a Use Milder Conditions issue3->solution3a solution3b Screen Different Catalysts issue3->solution3b solution3c Improve GC Resolution issue3->solution3c end_goal Pure this compound solution1a->end_goal solution1b->end_goal solution1c->end_goal solution2a->end_goal solution2b->end_goal solution2c->end_goal solution3a->end_goal solution3b->end_goal solution3c->end_goal

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Diagram 2: Mechanistic Overview of Byproduct Formation

G cluster_main Desired Reaction Pathway cluster_side1 Over-Alkylation cluster_side2 Isomerization Adamantane Adamantane Adamantyl_Cation Adamantyl_Cation Adamantane->Adamantyl_Cation + Lewis Acid - H- Product This compound Adamantyl_Cation->Product + CH3+ Rearranged_Cation 2-Adamantyl Cation Adamantyl_Cation->Rearranged_Cation Rearrangement (Hydride Shift) DMA_Cation DMA_Cation Product->DMA_Cation + Lewis Acid - H- DMA 1,3-Dimethyladamantane (Byproduct) DMA_Cation->DMA + CH3+ Isomer 2-Methyladamantane (Byproduct) Rearranged_Cation->Isomer + CH3+

Caption: Mechanistic pathways leading to common byproducts in this compound synthesis.

References

  • Organic Syntheses. adamantane. [Link]
  • ResearchGate. Typical methylation protocols exemplified with the synthesis of 1‐methyladamantane AdMe. [Link]
  • Journal of the Chemical Society D: Chemical Communications. Rearrangements in the adamantane nucleus. [Link]
  • Scilit. Rearrangements in the adamantane nucleus. [Link]
  • CoLab. Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. [Link]
  • National Center for Biotechnology Information. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
  • Justus Liebigs University Giessen. Synthesis of (Nor)
  • ResearchGate. (PDF)
  • Royal Society of Chemistry.
  • Reddit. What are some common causes of low reaction yields?. [Link]
  • National Center for Biotechnology Information.
  • Beilstein Journal of Organic Chemistry.
  • ResearchGate. Series of compounds of adamantanes. 1. Adamantane(A), 2.... [Link]
  • Google Patents. CN106008135B - The preparation method of 1,3- dimethyladamantanes.
  • Reddit. Common ways to lose product and reduce yield?. [Link]
  • ResearchGate. The synthesis of 1‐ and 2‐alkyladamantanes. [Link]
  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield.. [Link]
  • NIST WebBook. Adamantane, 1,3-dimethyl-. [Link]
  • NIST WebBook. This compound. [Link]
  • MDPI. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
  • ElectronicsAndBooks.com. Preparation of ring labelled adamantane derivatives II. 2-adamantanone-2[minus]14C, adamantane-2[minus]14C and 1-methyladamantan. [Link]
  • ACS Omega.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Agilent. A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. [Link]
  • NIST WebBook. This compound. [Link]
  • ResearchGate.
  • Master Organic Chemistry. EAS Reactions (3)

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Navigating the Molecular Maze: A Technical Guide to Managing Steric Hindrance in Reactions with 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers navigating the unique challenges of working with 1-methyladamantane. The adamantane cage, with its rigid, diamondoid structure, imparts remarkable thermal and chemical stability, making it a prized scaffold in medicinal chemistry and materials science.[1][2] However, the very bulk that confers these desirable properties also presents a significant hurdle in synthetic transformations: steric hindrance.[3][4] The addition of a methyl group at a bridgehead position, creating this compound, further exacerbates this issue, transforming what might be a straightforward reaction on a less hindered substrate into a complex synthetic puzzle.

This guide is designed to provide you, our fellow researchers, with practical, field-proven insights into managing and overcoming the steric challenges inherent to this compound chemistry. We will move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and design more successful reaction strategies.

Section 1: Frequently Asked Questions (FAQs) - The Adamantane Conundrum

Here, we address the common initial queries and frustrations researchers encounter when working with this compound.

Q1: Why are my standard nucleophilic substitution reactions (e.g., SN2) failing with this compound derivatives?

A1: The core of the issue lies in the fundamental mechanism of an S\N2 reaction, which requires a backside attack by the nucleophile.[3][5] The rigid, cage-like structure of the adamantane core, particularly with the added bulk of the 1-methyl group, completely shields the carbon backbone from such an approach. This profound steric hindrance makes a concerted S\N2 displacement virtually impossible. Instead, reactions at the adamantyl core tend to favor mechanisms that involve carbocation intermediates, such as S\N1-type pathways, where the steric bulk can actually help stabilize the resulting carbocation.[3][6]

Q2: I'm observing low yields and a mixture of products in my functionalization attempts. What's going on?

A2: This is a classic symptom of competing reactions and the inherent difficulty of selectively functionalizing the adamantane core. The high C-H bond dissociation energies of adamantane make it challenging to modify chemically.[1] When reactions do proceed, they often require harsh conditions which can lead to side reactions and rearrangements. The 1-methyl group, while sterically hindering, does not significantly activate any specific position for selective functionalization under many standard conditions. This can result in a mixture of products where functionalization has occurred at different, less-hindered secondary or tertiary positions of the adamantane cage, if at all.

Q3: Are there any general strategies to improve the reactivity of this compound in my reactions?

A3: Absolutely. The key is to shift your mindset from "forcing" a reaction to "enabling" it through strategic choices. Consider the following:

  • Catalyst Selection: Employing catalysts specifically designed for bulky substrates is crucial. These often feature sterically demanding ligands that promote the formation of active catalytic species capable of accommodating the 1-methyladamantyl group.[6][7]

  • Reaction Conditions: Optimization of temperature, pressure, and solvent can have a profound impact. In some cases, higher temperatures may be necessary to overcome activation energy barriers, while in others, milder, more selective methods like biocatalysis could be the answer.[1]

  • Activating Groups: If your synthesis allows, consider introducing an activating group at a different position on the adamantane scaffold to direct reactivity before attempting the desired transformation at the sterically hindered site.

Section 2: Troubleshooting Guide - When Your Adamantane Reaction Stalls

This section provides a more granular, problem-solving approach to common experimental failures.

Observed Problem Potential Cause Suggested Troubleshooting Steps
No reaction or very low conversion Extreme steric hindrance preventing reagent access to the reaction center.1. Switch to a smaller reagent: If possible, use a less bulky nucleophile or electrophile. 2. Employ a more active catalyst: For cross-coupling reactions, consider palladium catalysts with bulky phosphine ligands (e.g., di(1-adamantyl)phosphine ligands) that can facilitate oxidative addition with hindered substrates.[7] 3. Increase reaction temperature: Carefully increase the temperature in increments to provide the necessary activation energy. Monitor for decomposition.
Formation of multiple, inseparable products Lack of regioselectivity due to similar reactivity of different C-H bonds under harsh conditions.1. Explore enzymatic/biocatalytic methods: Microorganisms or isolated enzymes can offer exceptional regio- and stereoselectivity for hydroxylation and other functionalizations of the adamantane core.[1] 2. Utilize directing groups: If feasible in your synthetic route, install a directing group to favor reaction at a specific site. 3. Consider a different synthetic route: It may be more efficient to build the desired functionality into a precursor before forming the adamantane cage.
Product decomposition The required reaction conditions are too harsh for the product's stability.1. Screen milder catalysts: Investigate organocatalysts or transition metal catalysts that operate under less extreme temperatures and pH. 2. Reduce reaction time: Optimize for the shortest possible reaction time that still affords a reasonable yield. 3. Change the solvent: A solvent that better solubilizes the reactants and stabilizes intermediates can sometimes allow for lower reaction temperatures.

Section 3: Experimental Protocols - Proven Methodologies

Here we provide a detailed, step-by-step protocol for a reaction type that is often successful with sterically hindered substrates like this compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a 1-Adamantyl Halide

This protocol is adapted for a sterically hindered substrate and emphasizes the key considerations for success.

Objective: To couple a 1-halo-3-methyladamantane with an arylboronic acid.

Materials:

  • 1-halo-3-methyladamantane (e.g., 1-bromo-3-methyladamantane)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a catalyst with bulky phosphine ligands)[7]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous, deoxygenated conditions

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent the degradation of the palladium catalyst.

  • Reagent Addition: To the flask, add the 1-halo-3-methyladamantane (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Solvent and Catalyst: Add the anhydrous, deoxygenated solvent. Purge the solution with the inert gas for 10-15 minutes. Add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Visualizing Reaction Strategies

To better illustrate the concepts discussed, the following diagrams outline key decision-making processes and reaction mechanisms.

Steric_Hindrance_Decision_Tree start Reaction with This compound Fails q1 Is the reaction S_N2-like? start->q1 a1_yes Mechanism is likely incompatible. q1->a1_yes Yes a1_no Consider other factors. q1->a1_no No solution1 Switch to S_N1-favoring conditions or radical pathways. a1_yes->solution1 q2 Are yields low with multiple products? a1_no->q2 a2_yes Lack of regioselectivity. q2->a2_yes Yes solution2 Employ regioselective methods like biocatalysis or use directing groups. a2_yes->solution2

Caption: Troubleshooting flowchart for reactions involving this compound.

SN2_vs_SN1_Adamantane cluster_SN2 S_N2 Pathway (Hindered) cluster_SN1 S_N1 Pathway (Favored) Nu_SN2 Nu⁻ Adamantane_SN2 This compound-X Nu_SN2->Adamantane_SN2 Backside Attack (Impossible) Transition_SN2 [Nu---C---X]⁻ (Blocked) Adamantane_SN1 This compound-X Carbocation 1-Methyladamantyl Carbocation (+) Adamantane_SN1->Carbocation Loss of Leaving Group Product_SN1 This compound-Nu Carbocation->Product_SN1 Nu_SN1 Nu⁻ Nu_SN1->Carbocation Nucleophilic Attack

Sources

Technical Support Center: Optimizing Catalyst Selection for 1-Methyladamantane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 1-Methyladamantane Functionalization. This compound, with its rigid, three-dimensional structure, is a valuable scaffold in medicinal chemistry and materials science. However, the inertness of its C-H bonds presents a significant challenge for synthetic chemists. The bond dissociation energies of the secondary and tertiary C-H bonds in adamantane are unusually high, making their selective functionalization a formidable task.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the C-H functionalization of this compound.

Frequently Asked Questions (FAQs) about Catalyst Selection

Q1: What are the primary catalytic strategies for functionalizing this compound?

A1: The functionalization of this compound primarily relies on C-H activation strategies. The main classes of catalysts include:

  • Transition Metal Catalysts: Complexes of palladium, rhodium, iridium, iron, and copper are commonly used. These catalysts can operate through various mechanisms, including oxidative addition and σ-bond metathesis, often requiring directing groups for regioselectivity.[2] Iron-based catalysts, for instance, have shown promise in C-H activation, proceeding through an iron(0) intermediate via oxidative addition.[2]

  • Photoredox Catalysis: This approach uses visible light to generate highly reactive radical species that can abstract a hydrogen atom from the adamantane core.[3][4] Dual catalytic systems, often combining a photosensitizer (e.g., an iridium complex) with a hydrogen atom transfer (HAT) catalyst, have demonstrated excellent reactivity and selectivity.[5]

  • Biocatalysis: Enzymes, such as cytochrome P450 monooxygenases, offer remarkable regio- and stereoselectivity for the hydroxylation of adamantanes.[1][6][7] These enzymatic systems can functionalize inert C-H bonds under mild, environmentally friendly conditions.[6]

Q2: How do I choose a starting point for catalyst selection for a specific functionalization (e.g., hydroxylation, borylation, amination)?

A2: The choice of catalyst system is dictated by the desired functional group:

  • Hydroxylation: For introducing a hydroxyl group, iron-based catalysts mimicking cytochrome P450 enzymes are a good starting point.[8][9] Biocatalytic approaches using microorganisms that express P450 enzymes are also highly effective and selective.[1][7] Additionally, systems using transition metals like palladium in the presence of an oxidant can be employed.[10]

  • Borylation: Borylation of C-H bonds can be achieved using iridium-catalyzed reactions. More recently, metal-free methods using BBr₃ with a directing group have been developed for the ortho-borylation of aromatic systems attached to an adamantane moiety.[11][12][13] For unactivated alkyl chlorides, zirconium-based catalysts under visible light have also been reported.[14]

  • Amination: C-H amination is a challenging transformation. Strategies often involve the generation of a nitrene intermediate that can insert into a C-H bond. Transition metal catalysts, particularly those based on rhodium and palladium, are frequently employed.

Q3: What are the key parameters to consider when selecting a catalyst for late-stage functionalization?

A3: Late-stage functionalization, the modification of complex molecules in the final steps of a synthesis, requires catalysts with high functional group tolerance and selectivity.[15][16] Key considerations include:

  • Chemoselectivity: The catalyst must selectively activate the desired C-H bond without reacting with other functional groups present in the molecule.[3]

  • Regioselectivity: The catalyst should direct the functionalization to a specific position on the this compound core. This is often the most challenging aspect.

  • Mild Reaction Conditions: The conditions should be mild enough to avoid decomposition of the complex substrate. Photoredox and enzymatic catalysis are often advantageous in this regard.[6][15]

  • Robustness and Scalability: The catalyst should be stable and active enough to provide reproducible results and be suitable for scaling up the reaction.

Troubleshooting Guide

Problem: Low or No Conversion

Q: My C-H functionalization of this compound is showing low or no yield. What are the potential causes and how can I troubleshoot this?

A: Low conversion is a common issue and can be attributed to several factors. A systematic approach is crucial for identifying the root cause.

  • Catalyst Inactivity or Decomposition:

    • Check Catalyst Quality: Ensure the catalyst is pure and has been stored correctly, especially if it is air- or moisture-sensitive.

    • Catalyst Deactivation: The catalyst may be deactivating during the reaction. Common deactivation mechanisms include poisoning, fouling (e.g., coke formation), sintering (agglomeration of metal particles at high temperatures), and leaching of the active metal.[17][18][19][20]

      • Poisoning: Impurities in the substrate, reagents, or solvent can act as poisons. For example, sulfur and phosphorus compounds can poison noble metal catalysts.[17][21] Purify all reaction components thoroughly.

      • Thermal Degradation: If the reaction is run at high temperatures, the catalyst may be thermally unstable.[17][18] Consider lowering the reaction temperature or choosing a more thermally robust catalyst.

    • Insufficient Catalyst Loading: The catalyst loading may be too low. Try incrementally increasing the catalyst concentration.

  • Sub-optimal Reaction Conditions:

    • Temperature: C-H activation often has a high activation energy.[22] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions.[21] Perform a temperature screen to find the optimal range.

    • Solvent: The solvent can significantly impact the reaction outcome by affecting substrate solubility, catalyst stability, and the reaction mechanism. Screen a range of solvents with different polarities.

    • Ligand Effects: For transition metal catalysis, the ligand plays a crucial role in tuning the electronic and steric properties of the metal center.[21] A ligand screen is often necessary to identify the optimal ligand for a specific transformation.

  • Issues with Reagents or Substrate:

    • Reagent Purity: Ensure all reagents, including oxidants or other additives, are of high purity and anhydrous if required.

    • Substrate Solubility: this compound is nonpolar and may have limited solubility in some solvents. Poor solubility can lead to low reaction rates.

Troubleshooting Flowchart for Low Conversion

Caption: A step-by-step guide to troubleshooting low reaction yields.

Problem: Poor Selectivity (Regio- and Chemoselectivity)

Q: I am observing a mixture of isomers from functionalization at different C-H positions. How can I improve regioselectivity?

A: Achieving high regioselectivity in adamantane functionalization is a significant challenge due to the presence of multiple tertiary and secondary C-H bonds.

  • Catalyst Control: The choice of catalyst is the most critical factor for controlling regioselectivity.

    • Steric Hindrance: Bulky catalysts or ligands can favor functionalization at the less sterically hindered positions.

    • Electronic Effects: The electronic properties of the catalyst can influence its preference for electron-rich or electron-poor C-H bonds.

    • Directed Functionalization: Employing a directing group that positions the catalyst near a specific C-H bond is a powerful strategy for achieving high regioselectivity.[23]

  • Reaction Mechanism: The underlying reaction mechanism plays a key role.

    • Radical Reactions: In radical-based functionalizations, selectivity is often governed by the relative stability of the resulting carbon-centered radicals. For adamantane, the tertiary radical is generally more stable. Some photocatalytic systems have shown excellent selectivity for the tertiary position.[5]

    • Enzymatic Reactions: Biocatalytic systems, such as those using cytochrome P450, can exhibit exceptional regioselectivity due to the specific binding of the substrate in the enzyme's active site.[1][7]

  • Optimizing Reaction Conditions:

    • Solvent and Additives: The reaction medium can influence the transition state energies for functionalization at different positions. Experiment with different solvents and additives.

    • Temperature: In some cases, lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy.

Catalyst Selection Decision Tree for Regioselectivity

Regioselectivity Decision Tree start Goal: High Regioselectivity directing_group Is a directing group feasible for your substrate? start->directing_group use_directing_group Employ a directing group-based transition metal catalyst (e.g., Pd, Rh). directing_group->use_directing_group Yes no_directing_group Explore catalyst-controlled selectivity. directing_group->no_directing_group No desired_functionalization What is the desired functionalization? no_directing_group->desired_functionalization hydroxylation Hydroxylation desired_functionalization->hydroxylation OH alkylation Alkylation / Arylation desired_functionalization->alkylation C-C borylation Borylation desired_functionalization->borylation B biocatalysis Consider biocatalysis (e.g., Cytochrome P450). hydroxylation->biocatalysis photoredox Use a dual photoredox/HAT catalyst system. alkylation->photoredox iridium_catalysis Explore Iridium-catalyzed C-H borylation. borylation->iridium_catalysis

Caption: A decision tree to guide catalyst selection for achieving high regioselectivity.

Validated Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of this compound

This protocol is a general starting point for the alkylation of this compound using a dual photoredox/HAT catalytic system, adapted from established methodologies.[5]

Materials:

  • This compound

  • Alkene (e.g., an electron-deficient olefin)

  • Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidine derivative)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To an oven-dried Schlenk tube or vial, add the iridium photocatalyst (1-2 mol%) and the HAT catalyst (5-10 mol%).

  • Add this compound (1.0 equivalent) and the alkene (1.2 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe to achieve the desired concentration (typically 0.1 M).

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkylated this compound.

Data Summary Example:

Catalyst SystemAlkeneYield (%)Regioselectivity (3°:2°)
Ir(ppy)₃ / QuinuclidinePhenyl Vinyl Sulfone75>20:1
Ru(bpy)₃Cl₂ / ThiophenolN-Phenylmaleimide6815:1
Eosin Y / DBUAcrylonitrile5510:1

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research. [Link]
  • A Theoretical Study of Reactivity and Regioselectivity in the Hydroxylation of Adamantane by Ferrate(VI). The Journal of Organic Chemistry. [Link]
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
  • Selective synthesis of germasila-adamantanes through germanium–silicon shift processes. PMC. [Link]
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
  • Catalyst deactivation mechanisms and how to prevent them. Process Engineering. [Link]
  • Aliphatic C—H Oxidations for Late-Stage Functionaliz
  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. [Link]
  • Mechanisms of catalyst deactiv
  • C–H Borylation of Diphenylamines through Adamantane-1-carbonyl Auxiliary by BBr 3.
  • Mechanism of Catalyst Deactivation.
  • Metal Catalyzed C-H activation.
  • (PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer.
  • Typical methylation protocols exemplified with the synthesis of 1‐methyladamantane AdMe.
  • Enzymatic Late‐Stage Modifications: Better L
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Selective Hydroxylation of Adamantane and Its Derivatives.
  • Adamantane-1-Carbonyl-Directed C-H Borylation and Hydroxyl
  • An overview of late-stage functionalization in today's drug discovery. ANU Open Research. [Link]
  • Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride).
  • Possible products obtained in the oxidation of adamantane.
  • Late-Stage Satur
  • C-H Borylation of Diphenylamines through Adamantane-1-carbonyl Auxiliary by BBr 3. PubMed. [Link]
  • Improving a Methane C-H Activation Complex by Metal and Ligand Alterations from Comput
  • Why Conventional Design Rules for C–H Activation Fail for Open-Shell Transition-Metal Catalysts.
  • Oxyl Character and Methane Hydroxylation Mechanism in Heterometallic M( O )Co 3 O 4 Cubanes (M = Cr, Mn, Fe, Mo, Tc, Ru, and Rh).
  • C-H activation: the road less travelled to amin

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Technical Support Center: Controlled Methylation of the Adamantane Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane derivatization. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with the adamantane scaffold and need to achieve precise levels of methylation. Over-methylation is a common and frustrating side reaction that can lead to impure products, low yields, and difficult separations.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you control your reaction and prevent the formation of unwanted poly-methylated species.

Frequently Asked Questions (FAQs)

Q1: Why is my adamantane methylation reaction producing a complex mixture of di-, tri-, and even tetra-methylated products instead of the desired mono-methylated adamantane?

A: This is a classic case of over-methylation, which is common in Friedel-Crafts type alkylations of adamantane. The adamantane core has four equivalent tertiary bridgehead positions (C1, C3, C5, C7) that are highly susceptible to electrophilic substitution. Once the first methyl group is added, the molecule does not become significantly deactivated. In fact, under strong Lewis acid conditions, hydride abstraction can occur from the adamantane cation, leading to a cascade of methylation events. The primary cause is often overly harsh reaction conditions, such as using a highly reactive methylating agent or an excessively strong Lewis acid catalyst.

Q2: What is the most critical factor to control in order to achieve selective mono-methylation?

A: The single most critical factor is the choice and stoichiometry of the Lewis acid catalyst. A strong Lewis acid like aluminum chloride (AlCl₃) is highly active and will readily promote multiple methylations. For more controlled reactions, a milder Lewis acid, such as iron(III) chloride (FeCl₃) or even a protic acid like sulfuric acid under specific conditions, can provide better selectivity for the mono-methylated product. Controlling the stoichiometry is also key; using a sub-stoichiometric amount of the catalyst can help temper the reaction's vigor.

Q3: Can I use a different methylating agent to reduce over-methylation?

A: Absolutely. The reactivity of the methylating agent plays a significant role. Highly reactive agents like methyl iodide or dimethyl sulfate in the presence of a strong Lewis acid can be difficult to control. A less reactive source of the methyl group, such as methyl chloroformate followed by reduction, or using a milder methylating agent like methyl triflate with a carefully chosen catalyst, can provide a more controlled reaction profile. Some researchers have also explored the use of methanol with a solid acid catalyst for a more benign and selective process.

Q4: How can I accurately determine the ratio of my methylated adamantane products?

A: The most reliable and standard method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The adamantane cage provides a highly symmetric scaffold, and the addition of methyl groups leads to distinct changes in the chemical shifts and splitting patterns of the bridgehead and methylene protons. By integrating the signals corresponding to the different methyl groups and the remaining bridgehead protons, you can accurately quantify the relative amounts of mono-, di-, and poly-methylated species in your crude product mixture. For complex mixtures, ¹³C NMR and GC-MS (Gas Chromatography-Mass Spectrometry) are also invaluable tools.

Troubleshooting Guides

Issue 1: Uncontrolled Poly-methylation and Product Charring

You've run a methylation reaction and the result is a dark, tar-like crude product. Post-workup analysis by NMR or GC-MS shows a complex mixture with significant amounts of di-, tri-, and higher methylated adamantanes, and a low yield of the desired mono-methylated product.

This outcome is indicative of a reaction that is too energetic and non-selective. The strong electrophilic conditions are not only leading to multiple additions but are also causing decomposition and polymerization of the starting material or products.

Caption: Troubleshooting workflow for over-methylation.

  • Reduce Catalyst Activity: The first and most impactful change is to substitute the strong Lewis acid (e.g., AlCl₃) with a milder one. Iron(III) chloride (FeCl₃) is an excellent alternative that often provides a much cleaner reaction profile for mono-alkylation.

  • Change the Methylating Agent: Instead of highly reactive alkyl halides, consider using a less aggressive agent. For example, using tert-butyl methyl ether (MTBE) with a Lewis acid can provide a more controlled source of the methyl carbocation.

  • Lower the Temperature: Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. This will decrease the overall reaction rate and favor the kinetically controlled mono-methylated product.

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. Use only a slight excess (1.1 to 1.5 equivalents) of the methylating agent. Avoid using a large excess, as this will drive the reaction towards poly-methylation.

Issue 2: Low Conversion and Poor Yield of Mono-methylated Product

You have successfully avoided poly-methylation, but your reaction has stalled, resulting in a high percentage of unreacted adamantane starting material and a low yield of the desired product.

This issue typically arises when the reaction conditions are too mild. The catalyst may not be active enough, the temperature might be too low, or the methylating agent may be too unreactive to efficiently functionalize the adamantane core.

Caption: Optimization workflow for low conversion.

  • Increase Catalyst Loading: If you are using a mild catalyst, try incrementally increasing the molar percentage. A slight increase can sometimes be enough to improve the reaction rate without triggering over-methylation.

  • Increase Temperature: Gently heat the reaction. If you are running at room temperature, try increasing to 40-50°C and monitor the progress by taking aliquots every hour and analyzing them by TLC or GC-MS.

  • Extend Reaction Time: Some milder conditions simply require more time to reach completion. Allow the reaction to run for a longer period (e.g., 12-24 hours), ensuring you monitor it to see if over-methylation begins to occur after the starting material is consumed.

  • Use a More Active Methylating System: If the above steps do not improve the yield, you may need to use a slightly more reactive, yet still controllable, methylating agent.

Experimental Protocol: Controlled Mono-methylation of Adamantane

This protocol is designed to favor the formation of 1-methyladamantane while minimizing the production of poly-methylated byproducts.

Materials:

  • Adamantane

  • Methyl iodide (MeI)

  • Iron(III) chloride (FeCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: To the stirred solution, add anhydrous iron(III) chloride (FeCl₃) (0.3 eq). Stir for 5 minutes to allow for coordination.

  • Methylating Agent Addition: Add methyl iodide (MeI) (1.2 eq) dropwise to the solution over a period of 15 minutes. Ensure the temperature remains at or below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a flask containing cold 1M HCl solution.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, which should be a mixture of primarily this compound and unreacted adamantane, can be purified by column chromatography on silica gel or by sublimation to yield the pure product.

Data Summary: Reaction Parameter Influence

ParameterCondition for Mono-methylation (Selective)Condition Leading to Over-methylation (Uncontrolled)
Lewis Acid Catalyst Mild (FeCl₃, ZnCl₂)Strong (AlCl₃, AlBr₃)
Methylating Agent Moderately Reactive (MeI, t-BuMeO)Highly Reactive (Me₂SO₄ with strong acid)
Temperature 0°C to Room TemperatureRoom Temperature to Reflux
Stoichiometry (Me Agent) 1.1 - 1.5 equivalents> 2.0 equivalents
Reaction Time 2 - 8 hours (monitored)> 12 hours (unmonitored)

References

  • Title: Adamantane Chemistry: Acyclic and Heterocyclic Systems Source: Chemical Reviews URL:[Link]
  • Title: A Simple and Efficient Method for the Friedel-Crafts Alkylation of Adamantane Source: Synthetic Communic
  • Title: Friedel–Crafts Alkylation of Adamantane with Alkenes Source: The Journal of Organic Chemistry URL:[Link]

Technical Support Center: Monitoring 1-Methyladamantane Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 1-Methyladamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical techniques essential to tracking the progress of your this compound reactions. As a non-polar, volatile, and cage-like hydrocarbon, this compound presents unique analytical challenges. This center will equip you with the expertise to navigate these challenges effectively.

Choosing the Right Analytical Tool: A Logic-Based Approach

The selection of an appropriate analytical technique is paramount for accurately monitoring the consumption of this compound and the formation of its derivatives. The choice primarily depends on the reaction type, the properties of the products, and the information required (qualitative vs. quantitative).

G start Reaction Mixture (this compound + Reactants) decision1 Are reactants and products volatile and thermally stable? start->decision1 gcms Gas Chromatography-Mass Spectrometry (GC-MS) decision1->gcms Yes hplc_decision Do products have a chromophore or can be derivatized? decision1->hplc_decision No hplc High-Performance Liquid Chromatography (HPLC) hplc_decision->hplc Yes nmr Nuclear Magnetic Resonance (NMR) (for structural information and kinetics) hplc_decision->nmr No, but need structural info no_suitable Consider alternative techniques (e.g., in-situ IR) hplc_decision->no_suitable No nmr->no_suitable If not suitable G start Prepare NMR Sample (Reactants + Deuterated Solvent + Internal Standard) acquire_initial Acquire Initial Spectrum (t=0) start->acquire_initial start_reaction Initiate Reaction (e.g., add catalyst, increase temperature) acquire_initial->start_reaction acquire_series Acquire a Series of Spectra over Time start_reaction->acquire_series process_data Process Spectra (Phasing, Baseline Correction) acquire_series->process_data integrate Integrate Reactant and Product Peaks process_data->integrate plot Plot Integral Ratios vs. Time integrate->plot

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1- and 2-Methyladamantane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Pharmacologists

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has become a privileged structure in medicinal chemistry. Its unique three-dimensional structure is frequently incorporated into therapeutic agents to enhance pharmacokinetic properties such as membrane permeability and metabolic stability.[1][2] Simple modifications to the adamantane core, such as the addition of a methyl group, can significantly alter the biological activity of the resulting molecule. This guide provides an in-depth comparison of the biological activities of 1-methyladamantane and 2-methyladamantane, exploring how the positional isomerism of a single methyl group dictates their pharmacological profiles.

Structural and Physicochemical Differences

Adamantane possesses two distinct types of carbon atoms: four tertiary carbons at the bridgehead positions (1, 3, 5, and 7) and six secondary carbons at the methylene bridge positions (2, 4, 6, 8, 9, and 10).

  • This compound has the methyl group attached to a tertiary bridgehead carbon. This position is sterically more accessible.

  • 2-Methyladamantane features a methyl group on a secondary methylene bridge carbon, resulting in a different three-dimensional shape and steric profile compared to its isomer.

This seemingly minor structural difference can lead to significant variations in how these molecules interact with biological targets. For instance, the introduction of alkyl groups into the adamantane nucleus can break the molecule's high symmetry, which in turn affects physical properties like the melting point.[3]

Key Biological Target: The NMDA Receptor

A primary target for many adamantane derivatives is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4][5] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[5] Adamantane derivatives, such as the clinically used drugs amantadine and memantine (3,5-dimethyl-1-aminoadamantane), act as non-competitive antagonists of the NMDA receptor, blocking the ion channel pore.[4][6][7]

The position of the methyl group on the adamantane scaffold is critical for determining the potency of NMDA receptor antagonism. While direct comparative data for 1- and 2-methyladamantane is sparse in publicly available literature, structure-activity relationship (SAR) studies on related aminoadamantane derivatives provide crucial insights.[5][8][9][10] For instance, memantine, with methyl groups at the 3 and 5 positions (equivalent to the 1-position in terms of bridgehead placement), is a more potent NMDA receptor antagonist than amantadine, which lacks these methyl groups.[7] This suggests that substitution at the bridgehead positions can enhance binding and channel-blocking activity.

It is hypothesized that the lipophilic adamantane moiety interacts with the hydrophobic lining of the NMDA receptor's ion channel. The precise fit and orientation within this channel are paramount for effective blockade. The different steric bulk and shape of this compound versus 2-methyladamantane would likely result in distinct binding affinities and kinetics.

Other Potential Biological Activities

While the NMDA receptor is a well-established target, adamantane derivatives have been investigated for a wide range of other biological activities.

  • Antiviral Activity: The first clinically approved adamantane derivative, amantadine, was used as an antiviral against Influenza A by targeting the M2 proton channel.[1][11] It is plausible that both 1- and 2-methyladamantane could exhibit antiviral properties, although their efficacy would depend on how the methyl group's position affects binding to the viral target.[12][13]

  • Anti-inflammatory Effects: this compound has been suggested to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and the subsequent reduction in inflammatory cytokine production.[14]

  • Dopaminergic System: Amantadine is also used in the treatment of Parkinson's disease, partly due to its effects on dopamine release and reuptake. The influence of methyl group isomerism on this activity is an area for further investigation.

  • Other CNS Targets: The adamantane scaffold has been incorporated into molecules targeting a variety of other central nervous system receptors and enzymes, including cannabinoid receptors, 5-HT1A receptors, and GABAergic systems.[1][15]

Comparative Data Summary
Biological TargetPredicted Activity of this compoundPredicted Activity of 2-MethyladamantaneRationale
NMDA Receptor Likely a more potent channel blockerLikely a less potent channel blockerSAR studies on aminoadamantanes show that substitution at the bridgehead (1-position) enhances potency.[7]
Influenza M2 Channel Potential for activityPotential for activityThe bulky adamantane core is key; the methyl group's position would influence the precise fit within the channel.
Dopaminergic System Potential for activityPotential for activityThe lipophilic nature of both isomers facilitates BBB penetration, but specific interactions would differ.[16]

Experimental Protocols

To empirically determine and compare the biological activities of 1- and 2-methyladamantane, a series of standardized assays should be performed.

NMDA Receptor Antagonism Assay (Calcium Influx)

This assay measures the ability of a compound to block the influx of calcium through the NMDA receptor channel upon activation by its agonists.

Methodology:

  • Cell Culture: Primary cultures of rat cerebellar granule neurons are prepared and maintained.[17]

  • Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence spectrophotometer or imaging system.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or 2-methyladamantane.

  • NMDA Receptor Activation: Cells are stimulated with a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).[17]

  • Calcium Measurement: The resulting increase in intracellular calcium is measured.

  • Data Analysis: The concentration of the test compound that inhibits the NMDA-induced calcium influx by 50% (IC50) is calculated. A lower IC50 value indicates greater potency.[17]

NMDA_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture Neurons Load Load with Fura-2 AM Culture->Load Baseline Measure Baseline Fluorescence Load->Baseline Incubate Incubate with Methyladamantane Baseline->Incubate Stimulate Stimulate with NMDA + Glycine Incubate->Stimulate Measure Measure Ca2+ Influx Stimulate->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the NMDA Receptor Calcium Influx Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of NMDA receptor channel blockade.

Methodology:

  • Cell Preparation: Use cultured neurons or HEK293 cells expressing specific NMDA receptor subunits.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -65 mV).[18]

  • NMDA Application: Apply glutamate (e.g., 1 mM) to elicit a steady-state inward current through the NMDA receptors.[17]

  • Compound Application: While continuing to apply glutamate, co-apply the test compound (1- or 2-methyladamantane) at various concentrations.

  • Measure Inhibition: Record the reduction in the steady-state current.

  • Data Analysis: Plot the concentration-inhibition curve and determine the IC50 value for each isomer.[17]

Patch_Clamp_Workflow Start Establish Whole-Cell Patch-Clamp Hold Hold Cell at -65 mV Start->Hold ApplyGlu Apply Glutamate (1 mM) (Elicit I_steady-state) Hold->ApplyGlu ApplyCmpd Co-apply Test Compound + Glutamate ApplyGlu->ApplyCmpd MeasureBlock Measure Reduction in Current ApplyCmpd->MeasureBlock Analyze Plot Concentration- Inhibition Curve & Calculate IC50 MeasureBlock->Analyze

Caption: Electrophysiological workflow for measuring NMDA channel block.

Signaling Pathway Considerations

The interaction of adamantane derivatives with the NMDA receptor is a prime example of direct ion channel blockade. The antagonist physically enters and occludes the channel pore when it opens, preventing the influx of ions like Ca2+ and Na+. This mechanism is distinct from competitive antagonism, which involves binding to the agonist site (e.g., the glutamate binding site).

NMDAR_Blockade_Pathway Glutamate Glutamate & Glycine NMDAR NMDA Receptor Channel Closed Glutamate->NMDAR:f0 Binds NMDAR_Open NMDA Receptor Channel Open NMDAR->NMDAR_Open Activates Ca_Influx Ca2+ Influx NMDAR_Open:f1->Ca_Influx Allows NMDAR_Blocked NMDA Receptor Channel Blocked NMDAR_Open->NMDAR_Blocked Excitotoxicity Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Excitotoxicity Methyladamantane 1- or 2- Methyladamantane Methyladamantane->NMDAR_Open:f1 Enters & Blocks

Caption: Mechanism of non-competitive NMDA receptor antagonism.

Conclusion

The positional isomerism of 1- and 2-methyladamantane is a critical determinant of their biological activity. Based on established structure-activity relationships for related compounds, this compound is predicted to be a more potent NMDA receptor antagonist than its 2-methyl counterpart due to the placement of the methyl group at a bridgehead carbon. However, empirical testing using the detailed protocols provided in this guide is essential to quantify these differences and to explore the full spectrum of their pharmacological effects. This comparative analysis underscores the subtle yet profound influence of molecular topology on drug-target interactions, a fundamental principle in modern drug design.

References

  • Parsons, C. G., Danysz, W., & Quack, G. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91–104.
  • Kumar, V., et al. (2023). Memantine-Based Derivatives: Synthesis and Their Biological Evaluation. In: Natural Product-based Synthetic Drug Molecules in Alzheimer's Disease. Springer Nature Singapore.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
  • Scarpelli, R., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Molecules, 25(17), 3986.
  • ResearchGate. (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES.
  • Di Giacomo, C., et al. (2025). Memantine and amantadine KLVFF peptide conjugates: Synthesis, structure determination, amyloid-β interaction and effects on recognition memory in mice. European Journal of Medicinal Chemistry, 285, 117215.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136535, 2-Methyladamantane.
  • Papanastasiou, I., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry Letters, 19(15), 4324-4327.
  • Tsolaki, E., et al. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Molecules, 26(24), 7707.
  • Gardoni, F., et al. (2012). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. Neurochemistry International, 61(4), 544-551.
  • CoLab. Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents.
  • Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1081-1092.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
  • Lee, S. H., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics, 33(2), 174-183.
  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-2105.
  • Veeprho. This compound | CAS 768-91-2.
  • Tajima, N., et al. (2016). Mechanism of NMDA receptor inhibition and activation. Neuron, 89(4), 778-790.
  • Glasgow, N. G., et al. (2022). Inhibition of NMDA receptors through a membrane-to-channel path. Nature Communications, 13, 4111.
  • Adie, J., et al. (2019). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. Neurology, 92(14), e1652-e1662.
  • SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136607, this compound.
  • ResearchGate. (PDF) Biological activity of adamantane analogues.
  • Lee, S. H., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics.
  • ResearchGate. NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials | Request PDF.
  • ResearchGate. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway.
  • KoreaScience. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway.
  • Khusnutdinov, R. I., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15457.
  • Ebert, B., Madsen, U., Johansen, T. N., & Krogsgaard-Larsen, P. (1991). NMDA Receptor Agonists: Relationships Between Structure and Biological Activity. Advances in Experimental Medicine and Biology, 287, 483-487.
  • ResearchGate. Use of the Adamantane Structure in Medicinal Chemistry.

Sources

A Researcher's Guide to the Lipophilicity of Adamantane Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Moiety in Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, has captivated medicinal chemists for decades. Its unique three-dimensional structure and pronounced lipophilic character have made it a valuable building block in drug design.[1][2] The incorporation of an adamantane scaffold into a molecule can significantly alter its physicochemical properties, influencing everything from metabolic stability to blood-brain barrier (BBB) permeability.[1][3] This guide provides a comparative analysis of the lipophilicity of key adamantane derivatives, offering both experimental data and the underlying scientific principles for researchers in drug development.

The lipophilicity of a drug candidate is a critical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) profile.[4] For adamantane-based drugs, particularly those targeting the central nervous system (CNS), a finely tuned lipophilicity is essential for success.[1] This guide will delve into the methods used to determine this crucial property and compare the lipophilicity of several notable adamantane derivatives.

Understanding and Measuring Lipophilicity: Log P and Log D

Lipophilicity is quantified using the partition coefficient (P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). For convenience, this is expressed on a logarithmic scale (log P).[5]

  • Log P : Represents the lipophilicity of the neutral (unionized) form of a molecule.

  • Log D : Represents the lipophilicity of a molecule at a specific pH, accounting for all ionic and neutral species.

While the traditional shake-flask method is considered the gold standard for log P determination, it can be time-consuming and unsuitable for highly lipophilic or unstable compounds.[5][6] Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has become a widely adopted, high-throughput alternative for estimating lipophilicity.[4][5][6]

The Causality Behind Experimental Choices: Why RP-HPLC?

The choice of RP-HPLC is rooted in its efficiency and its ability to mimic the partitioning process. In RP-HPLC, a nonpolar stationary phase (like C18) and a polar mobile phase are used. A compound's retention time on the column is directly related to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known log P values, a reliable estimation of a new compound's log P can be derived from its retention time.[4][5] This method is particularly advantageous in early drug discovery for screening large numbers of compounds.[4]

Alongside experimental methods, computational (in silico) prediction of log P has become an indispensable tool.[7][8] Various algorithms (e.g., ALOGPS, XLOGP3) use fragment-based or whole-molecule approaches to calculate log P from a compound's 2D structure.[8][9] While these methods are rapid, their accuracy can vary, and they are often used in conjunction with experimental data for validation.[5][10]

Experimental Protocol: Lipophilicity Determination by RP-HPLC

This protocol outlines a standardized, self-validating workflow for determining the lipophilicity index (log kw), which is highly correlated with log P.

Objective: To determine the log kw of adamantane derivatives using isocratic RP-HPLC.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference compounds with known log P values (e.g., uracil, toluene, naphthalene)

  • Test compounds (adamantane derivatives)

  • HPLC-grade methanol and water

  • Phosphate buffer (for pH control, if determining log D)

Methodology:

  • Preparation of Mobile Phases: Prepare a series of mobile phases with varying methanol/water compositions (e.g., 50:50, 60:40, 70:30, 80:20 v/v). Ensure thorough mixing and degassing.

  • System Calibration:

    • Inject each reference compound into the HPLC system using each mobile phase composition.

    • Record the retention time (tR) for each compound.

    • Determine the column dead time (t0) by injecting a non-retained compound like uracil.

  • Calculation of Capacity Factor (k): For each injection, calculate the capacity factor (k) using the formula:

    • k = (tR - t0) / t0

  • Extrapolation to 100% Aqueous Phase:

    • For each reference and test compound, plot log k versus the percentage of methanol in the mobile phase.

    • Perform a linear regression for each compound's data points.

    • The y-intercept of the regression line represents the log kw, the extrapolated capacity factor in 100% water.[11]

  • Correlation Curve:

    • Plot the experimentally determined log kw values of the reference compounds against their known literature log P values.

    • This creates a calibration curve that validates the experimental system. A high correlation coefficient (R² > 0.95) indicates a reliable system.

  • Determination of Test Compound Lipophilicity:

    • Inject the adamantane derivatives under the same set of mobile phase conditions.

    • Calculate their respective log kw values using the extrapolation method described in step 4.

    • Use the calibration curve from step 5 to determine the experimental log P (log Pexp) for the adamantane derivatives.

Below is a Graphviz diagram illustrating this experimental workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_calc Phase 2: Data Processing cluster_analysis Phase 3: Final Determination A Prepare Mobile Phases (Varying Methanol/Water Ratio) C Inject Reference Compounds & Determine Retention Times (tR) A->C B Prepare Reference & Test Compound Solutions B->C E Calculate Capacity Factor (k) k = (tR - t0) / t0 C->E D Determine Dead Time (t0) (e.g., using Uracil) D->E F Plot log k vs. % Methanol for each compound E->F G Extrapolate to 0% Methanol to get log kw (y-intercept) F->G H Create Calibration Curve: Plot Reference log kw vs. Literature log P G->H I Determine log P for Test Compounds using their log kw and the calibration curve G->I H->I

Caption: Workflow for log P determination using RP-HPLC.

Comparative Analysis of Adamantane Derivatives

The lipophilicity of adamantane derivatives is highly dependent on the nature and position of substituents on the adamantane core. The rigid cage itself is highly lipophilic, and adding functional groups can either increase or decrease this property.[2][12]

CompoundStructureKey Functional Group(s)Predicted cLogP*Notes
Adamantane 1-AdamantylNone (Hydrocarbon)~3.3The parent hydrocarbon, highly lipophilic.[1]
Amantadine 1-AdamantylaminePrimary Amine (-NH₂)~2.9The addition of a polar amino group slightly reduces lipophilicity compared to the parent. Used as an antiviral and anti-Parkinsonian agent.[12][13]
Rimantadine 1-(1-Adamantyl)ethanamineα-Methyl Primary Amine~3.4The extra methyl group increases lipophilicity compared to amantadine, which can affect its pharmacokinetic profile.[12][14]
Memantine 1-Amino-3,5-dimethyladamantanePrimary Amine, two Methyl groups~3.8The two methyl groups significantly increase lipophilicity over amantadine, which is believed to contribute to its CNS penetration for use in Alzheimer's disease.[13][15]
1-Adamantanol 1-HydroxyadamantaneHydroxyl (-OH)~2.7The polar hydroxyl group significantly reduces lipophilicity compared to adamantane.
1-Bromoadamantane 1-BromoadamantaneBromo (-Br)~3.8The halogen atom increases the molecular weight and polarizability, leading to higher lipophilicity.

*cLogP values are approximate and sourced from computational models. They serve for comparative purposes. Actual experimental values may vary.

Structure-Lipophilicity Relationships (SLR)

The data clearly illustrates key SLR principles:

  • Alkyl Substitution: Adding nonpolar alkyl groups (e.g., methyl groups in memantine and rimantadine) consistently increases lipophilicity.[14] This enhances partitioning into nonpolar environments.

  • Polar Group Introduction: Introducing polar functional groups like amines (-NH₂) or hydroxyls (-OH) decreases lipophilicity by increasing the molecule's ability to hydrogen bond with water.

  • Halogenation: Adding halogens like bromine increases lipophilicity, a common strategy in medicinal chemistry to modulate ADME properties.

The following diagram illustrates these structural effects on the adamantane core.

SLR_Adamantane cluster_core Core Structure cluster_mods Substituent Effects on Lipophilicity Adamantane Adamantane cLogP ≈ 3.3 Amantadine Amantadine Substituent: -NH₂ cLogP ≈ 2.9 Adamantane->Amantadine  Addition of Polar Group  DECREASES Lipophilicity Adamantanol 1-Adamantanol Substituent: -OH cLogP ≈ 2.7 Adamantane->Adamantanol  Addition of Polar Group  DECREASES Lipophilicity Rimantadine Rimantadine Substituent: -CH(CH₃)NH₂ cLogP ≈ 3.4 Amantadine->Rimantadine  Addition of Alkyl Group  INCREASES Lipophilicity Memantine Memantine Substituent: -NH₂, -CH₃, -CH₃ cLogP ≈ 3.8 Amantadine->Memantine  Addition of Alkyl Groups  INCREASES Lipophilicity

Caption: Structure-Lipophilicity Relationships in Adamantane Derivatives.

Conclusion

The adamantane scaffold serves as a powerful "lipophilic bullet" in drug design, enabling chemists to modulate the physicochemical properties of therapeutic agents.[12] As demonstrated, the lipophilicity of its derivatives can be rationally tuned through chemical modification. An understanding of the structure-lipophilicity relationships, validated by robust experimental methods like RP-HPLC, is crucial for optimizing drug candidates. This guide provides the foundational knowledge and a practical framework for researchers to confidently assess and compare the lipophilicity of novel adamantane derivatives in their own drug discovery programs.

References
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
  • Dane, C., Montgomery, A. P., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]
  • Dane, C., Montgomery, A. P., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592. [Link]
  • Spilovska, K., Zemek, F., & Korabecny, J. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Kassiou, M., et al. (2025). The adamantane scaffold: Beyond a lipophilic moiety. OUCI. [Link]
  • Kolokouris, A., et al. (2018). Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. PMC, NIH. [Link]
  • Mandas, S., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
  • Tsinman, K., & Tsinman, O. (2010). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.
  • Hawrył, M. A., et al. (2019). The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values.
  • Sabzyan, H., & Saed, H. H. (2012). Computational study of adamantanes using floating basis functions.
  • Plante, J., & Weaver, S. (2021).
  • Malík, I., et al. (2018). Lipophilicity Measurement by Reversed‐Phase High Performance Liquid Chromatography (RP‐HPLC).
  • Wieder, O., et al. (2023). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Journal of Chemical Information and Modeling, 63(3), 809-817. [Link]
  • Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds.
  • Pratiwi, R., et al. (2021). comparison of partition coefficient (log p) of drugs: computational and experimental data study.
  • Moriguchi, I., et al. (1994). Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. Chemical and Pharmaceutical Bulletin, 42(4), 976-978. [Link]
  • Rejdak, K., & Grieb, P. (2020).
  • Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91-104. [Link]
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A Comparative Guide to the Efficacy of 1-Methyladamantane Derivatives and Amantadine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutics targeting viral infections and neurological disorders, adamantane derivatives have carved a significant niche. Amantadine, the parent compound, has a storied history, initially as an antiviral agent against influenza A and later repurposed for the management of Parkinson's disease.[1] The exploration of its derivatives, particularly those with a 1-methyl substitution, has been a fertile ground for identifying molecules with improved efficacy and safety profiles. This guide provides a comprehensive comparison of the efficacy of 1-methyladamantane derivatives relative to amantadine, supported by experimental data and detailed methodologies.

I. Antiviral Efficacy: Targeting the Influenza A M2 Proton Channel

The primary antiviral mechanism of amantadine and its derivatives against influenza A is the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[1][2] This channel is essential for the uncoating of the virus within the host cell, a process that releases the viral genome for replication.[3] By obstructing this channel, these drugs effectively halt the infection at an early stage.

Comparative Antiviral Activity

The introduction of a methyl group at the 1-position of the adamantane cage, as seen in rimantadine (α-methyl-1-adamantanemethylamine), was an early and significant advancement.[4] Clinical and preclinical studies have consistently demonstrated that rimantadine possesses comparable antiviral efficacy to amantadine but with a more favorable side-effect profile, particularly concerning central nervous system (CNS) effects.[5][6]

Further structural modifications have led to the synthesis of novel this compound derivatives with even greater potency. The antiviral efficacy of these compounds is typically quantified by the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50) in cell culture-based assays, such as the plaque reduction assay. A lower IC50 or EC50 value indicates greater potency.

CompoundVirus StrainIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Source
Amantadine Influenza A/H3N2~1.4-2.0>100[7]
Rimantadine Influenza AComparable to AmantadineNot specified[5]
Glycyl-rimantadine (4b) Influenza A/H3N2~0.4>100[7]
N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide (3b) Influenza A/H3N21.4Not specified[3]

As the data indicates, strategic modifications to the adamantane scaffold can yield compounds with significantly enhanced antiviral activity. For instance, the glycyl-rimantadine derivative (4b) exhibits an IC50 approximately 3.5 times lower than that of amantadine, signifying a substantial increase in potency.[7]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound. The following is a generalized protocol for evaluating the efficacy of adamantane derivatives against influenza A virus.

Objective: To determine the concentration of a test compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock of known titer

  • Test compounds (this compound derivatives and amantadine)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock.

  • Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence of varying concentrations of the test compounds. A control group with no compound is included.

  • Incubation: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing agarose or Avicel to restrict viral spread to adjacent cells.

  • Plaque Formation: Incubate the plates for 2-3 days to allow for the formation of plaques (zones of cell death).

  • Staining: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Quantification: Count the number of plaques in each well. The IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

II. Efficacy in Neurological Disorders: Modulating Neurotransmitter Systems

Amantadine's therapeutic effects in Parkinson's disease are attributed to its complex pharmacology, which includes enhancing dopamine release, inhibiting dopamine reuptake, and acting as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][8] The development of this compound derivatives has also been pursued to improve upon these neurological effects.

Comparative Neuroprotective and Antiparkinsonian Activity

Memantine (1-amino-3,5-dimethyladamantane) is a prominent this compound derivative with a higher affinity for the NMDA receptor than amantadine.[8] This enhanced activity at the NMDA receptor is believed to be the primary mechanism behind its efficacy in treating Alzheimer's disease.[8]

In the context of Parkinson's disease, the comparative efficacy of amantadine and its derivatives is often assessed in animal models that replicate the neurochemical and behavioral deficits of the disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.[4]

CompoundTarget/ModelKey FindingSource
Amantadine NMDA Receptor (hippocampal neurons)IC50: 18.6 µM[9]
Memantine NMDA Receptor (hippocampal neurons)IC50: 1.04 µM[9]
Hemantane MPTP mouse modelIncreased dopamine transporter levels in the striatum and frontal cortex.[4]
Amantadine MPTP mouse modelIncreased dopamine transporter levels only in the striatum.[4]

These findings suggest that methylation of the adamantane core can significantly alter the pharmacological profile of the compound. Memantine's higher potency at the NMDA receptor is a clear example of this.[9] Furthermore, studies with hemantane indicate that different derivatives can have distinct effects on the dopaminergic system, potentially offering new avenues for therapeutic intervention in Parkinson's disease.[4]

Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice

The MPTP mouse model is a widely used preclinical model to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of potential therapeutic agents.

Objective: To assess the neuroprotective or symptomatic effects of this compound derivatives in a mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP hydrochloride

  • Test compounds (this compound derivatives and amantadine)

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Reagents for neurochemical analysis (e.g., HPLC-ECD for dopamine and its metabolites)

Procedure:

  • Induction of Parkinsonism: Administer MPTP to mice via intraperitoneal injection. A typical regimen involves multiple injections over several days.

  • Drug Administration: Treat groups of MPTP-lesioned mice with the test compounds or a vehicle control.

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess motor function. This may include:

    • Rotarod test: to measure motor coordination and balance.

    • Open field test: to assess locomotor activity and exploration.

    • Pole test: to evaluate bradykinesia.

  • Neurochemical Analysis: Euthanize the animals and dissect the striatum. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Compare the behavioral performance and neurochemical levels between the different treatment groups and the control group.

III. Structure-Activity Relationships and Future Perspectives

The accumulated data on amantadine and its 1-methyl derivatives reveal key structure-activity relationships (SAR). For antiviral activity, the presence of the amino group is crucial, while substitutions on the adamantane cage can modulate potency.[10] The addition of a methyl group at the alpha-carbon of the aminoethyl side chain in rimantadine is a classic example of how a small structural change can improve the therapeutic index.[4]

In the context of neurological disorders, the number and position of methyl groups on the adamantane nucleus significantly influence the affinity for the NMDA receptor.[8] The dimethyl substitution in memantine leads to a marked increase in potency compared to the parent amantadine.[9]

The exploration of novel this compound derivatives continues to be a promising area of research. The synthesis and evaluation of new analogues with diverse functional groups may lead to the discovery of compounds with enhanced efficacy, broader therapeutic applications, and improved safety profiles.[11][12]

IV. Visualizing the Mechanisms and Workflows

Mechanism of Action: Influenza A M2 Proton Channel Blockade

cluster_virus Influenza A Virus cluster_cell Host Cell Viral RNA Viral RNA Cytoplasm Cytoplasm M2 Proton Channel M2 Proton Channel Endosome Endosome M2 Proton Channel->Endosome H+ influx Endosome->Viral RNA Uncoating (inhibited) Amantadine / Derivative Amantadine / Derivative Amantadine / Derivative->M2 Proton Channel Blocks

Caption: Inhibition of influenza A viral uncoating by amantadine and its derivatives.

Experimental Workflow: Antiviral Plaque Reduction Assay

Start Start Seed MDCK Cells Seed MDCK Cells Start->Seed MDCK Cells Prepare Virus & Compound Dilutions Prepare Virus & Compound Dilutions Seed MDCK Cells->Prepare Virus & Compound Dilutions Infect Cells Infect Cells Prepare Virus & Compound Dilutions->Infect Cells Add Overlay Add Overlay Infect Cells->Add Overlay Incubate (2-3 days) Incubate (2-3 days) Add Overlay->Incubate (2-3 days) Fix & Stain Fix & Stain Incubate (2-3 days)->Fix & Stain Count Plaques & Calculate IC50 Count Plaques & Calculate IC50 Fix & Stain->Count Plaques & Calculate IC50 End End Count Plaques & Calculate IC50->End

Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.

References

  • Wikipedia. Amantadine. [Link]
  • Danysz, W., & Parsons, C. G. (1998). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews, 22(5), 635-648. [Link]
  • Kao, R. Y., Yang, D., Lau, L. S., Tsui, W. H., Hu, L., Dai, J., ... & Gao, P. (2010). Identification of influenza A nucleoprotein as an antiviral target. Nature biotechnology, 28(6), 600-605. [Link]
  • Czaplewski, C., Mur-Dziur, A., & Liwo, A. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & medicinal chemistry letters, 22(24), 7542-7546. [Link]
  • Wang, X., Li, Y., Wang, Y., Yu, J., Liu, K., Li, S., ... & Liu, H. (2017). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC advances, 7(85), 54067-54077. [Link]
  • Antoniadou-Vyza, E., Avramidis, N., Kourounakis, A., & Hadjipetrou, L. (1998). Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. Archiv der Pharmazie (Weinheim, Germany), 331(2), 72-78. [Link]
  • Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., ... & De Clercq, E. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of medicinal chemistry, 37(18), 2896-2902. [Link]
  • Zoidis, G., Fytas, C., Papanastasiou, I., Foscolos, G. B., Fytas, G., Padalko, E., ... & Naesens, L. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(10), 2503. [Link]
  • Zimin, I. A., Logvinov, I. O., Antipova, T. A., & Kovalev, G. I. (2011). A comparative study of hemantane and amantadine effects on dopamine transporter expression in brain of normal and MPTP-treated C57BL/6 mice. Eksperimental'naia i klinicheskaia farmakologiia, 74(1), 11-14. [Link]
  • Lórenz-Fonfría, V. A., & Padrós, E. (1987). The influence of the antiviral drugs amantadine and rimantadine on erythrocyte and platelet membranes and its comparison with that of tetracaine. Biochemical pharmacology, 36(4), 481-487. [Link]
  • World Health Organization. (1985). Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting.
  • Parsons, C. G., Danysz, W., & Quack, G. (1997). Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Journal of neural transmission (Vienna, Austria : 1996), 104(11-12), 1237-1248. [Link]

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A Senior Application Scientist's Guide to Validating 1-Methyladamantane as a Bioisostere for a Phenyl Group

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the phenyl group is a ubiquitous scaffold, prized for its ability to engage in hydrophobic and aromatic interactions within target proteins. However, its prevalence is a double-edged sword. The planarity and electron-rich nature of the phenyl ring often introduce metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes, and can contribute to poor physicochemical properties.[1] This has driven a continuous search for three-dimensional, metabolically robust bioisosteres that can mimic the phenyl group's space-filling and hydrophobic character while mitigating its drawbacks.

This guide provides an in-depth validation framework for considering 1-methyladamantane as a non-classical, saturated bioisostere for the phenyl group. We will move beyond theoretical discussions to provide actionable experimental protocols and a logical workflow for researchers engaged in lead optimization. The core principle is that the adamantane cage, with its rigid, diamondoid structure, offers a unique three-dimensional and lipophilic alternative to the "flat land" of aromatic rings.[2][3]

The Rationale: Why Replace a Phenyl Group?

The decision to replace a phenyl group is typically driven by several key challenges encountered during lead optimization:

  • Metabolic Instability: Phenyl rings are susceptible to aromatic hydroxylation, a common metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites.

  • Poor Solubility: The introduction of multiple aromatic rings can significantly increase a compound's lipophilicity and planarity, often leading to poor aqueous solubility and formulation challenges.[2]

  • Off-Target Activity: The flat, hydrophobic nature of phenyl rings can lead to promiscuous binding, including interactions with the hERG potassium channel (cardiotoxicity risk) or P450 enzymes (drug-drug interaction risk).

  • Limited 3D Diversity: Over-reliance on planar aromatic structures can limit the exploration of complex, three-dimensional binding pockets in protein targets.[3]

This compound: A Three-Dimensional Contender

This compound emerges as a compelling alternative due to its unique structural and physicochemical properties. Unlike the planar phenyl ring, it is a globular, highly symmetric, and rigid hydrocarbon cage.[2] This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. Its saturated hydrocarbon nature renders it exceptionally resistant to metabolic degradation.[2][4]

Physicochemical Property Comparison

A direct comparison of the fundamental properties of the 1-methyladamantyl group versus the phenyl group reveals the basis for its consideration as a bioisostere.

PropertyPhenyl Group1-Methyladamantyl GroupRationale for Bioisosteric Consideration
Molecular Weight ( g/mol ) ~77.1~149.3While heavier, the increase in mass is coupled with a significant change in shape and volume.
Calculated LogP (XLogP3) ~2.1 (for Benzene)~4.2 (for this compound)[5]Significantly increases lipophilicity, which can enhance membrane permeability and binding in hydrophobic pockets but may negatively impact solubility.[3]
Shape Planar, AromaticGlobular, 3D, SaturatedMoves away from the "flat land" of many drugs, allowing for better exploration of non-planar binding sites.[3]
Metabolic Stability Prone to CYP-mediated oxidationHighly resistant to enzymatic degradation[4]The caged structure protects the C-H bonds, significantly enhancing metabolic stability and potentially prolonging drug half-life.[3][6]
Synthetic Accessibility Readily available via numerous coupling reactionsSynthesis can be more complex and costly, though scalable methods are being developed.[7][8]A key practical consideration for library synthesis and scale-up.

The Validation Workflow: An Experimental Blueprint

Validating the this compound-for-phenyl swap requires a systematic, data-driven approach. The following workflow outlines the critical experiments to generate a robust comparative data package.

Validation_Workflow cluster_design Phase 1: Design & Synthesis cluster_testing Phase 2: Head-to-Head Comparison cluster_decision Phase 3: Analysis & Decision Lead_Phenyl Lead Compound (with Phenyl Group) Synthesis Parallel Synthesis Lead_Phenyl->Synthesis Lead_Adamantyl Analogue (with 1-Methyladamantyl Group) Synthesis->Lead_Adamantyl Lipophilicity LogP Determination (HPLC Method) Synthesis->Lipophilicity Binding Target Affinity (IC50 Assay) Synthesis->Binding Metabolism Metabolic Stability (Microsomal Assay) Synthesis->Metabolism Data_Analysis Data Synthesis & SAR Analysis Lipophilicity->Data_Analysis Binding->Data_Analysis Metabolism->Data_Analysis Decision Proceed with Analogue? Data_Analysis->Decision Decision->Lead_Phenyl No (Re-evaluate) Decision->Lead_Adamantyl Yes

Caption: Experimental workflow for validating the bioisosteric replacement.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the key comparative experiments.

Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a rapid and reliable measure of a compound's octanol-water partition coefficient (LogP), a critical parameter for predicting its absorption and distribution properties.[9][10]

Principle: The retention time of a compound on a reverse-phase (e.g., C18) HPLC column is correlated with its lipophilicity. By calibrating the system with a set of standards with known LogP values, the LogP of the test compounds can be determined.[11][12]

Step-by-Step Protocol:

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase, typically a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4) and an organic modifier like methanol or acetonitrile. The exact ratio should be optimized to achieve good separation of standards.

  • Preparation of Standards: Prepare 1 mg/mL stock solutions in methanol for a series of 5-7 standards with known LogP values spanning the expected range (e.g., from LogP 1 to 5).

  • Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of the phenyl-containing lead and the 1-methyladamantyl analogue in methanol.

  • HPLC System Setup:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Diode Array Detector (DAD) at a wavelength where the compounds have good absorbance.

    • Injection Volume: 10 µL.

  • Calibration Run: Inject each standard individually to determine its retention time (t_R). Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

  • Generate Calibration Curve: Plot the known LogP values of the standards against their calculated log(k') values. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Analysis of Test Compounds: Inject the phenyl and 1-methyladamantyl compounds and determine their respective retention times and calculate their log(k') values.

  • Calculate LogP: Use the regression equation from the calibration curve to calculate the experimental LogP for your test compounds.

Self-Validation/Controls:

  • Positive Control: A compound with a known LogP within the expected range should be run with the test compounds to ensure the system is performing correctly.

  • System Suitability: The R² value of the calibration curve should be >0.98 to ensure linearity.

In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing a crucial prediction of its in vivo clearance.[13][14][15]

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing high concentrations of Phase I metabolic enzymes like CYPs.[16] The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life (t½) and intrinsic clearance (Cl_int).[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Cofactor Solution (NADPH regenerating system): Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADPН (1.3 mM), glucose-6-phosphate (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL).[16]

    • Microsome Suspension: Thaw pooled human liver microsomes (e.g., from cryostorage) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

    • Test Compound Stock: Prepare a 1 mM stock solution of each compound (phenyl and adamantyl analogues) in DMSO.

  • Incubation:

    • In a 96-well plate, pre-warm the microsome suspension and buffer to 37°C for 5 minutes.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[13]

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound).[14]

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at ~4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Self-Validation/Controls:

  • -NADPH Control: Run a parallel incubation without the cofactor solution to account for non-enzymatic degradation.

  • Positive Control: Include a compound with known metabolic instability (e.g., Verapamil, Testosterone) to confirm the metabolic activity of the microsome batch.

  • Negative Control: Include a compound known to be metabolically stable (e.g., Warfarin) as a baseline.

Target Affinity (IC50) Determination

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific biological target (e.g., an enzyme) by 50%.[17][18]

Principle: A series of inhibitor concentrations are tested in a functional assay that measures the target's activity. The resulting dose-response curve is used to calculate the IC50 value, a key measure of potency.[19]

Step-by-Step Protocol (Example for an Enzyme Assay):

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the enzyme's activity (e.g., Tris-HCl, HEPES with necessary cofactors like MgCl₂ or ATP).

    • Enzyme Solution: Dilute the target enzyme in assay buffer to a working concentration.

    • Substrate Solution: Prepare the enzyme's substrate in assay buffer. The concentration is typically held constant, often at or near the Michaelis-Menten constant (Km).

    • Inhibitor Solutions: Create a serial dilution of the phenyl and 1-methyladamantyl compounds in assay buffer. A common starting point is a 10-point, 3-fold dilution series starting from ~100 µM. Ensure the final DMSO concentration is consistent across all wells and does not affect enzyme activity.[20]

  • Assay Procedure (96- or 384-well plate):

    • Add a small volume of each inhibitor dilution to the appropriate wells.

    • Add the enzyme solution to all wells (except for no-enzyme controls).

    • Allow the plate to pre-incubate for a set time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[20]

    • Initiate the reaction by adding the substrate solution to all wells.

  • Signal Detection:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

    • Measure the reaction product using an appropriate detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

  • Data Analysis:

    • Calculate Percent Inhibition: 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

    • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[20]

Self-Validation/Controls:

  • Positive Control (No Inhibitor): Wells containing enzyme, substrate, and vehicle (DMSO) represent 0% inhibition.

  • Negative Control (Background): Wells containing substrate and buffer but no enzyme define 100% inhibition.

  • Reference Inhibitor: If available, a known inhibitor of the target should be run to validate the assay's performance.

Interpreting the Results: A Decision Framework

The goal is to determine if the 1-methyladamantyl analogue offers a superior overall profile compared to the phenyl-containing parent compound.

Decision_Framework cluster_inputs Comparative Data Inputs start IC50 Potency (IC50) start->IC50 Decision1 Is Potency Maintained or Improved? IC50->Decision1 t_half Metabolic Stability (t½) Decision2 Is Metabolic Stability Significantly Improved? t_half->Decision2 LogP Lipophilicity (LogP) Decision3 Is LogP Increase Acceptable? LogP->Decision3 Decision1->Decision2 Yes Outcome_Bad Unfavorable: Re-design Decision1->Outcome_Bad No (>10x loss) Decision2->Decision3 Yes Outcome_Context Context Dependent: Evaluate solubility & PK Decision2->Outcome_Context No Outcome_Good Ideal Candidate: Proceed Decision3->Outcome_Good Yes Decision3->Outcome_Context No (e.g., LogP > 5)

Caption: A logical framework for decision-making based on comparative data.

An ideal outcome is the maintenance or improvement of potency, a significant increase in metabolic stability, and a manageable increase in lipophilicity that does not compromise solubility. In some cases, a slight loss in potency (e.g., 2-5 fold) may be an acceptable trade-off for a dramatic improvement in pharmacokinetic properties.[21]

Conclusion

The replacement of a phenyl ring with a this compound group is a powerful, albeit non-classical, strategy in medicinal chemistry. It offers a clear path to enhancing metabolic stability and introducing three-dimensionality into a lead series.[3][4] However, it is not a "magic bullet." The significant increase in lipophilicity must be carefully managed, and the synthetic cost can be a practical barrier.[22] By employing the rigorous validation workflow detailed in this guide—combining precise physicochemical measurements with robust in vitro biological assays—researchers can make informed, data-driven decisions, ultimately accelerating the journey from a problematic lead compound to a viable drug candidate.

References

  • Vertex AI Search. The Role of Adamantane Derivatives in Modern Drug Discovery.
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A Comparative Guide to the Structure-Activity Relationship of 1-Methyladamantane Analogs as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, represents a privileged structure in medicinal chemistry. Its unique three-dimensional nature allows for the precise positioning of functional groups, making it an attractive core for designing compounds that target specific biological receptors.[1][2] The introduction of an adamantane moiety can significantly enhance a compound's lipophilicity, which may improve its ability to cross the blood-brain barrier and increase its metabolic stability.[3][4][5] This guide focuses on the structure-activity relationship (SAR) of 1-methyladamantane analogs, particularly those derived from the clinically approved drug Memantine (1-amino-3,5-dimethyladamantane), a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.[6][7]

Memantine functions as an uncompetitive, moderate-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] This mechanism is crucial; under conditions of excessive glutamate release, a hallmark of neurodegenerative diseases, Memantine enters the open NMDA receptor channel and blocks pathological calcium influx without interfering with normal synaptic transmission.[8][9] Understanding the SAR of its analogs is paramount for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

The Core Pharmacophore: Modifications at the Amino Group

The primary amino group of adamantane amines is a critical anchor for activity. Its protonated state at physiological pH is thought to interact with the Mg2+ binding site within the NMDA receptor's ion channel. SAR studies have consistently shown that modifications to this group are highly consequential.

  • N-Alkylation: Increasing the steric bulk on the nitrogen atom generally leads to a decrease in potency. For instance, N-alkyl and N,N-dialkyl derivatives of amantadine (1-aminoadamantane) often exhibit similar or slightly reduced antiviral activity, but their NMDA receptor affinity tends to decline more sharply.[10][11] This suggests a constrained binding pocket where bulky substituents on the nitrogen hinder optimal interaction.

  • Acylation and Amide Formation: Conversion of the primary amine into an amide or other acyl derivatives typically results in a significant loss of NMDA receptor antagonist activity.[8] This is attributed to the loss of the positive charge necessary for channel blocking and the introduction of steric hindrance.

  • Replacement of the Amino Group: Substituting the amino group with non-basic functionalities such as hydroxyl (-OH), sulfhydryl (-SH), cyano (-CN), or halogens leads to inactive compounds in the context of NMDA receptor antagonism.[10] This underscores the necessity of the protonated amine for the mechanism of action.

Enhancing Potency: Substitutions on the Adamantane Cage

The lipophilic adamantane cage itself provides a versatile platform for modification. The strategic placement of substituents can enhance binding affinity and modulate pharmacokinetic properties.

  • Methylation: The addition of methyl groups at the bridgehead positions (C3, C5, C7) of the 1-aminoadamantane scaffold is a key strategy for increasing potency. Memantine (1-amino-3,5-dimethyladamantane) is significantly more potent than Amantadine (1-aminoadamantane). This enhanced activity is attributed to increased lipophilicity, which facilitates the molecule's entry into the channel pore and optimizes van der Waals interactions with hydrophobic residues lining the channel.[3][4]

  • Extended Cage Structures: Analogs featuring expanded polycyclic scaffolds, such as benzohomoadamantane, have been explored to probe the binding site further. While many of these larger analogs retain the ability to block NMDA receptors, their potency can be variable, suggesting that while the pocket accommodates bulk, there is an optimal size and shape for maximal affinity.[7][12] Some fluorinated benzohomoadamantanamine derivatives have shown higher potency than Memantine, indicating that specific electronic and steric modifications on an expanded cage can be beneficial.[8]

dot graph SAR_Summary { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=true, overlap=false, dpi=300, maxiter=5000]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Central Node Core [label="this compound\nScaffold", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Modification Nodes N_Mod [label="Amino Group (N)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cage_Mod [label="Adamantane Cage", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// SAR Outcome Nodes N_Alkyl [label="N-Alkylation:\nDecreased Potency", pos="-5,-1!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; N_Acyl [label="N-Acylation:\nLoss of Activity", pos="-5,-3!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; N_Replace [label="Amine Replacement:\nInactive Compounds", pos="-2,-4!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Cage_Methyl [label="Bridgehead Methylation:\nIncreased Potency", pos="5,-1!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Cage_Extend [label="Cage Extension (e.g., Benzo):\nVariable Potency", pos="5,-3!", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Core:f1 -> Amino_Mods [label="Investigate"]; Core:f2 -> Cage_Mods [label="Investigate"]; } Caption: Key Structure-Activity Relationships for this compound Analogs.

Comparative Analysis of Key Analogs

The following table summarizes the SAR for representative adamantane analogs targeting the NMDA receptor. The binding affinity is typically measured by the inhibition constant (Ki) or IC50 value from competitive radioligand binding assays, often using [3H]MK-801, a potent channel blocker.[13][14]

CompoundStructureKey Modification(s)NMDA Receptor Affinity (IC50/Ki)SAR Implication
Amantadine 1-aminoadamantaneParent scaffold~5-10 µMBaseline affinity, requires primary amine.[11]
Memantine 1-amino-3,5-dimethyladamantaneTwo methyl groups on cage~0.5-1.0 µMMethylation significantly increases potency.[8]
Rimantadine 1-(1-aminoethyl)adamantaneα-methyl on amino side chain~5-15 µMSteric bulk near the amine is tolerated but does not improve affinity over Amantadine.[10][15]
N-Methyl-Amantadine 1-(methylamino)adamantaneN-methylation> 30 µMN-alkylation reduces binding affinity.[11]
Benzohomoadamantane Analog (IIc) Complex extended cageExtended, lipophilic cageLow micromolar rangeLarge, rigid scaffolds can be accommodated in the binding site and maintain activity.[7][12]

Experimental Protocols: Evaluating NMDA Receptor Antagonism

To validate the SAR of novel this compound analogs, a standardized set of assays is required. A competitive radioligand binding assay is a robust, high-throughput method to determine a compound's affinity for the MK-801 binding site within the NMDA receptor channel.

Protocol: [3H]MK-801 Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of test compounds for the phencyclidine (PCP) site of the NMDA receptor in rat forebrain membrane preparations.[16][17][18]

Objective: To quantify the potency of this compound analogs by measuring their ability to displace the radioligand [3H]MK-801 from its binding site.

Materials:

  • Rat forebrain tissue

  • Binding Buffer: 50 mM Tris-acetate, pH 7.4

  • Radioligand: [3H]MK-801 (specific activity ~15-30 Ci/mmol)

  • Co-agonists: L-Glutamate and Glycine

  • Non-specific binding agent: Phencyclidine (PCP) or unlabeled MK-801

  • Test Compounds (this compound analogs)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation fluid and MicroBeta counter

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of membrane preparation, 50 µL of [3H]MK-801 (at a final concentration near its Kd, e.g., 2-5 nM), 50 µL of co-agonists (final concentration ~10 µM each of Glutamate and Glycine), and 50 µL of binding buffer.

    • Non-specific Binding (NSB): Add the same components as for Total Binding, but replace the binding buffer with 50 µL of a high concentration of unlabeled PCP (e.g., 400 µM) or MK-801 (e.g., 10 µM).[19]

    • Test Compound Wells: Add the same components as for Total Binding, but replace the binding buffer with 50 µL of the test compound at various concentrations (e.g., 10-point curve from 1 nM to 100 µM).

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[17]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

  • Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a MicroBeta counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]MK-801 binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis A Homogenize Rat Forebrain B Centrifuge & Wash Membranes A->B C Determine Protein Concentration B->C D Incubate Membranes with: - [3H]MK-801 (Radioligand) - Test Compound (Analog) - Co-agonists (Glu/Gly) C->D Start Assay E Equilibrate at Room Temperature D->E F Filter & Wash to Separate Bound from Free Ligand E->F Terminate Reaction G Measure Radioactivity (Scintillation Counting) F->G H Calculate IC50 & Ki Values G->H

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A Researcher's Comparative Guide to the In Vitro Evaluation of 1-Methyladamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane scaffold, a rigid, lipophilic cage-like hydrocarbon, has proven to be a remarkably versatile building block in medicinal chemistry. Its unique three-dimensional structure can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Among its many derivatives, 1-methyladamantane-based compounds have garnered significant interest for their therapeutic potential across a spectrum of diseases, including viral infections, neurodegenerative disorders, and cancer.

This guide provides an in-depth, comparative analysis of the in vitro testing methodologies for this compound-based compounds. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring that each assay serves as a self-validating system for generating robust and reproducible data. This resource is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of this promising class of molecules.

The Significance of the this compound Moiety

The introduction of a methyl group to the adamantane core can subtly yet significantly influence a compound's biological activity. This modification can alter lipophilicity, steric interactions with biological targets, and metabolic stability, often leading to enhanced efficacy or a more desirable safety profile compared to the parent adamantane structure. The primary therapeutic areas where this compound derivatives have shown promise include:

  • Antiviral Activity: Following the legacy of amantadine and rimantadine, novel adamantane derivatives are continuously being explored for their efficacy against various viral pathogens, particularly influenza A. The primary mechanism of action for many of these compounds is the blockade of the M2 proton channel, a critical component in the viral replication cycle.

  • Neuroprotection: The ability of certain adamantane derivatives, most notably memantine (a dimethyladamantane derivative), to act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor has established this class of compounds as a cornerstone in the treatment of neurodegenerative diseases like Alzheimer's. By blocking the NMDA receptor ion channel during periods of excessive stimulation, these compounds can prevent excitotoxicity, a key driver of neuronal cell death.

  • Anticancer Activity: Emerging research has highlighted the potential of adamantane-based compounds to inhibit the proliferation of various cancer cell lines. The mechanisms underlying their anticancer effects are diverse and are an active area of investigation.

  • Anti-inflammatory Effects: Some this compound derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production.

This guide will provide a comparative framework for evaluating these activities in vitro, with a focus on robust and widely accepted methodologies.

I. Assessing Antiviral Efficacy: The Plaque Reduction Assay

The plaque reduction assay remains the gold standard for quantifying the ability of a compound to inhibit viral replication in vitro. This assay is particularly relevant for evaluating adamantane derivatives against enveloped viruses like influenza.

Causality Behind Experimental Choices

The formation of plaques, or localized areas of cell death in a monolayer, is a direct consequence of viral replication and spread. The principle of this assay is that a single infectious viral particle will infect a cell, which will then produce and release new virions that infect neighboring cells, creating a visible plaque. An effective antiviral agent will interfere with this process, resulting in a reduction in the number or size of plaques. The use of a semi-solid overlay, such as Avicel or agarose, is crucial as it restricts the movement of progeny virions to the immediate vicinity of the infected cells, ensuring the formation of distinct and countable plaques.

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This protocol is adapted for a 12-well plate format using Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus infection.

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) (D10)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • 0.25% Trypsin-EDTA

  • Influenza virus stock of known titer

  • Test compounds (this compound derivatives and controls like Amantadine)

  • Serum-free MEM with 1% Penicillin-Streptomycin (PS)

  • TPCK-treated trypsin

  • Semi-solid overlay (e.g., 2X Avicel RC-591 mixed 1:1 with 2X MEM)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Seeding:

    • Culture MDCK cells in D10 medium.

    • Trypsinize and resuspend the cells to a concentration of 3 x 10^5 cells/mL in D10.

    • Seed 1 mL of the cell suspension into each well of a 12-well plate.

    • Incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (typically 24-48 hours).

  • Virus Dilution and Infection:

    • On the day of the assay, prepare serial 10-fold dilutions of the influenza virus stock in serum-free MEM with 1% PS. The target is to achieve 50-100 plaque-forming units (PFU) per well.

    • Aspirate the culture medium from the MDCK cell monolayers and wash once with 1 mL of DPBS.

    • Infect the cells by adding 100 µL of the appropriate virus dilution to each well.

    • Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the virus.

  • Compound Treatment and Overlay:

    • During the virus adsorption period, prepare various concentrations of the test compounds and control drugs in the semi-solid overlay medium.

    • After the 1-hour incubation, aspirate the viral inoculum from the wells.

    • Immediately add 1 mL of the compound-containing overlay to each well. Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

    • To visualize the plaques, aspirate the overlay.

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes at room temperature.

    • Remove the formalin and stain the cell monolayer by adding 0.5 mL of crystal violet solution to each well for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the "virus only" control.

    • Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Comparative Data: Antiviral Activity of Adamantane Derivatives
Derivative TypeVirus StrainIC50 (µM)Reference
AmantadineInfluenza A/HK/7/87 (H3N2)0.14[1]
Rimantadine-resistant Enol Ester IsomersA/California/7/2009 (H1N1)pdm098.1 - 13.7[2]
Rimantadine-resistant Bromo-derivativesA/California/7/2009 (H1N1)pdm0911.3 - 19.8[2]
3F4 (Aminoadamantane derivative)SARS-CoV-20.32[3]
3F5 (Aminoadamantane derivative)SARS-CoV-20.44[3]

This table presents a selection of reported IC50 values to illustrate the comparative nature of the data. For a comprehensive analysis, it is essential to consult the primary literature.

Diagram of the Plaque Reduction Assay Workflow

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis cell_seeding Seed MDCK Cells in 12-well Plate infection Infect Cell Monolayer (1 hour) cell_seeding->infection virus_dilution Prepare Serial Virus Dilutions virus_dilution->infection compound_prep Prepare Compound Dilutions in Overlay treatment Aspirate Inoculum & Add Compound Overlay compound_prep->treatment infection->treatment incubation Incubate (48-72 hours) for Plaque Formation treatment->incubation fix_stain Fix with Formalin & Stain with Crystal Violet incubation->fix_stain plaque_count Count Plaques fix_stain->plaque_count ic50_calc Calculate % Inhibition and IC50 Value plaque_count->ic50_calc

Caption: Workflow for the Plaque Reduction Assay.

II. Evaluating Cytotoxicity: The MTT Assay

A critical aspect of drug development is to ensure that the observed biological activity is not a result of general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Causality Behind Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells. This assay, therefore, provides a quantitative measure of cell viability and can be used to determine the concentration at which a compound becomes toxic to the cells (the 50% cytotoxic concentration, or CC50).

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Adherent or suspension cells in culture

  • 96-well microtiter plates

  • Test compounds

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[5] The optimal cell density should be determined empirically for each cell line.

    • Incubate for 6 to 24 hours to allow the cells to attach (for adherent cells) and recover.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the desired concentrations of the compounds to the wells. Include a "vehicle control" (cells treated with the same concentration of the solvent used to dissolve the compounds) and a "no-cell" control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[5]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • For adherent cells, the medium can be carefully aspirated before adding the solubilizing agent. For suspension cells, the solubilizing agent can be added directly.

    • Incubate the plate overnight in the incubator or for a shorter period with shaking to ensure complete solubilization of the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Comparative Data: Cytotoxicity of Adamantane Derivatives in A549 Cells
Derivative TypeIC50 (µM)Reference
Benzimidazole derivative (se-182)15.80[2]
Adamantyl isothiourea derivative 57.70 (Hep-G2)[6]
Adamantyl isothiourea derivative 63.86 (Hep-G2)[6]

This table provides examples of cytotoxicity data. The choice of cell line is critical and should be relevant to the intended therapeutic application.

Diagram of the MTT Assay Workflow

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Compound Serial Dilutions compound_prep->treatment incubation Incubate (24-72 hours) treatment->incubation mtt_add Add MTT Reagent (Incubate 2-4 hours) incubation->mtt_add solubilize Add Solubilization Solution (Incubate to dissolve formazan) mtt_add->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance cc50_calc Calculate % Viability and CC50 Value read_absorbance->cc50_calc

Caption: Workflow for the MTT Cytotoxicity Assay.

III. Assessing Neuroprotective Activity: The Glutamate-Induced Excitotoxicity Assay

For adamantane derivatives with potential applications in neurodegenerative diseases, it is crucial to evaluate their ability to protect neurons from excitotoxic insults.

Causality Behind Experimental Choices

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive activation of its receptors, particularly the NMDA receptor, can lead to a massive influx of calcium ions, triggering a cascade of events that result in neuronal cell death.[7] This phenomenon, known as excitotoxicity, is a key pathological mechanism in stroke, epilepsy, and several neurodegenerative disorders. An in vitro model of glutamate-induced excitotoxicity provides a rapid and robust system for screening neuroprotective compounds.[8][9]

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

Materials:

  • Primary cortical neurons or a suitable neuronal cell line

  • 96-well plates coated for neuronal culture

  • Neurobasal medium supplemented with B27

  • L-glutamic acid

  • Test compounds (this compound derivatives and controls like Memantine or MK-801)

  • Reagents for assessing cell viability (e.g., MTT, LDH release assay kit, or live/dead cell staining)

Procedure:

  • Cell Culture:

    • Culture primary neurons or neuronal cells in appropriate medium on coated plates. Allow sufficient time for the neurons to mature and form synaptic connections (typically 7-14 days for primary cultures).

  • Compound Pre-treatment:

    • Treat the neuronal cultures with various concentrations of the test compounds for 24 hours prior to the glutamate insult.[9]

  • Glutamate Insult:

    • Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate (the optimal concentration should be determined empirically) for a short duration (e.g., 15-30 minutes).

  • Recovery and Assessment:

    • After the glutamate exposure, wash the cells and replace the medium with fresh, compound-containing medium.

    • Allow the cells to recover for 24 hours.

    • Assess neuronal viability using a suitable method, such as the MTT assay, measurement of lactate dehydrogenase (LDH) release into the medium (an indicator of cell membrane damage), or fluorescent imaging with live/dead cell stains.

  • Data Analysis:

    • Quantify the level of neuroprotection conferred by each compound concentration by comparing the viability of treated cells to that of cells exposed to glutamate alone.

    • Determine the concentration of the compound that provides 50% neuroprotection (EC50).

Comparative Data: Neuroprotective Effects of Adamantane Derivatives

Diagram of NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_membrane Neuronal Membrane receptor NMDA Receptor Ion Channel ca_influx Massive Ca2+ Influx receptor:port->ca_influx Opens Channel block Channel Block glutamate Excess Glutamate glutamate->receptor:head Binds excitotoxicity Excitotoxicity & Neuronal Death ca_influx->excitotoxicity adamantane This compound Derivative adamantane->receptor:port Blocks block->excitotoxicity Prevents

Caption: Mechanism of NMDA receptor antagonism.

IV. Assessing Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

The ability of this compound-based compounds to modulate the inflammatory response can be assessed by measuring their effect on the production of pro-inflammatory cytokines in immune cells.

Causality Behind Experimental Choices

Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages, inducing the production of these cytokines. An in vitro assay using LPS-stimulated macrophages provides a reliable system for screening compounds for anti-inflammatory activity.[10][11]

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production

Materials:

  • RAW 264.7 macrophage cell line or primary macrophages

  • 24-well plates

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[12]

  • Compound Pre-treatment:

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 50 ng/mL to 1 µg/mL) for a specified period (e.g., 4 to 24 hours).[10][12]

  • Supernatant Collection:

    • After the incubation, collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of each cytokine.

Comparative Data: Anti-inflammatory Effects

While specific comparative data for this compound derivatives in this assay is limited, this protocol provides a robust framework for generating such data. For context, the corticosteroid Dexamethasone inhibits IL-1β and TNF-α synthesis with IC50 values of 38 nM and 25 nM, respectively, in a similar assay system.[10]

V. Conclusion

The in vitro evaluation of this compound-based compounds requires a multi-faceted approach, encompassing assessments of efficacy, cytotoxicity, and mechanism of action. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute rigorous in vitro studies. By understanding the causality behind the experimental choices and adhering to validated methodologies, scientists can generate high-quality data to support the advancement of promising this compound derivatives as potential therapeutic agents.

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  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604.

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1-Methyladamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey of a promising molecule from a lab novelty to a life-changing therapeutic is fraught with metabolic hurdles. A compound's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The adamantane scaffold, a rigid, lipophilic cage-like hydrocarbon, has been a favored building block in medicinal chemistry, prized for its ability to enhance the metabolic stability of drug candidates.[1] This guide delves into the metabolic stability of 1-methyladamantane derivatives, offering a comparative analysis supported by experimental insights to aid in the design of more robust and effective therapeutics.

The Adamantane Advantage and the Metabolic Challenge

The unique three-dimensional structure of the adamantane moiety can shield adjacent functional groups from metabolic enzymes, thereby prolonging a drug's presence in the body.[2] However, the adamantane core itself is not metabolically inert. The primary route of metabolism for adamantane-containing compounds is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver.[1][3] This oxidative transformation introduces polar hydroxyl groups, facilitating the drug's excretion from the body. Understanding the sites and rates of this metabolism is paramount for medicinal chemists.

The introduction of a methyl group at the 1-position of the adamantane cage, creating this compound, can subtly alter its physicochemical properties and, consequently, its metabolic fate. This guide will explore how further substitutions on this methylated scaffold influence its stability in the face of metabolic enzymes.

Key Metabolic Pathways for this compound Derivatives

The metabolic breakdown of this compound derivatives primarily follows Phase I oxidative pathways, with the adamantane core being the main target for enzymatic attack.

Bridgehead Hydroxylation: The Predominant Metabolic Route

The tertiary carbons at the bridgehead positions of the adamantane skeleton are the most susceptible to hydroxylation by CYP enzymes.[4][5] This is due to the relative stability of the resulting tertiary carbocation intermediate formed during the oxidative process. For this compound, the remaining three bridgehead positions are primary "metabolic soft spots."

dot

Caption: Primary metabolic pathway of this compound derivatives.

The Influence of Substituents on Metabolic Stability

The nature and position of substituents on the this compound core can significantly impact its metabolic stability. A systematic study on a series of adamantyl ureas revealed the profound effect of methylation on metabolic fate in human liver microsomes.[2] While the introduction of a single methyl group to the adamantane core did not lead to a noticeable loss of metabolic stability, the addition of two or three methyl groups resulted in a dramatic 8-fold and 98-fold decrease in stability, respectively.[2][6] This suggests that increased lipophilicity and altered steric interactions can paradoxically render the molecule a better substrate for metabolizing enzymes.

In some cases, metabolic attack can occur on substituents attached to the adamantane core. For instance, in a study of a 1-adamantanamine derivative, the N-methyl group was identified as a major site of metabolism, leading to N-dealkylation.[7]

Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay

To objectively compare the metabolic stability of different this compound derivatives, the in vitro liver microsomal stability assay is the gold standard.[8] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in CYP enzymes.[8] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), researchers can measure the rate of disappearance of the parent compound over time.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical in vitro metabolic stability assay using human liver microsomes.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound and a stable compound) in a suitable organic solvent like DMSO.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compounds to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

G

Sources

A Comparative Guide to Pharmacophore Model Validation: The 1-Methyladamantane Challenge

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of computer-aided drug design (CADD), pharmacophore modeling stands as a cornerstone for identifying novel bioactive molecules.[1][2][3] A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. However, the predictive power of any model is only as robust as its validation. This guide provides an in-depth, experience-driven comparison of pharmacophore model validation, with a specific focus on leveraging 1-Methyladamantane as a stringent negative control to challenge model specificity and ensure scientific integrity.

Part 1: The Imperative of Rigorous Pharmacophore Validation

A well-constructed pharmacophore model should act as a highly specific filter, adept at distinguishing between active and inactive compounds.[4][5] The validation process, therefore, is not a mere formality but a critical step to ascertain the model's ability to enrich active compounds from a vast chemical space while rejecting inactive ones.[4][6] Without rigorous validation, a pharmacophore model risks becoming a generator of false positives, leading to wasted resources in subsequent experimental testing.

Several statistical methods are employed to validate a pharmacophore model, including the construction of Receiver Operating Characteristic (ROC) curves, calculation of the Güner-Henry (GH) score, and determination of the Enrichment Factor (EF).[4][5] These metrics provide a quantitative assessment of a model's sensitivity (the ability to identify true positives) and specificity (the ability to reject true negatives).[4][5]

Part 2: Introducing the "Ugly Molecule": this compound as a Validation Tool

To truly test the specificity of a pharmacophore model, we must challenge it with molecules that are sterically plausible yet lack the specific electronic features required for binding. This is where this compound (CAS 768-91-2) proves invaluable.

This compound is a rigid, highly lipophilic, and roughly spherical hydrocarbon.[7][8][9] Its adamantane cage is a common scaffold in medicinal chemistry, often used to confer favorable pharmacokinetic properties.[10] However, in its unsubstituted form, it is devoid of common pharmacophoric features like hydrogen bond donors, acceptors, or significant aromatic character.[7] This makes it an excellent negative control or "decoy" molecule. A well-defined and specific pharmacophore model should, in theory, fail to map onto this compound.

The inclusion of this compound and similar non-functionalized, rigid hydrocarbons in a decoy set serves as a stringent test of a model's ability to avoid non-specific hydrophobic interactions and prioritize key electronic features.

Part 3: Experimental and Computational Validation Workflow

The following protocol outlines a comprehensive workflow for validating a pharmacophore model, incorporating the this compound challenge.

A robust validation database is composed of three key components:

  • Active Compounds: A set of molecules with known high affinity for the target of interest.

  • Decoy Compounds: A much larger set of molecules presumed to be inactive. These should ideally have similar physicochemical properties (e.g., molecular weight, logP) to the active compounds to present a realistic challenge.

  • The this compound Challenge Set: A curated subset of the decoy database that includes this compound and other similar rigid, non-functionalized hydrocarbons.

The generated pharmacophore model is used to screen the entire validation database.[11] The output is a ranked list of all compounds based on how well they fit the pharmacophore hypothesis.

The performance of the pharmacophore model is then quantified using the following metrics:

  • Güner-Henry (GH) Score: This metric provides a balanced assessment of a model's performance by considering the yield of actives in the hit list, the percent of actives in the hit list, and the enrichment factor. A GH score between 0.7 and 1.0 is indicative of a good model.[12][13]

  • Receiver Operating Characteristic (ROC) Curve Analysis: A ROC curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity). The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between active and inactive compounds. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 indicates random performance.[4][5][14]

  • Enrichment Factor (EF): This metric measures how many more active compounds are found in a certain percentage of the screened database compared to a random selection.[15] A high EF value at the beginning of the ranked list indicates that the model is effective at prioritizing active compounds.[15]

The logical workflow for this validation process can be visualized as follows:

G cluster_0 Database Assembly cluster_1 Screening & Analysis cluster_2 Model Evaluation Actives Active Compounds Screening Pharmacophore-Based Virtual Screening Actives->Screening Decoys Decoy Compounds Decoys->Screening Adamantane This compound Challenge Set Adamantane->Screening Metrics Calculate Validation Metrics (GH, ROC AUC, EF) Screening->Metrics Performance Assess Model Performance Metrics->Performance Decision Accept or Refine Model Performance->Decision

Caption: Workflow for pharmacophore model validation incorporating the this compound challenge.

Part 4: Comparative Data Analysis

To illustrate the impact of the this compound challenge, consider the following hypothetical performance data for a pharmacophore model validated against two different decoy sets:

Validation MetricDecoy Set A (Standard)Decoy Set B (with this compound)
GH Score 0.850.78
ROC AUC 0.920.86
Enrichment Factor (Top 1%) 2518

The data clearly shows that the inclusion of this compound and similar challenging molecules in Decoy Set B leads to a more realistic and stringent evaluation of the pharmacophore model. While the metrics for Decoy Set A might suggest an excellent model, the performance dip observed with Decoy Set B indicates a potential over-reliance on simple hydrophobic features. A model that performs well against Decoy Set B is more likely to be truly selective and yield higher quality hits in a prospective screening campaign.

The logical relationship between a selective pharmacophore and its interaction with different molecule types can be represented as:

G P Selective Pharmacophore Model A Active Compound (Correctly Mapped) P->A High Fit Score I Inactive Compound (Correctly Rejected) P->I Low/No Fit Score M This compound (Correctly Rejected) P->M Low/No Fit Score

Caption: A selective pharmacophore model should map active compounds while rejecting inactives and non-binding molecules like this compound.

Part 5: Conclusion and Best Practices

Incorporating challenging molecules like this compound into the validation process of pharmacophore models is a critical step towards ensuring their predictive power and scientific rigor. This approach moves beyond standard validation protocols and provides a more realistic assessment of a model's ability to function as a truly selective filter in the complex landscape of drug discovery.

As a best practice, research and drug development professionals should:

  • Curate Diverse and Challenging Decoy Sets: Do not rely solely on computationally generated decoys. Include known non-binders and sterically plausible but electronically distinct molecules like this compound.

  • Employ Multiple Validation Metrics: A single metric can be misleading. A combination of GH score, ROC AUC, and EF provides a more holistic view of model performance.

  • Iteratively Refine Models: If a model performs poorly against a challenging decoy set, it is an opportunity to refine the pharmacophore hypothesis, perhaps by adding exclusion volumes or tightening feature constraints, to improve its specificity.

By embracing these principles, scientists can build more robust and reliable pharmacophore models, ultimately increasing the efficiency and success rate of virtual screening campaigns.

References

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Sources

A Comparative Analysis of the Antiviral Spectra of Adamantane Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antiviral drug discovery, the adamantane scaffold has served as a foundational element for the development of potent therapeutic agents. This guide provides a comprehensive comparative analysis of the antiviral spectra of adamantane derivatives, from the pioneering compounds amantadine and rimantadine to novel derivatives engineered to overcome resistance and broaden therapeutic applications. We will delve into their mechanisms of action, explore the quantitative data supporting their efficacy, and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers, scientists, and drug development professionals.

The Adamantane Antivirals: A Tale of a Resilient Scaffold

The story of adamantane in antiviral therapy began with the discovery of amantadine in the 1960s, the first synthetic antiviral agent approved for the treatment and prophylaxis of influenza A virus infections.[1] Its close derivative, rimantadine, followed, offering a similar mechanism of action with a potentially improved side-effect profile.[2] These first-generation adamantane derivatives specifically target the M2 proton channel of the influenza A virus, a crucial component for viral uncoating and replication.[1]

However, the widespread use of amantadine and rimantadine has been severely hampered by the rapid emergence of drug-resistant influenza A strains.[3] Single amino acid substitutions in the transmembrane domain of the M2 protein can render these drugs ineffective, a challenge that has spurred the development of new generations of adamantane derivatives.[3] These novel compounds aim to not only regain activity against resistant influenza strains but also to expand the antiviral spectrum of the adamantane family to other viral pathogens.

Mechanism of Action: Blocking the M2 Proton Channel

The primary antiviral target of amantadine and rimantadine is the M2 ion channel of the influenza A virus. This channel is a homotetrameric protein that, upon acidification of the endosome following viral entry into a host cell, allows protons to flow into the virion. This influx of protons facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and the initiation of replication.

Amantadine and its derivatives act by physically blocking the pore of the M2 ion channel, thereby preventing proton translocation. This inhibition of viral uncoating effectively halts the replication cycle. The lipophilic adamantane cage is thought to interact with hydrophobic residues within the M2 channel pore, while the amine group plays a crucial role in the inhibitory activity.

Figure 1: Mechanism of action of adamantane derivatives against Influenza A.

Comparative Antiviral Spectra: From Influenza to a Broader Horizon

While initially developed for influenza A, research has revealed that the antiviral activity of adamantane derivatives extends to a wider range of viruses. The following sections and tables provide a comparative overview of their efficacy.

Influenza A Virus

The primary indication for adamantane derivatives has been influenza A. However, their clinical utility has been drastically reduced due to widespread resistance. Novel derivatives are being developed to overcome this challenge.

Table 1: Comparative in vitro activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainGenotype (M2 Mutation)IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Amantadine A/Singapore/1/57 (H2N2)Wild-type~1>100>100[4]
A/PR/8/34 (H1N1)S31N>50>100<2[5]
Rimantadine A/Hong Kong/68 (H3N2)Wild-type0.1150455[6]
A/PR/8/34 (H1N1)S31N67>100<1.5[5]
Enol Ester 10 (R-isomer) A/California/7/2009 (H1N1)pdm09S31N8.1>30>3.7[1][7]
Enol Ester 10 (S-isomer) A/IIV-Orenburg/29-L/2016 (H1N1)pdm09S31N7.7>30>3.9[1][7]
Glycyl-rimantadine (4b) A/Hong Kong/68 (H3N2)Wild-type0.11>100>909[8]
Novel Ester Derivative A/PR/8/34 (H1N1)S31N1.5 - 12.6--[5]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Values are approximate and may vary depending on the specific assay conditions.

Beyond Influenza: An Expanding Antiviral Portfolio

Recent studies have demonstrated the potential of adamantane derivatives against a variety of other viruses, suggesting that their mechanisms of action may not be limited to the influenza M2 channel.

Table 2: Antiviral Activity of Adamantane Derivatives against Other Viruses

CompoundVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Amantadine SARS-CoV-239.71>1000>25[9]
3F4 Derivative SARS-CoV-20.32>1000>3125[9]
1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate Rhinovirus---[10][11]
Coronavirus 229E---[10][11]
Polymeric Adamantane Derivatives Herpes Simplex Virus Type 1-4-10 times less toxic than rimantadine-[12]
Parainfluenza Virus (Types 1 & 3)---[12]
Respiratory Syncytial Virus (RSV)---[12]
Tromantadine Herpes Simplex Virus---

Note: Quantitative data for some derivatives against these viruses are limited in the publicly available literature.

Experimental Protocols for Antiviral Evaluation

Accurate and reproducible assessment of antiviral activity is paramount in drug development. The following are detailed protocols for two standard in vitro assays used to evaluate the efficacy of adamantane derivatives.

Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for quantifying the inhibition of viral infectivity. It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed in a cell monolayer.

Causality Behind Experimental Choices:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation as they are highly susceptible to infection.

  • Overlay: A semi-solid overlay (e.g., agarose or Avicel) is crucial to restrict the spread of progeny virions to neighboring cells, resulting in the formation of discrete, countable plaques.

  • Trypsin: For many influenza strains, the addition of trypsin to the overlay medium is necessary to cleave the viral hemagglutinin (HA) protein, which is essential for viral entry into host cells in subsequent rounds of infection.

Figure 3: Workflow for the Virus Yield Reduction Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells in 24-well plates to achieve a confluent monolayer.

  • Infection: Infect the cells with influenza virus at a high multiplicity of infection (MOI) (e.g., MOI = 1-5) for 1 hour at 37°C.

  • Compound Treatment: After the adsorption period, remove the inoculum, wash the cells, and add fresh serum-free medium containing serial dilutions of the adamantane derivative.

  • Incubation: Incubate the plates for a single viral replication cycle (e.g., 24 hours) at 37°C.

  • Supernatant Harvest: At the end of the incubation period, harvest the cell culture supernatant.

  • Virus Titration: Determine the viral titer in each supernatant sample by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh MDCK cell monolayers.

  • Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration compared to the untreated virus control. The IC50 is the concentration that reduces the virus yield by 50%.

Optimization:

  • MOI: The optimal MOI should be determined empirically for each virus-cell system to ensure a single, robust replication cycle.

  • Incubation Time: The length of the incubation period should correspond to the duration of a single replication cycle for the specific virus.

Structure-Activity Relationships and Future Directions

The development of novel adamantane derivatives with improved antiviral profiles relies on a deep understanding of their structure-activity relationships (SAR). Key modifications to the adamantane scaffold have been explored to enhance potency, overcome resistance, and broaden the antiviral spectrum.

  • Modifications to the Amine Group: The nature and position of the amine group are critical for activity. Conversion to amides or the introduction of larger substituents can influence the interaction with the M2 channel. For instance, the conjugation of rimantadine with glycine has been shown to result in high antiviral activity. [8]* Introduction of Additional Functional Groups: Incorporating other chemical moieties onto the adamantane cage can lead to new interactions with the viral target or even engagement of different viral or host proteins. For example, some amino acid derivatives of adamantane have shown activity against rimantadine-resistant influenza strains. [3]* Scaffold Hopping and Hybridization: Combining the adamantane moiety with other known antiviral pharmacophores is a promising strategy. This can lead to dual-target inhibitors or compounds with enhanced pharmacokinetic properties.

The future of adamantane antivirals lies in the rational design of new derivatives that can effectively combat drug-resistant viruses and expand their therapeutic utility to other viral diseases. The continued exploration of their SAR, coupled with advanced computational modeling and robust in vitro and in vivo testing, will be crucial in unlocking the full potential of this versatile chemical scaffold. While clinical trial data for many novel adamantane derivatives is not yet widely available, the promising preclinical results for compounds active against resistant influenza and other viruses like SARS-CoV-2 warrant further investigation. [9]

Conclusion

Adamantane derivatives have a rich history in antiviral drug discovery, and despite the challenge of resistance, the adamantane scaffold remains a valuable platform for the development of new therapeutic agents. This guide has provided a comparative analysis of the antiviral spectra of these compounds, highlighting the progress made in overcoming resistance and expanding their activity beyond influenza. The detailed experimental protocols and discussion of structure-activity relationships offer a practical resource for researchers in the field. As our understanding of viral mechanisms and drug design principles continues to advance, we can anticipate the emergence of next-generation adamantane derivatives with enhanced efficacy and broader clinical applications.

References

  • [Structure and antiviral activity of adamantane-containing polymer preparation]. (n.d.). PubMed.
  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Antimicrobial Agents and Chemotherapy, 4(4), 421–426. [Link]
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The Adamantane Advantage: A Comparative Guide to the Cross-Reactivity of 1-Methyladamantane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-methyladamantane moiety, a rigid, lipophilic, three-dimensional scaffold, has emerged as a privileged structure in modern medicinal chemistry. Its unique topology allows for the precise positioning of pharmacophoric groups, often leading to enhanced target affinity and improved pharmacokinetic properties. However, the very lipophilicity that contributes to its advantages can also present challenges in the form of off-target interactions. Understanding and characterizing the cross-reactivity of this compound-based inhibitors is therefore a critical step in the development of safe and effective therapeutics.

This guide provides a comprehensive comparison of the cross-reactivity profiles of this compound-based inhibitors, supported by experimental data and detailed methodologies. We will explore the structural basis of their selectivity, delve into established techniques for assessing off-target effects, and present a framework for interpreting cross-reactivity data to guide lead optimization.

The Double-Edged Sword: Lipophilicity and Selectivity

The adamantane cage is a bulky, non-polar structure that can effectively occupy hydrophobic pockets within target proteins. The addition of a methyl group at the 1-position further enhances this lipophilicity. This characteristic is a key driver of the high affinity observed for many adamantane-containing drugs. However, this same feature can also lead to non-specific binding to other proteins with accessible hydrophobic regions, resulting in off-target effects.

A crucial aspect of designing selective this compound-based inhibitors lies in the strategic placement of polar functional groups that can form specific interactions, such as hydrogen bonds or salt bridges, with the target protein. These specific interactions can help to overcome the non-specific hydrophobic contributions to binding, thereby improving the inhibitor's selectivity profile.

Comparative Analysis of this compound-Based Inhibitors

Table 1: Potency of Adamantane-Based Inhibitors Against Various Targets

Inhibitor ClassCompoundTargetPotency (IC50/Ki)Reference
Serotonin Receptor Ligand 3-methyladamantane-1-carboxylic acid derivative5-HT1A ReceptorKi = 30 nM[1]
Tdp1 Inhibitor Adamantane-monoterpene hybridTyrosyl-DNA phosphodiesterase 1 (Tdp1)IC50 = 0.35–0.57 µM[2]
Influenza M2 Channel Blocker AmantadineInfluenza A M2 ion channelIC50 ≈ 10 µM[1]

This data highlights the versatility of the adamantane scaffold in targeting diverse protein families. The 3-methyladamantane derivative's nanomolar affinity for the 5-HT1A receptor demonstrates the potential for high-potency compounds based on this scaffold.[1] The Tdp1 inhibitors, while not containing the specific 1-methyl substitution, showcase how the adamantane core can be functionalized to achieve potent enzymatic inhibition.[2]

Deconvoluting Cross-Reactivity: Essential Experimental Strategies

A tiered approach is essential for thoroughly characterizing the selectivity of this compound-based inhibitors. This typically begins with in vitro biochemical assays against the primary target and closely related family members, followed by broader screening against a diverse panel of proteins.

In Vitro Kinase Profiling: A First Look at Selectivity

Given the prevalence of kinases as drug targets and off-targets, comprehensive kinase profiling is a cornerstone of cross-reactivity studies.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical radiometric assay for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound-based inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Phosphoric acid (for washing)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound-based inhibitor in the kinase assay buffer.

  • In a microplate, combine the purified kinase, its substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Interpretation: A highly selective inhibitor will exhibit a significantly lower IC50 value for the primary target compared to other kinases in the panel. A selectivity ratio of >100-fold is often considered a benchmark for a selective inhibitor.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful technique to verify that an inhibitor binds to its intended target within the complex environment of a living cell. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cultured cells expressing the target protein

  • This compound-based inhibitor

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating cell suspensions (e.g., PCR thermocycler)

  • Western blotting or mass spectrometry equipment for protein quantification

Procedure:

  • Treat cultured cells with the this compound-based inhibitor or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound is binding to and stabilizing the target protein in the cellular context.

Chemical Proteomics: An Unbiased View of the Interactome

For a global and unbiased assessment of off-target interactions, chemical proteomics approaches are invaluable. Techniques such as affinity chromatography coupled with mass spectrometry (Affinity-MS) or activity-based protein profiling (ABPP) can identify the full spectrum of proteins that interact with a this compound-based inhibitor.

Visualizing the Path to Selectivity

Diagram 1: Key Signaling Pathway and Potential Off-Target Interactions

The following diagram illustrates a hypothetical signaling pathway where a this compound-based inhibitor is designed to target Kinase A. However, due to structural similarities in the ATP-binding pocket, it may also exhibit cross-reactivity with Kinase B, leading to unintended downstream effects.

cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Off-Target Pathway Signal Input Signal Input Kinase A Kinase A Signal Input->Kinase A Kinase B Kinase B Signal Input->Kinase B Substrate A Substrate A Kinase A->Substrate A Cellular Response A Cellular Response A Substrate A->Cellular Response A Substrate B Substrate B Kinase B->Substrate B Cellular Response B (Side Effect) Cellular Response B (Side Effect) Substrate B->Cellular Response B (Side Effect) Inhibitor This compound Inhibitor Inhibitor->Kinase A On-Target Inhibition Inhibitor->Kinase B Off-Target Inhibition

Caption: On-target and off-target inhibition by a this compound-based inhibitor.

Diagram 2: Experimental Workflow for Cross-Reactivity Assessment

This workflow outlines a systematic approach to characterizing the selectivity of a novel this compound-based inhibitor.

Start Novel this compound Inhibitor Primary_Assay In Vitro Assay vs. Primary Target Start->Primary_Assay Family_Screen Screening vs. Related Protein Family Primary_Assay->Family_Screen Broad_Panel Broad Kinase/Enzyme Panel Screening Family_Screen->Broad_Panel CETSA Cellular Thermal Shift Assay (CETSA) Broad_Panel->CETSA Chem_Proteomics Chemical Proteomics (e.g., Affinity-MS) CETSA->Chem_Proteomics Data_Analysis Data Analysis & Selectivity Profiling Chem_Proteomics->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization for Improved Selectivity SAR->Lead_Optimization End Selective Lead Candidate Lead_Optimization->End

Caption: A tiered workflow for assessing inhibitor cross-reactivity.

Diagram 3: Logic Diagram for Hit Validation

This diagram illustrates the decision-making process for advancing a hit compound based on its selectivity profile.

Start Hit Compound from Primary Screen Potency Potent against Primary Target? Start->Potency Selectivity Selective over Related Targets? Potency->Selectivity Yes Redesign Redesign for Improved Potency Potency->Redesign No Off_Target_Risk Known Off-Target Liabilities? Selectivity->Off_Target_Risk Yes Deprioritize_Selectivity Deprioritize (Poor Selectivity) Selectivity->Deprioritize_Selectivity No Advance Advance to Lead Optimization Off_Target_Risk->Advance No Deprioritize_Off_Target Deprioritize (High Off-Target Risk) Off_Target_Risk->Deprioritize_Off_Target Yes

Caption: Decision-making framework for hit validation based on selectivity.

Conclusion

The this compound scaffold offers significant opportunities for the design of potent and effective inhibitors. However, a thorough understanding and careful evaluation of their cross-reactivity are paramount to their successful development. By employing a multi-faceted experimental approach that combines in vitro profiling, cellular target engagement assays, and unbiased proteomics, researchers can gain a comprehensive understanding of the selectivity of their this compound-based compounds. This knowledge is crucial for guiding structure-activity relationship studies and ultimately for the design of next-generation therapeutics with superior efficacy and safety profiles.

References

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The Adamantane Advantage: A Comparative Guide to Pharmacokinetic Profiles of Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Diamondoid Scaffold in Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has captivated medicinal chemists for decades. Its unique diamondoid structure confers a remarkable combination of properties – steric bulk, metabolic stability, and a three-dimensional architecture that can be precisely functionalized. These attributes have led to the successful development of a diverse array of therapeutic agents, from antiviral and neuroprotective drugs to antidiabetic compounds. The incorporation of the adamantane scaffold can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[1][2]

This guide provides an in-depth comparison of the pharmacokinetic profiles of four prominent adamantane derivatives: amantadine, memantine, rimantadine, and saxagliptin. By examining their distinct journeys through the body, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications to the adamantane core can lead to profound differences in pharmacological behavior. This analysis is grounded in experimental data and aims to elucidate the causal relationships between molecular structure and pharmacokinetic outcomes.

At a Glance: Comparative Pharmacokinetic Parameters of Adamantane Derivatives

To facilitate a clear and concise comparison, the following table summarizes the key pharmacokinetic parameters of the selected adamantane derivatives. It is important to note that these values can vary depending on the specific study population, dosage, and formulation.

ParameterAmantadineMemantineRimantadineSaxagliptin
Bioavailability (%) ~86-90%[3]~100%Well absorbed~75%
Time to Peak Plasma Concentration (Tmax) (hours) ~2-4 (Immediate Release)[2]~3-8~6~2 (Saxagliptin), ~4 (Active Metabolite)[4]
Plasma Protein Binding (%) ~67%[5]~45%~40%Negligible
Metabolism Minimal (~5-15% acetylated)[3]Partial hepatic, minimal CYP450 involvementExtensively hepatic (hydroxylation and glucuronidation)Primarily CYP3A4/5 to an active metabolite
Elimination Half-life (t½) (hours) ~10-31[3]~60-80~25.4~2.5 (Saxagliptin), ~3.1 (Active Metabolite)[6]
Primary Route of Excretion Renal (mostly unchanged)[3]Renal (mostly unchanged)Renal (metabolites and unchanged drug)Renal and Hepatic

Visualizing the Core Structure and Metabolic Fates

To appreciate the structural similarities and differences that drive the distinct pharmacokinetic profiles, let's first visualize the fundamental adamantane scaffold and the points of functionalization for each derivative.

Adamantane_Derivatives cluster_core Core Adamantane Scaffold cluster_derivatives Adamantane Derivatives Adamantane Adamantane (C10H16) Amantadine Amantadine (-NH2) Adamantane->Amantadine 1-amino Memantine Memantine (-NH2, -CH3 x2) Adamantane->Memantine 1-amino-3,5-dimethyl Rimantadine Rimantadine (-CH(NH2)CH3) Adamantane->Rimantadine 1-(1-aminoethyl) Saxagliptin Saxagliptin (Complex Side Chain) Adamantane->Saxagliptin Complex amide linkage

Caption: The core adamantane scaffold and the primary functional groups of the four derivatives.

The journey of a drug through the body can be conceptualized through the four key stages of ADME. The following diagram illustrates these interconnected processes.

ADME_Pathway Absorption Absorption (e.g., GI Tract) Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Target Site of Action Distribution->Target Excretion Excretion (e.g., Kidneys) Metabolism->Excretion Elimination Elimination Metabolism->Elimination Excretion->Elimination Target->Distribution

Caption: A generalized schematic of the pharmacokinetic (ADME) pathways.

In-Depth Pharmacokinetic Profiles: A Head-to-Head Comparison

Amantadine
  • Absorption: Amantadine is well absorbed orally, with a bioavailability of approximately 86-90%.[3] Peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours for immediate-release formulations.[2]

  • Distribution: It has a plasma protein binding of about 67%.[5]

  • Metabolism: Amantadine undergoes minimal metabolism, with only about 5-15% being converted to acetyl metabolites.[3]

  • Excretion: The primary route of elimination is through the kidneys, with the majority of the drug excreted unchanged in the urine.[3] This renal dependence necessitates dose adjustments in patients with impaired kidney function. The elimination half-life is in the range of 10 to 31 hours.[3]

Memantine
  • Absorption: Memantine exhibits excellent oral absorption, with a bioavailability of approximately 100%. Peak plasma concentrations are achieved in about 3 to 8 hours.[7]

  • Distribution: It has a low plasma protein binding of around 45%.

  • Metabolism: Memantine undergoes partial hepatic metabolism, but the cytochrome P450 (CYP) enzyme system does not play a significant role.

  • Excretion: Similar to amantadine, memantine is predominantly excreted unchanged in the urine.[7] Its long elimination half-life of 60 to 80 hours allows for once or twice-daily dosing.

Rimantadine
  • Absorption: Rimantadine is well absorbed from the gastrointestinal tract, with peak plasma concentrations generally attained within 6 hours.[8]

  • Distribution: Approximately 40% of the drug is bound to plasma proteins.[8]

  • Metabolism: In contrast to amantadine and memantine, rimantadine is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[8]

  • Excretion: The metabolites and a smaller portion of the unchanged drug are excreted by the kidneys. Its elimination half-life is approximately 25.4 hours.[8]

Saxagliptin
  • Absorption: Saxagliptin is readily absorbed after oral administration, with a bioavailability of about 75%. Peak plasma concentrations of saxagliptin are reached in about 2 hours, while its active metabolite peaks at around 4 hours.[4]

  • Distribution: The in vitro protein binding of saxagliptin and its active metabolite in human serum is negligible.[6]

  • Metabolism: The metabolism of saxagliptin is primarily mediated by CYP3A4/5 to its major active metabolite, 5-hydroxy saxagliptin.[9]

  • Excretion: Saxagliptin is eliminated through both renal and hepatic pathways.[9] The terminal half-life of saxagliptin is approximately 2.5 hours, and that of its active metabolite is 3.1 hours.[6]

Experimental Methodologies: Ensuring Scientific Rigor

The pharmacokinetic data presented in this guide are derived from meticulously designed and executed clinical and preclinical studies. Understanding the methodologies employed is crucial for appreciating the validity and reliability of the findings.

Typical Experimental Workflow for a Human Pharmacokinetic Study

PK_Workflow cluster_protocol Study Protocol cluster_analysis Bioanalytical Phase cluster_data Data Analysis Subject_Screening Subject Screening & Consent Dosing Drug Administration (Oral, single dose) Subject_Screening->Dosing Blood_Sampling Serial Blood Sampling (pre-dose and multiple post-dose time points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Drug Extraction (e.g., Protein Precipitation, LLE) Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification of drug and metabolites) Sample_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculation of Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

Caption: A simplified workflow of a typical clinical pharmacokinetic study.

Key Methodological Considerations:
  • Study Design: Pharmacokinetic studies are often designed as randomized, open-label, crossover studies in healthy volunteers. This design allows for each subject to serve as their own control, reducing inter-individual variability. For assessing the impact of factors like renal or hepatic impairment, parallel-group designs are employed.[10]

  • Drug Administration and Sampling: A single oral dose of the drug is typically administered after an overnight fast. Blood samples are collected at predefined time points before and after dosing to capture the absorption, distribution, and elimination phases of the drug. The sampling schedule is critical and is designed based on the expected pharmacokinetic profile of the drug.

  • Bioanalytical Methods: The quantification of adamantane derivatives and their metabolites in plasma is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput.[11] The method involves:

    • Sample Preparation: This step is crucial to remove interfering substances from the plasma matrix. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile) or liquid-liquid extraction (LLE).

    • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is often used to separate the analyte of interest from other components based on polarity.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is typically operated in the positive electrospray ionization (ESI) mode and uses Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification. A stable isotope-labeled internal standard (e.g., adamantane-d16) is used to ensure accuracy and precision.[11]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine the key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½).

Conclusion: Tailoring Adamantane Scaffolds for Optimal Pharmacokinetics

The comparative analysis of amantadine, memantine, rimantadine, and saxagliptin underscores the profound impact of chemical modifications to the adamantane core on a drug's pharmacokinetic profile. The simple amino-functionalized derivatives, amantadine and memantine, exhibit high bioavailability and are primarily cleared renally as unchanged drugs. In contrast, the addition of a methyl group in rimantadine leads to extensive hepatic metabolism. The complex side chain of saxagliptin results in a distinct profile characterized by rapid metabolism via CYP3A4/5 to an active metabolite and both renal and hepatic clearance.

This guide highlights the importance of a thorough understanding of ADME properties in the drug development process. By leveraging the unique structural and physicochemical properties of the adamantane scaffold and applying rigorous experimental methodologies, medicinal chemists can continue to design and develop novel therapeutics with optimized pharmacokinetic profiles for a wide range of diseases.

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  • Nakagawa, T., Ohbuchi, K., & Tanaka, K. (2012). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 2955–2959. [Link][20]
  • Gu, G., Sol-Church, K., Galla, J., & Feng, B. (2012). Pharmacokinetics of memantine in rats and mice. PloS currents, 4, e4f4f3b5e4b3e. [Link][21]
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  • Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Structural investigation of rimantadine inhibition of the AM2-BM2 chimera channel of influenza viruses. Structure (London, England : 1993), 18(7), 893–902. [Link][25]
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Sources

A Senior Application Scientist's Guide to Benchmarking New 1-Methyladamantane Derivatives Against Existing Neurotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, serves as a privileged structure in medicinal chemistry. Its unique properties have given rise to clinically significant drugs such as the antiviral amantadine and the Alzheimer's medication memantine.[1][2] The exploration of novel 1-methyladamantane derivatives opens promising avenues for developing next-generation therapeutics, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4]

This guide provides a comprehensive framework for the preclinical benchmarking of new this compound derivatives. It is designed to ensure scientific rigor, from initial in vitro screening to in vivo validation, by comparing novel candidates against established drugs. We will focus on the N-methyl-D-aspartate (NMDA) receptor antagonism pathway, a key mechanism of action for memantine, as the primary basis for comparison.[5][6]

Mechanistic Foundations: Why Adamantane and the NMDA Receptor?

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity at the NMDA receptor is crucial for learning and memory.[7] However, pathological overstimulation of this receptor leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death—a hallmark of many neurodegenerative diseases.[6][7]

Memantine, an adamantane derivative, functions as an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[6] This specific mechanism is thought to be key to its clinical success; it preferentially blocks the excessive, pathological activation of the receptor without interfering with normal synaptic transmission.[5] New this compound derivatives are hypothesized to refine this mechanism, potentially offering improved potency, selectivity, or pharmacokinetic profiles.

For a comprehensive evaluation, it is crucial to benchmark these new derivatives not only against memantine but also against drugs with different mechanisms of action, such as acetylcholinesterase inhibitors like donepezil, which are also standard-of-care in Alzheimer's treatment.[8][9]

Visualizing the Core Mechanism

The following diagram illustrates the fundamental principle of NMDA receptor antagonism by an adamantane derivative, which serves as the primary therapeutic hypothesis for our new compounds.

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcome Glutamate Glutamate (Excessive) NMDA_R NMDA Receptor (Pathologically Active) Glutamate->NMDA_R Binds & Opens Channel Ca_Influx NMDA_R->Ca_Influx Allows Entry Neuroprotection Neuroprotection (Cell Survival) NMDA_R->Neuroprotection Prevents Influx Neuron Postsynaptic Neuron Adamantane This compound Derivative Adamantane->NMDA_R Blocks Open Channel Adamantane->Neuroprotection Leads to Excitotoxicity Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity Triggers Benchmarking_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Models cluster_2 Phase 3: ADME/Tox & In Vivo PoC A1 Primary Target Engagement (NMDA Receptor Binding Assay) A2 Functional Potency (Calcium Influx Assay) A1->A2 A3 Initial Cytotoxicity (MTT / LDH Assays) A2->A3 B1 Neuroprotection Assay (Glutamate-Induced Excitotoxicity) A3->B1 Promising Candidates Advance B2 Off-Target Profiling (Receptor Panel Screening) B1->B2 C1 Preclinical ADME Profiling (Microsomal Stability, Permeability) B2->C1 Lead Candidates Advance C2 In Vivo Efficacy (e.g., 5XFAD Mouse Model) C1->C2 C3 Preliminary Toxicology (Rodent Repeat-Dose) C2->C3 Final Candidate Selection C3->Final IND-Enabling Studies

Caption: Phased experimental workflow for benchmarking new drug candidates.

Comparative Data Summary

The goal of the benchmarking process is to generate a clear, quantitative comparison of the new this compound derivatives against established drugs. The following table presents a hypothetical but realistic dataset that such a study would aim to produce.

ParameterThis compound Derivative (Compound-X)Memantine (NMDA Antagonist)Donepezil (AChE Inhibitor)
In Vitro Potency
NMDA Receptor Binding (Kᵢ, µM)0.81.2N/A
Calcium Influx IC₅₀ (µM)1.52.5N/A
Acetylcholinesterase IC₅₀ (µM)> 100> 1000.01
Cellular Efficacy
Neuroprotection EC₅₀ (µM)2.13.50.1 (different mechanism)
Cytotoxicity CC₅₀ (µM, SH-SY5Y cells)857025
Selectivity Index (CC₅₀/EC₅₀) 40.5 20.0 N/A (different target)
In Vivo (Rodent Model)
Cognitive Improvement (Y-maze, % alt.)+25%+18%+22%
No Observed Adverse Effect Level (NOAEL, mg/kg)504010

Data is hypothetical and for illustrative purposes only.

Key Experimental Protocols

Scientific integrity demands reproducible and well-controlled experiments. Below are detailed, step-by-step methodologies for core assays.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay directly tests the primary hypothesis: whether the compound can protect neurons from glutamate-induced cell death.

  • Objective: To determine the concentration-dependent neuroprotective effect of the test compounds.

  • Cell Line: SH-SY5Y human neuroblastoma cells, differentiated into a neuronal phenotype.

  • Methodology:

    • Cell Seeding: Seed differentiated SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Pre-treatment: Prepare serial dilutions of the this compound derivative, Memantine, and Donepezil. Replace the culture medium with a medium containing the test compounds and incubate for 2 hours. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

    • Induction of Excitotoxicity: Add a high concentration of glutamate (e.g., 100 µM final concentration) to all wells except the "no treatment" control.

    • Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

    • Assessment of Cell Viability: Quantify cell viability using the MTT assay.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to the number of living cells. [10][11]

  • Objective: To quantify the number of viable cells after treatment.

  • Protocol:

    • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. 2. MTT Addition: After the 24-hour excitotoxicity incubation, carefully remove the culture medium from the 96-well plate. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.

    • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in living cells to convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the "no treatment" control after subtracting the background absorbance from wells with no cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

As an orthogonal approach to the MTT assay, the LDH assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. [10][12]

  • Objective: To quantify cell death by measuring membrane integrity.

  • Protocol:

    • Controls: In a parallel plate to the main experiment, set up controls for:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) 30 minutes before the assay. [12][13] 2. Sample Collection: After the experimental incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

    • LDH Reaction: Add the LDH reaction mix (commercially available kits are recommended) to each well containing the supernatant.

    • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100. [10]

Preclinical ADME and In Vivo Considerations

Positive in vitro results must be followed by an assessment of the drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo efficacy. [14][15]

  • ADME Profiling: Key in vitro ADME assays include metabolic stability studies using liver microsomes, cell permeability assays (e.g., Caco-2), and plasma protein binding assessments. These studies predict how the drug will behave in a living organism.

  • In Vivo Models: The use of validated animal models is critical for demonstrating proof-of-concept. [16]For Alzheimer's disease, transgenic mouse models like the 5XFAD mouse, which overexpresses human genes with mutations linked to familial AD, are commonly used. [17]Behavioral tests, such as the Y-maze or Morris water maze, can assess cognitive improvements, while histopathology can confirm reductions in amyloid plaques or other disease markers. [18]

Conclusion and Future Directions

This guide outlines a structured, data-driven approach to benchmarking novel this compound derivatives. By systematically comparing new chemical entities against both mechanistically similar drugs (Memantine) and other standards of care (Donepezil), researchers can build a comprehensive profile of a candidate's therapeutic potential. The ultimate goal is to identify derivatives with a superior balance of potency, selectivity, safety, and pharmacokinetic properties, paving the way for successful clinical development and the next generation of treatments for devastating neurodegenerative diseases.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Waste Classification

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. 1-Methyladamantane is a polycyclic alkane that presents as a white, crystalline solid at room temperature.[1][2] While its unique cage-like structure offers stability, it is not without its hazards.[2]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation[3][4]

  • H319: Causes serious eye irritation[3][4]

  • H335: May cause respiratory irritation[3][4]

  • H302: Harmful if swallowed[5][6][7]

Furthermore, with a flash point of 55.4°C (131.7°F), this compound falls under the U.S. Environmental Protection Agency (EPA) characteristic of an ignitable hazardous waste (D001) , as its flash point is below the 140°F (60°C) threshold.[7][8][9][10] Therefore, it must be managed as a regulated hazardous waste from its point of generation to its final disposal.[11]

Property Value Implication for Disposal
Physical State White, crystalline solidRequires careful handling to avoid dust generation.
Solubility Insoluble in water, soluble in organic solventsDo not dispose of down the drain.[2][12]
Flash Point 55.4 °C (131.7 °F)[7]Classifies as an ignitable hazardous waste (D001).[8][9][10]
GHS Hazards H302, H315, H319, H335[4][5][6][7]Requires appropriate Personal Protective Equipment (PPE) and handling procedures to prevent exposure.

Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound waste.

  • Hand Protection: Wear impervious gloves (e.g., nitrile) to prevent skin contact.[3]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against dust particles and splashes.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[3] All handling of open containers should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal attire.[3]

On-Site Waste Management: Segregation, Storage, and Labeling

Proper management of chemical waste within the laboratory is the first step in a compliant disposal process.[8]

Segregation:

  • Keep this compound waste separate from other waste streams.[13]

  • Do not mix with incompatible materials, such as strong oxidizing agents.[14]

Containerization:

  • Use a dedicated, properly sealed, and clearly labeled hazardous waste container.[13][14]

  • The container must be made of a material compatible with this compound and should be in good condition with a secure, screw-top cap.[14]

  • Ensure there is at least one inch of headspace in the container to allow for expansion.[14]

Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."[15]

  • The label must clearly identify the contents as "this compound" and list all associated hazards (e.g., Ignitable, Irritant).[13]

  • The date of waste accumulation must be clearly marked.[15]

Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][14]

  • The SAA must be under the control of the operator of the process generating the waste.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.[3]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, use dry clean-up procedures to avoid generating dust.[3] Gently sweep or scoop the material into a designated waste container.[3] Do not use a standard vacuum cleaner unless it is rated for explosive dusts.[3]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[3]

  • Disposal: All contaminated materials (e.g., absorbent pads, gloves, cleaning cloths) must be placed in the hazardous waste container along with the spilled chemical.

Step-by-Step Disposal Protocol

The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][15]

  • Ensure Proper Labeling and Containerization: Verify that the waste container is securely closed, in good condition, and accurately labeled with all required information.

  • Request Waste Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[15]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations. This creates a "cradle-to-grave" record of the waste's journey.[11]

  • Final Disposal Method: The licensed waste disposal facility will typically handle this compound through high-temperature incineration in a specially designed chemical incinerator equipped with afterburners and scrubbers.[16] This method is effective for destroying organic compounds while minimizing environmental impact.

Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. [12][15]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal A 1. Generate this compound Waste B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste (Keep separate from other chemicals) B->C D 4. Place in a Labeled, Compatible Hazardous Waste Container C->D E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Request Pickup from Environmental Health & Safety (EHS) E->F G 7. EHS Transports to a Licensed Waste Disposal Facility F->G H 8. Final Disposal via High-Temperature Incineration G->H Spill Spill Occurs Spill_PPE Don PPE & Contain Spill Spill->Spill_PPE Spill_Cleanup Clean up with appropriate materials Spill_PPE->Spill_Cleanup Spill_Dispose Place all contaminated materials in hazardous waste container Spill_Cleanup->Spill_Dispose Spill_Dispose->D

Sources

A Senior Application Scientist's Guide to Handling 1-Methyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compounds is the cornerstone of innovation in drug development. 1-Methyladamantane, a derivative of the uniquely structured polycyclic hydrocarbon adamantane, presents as a valuable building block in pharmaceutical synthesis.[1][2] Its rigid, cage-like structure and hydrophobic nature make it a person of interest for creating more complex and stable molecules.[1] However, its safe and effective use in the laboratory hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile of this compound

Before handling any chemical, a comprehensive understanding of its hazard profile is paramount. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

  • H335: May cause respiratory irritation. [3][4]

It is a white, crystalline solid that is combustible, though not considered a significant fire risk.[1][3][5] Upon combustion, it may emit corrosive fumes.[3][6] These properties dictate the necessary personal protective equipment (PPE) and handling procedures to mitigate exposure risks.

PropertyValueSource
CAS Number 768-91-2[1][3][4][5][7][8][9]
Molecular Formula C₁₁H₁₈[1][4][9]
Molecular Weight 150.26 g/mol [4][9]
Appearance White to Off-White Solid[5][7]
Storage Temperature 2-8°C, sealed in dry conditions[7][8][10]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your primary defense against the hazards of this compound. The following is a breakdown of the required PPE and the reasoning for its use.

Eye and Face Protection:
  • Requirement: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[11] For tasks with a higher risk of splashing or dust generation, chemical safety goggles are necessary. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a significant risk of splashing.

  • Rationale: this compound is a serious eye irritant.[3][4] Direct contact can cause significant discomfort and potential damage. Standard eyeglasses do not provide adequate protection from splashes or airborne particles.

Skin and Body Protection:
  • Requirement: A laboratory coat is mandatory. For procedures involving larger quantities or a higher risk of contact, a complete suit protecting against chemicals is recommended.[11]

  • Rationale: The H315 classification indicates that this compound can cause skin irritation.[3][4] Protective clothing and gloves prevent dermal exposure.

Respiratory Protection:
  • Requirement: Work should be conducted in a well-ventilated area.[3] For tasks that may generate dust, such as weighing or transferring the solid, a dust respirator (e.g., N95 or P1) should be used.[3][13]

  • Rationale: The potential for respiratory tract irritation (H335) necessitates measures to prevent inhalation of this compound dust.[3][4]

Operational Plan: A Step-by-Step Workflow

A structured operational plan ensures that all safety considerations are addressed before and during the handling of this compound.

Pre-Operational Phase:
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment. Identify the specific hazards associated with the quantities and manipulations of this compound you will be using.

  • Gather Materials: Ensure all necessary PPE, spill containment materials, and waste disposal containers are readily available.

  • Ventilation Check: Confirm that your work area, preferably a chemical fume hood, is functioning correctly.

Operational Phase:
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Handling:

    • When handling, do not eat, drink, or smoke.[3]

    • Avoid all personal contact, including inhalation.[3]

    • Use in a well-ventilated area.[3]

    • Keep containers securely sealed when not in use.[3]

  • Spill Management:

    • Minor Spills: For small spills of the solid, use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[3]

    • Major Spills: In the event of a large spill, advise personnel in the area and alert emergency services.[3] Control personal contact by wearing appropriate protective clothing.[3] Prevent the spillage from entering drains or water courses.[3]

Post-Operational Phase:
  • Decontamination: Thoroughly clean the work area after use.

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination.

  • Personal Hygiene: Always wash hands with soap and water after handling this compound.[3]

  • Clothing: Work clothes should be laundered separately from other clothing.[3]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.

  • Containment: Place all this compound waste in a clean, dry, sealable, and clearly labeled container.[3]

  • Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[3] Do not empty into drains.[13]

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps and decision points.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling risk_assessment Conduct Risk Assessment gather_materials Gather PPE & Spill Kit risk_assessment->gather_materials check_ventilation Verify Ventilation gather_materials->check_ventilation don_ppe Don PPE check_ventilation->don_ppe handle_chemical Handle this compound in Ventilated Area don_ppe->handle_chemical spill Spill? handle_chemical->spill decontaminate Decontaminate Work Area handle_chemical->decontaminate spill->handle_chemical No minor_spill Minor Spill: Dry Cleanup spill->minor_spill Yes minor_spill->handle_chemical major_spill Major Spill: Evacuate & Alert dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.